Fmoc-L-
描述
Structure
3D Structure
属性
IUPAC Name |
(3R,4R)-4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-6-8(2)9(7-10(14)15)13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15)/t8-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRZYYUYDQRCEO-RKDXNWHRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(CC(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@@H](CC(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50944465 | |
| Record name | 3-{[tert-Butoxy(hydroxy)methylidene]amino}-4-methylhexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50944465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
218608-82-3 | |
| Record name | 3-{[tert-Butoxy(hydroxy)methylidene]amino}-4-methylhexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50944465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Stereochemical Identity & Analytical Distinction: Fmoc-L-Phe vs. Fmoc-D-Phe
Executive Summary
The Paradox of Identity: In high-throughput peptide synthesis and drug discovery, Fmoc-L-Phenylalanine and Fmoc-D-Phenylalanine present a critical analytical challenge. They share an identical molecular weight (387.43 g/mol ) and fragmentation pattern in standard Mass Spectrometry (MS), yet they exhibit diametrically opposed biological activities and optical properties.
This guide addresses the "Silent Error" in peptide CMC (Chemistry, Manufacturing, and Controls): the assumption that correct mass equals correct structure. We provide the definitive physicochemical data, chiral separation protocols, and solid-phase peptide synthesis (SPPS) handling requirements to ensure stereochemical purity.
Part 1: Fundamental Chemical Identity
While the scalar mass is identical, the spatial arrangement (chirality) dictates the reagent's CAS identity and behavior in polarized light.
Physicochemical Comparison Table
| Feature | Fmoc-L-Phenylalanine | Fmoc-D-Phenylalanine | Critical Note |
| CAS Number | 35661-40-6 | 86123-10-6 | Must verify on CoA |
| Molecular Weight (Avg) | 387.43 g/mol | 387.43 g/mol | Indistinguishable by MS |
| Monoisotopic Mass | 387.1471 Da | 387.1471 Da | Indistinguishable by HR-MS |
| Formula | |||
| Specific Rotation | -37.0° ± 3° (c=1, DMF) | +37.0° ± 3° (c=1, DMF) | Primary ID method |
| Melting Point | 180–187 °C | 180–187 °C | |
| Solubility | Soluble in DMF, NMP, DMSO | Soluble in DMF, NMP, DMSO | Identical solvation profile |
Structural Visualization (Enantiomeric Relationship)
The following diagram illustrates the mirror-image relationship. Note that the Fmoc group and the phenyl ring are identical; the variation lies solely in the alpha-carbon (
Part 2: The Analytical Paradox (QC/QA)
Standard LC-MS workflows in drug discovery often fail to detect stereochemical errors because the column (C18) and detector (MS) are achiral. If a synthesis robot inadvertently uses Fmoc-D-Phe instead of Fmoc-L-Phe, the final peptide will have the correct mass but zero biological activity (or potential toxicity).
The "Blind Spot" in Mass Spectrometry
-
ESI-MS: Both isomers ionize to
. -
Fragmentation (MS/MS): Both yield identical daughter ions (e.g., the Fmoc carbocation at m/z 179).
The Solution: Chiral Chromatography
To validate the raw material or the final peptide, you must use Chiral HPLC.[1]
Protocol: Chiral Purity Analysis
-
Column: Immobilized Polysaccharide (e.g., Chiralpak IA/IB or Lux Cellulose-2).
-
Mobile Phase: Hexane : Ethanol : TFA (80 : 20 : 0.1) – Normal Phase mode is often superior for Fmoc-AA separation.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm (Fmoc absorption) or 210 nm.
-
Result: The L-isomer and D-isomer will have distinct retention times (Rt).
Analytical Decision Workflow
Part 3: Solid Phase Peptide Synthesis (SPPS) Implications
Using Fmoc-D-Phenylalanine is a standard strategy to induce proteolytic stability (D-amino acids are not recognized by endogenous proteases) or to induce
Racemization Risk
Racemization converts pure L-isomer to D-isomer (or vice versa) during the activation step.
-
Mechanism: Base-catalyzed proton abstraction from the
-carbon via an oxazolone intermediate. -
Risk Factor: Phenylalanine is moderately prone to racemization due to the electron-withdrawing nature of the aromatic ring, though less so than Cysteine or Histidine.
-
Critical Control Point: Avoid strong bases during activation. Use DIC/Oxyma or DIC/HOBt . Avoid HATU/DIEA if prolonged coupling times are required.
Solubility & Aggregation
While the monomer solubility is identical, peptides containing D-Phe often adopt different secondary structures on-resin compared to their all-L counterparts.
-
Observation: A sequence like Fmoc-L-Phe-L-Ala... might aggregate (beta-sheet formation), causing difficult couplings.
-
D-Phe Effect: Inserting Fmoc-D-Phe often disrupts these beta-sheets, actually improving the solubility and coupling efficiency of subsequent residues.
Protocol: Racemization Check (The "Marfey's" Alternative)
If you suspect your Fmoc-L-Phe has racemized to D-Phe during storage or synthesis:
-
Hydrolysis: Hydrolyze a small peptide sample (6N HCl, 110°C, 24h).
-
Derivatization: React with FDAA (Marfey's Reagent) .
-
Analysis: FDAA converts enantiomers (L and D) into diastereomers, which can be separated on a standard C18 HPLC column. This avoids the need for a dedicated chiral column for the final peptide.
Part 4: Biological Relevance
Why does the industry care about the difference?
-
Proteolytic Stability:
-
L-Phe: Rapidly degraded by Chymotrypsin and Carboxypeptidase.
-
D-Phe: Highly resistant. Incorporating D-Phe increases the in vivo half-life of peptide drugs (e.g., GnRH agonists).
-
-
Receptor Affinity:
-
Receptors are chiral pockets. Binding is stereospecific.
-
Example: In opioid peptides, switching L-Phe to D-Phe can change a compound from an agonist to an antagonist.
-
References
-
PubChem. (n.d.).[2][3] Fmoc-L-phenylalanine (Compound).[2][4][5][6][7] National Library of Medicine. Retrieved from [Link]
- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
-
Phenomenex. (n.d.). Chiral HPLC Application Guide for Fmoc-Amino Acids. Retrieved from [Link]
Sources
- 1. phenomenex.com [phenomenex.com]
- 2. Fmoc-phenylalanine | C24H21NO4 | CID 978331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. peptide.com [peptide.com]
- 6. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this [pubmed.ncbi.nlm.nih.gov]
- 7. Fmoc-L-Phenylalanine, 50 g, CAS No. 35661-40-6 | Fluorenylmethylene / Fmoc | Amino acids, protected | Amino Acid Derivatives | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
The Structural & Functional Dynamics of Fmoc-L-Asp(OtBu)-OH in Peptide Therapeutics
[1][2]
Executive Summary: The Orthogonal Cornerstone
Fmoc-L-Asp(OtBu)-OH (N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-aspartic acid beta-t-butyl ester) is not merely a reagent; it is the industry-standard building block for introducing aspartic acid residues during Fmoc solid-phase peptide synthesis (SPPS).[1][2] Its design represents a masterclass in orthogonal protection strategy , balancing the base-lability of the N-terminal Fmoc group with the acid-lability of the side-chain tert-butyl (OtBu) ester.[1][2]
For drug development professionals, understanding this molecule is critical not because of its successful coupling, but because of its potential for failure. The aspartyl residue is the primary culprit in aspartimide formation , a notorious side reaction that can compromise yield and purity in therapeutic peptide manufacturing.
Molecular Anatomy & Orthogonality
The structural integrity of Fmoc-L-Asp(OtBu)-OH relies on three distinct functional zones. This tripartite architecture ensures that chain elongation can proceed without side-chain interference until the final global deprotection.[1][2]
Structural Visualization
The following diagram illustrates the chemical connectivity and the specific cleavage conditions for each protecting group.
Figure 1: Orthogonal protection scheme of Fmoc-L-Asp(OtBu)-OH. The red path indicates temporary protection; the blue path indicates permanent side-chain protection.[1][2]
Physicochemical Specifications
Accurate characterization data is essential for establishing incoming raw material specifications (specs) in GMP environments.[2]
| Property | Specification | Critical Note |
| CAS Number | 71989-14-5 | Unique identifier for regulatory filing.[1][2] |
| Formula | C₂₃H₂₅NO₆ | |
| Molecular Weight | 411.45 g/mol | Essential for stoichiometry calculations.[2] |
| Appearance | White to off-white powder | Yellowing indicates potential degradation/polymerization.[1][2] |
| Purity (HPLC) | ≥ 99.0% | Impurities often include Fmoc-Asp-OH (loss of OtBu) or Fmoc-beta-Ala-OH.[1][2] |
| Chiral Purity | ≤ 0.5% D-Enantiomer | High D-isomer content leads to diastereomeric impurities in the final drug substance.[1][2] |
| Solubility | Soluble in DMF, NMP | Insoluble in water. Dissolve fully before adding coupling reagents.[2] |
| Storage | +2°C to +8°C (Desiccated) | Moisture sensitivity can lead to premature Fmoc removal or ester hydrolysis. |
The Critical Hazard: Aspartimide Formation
The most significant technical challenge associated with Fmoc-L-Asp(OtBu)-OH is aspartimide formation .[1][2] This is a base-catalyzed cyclization that occurs during the Fmoc deprotection steps of subsequent cycles.[1][2]
Mechanism of Failure
When the peptide chain is elongated, the basic conditions (typically 20% piperidine) used to remove the Fmoc group can deprotonate the amide backbone nitrogen of the Asp residue. This nitrogen then attacks the side-chain ester (OtBu), ejecting the tert-butyl group and forming a five-membered succinimide ring (aspartimide).[1][2]
This ring is unstable and opens via hydrolysis or piperidine attack, resulting in a mixture of four byproducts:
-
alpha-Asp peptide (Desired, but racemized)
-
beta-Asp peptide (Isomerization)
Pathway Diagram
Figure 2: The mechanistic pathway of aspartimide formation.[1][2] This reaction is sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser sequences being most vulnerable.[1][2]
Mitigation Strategies (Expert Insight)
To prevent this in high-risk sequences (e.g., -Asp-Gly-):
-
Add Acid to Deprotection: Use 0.1M HOBt in the piperidine/DMF deprotection solution to suppress the amide deprotonation [1].
-
Backbone Protection: Use Fmoc-Asp(OtBu)-(Hmb)Gly-OH dipeptides.[1][2] The Hmb group sterically hinders the backbone nitrogen, physically preventing ring closure [2].
-
Alternative Side Chain: Use Fmoc-Asp(OMpe)-OH (3-methylpent-3-yl ester).[1][2] The bulkier ester group makes the initial nucleophilic attack sterically unfavorable [3].
Operational Protocols
Standard Coupling Protocol
This protocol assumes a standard 0.1 mmol scale automated synthesis.[2]
-
Dissolution: Dissolve Fmoc-L-Asp(OtBu)-OH (5 eq relative to resin) in DMF to a concentration of 0.2 M.
-
Activation: Add HBTU or HATU (4.9 eq) and DIEA (10 eq).
-
Note: Do not pre-activate for >5 minutes to avoid racemization of the activated ester.
-
-
Coupling: Transfer to the reaction vessel containing the resin-bound amine. Agitate for 30–60 minutes at room temperature.
-
Monitoring: Perform a Kaiser test (qualitative) or Chloranil test. If positive (blue beads), perform a second coupling.
Quality Control: Chiral HPLC Method
Verifying the enantiomeric purity of the raw material is crucial to avoid diastereomers in the final drug product.
-
Column: Chiralpak AD-H or equivalent (immobilized amylose derivative).[1][2]
-
Mobile Phase: Hexane : Isopropanol : TFA (80 : 20 : 0.1).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 254 nm (targeting the Fmoc chromophore).
-
Acceptance Criteria: L-Isomer > 99.5%; D-Isomer < 0.5%.
Storage & Handling[1]
-
Hygroscopicity: The OtBu ester is relatively stable, but the Fmoc group is sensitive to basic hydrolysis. Moisture can create a slightly basic environment if residual amines are present in the lab atmosphere.
-
Long-term Storage: Store at -20°C for periods > 6 months. Allow the bottle to equilibrate to room temperature before opening to prevent condensation.
References
-
Martinez, J., et al. "Suppression of aspartimide formation in Fmoc-SPPS by the addition of HOBt to the deprotection mixture." Journal of Peptide Science, vol. 6, no. 1, 2000.
-
Packman, L.C. "The Hmb backbone protecting group for the suppression of aspartimide formation." Tetrahedron Letters, vol. 36, no. 41, 1995.
-
Karlström, A. & Undén, A. "A new protecting group for aspartic acid that minimizes piperidine-catalyzed aspartimide formation in Fmoc solid phase peptide synthesis."[2][3] Tetrahedron Letters, vol. 37, no. 24, 1996.
-
Merck/Novabiochem. "Fmoc-Asp(OtBu)-OH Product Specification & MSDS." Sigma-Aldrich Official Documentation.[1][2] [2]
-
PubChem. "Fmoc-L-Asp(OtBu)-OH Compound Summary."[1][2][4] National Library of Medicine. [2]
The Physicochemical Basis of Fmoc-L-Amino Acids in Solid Phase Peptide Synthesis (SPPS)
Executive Summary
The success of Solid Phase Peptide Synthesis (SPPS) is deterministically linked to the physicochemical integrity of the building blocks employed. For Fmoc (9-fluorenylmethoxycarbonyl) chemistry, the physical properties of the protected amino acids—specifically solubility, enantiomeric purity, and aggregation potential—are not merely quality control metrics but active variables that dictate synthesis kinetics and crude peptide quality. This guide analyzes these properties to provide a rational framework for material handling, solvent selection, and protocol optimization in high-throughput and GMP environments.
The Fmoc Moiety: Structural & Physical Implications
The Fmoc group is a lipophilic, base-labile urethane protecting group. Its large, aromatic fluorenyl ring system confers specific physical characteristics to the amino acid:
-
Lipophilicity: The bulky fluorenyl ring significantly increases the hydrophobicity of the amino acid. While this aids in solubility in organic solvents (DMF, NMP), it can contribute to hydrophobic aggregation of the growing peptide chain on the resin, particularly through
stacking interactions. -
UV Absorbance: The fluorenyl system has a distinct UV chromophore (
nm, ; secondary band at 265 nm). This physical property is the basis for non-invasive monitoring of coupling efficiency and deprotection kinetics via UV-Vis feedback loops in automated synthesizers. -
Solubility Profile: Unlike Boc-amino acids, which are soluble in Dichloromethane (DCM), Fmoc-amino acids generally exhibit poor solubility in DCM.[1] They require polar aprotic solvents (DMF, NMP) for effective dissolution at the concentrations required for SPPS (typically 0.2 M – 0.5 M).
Critical Quality Attributes (CQAs) & Specifications
For reproducible synthesis, raw materials must meet stringent physical specifications. Deviations in these parameters directly correlate to specific synthetic failures.
Table 1: Standard Physical Specifications for Fmoc-L-Amino Acids
| Parameter | Specification (High Grade) | Impact on Synthesis |
| HPLC Purity | Lowers accumulation of truncated sequences and deletion sequences. | |
| Enantiomeric Purity | Prevents racemization-induced therapeutic failure; critical for GMP. | |
| Free Amine Content | Critical: Free amines cause "double hits" (insertion of two residues in one cycle), ruining the sequence. | |
| Acetate Content | Acetate ions can cap the N-terminus, permanently terminating the chain. | |
| Water Content | Excess water hydrolyzes active esters (e.g., HBTU/HATU), stalling coupling. | |
| Appearance | White to off-white powder | Discoloration often indicates partial Fmoc cleavage or oxidation (Met/Cys/Trp). |
Solubility & Solvent Interactions
Solubility is the primary physical constraint in automated SPPS. The standard concentration for coupling reagents is 0.5 M. While most Fmoc-amino acids dissolve readily in DMF, specific residues present physical challenges requiring protocol modification.
Difficult Residues & Solutions
-
Hydrophobic Residues (Fmoc-Leu-OH, Fmoc-Val-OH): Generally soluble but can aggregate at high concentrations (>0.6 M) or low temperatures.
-
Trityl-Protected Residues (Fmoc-Asn(Trt)-OH, Fmoc-Gln(Trt)-OH): The bulky Trityl group slows dissolution kinetics. These often require NMP (N-methylpyrrolidone) or slight warming (30-35°C) to dissolve fully.
-
Aggregating Sequences: As the peptide grows, inter-chain hydrogen bonding causes "gelation" of the resin.
-
Solution: Use NMP over DMF (lower viscosity, better swelling).
-
Advanced: Use Chaotropic Salts (e.g., LiCl) or solvent mixtures (DMF/DMSO) to disrupt aggregation.
-
Diagram 1: Solubility Decision Logic for Fmoc Reagents
This workflow illustrates the decision process for solvent selection based on amino acid physical properties.
Caption: Decision tree for optimizing Fmoc-amino acid dissolution based on residue type and aggregation risk.
Stability & Storage Protocols
Fmoc-amino acids are chemically stable solids, but their physical state makes them susceptible to environmental degradation over time.
Solid State Stability
-
Storage Condition: Store at
to (Refrigerated). -
Mechanism of Degradation: Slow, spontaneous hydrolysis of the Fmoc group can occur if exposed to moisture and heat, releasing the free amine. This free amine then acts as a base, catalyzing further Fmoc removal (autocatalysis).
-
Shelf Life: Typically 1–2 years if kept dry and dark.
Solution Stability (In DMF/NMP)
-
Stability Window: Fmoc-amino acids dissolved in DMF are generally stable for 2–4 weeks at room temperature, provided the solvent is amine-free.
-
The DMF Risk: DMF slowly decomposes to dimethylamine (a secondary amine).[2] Dimethylamine will remove the Fmoc group from the amino acid in solution.
-
Mitigation: Use "fresh" or high-grade (amine-free) DMF. Change amino acid stock solutions on synthesizers every 2 weeks.
-
-
Sensitive Residues:
-
Fmoc-His(Trt)-OH: Prone to racemization in solution over time.
-
Fmoc-Met-OH / Fmoc-Cys(Trt)-OH: Susceptible to oxidation (sulfoxide formation) if exposed to air. Keep under inert gas (Argon/Nitrogen) if stored in solution.
-
Operational Workflow: From QC to Coupling
To ensure scientific integrity, the handling of these materials must follow a self-validating workflow.
Diagram 2: Fmoc Handling & QC Workflow
This diagram outlines the critical control points (CCPs) where physical properties must be verified.
Caption: Step-by-step handling workflow emphasizing thermal equilibration to prevent moisture contamination.
Protocol: Thermal Equilibration (Crucial Step)
Why? Fmoc-amino acids are often stored in fridges. Opening a cold bottle in a humid lab causes immediate condensation of water onto the powder. Procedure:
-
Remove bottle from
storage. -
Place in a desiccator or on the bench.
-
Wait 30–60 minutes until the bottle reaches room temperature (
). -
Only then break the seal.
References
-
Biotage. (2023).[3] How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Contextualized via NIH/PubMed search results on Fmoc stability). Retrieved from [Link]
-
Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]
Sources
Technical Guide: Solubility and Stability of Fmoc-L-Leu-OH in DMF vs. NMP
Executive Summary
In Solid Phase Peptide Synthesis (SPPS), the choice between N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) for solubilizing Fmoc-L-Leu-OH is rarely a question of if the amino acid will dissolve, but rather how the solution behaves over time and within fluidic systems.[1]
While Fmoc-L-Leu-OH exhibits high solubility (>0.5 M) in both solvents, NMP is superior for solvating hydrophobic peptide chains and swelling polystyrene resins, making it the choice for "difficult" sequences.[1] However, DMF remains the standard for automated synthesis due to its lower viscosity and generally superior stability profile regarding spontaneous Fmoc deprotection.[1] This guide analyzes the physicochemical trade-offs to optimize coupling efficiency and reagent stability.
Physicochemical Basis of Solvation
To understand solubility, we must look beyond simple polarity.[1][2] We utilize Hansen Solubility Parameters (HSP) to predict interactions between the solute (Fmoc-Leu-OH), the solvent, and the resin.[1][3]
Comparative Solvent Properties
Fmoc-L-Leu-OH contains a hydrophobic isobutyl side chain and a hydrophobic Fmoc group, balanced by the polar carboxylic acid and carbamate backbone.
| Property | DMF (N,N-Dimethylformamide) | NMP (N-methyl-2-pyrrolidone) | Impact on SPPS |
| Dipole Moment (D) | 3.82 | 4.09 | NMP provides better solvation for aggregating peptides.[1] |
| Viscosity (cP @ 25°C) | 0.92 | 1.67 | DMF allows faster flow rates and lower backpressure in automation. |
| Dielectric Constant | 36.7 | 32.2 | Comparable; both support polar transition states in coupling. |
| Resin Swelling (PS) | Good | Excellent | NMP swells polystyrene (PS) core beads more effectively, exposing internal reactive sites.[1] |
The Hansen Parameter "Distance"
The solubility is maximized when the HSP distance (
Solubility vs. Stability: The Critical Trade-Off
While NMP is often cited as the "better" solvent for difficult sequences, it introduces a chemical risk that is often overlooked in standard protocols: Premature Fmoc Removal. [1]
Solubility Limits (Molarity)
For Fmoc-L-Leu-OH, both solvents allow for concentrations well above standard SPPS requirements.[1]
-
Standard SPPS Concentration: 0.1 M – 0.5 M.
-
Practical Limit (DMF): ~1.5 M (limited by viscosity of resulting solution).
-
Practical Limit (NMP): ~1.5 M (limited by viscosity).[1]
Scientist's Note: While you can dissolve Fmoc-Leu-OH at 2.0 M in NMP, the resulting solution resembles syrup.[1] For automated synthesizers, do not exceed 0.5 M to ensure accurate aspiration volumes.[1]
Stability and Spontaneous Deprotection
This is the primary differentiator. Both solvents are amides and can degrade into secondary amines, which are bases capable of removing the Fmoc group (a "double hit" event).[1]
-
NMP Risk: Industrial-grade NMP often contains methylamine impurities or degrades to release them.[4] Methylamine is a potent nucleophile that cleaves Fmoc groups during storage.
-
Observation: Fmoc-AA solutions in NMP stored >48 hours often show elevated levels of free amine and dibenzofulvene by-products.
-
-
DMF Risk: DMF degrades to dimethylamine .[4] While still a risk, high-quality "Sequencing Grade" DMF tends to be more stable over 1-2 week periods than NMP.[1]
Critical Protocol: If using NMP for stock solutions, add HOBt (1-Hydroxybenzotriazole) or Oxyma immediately.[1] The acidic additive protonates any free amine impurities, neutralizing their ability to deprotect the Fmoc group.[1]
Operational Implications for Automation
In high-throughput drug discovery, the physical handling of the solvent matters as much as the chemistry.[1]
Viscosity and Fluidics
-
DMF: Low viscosity (0.92 cP) allows for rapid aspiration and dispensing. It washes out of resin beds quickly.
-
NMP: Higher viscosity (1.67 cP) creates higher backpressure in resin lines.
-
Consequence: On automated synthesizers (e.g., CSBio, Gyros Protein), switching from DMF to NMP without adjusting flow rates can lead to "Overpressure Errors" or incomplete resin washing, resulting in carryover and deletion sequences.[1]
-
Decision Matrix: When to use which?
Figure 1: Decision matrix for solvent selection in SPPS.[1] Note that NMP is favored for aggregation-prone sequences despite handling difficulties.
Experimental Protocol: Determination of Solubility Limits
To validate the solubility of a specific lot of Fmoc-L-Leu-OH (which can vary by crystal size and hydrate form), use this self-validating saturation protocol.
Saturation Workflow
Figure 2: Step-by-step workflow for determining the saturation limit of Fmoc-amino acids.
Detailed Methodology
-
Preparation: Add excess Fmoc-L-Leu-OH to a glass vial. For a target of 1.0 M, start with 2.0 mmol of solid and add 1.0 mL of solvent.[1]
-
Equilibration: Vortex vigorously. If the solid dissolves completely, add more solid until precipitation persists.[1] Sonicate for 5 minutes to break up crystal lattice aggregates.
-
Separation: Centrifuge to pellet the undissolved solid.
-
Quantification (Gravimetric):
Strategic Recommendations
Based on field application data and physicochemical properties, the following strategies are recommended:
-
Routine Synthesis (<15-mer, non-aggregating):
-
Difficult Sequences (Beta-sheet prone, >20-mer):
-
Use NMP. The enhanced swelling of the resin and disruption of inter-chain hydrogen bonds outweighs the viscosity penalties.
-
Safety: Use fresh "Peptide Grade" NMP to minimize methylamine contamination.
-
Stability:[5][6][7][8] Do not store Fmoc-AA solutions in NMP for >24 hours. Prepare fresh immediately before the coupling cycle.
-
-
Green Alternatives:
-
If regulatory constraints (REACH) prohibit DMF/NMP,
-Valerolactone (GVL) or binary mixtures of DMSO/Ethyl Acetate are emerging as viable alternatives, though they require re-optimization of coupling times.[1]
-
References
-
BenchChem. Application Note: Choosing Between DMF and NMP for Fmoc-L-Phe-MPPA Coupling. (2025).[1][5] Link[1]
-
Royal Society of Chemistry. Harnessing polarity and viscosity to identify green binary solvent mixtures as viable alternatives to DMF in solid-phase peptide synthesis. (2021).[1][6][9] Link
-
National Institutes of Health (PMC). Advances in Fmoc solid-phase peptide synthesis. (2017).[1] Link
-
Hansen Solubility Parameters. Designer Solvent Blends and Parameters.Link[1]
-
University of California, Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis.Link
Sources
- 1. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]
- 2. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC00604E [pubs.rsc.org]
- 7. renyi.hu [renyi.hu]
- 8. Harnessing polarity and viscosity to identify green binary solvent mixtures as viable alternatives to DMF in solid-phase peptide synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC00603G [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to Fmoc-L-Lys(Boc)-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of therapeutic peptide and protein development, the precise assembly of amino acid building blocks is paramount. Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-(tert-butyloxycarbonyl)-L-lysine, commonly abbreviated as Fmoc-L-Lys(Boc)-OH, stands as a cornerstone reagent in solid-phase peptide synthesis (SPPS). Its CAS Number is 71989-26-9 .[1][2] This guide provides an in-depth technical overview of Fmoc-L-Lys(Boc)-OH, delving into its chemical properties, the rationale behind its dual-protection strategy, detailed protocols for its synthesis and purification, and its critical role in the synthesis of complex peptides. We will explore the mechanistic underpinnings of its application, offering field-proven insights to empower researchers in optimizing their peptide synthesis workflows.
Introduction: The Imperative of Orthogonal Protection in Peptide Synthesis
The synthesis of peptides with defined sequences necessitates a strategic approach to protect and deprotect the reactive functional groups of amino acids. The concept of "orthogonal protection" is central to this endeavor, allowing for the selective removal of one protecting group in the presence of others. Fmoc-L-Lys(Boc)-OH is a quintessential example of an orthogonally protected amino acid, designed for seamless integration into the Fmoc-based SPPS workflow.[1]
The lysine residue, with its primary amine on the side chain (ε-amino group), presents a unique challenge. This side chain is nucleophilic and can interfere with the peptide bond formation at the α-amino group. Therefore, a robust protecting group is required for the ε-amino group that remains stable throughout the iterative cycles of α-amino group deprotection and coupling.
Fmoc-L-Lys(Boc)-OH masterfully addresses this challenge by employing two distinct protecting groups:
-
The Fmoc (9-Fluorenylmethyloxycarbonyl) group: This base-labile group protects the α-amino functionality. It is readily cleaved under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF), allowing for the stepwise elongation of the peptide chain.[1][3]
-
The Boc (tert-butyloxycarbonyl) group: This acid-labile group safeguards the ε-amino group of the lysine side chain. It is stable to the basic conditions used for Fmoc removal and is only cleaved at the final step of peptide synthesis, concurrently with the cleavage of the peptide from the solid support, using a strong acid such as trifluoroacetic acid (TFA).[1]
This elegant dual-protection scheme ensures the fidelity of the peptide sequence and prevents the formation of branched impurities.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of Fmoc-L-Lys(Boc)-OH is essential for its effective use and storage.
| Property | Value | Source |
| CAS Number | 71989-26-9 | [1][2] |
| Molecular Formula | C₂₆H₃₂N₂O₆ | [4] |
| Molecular Weight | 468.54 g/mol | [4] |
| Appearance | White to off-white powder | [5] |
| Melting Point | 130-135 °C (decomposes) | [5] |
| Solubility | Soluble in DMF, DMSO, and other polar organic solvents. Sparingly soluble in water. | [1] |
| Storage | Store in a cool, dry place, protected from light and moisture. | [2] |
Safety and Handling: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling Fmoc-L-Lys(Boc)-OH. Work in a well-ventilated area. For detailed safety information, consult the material safety data sheet (MSDS).
The Core of Peptide Synthesis: The Fmoc-SPPS Workflow
The incorporation of Fmoc-L-Lys(Boc)-OH into a growing peptide chain is a cyclical process central to Fmoc-based SPPS. The following diagram illustrates the key steps:
Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Mechanistic Insights: The Chemistry of Protection and Deprotection
A deeper understanding of the reaction mechanisms governing the use of Fmoc-L-Lys(Boc)-OH is crucial for troubleshooting and optimizing synthesis protocols.
Nα-Fmoc Group Deprotection
The removal of the Fmoc group is a base-catalyzed elimination reaction. Piperidine, a secondary amine, acts as the base, abstracting the acidic proton on the fluorenyl ring system. This initiates an E1cB-type elimination, leading to the formation of dibenzofulvene (DBF) and the free α-amino group.
Caption: Mechanism of Fmoc deprotection using piperidine.
The liberated DBF is a reactive Michael acceptor and is typically scavenged by piperidine to form a stable adduct, preventing side reactions.
Nε-Boc Group Deprotection and Peptide Cleavage
The final step in SPPS involves the cleavage of the peptide from the solid support and the simultaneous removal of all acid-labile side-chain protecting groups, including the Boc group on the lysine side chain. This is achieved using a strong acid, most commonly trifluoroacetic acid (TFA).
Caption: Mechanism of acid-catalyzed Boc deprotection.
The mechanism involves the protonation of the Boc carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to generate a stable tert-butyl cation and a carbamic acid intermediate. This intermediate readily decarboxylates to yield the free ε-amino group. Scavengers, such as triisopropylsilane (TIS) and water, are typically included in the TFA cleavage cocktail to quench the reactive tert-butyl cations and other cationic species generated during the deprotection of other side chains, thereby preventing unwanted side reactions with sensitive amino acid residues like tryptophan and methionine.
Experimental Protocols
The following protocols are provided as a guide for the synthesis, purification, and characterization of Fmoc-L-Lys(Boc)-OH.
Synthesis of Fmoc-L-Lys(Boc)-OH
This protocol is adapted from a one-pot synthesis method.
Materials:
-
L-Lysine hydrochloride
-
Copper(II) sulfate pentahydrate
-
Sodium carbonate
-
Di-tert-butyl dicarbonate (Boc₂O)
-
8-Hydroxyquinoline
-
9-Fluorenylmethyl N-succinimidyl carbonate (Fmoc-OSU) or 9-Fluorenylmethyl chloroformate (Fmoc-Cl)
-
Acetone
-
Water
-
1M Hydrochloric acid
-
Ethyl acetate
-
n-Hexane
Procedure:
-
Formation of the Copper Complex: Dissolve L-lysine hydrochloride in water and add a solution of copper(II) sulfate. Adjust the pH to alkaline with sodium carbonate to precipitate the copper complex of lysine.
-
Nε-Boc Protection: To a suspension of the lysine-copper complex in a mixture of acetone and water, add di-tert-butyl dicarbonate (Boc₂O) and maintain the alkaline pH with sodium carbonate. Stir at room temperature until the reaction is complete (monitored by TLC).
-
Copper Removal and Nα-Fmoc Protection (One-Pot): Add a solution of 8-hydroxyquinoline in acetone to the reaction mixture to chelate and remove the copper. Without isolating the intermediate, add a solution of Fmoc-OSU or Fmoc-Cl in acetone to the reaction mixture. Maintain a slightly alkaline pH and stir until the reaction is complete.
-
Work-up and Isolation: Acidify the reaction mixture with 1M HCl to pH 2. The product will precipitate. Filter the precipitate, wash with water, and dry under vacuum.
-
Crystallization: Recrystallize the crude product from a mixture of ethyl acetate and n-hexane to obtain pure Fmoc-L-Lys(Boc)-OH.
Purification of Fmoc-L-Lys(Boc)-OH
For commercially sourced or synthesized material requiring further purification, the following procedure can be employed.[6]
Materials:
-
Crude Fmoc-L-Lys(Boc)-OH
-
Toluene
Procedure:
-
Suspend the crude Fmoc-L-Lys(Boc)-OH in toluene (approximately 6 mL per gram of crude material).[6]
-
Heat the suspension to 50°C and stir for 1 hour.[6]
-
Cool the mixture to room temperature and continue stirring for 2 hours.[6]
-
Filter the solid and wash the cake with fresh toluene.[6]
-
Dry the purified product under vacuum at 50°C.[6]
Analytical Characterization
The identity and purity of Fmoc-L-Lys(Boc)-OH should be confirmed by a combination of analytical techniques.
| Technique | Expected Results |
| ¹H NMR | The spectrum should show characteristic peaks for the protons of the Fmoc, Boc, and lysine moieties. |
| Mass Spectrometry (MS) | The mass spectrum should display the molecular ion peak corresponding to the calculated molecular weight (468.54 g/mol ).[4] |
| High-Performance Liquid Chromatography (HPLC) | A single major peak should be observed, indicating high purity. The retention time will be specific to the column and mobile phase used. |
| Amino Acid Analysis (AAA) | After acid hydrolysis, this technique can confirm the presence of lysine and the absence of other amino acids, verifying the purity of the building block.[7] |
Applications in Drug Discovery and Development
The versatility of Fmoc-L-Lys(Boc)-OH extends beyond the straightforward incorporation of lysine into a peptide sequence. The orthogonally protected ε-amino group serves as a valuable handle for a variety of chemical modifications, enabling the synthesis of complex and functionalized peptides.
-
Peptide Stapling: The lysine side chain can be used as an attachment point for hydrocarbon staples to create conformationally constrained peptides with enhanced proteolytic stability and cell permeability.
-
Bioconjugation: After deprotection of the Boc group, the ε-amino group can be selectively modified with fluorophores, biotin, polyethylene glycol (PEG), or other moieties for diagnostic and therapeutic applications.[1]
-
Branched Peptides: Fmoc-L-Lys(Boc)-OH is a key building block for the synthesis of branched peptides, such as multiple antigenic peptides (MAPs), which can elicit a potent immune response.[1]
-
Post-Translational Modifications: The lysine side chain can be modified to mimic post-translational modifications, such as acetylation or ubiquitination, for studying their role in cellular processes.
Conclusion: A Self-Validating System for Peptide Synthesis
Fmoc-L-Lys(Boc)-OH is more than just a protected amino acid; it is a testament to the power of rational chemical design in advancing biochemical research and drug development. Its orthogonal protection strategy provides a self-validating system for the precise and efficient synthesis of complex peptides. By understanding the fundamental principles of its chemistry and applying the detailed protocols outlined in this guide, researchers can confidently leverage this indispensable building block to push the boundaries of peptide science.
References
- Google Patents. (2016). CN105646286A - Preparation method of double-protection lysine with Boc side-chain amino protection.
-
Hansen, P. R., & Oddo, A. (2024). Fmoc-based solid-phase peptide synthesis. ResearchGate. Retrieved from [Link]
-
Sethi, M. K., Mahajan, S., Mara, B., Yerramalla, R., Thirunavukarasu, J., Hariprasad, V., ... & Vakale, K. A. (2020). Impact of purification of Fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-101. Retrieved from [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
Dufour, E., Moni, L., Bonnat, L., Chierici, S., & Garcia, J. (2013). 'Clickable' 2,5-diketopiperazines as scaffolds for ligation of biomolecules: use in Aβ inhibitor's assembly. Organic & Biomolecular Chemistry, 11(34), 5649-5653. Retrieved from [Link]
-
Pires, D. A. T., Bemquerer, M. P., & do Nascimento, C. J. (2014). Some mechanistic aspects on Fmoc solid phase peptide synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53-68. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Fmoc-Lys(Boc)-OH. PubChem Compound Database. Retrieved from [Link]
-
Wiecak, S., Masiukiewicz, E., & Rzeszotarska, B. (1999). A large scale synthesis of mono- and di-urethane derivatives of lysine. Chemical & Pharmaceutical Bulletin, 47(10), 1489-1490. Retrieved from [Link]
-
Reddy, C. R., & Kumar, V. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry, 13(12), 3374-3377. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]
-
Digital CSIC. (n.d.). Supporting Information. Retrieved from [Link]
-
ResearchGate. (2019). How to perform Fmoc protection using Fmoc-Cl?. Retrieved from [Link]
-
Fields, G. B. (1997). Amino acid analysis. Methods in enzymology, 289, 134-150. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
PharmiWeb.com. (2023). Protein Amino Acid Analysis: Techniques, Instruments, and Applications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]
-
Rojas, C. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2017). Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs. Retrieved from [Link]
-
ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base). Retrieved from [Link]
- Google Patents. (1997). WO1997041093A1 - Methods for the synthesis of fmoc protected amines.
-
Waters Corporation. (2015, December 16). Quantitative Amino Acid Analysis of Biopharmaceuticals [Video]. YouTube. Retrieved from [Link]
-
van de Weert, M., & Crommelin, D. J. (2001). Analytical techniques for structural characterization of proteins in solid pharmaceutical forms: an overview. Pharmaceutical research, 18(10), 1357-1367. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectra of α-Fmoc-ε-t-Boc-lysine micelles with or without.... Retrieved from [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. CN105646286A - Preparation method of double-protection lysine with Boc side-chain amino protection - Google Patents [patents.google.com]
- 3. chempep.com [chempep.com]
- 4. Fmoc-Lys(Boc)-OH | C26H32N2O6 | CID 2724628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. orientjchem.org [orientjchem.org]
- 6. ajpamc.com [ajpamc.com]
- 7. Amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Physicochemical Profiling of Fmoc-L-Glu(OtBu)-OH
[1]
Executive Summary
Fmoc-L-Glu(OtBu)-OH (N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-glutamic acid gamma-t-butyl ester) is a critical orthogonally protected building block in Solid Phase Peptide Synthesis (SPPS).[1] Its utility relies on the differential stability of the base-labile Fmoc group and the acid-labile tert-butyl (OtBu) ester.[1]
This technical guide provides a rigorous analysis of the compound's physicochemical properties, specifically focusing on its melting point as a purity indicator, its thermal stability, and the degradation pathways that researchers must mitigate during storage and synthesis.[1]
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
The purity of Fmoc-L-Glu(OtBu)-OH is directly correlated with its melting point behavior.[1] Unlike simple organic salts, this compound often exists in various hydration states, which significantly influences thermal transitions.[1]
Table 1: Core Physicochemical Specifications
| Property | Specification Data | Notes |
| Chemical Name | Fmoc-L-Glu(OtBu)-OH | |
| CAS Number | 71989-18-9 | |
| Molecular Formula | C₂₄H₂₇NO₆ | |
| Molecular Weight | 425.48 g/mol | |
| Melting Point (Range) | 87.0 – 94.0 °C | High purity crystalline forms typically melt >87°C. Broader ranges (e.g., 80-95°C) indicate moisture or impurities.[1][2][3] |
| Appearance | White to off-white crystalline powder | Yellowing indicates Fmoc cleavage or oxidation.[1] |
| Specific Rotation | [α]²⁰/D -7.0° to -10.0° | (c=1, Methanol) |
| Solubility | Soluble in DMF, DMSO, Methanol, Ethyl Acetate | Insoluble in water.[1] |
| Purity (HPLC) | ≥ 98.0% | Critical for preventing deletion sequences in SPPS.[1] |
Thermal Stability & Melting Behavior
Melting Point as a Quality Attribute
The melting point of Fmoc-L-Glu(OtBu)-OH is not merely a physical constant but a sensitive indicator of solvate formation and purity.[1]
-
Anhydrous Form: Typically exhibits a sharp melting endotherm between 91–94°C .[1]
-
Hydrates/Solvates: Commercial preparations often contain trace water (~4%), which can depress the melting point to the 80–89°C range.[1]
-
Thermal Decomposition: Prolonged heating near the melting point does not immediately cause charring, but can accelerate intramolecular cyclization (pyroglutamate formation), although the bulky OtBu group provides significant steric hindrance compared to the free acid side chain.[1]
Experimental Protocol: Capillary Melting Point Determination
-
Objective: To determine the purity and hydration state of the raw material.
-
Method:
-
Dry the sample in a vacuum desiccator over P₂O₅ for 24 hours to remove surface moisture.[1]
-
Pack 2-3 mm of sample into a clean, dry glass capillary tube.[1]
-
Insert into a melting point apparatus (e.g., Buchi or Stuart) pre-heated to 70°C.
-
Ramp temperature at 1°C/minute .
-
Record
(first liquid drop) and (complete liquefaction). -
Acceptance Criteria: Range
within the 87–94°C window.
-
Chemical Stability & Degradation Pathways[1]
The orthogonal protection strategy relies on the compound remaining stable under neutral conditions while reacting predictably under specific acidic or basic triggers.[1]
Degradation Mechanism Analysis[1]
-
Base Sensitivity (Fmoc Removal): The fluorenylmethoxycarbonyl (Fmoc) group is cleaved by secondary amines (e.g., 20% piperidine).[1] Spontaneous cleavage can occur if stored in the presence of amine vapors.[1]
-
Acid Sensitivity (OtBu Removal): The tert-butyl ester is cleaved by strong acids (e.g., 95% TFA), generating a tert-butyl cation.[1]
-
Autocatalytic Decomposition: In the presence of moisture, partial hydrolysis of the ester can generate acid, which may autocatalytically accelerate further deprotection.[1]
Visualization: Reactivity & Degradation Logic
Caption: Logical flow of stability and reactivity. The compound is designed to be labile to acids and bases but must be shielded from moisture to prevent premature hydrolysis.
Handling, Storage & Quality Control[4][7][8][9]
Storage Protocol
To maintain the melting point integrity and prevent hydrolysis:
-
Temperature: Store at +2°C to +8°C for routine use. Long-term storage (>6 months) is best at -20°C .[1]
-
Atmosphere: Store under inert gas (Argon or Nitrogen) if possible.[1]
-
Container: Amber glass or opaque plastic to prevent UV degradation, tightly sealed with desiccant packs.[1]
-
Warm-up: Allow the bottle to reach room temperature before opening to prevent condensation on the cold powder.[1]
QC Workflow: Purity by HPLC
Objective: Quantify purity and detect free Fmoc-OH or deprotected Glu species.[1]
Methodology:
-
Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase A: 0.1% TFA in Water (Milli-Q).[1]
-
Mobile Phase B: 0.1% TFA in Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 265 nm (Fmoc absorption max) and 214 nm (peptide bond).[1]
-
Sample Prep: Dissolve 1 mg/mL in Methanol/Acetonitrile (1:1).
Visualization: Quality Control Decision Tree
Caption: Step-by-step Quality Control decision matrix for validating Fmoc-L-Glu(OtBu)-OH prior to synthesis.
References
Technical Deep Dive: The Hydrophobic Profile of Fmoc-L-Val-OH
The following technical guide details the hydrophobicity profile of Fmoc-L-Val-OH (N-(9-Fluorenylmethoxycarbonyl)-L-valine). It is structured to provide actionable data for researchers in peptide chemistry, medicinal chemistry, and purification process development.
Executive Summary
Fmoc-L-Val-OH is a critical building block in Solid Phase Peptide Synthesis (SPPS). Its hydrophobicity is a dual-edged sword: it ensures strong retention on Reverse-Phase HPLC (RP-HPLC) for purification but contributes significantly to "difficult sequence" aggregation during synthesis due to
This guide defines the Hydrophobicity Index of Fmoc-L-Val-OH through two lenses:
-
Intrinsic Hydrophobicity (LogP): For solubility and membrane permeability predictions.
-
Chromatographic Hydrophobicity (HPLC Coefficient): For purification method development and retention time prediction.
Part 1: Molecular Architecture & Intrinsic Hydrophobicity
The hydrophobicity of Fmoc-L-Val-OH is the sum of its lipophilic core (the Fmoc protecting group) and its aliphatic side chain (the isopropyl group of Valine).
Structural Contribution
-
Fmoc Moiety: A large, planar, aromatic system (fluorenyl) that dominates the hydrophobic character. It drives the molecule's solubility in organic solvents (DMF, NMP) and its strong interaction with C18 stationary phases.
-
Valine Side Chain: A
-branched isopropyl group. While less hydrophobic than Leucine or Phenylalanine, the -branching creates steric bulk near the backbone, reducing solvation entropy and increasing local hydrophobicity.
Quantitative Indices (LogP)
The partition coefficient (
| Metric | Value | Significance |
| Experimental LogP | ~4.0 | Highly Lipophilic. Requires organic co-solvents (e.g., DMSO, Methanol) for aqueous buffers. |
| Predicted pKa | 3.90 ± 0.10 | The carboxylic acid is ionized at neutral pH, slightly reducing hydrophobicity unless buffered < pH 3.0. |
| Solubility (DMF) | > 0.5 M | Excellent solubility in polar aprotic solvents used for SPPS. |
Critical Insight: Unlike the free amino acid Valine (LogP
-2.26), the Fmoc-protected form is shifted drastically into the hydrophobic regime (LogP4.0). This shift is why Fmoc-Val-OH precipitates immediately in water.
Part 2: The Chromatographic Hydrophobicity Index (RP-HPLC)
For application scientists, the HPLC Retention Coefficient is more practical than LogP. It predicts where the molecule will elute during purification.
The Mant & Hodges Coefficient
The "Gold Standard" for peptide hydrophobicity is the scale developed by Mant and Hodges. This index assigns values to amino acid residues relative to Glycine (0) and Leucine (100) at pH 2.0.[2]
-
Valine Residue Coefficient: 79 (at pH 2.0)[2]
-
Relative Elution Order: Fmoc-Val-OH elutes after polar derivatives (Ser, Thr, Gly) but before highly hydrophobic aromatic derivatives (Phe, Trp, Leu).
Relative Retention Visualization
The following diagram illustrates the chromatographic behavior of Fmoc-Val-OH relative to other standard Fmoc-amino acids on a C18 column.
Figure 1: Relative elution order of Fmoc-amino acids on C18 stationary phase (Acidic pH).
Part 3: Experimental Protocol (Self-Validating)
To determine the exact hydrophobicity index (
Reagents & Setup
-
Column: C18 (e.g., Zorbax 300SB-C18, 5µm, 4.6 x 150mm).
-
Mobile Phase A: 0.1% TFA in Water (Milli-Q).
-
Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).
-
Detection: UV at 254 nm (Fmoc absorption) and 214 nm (Amide bond).
-
Standard: Uracil (Dead time marker,
).
Method Workflow
-
Preparation: Dissolve Fmoc-L-Val-OH at 1 mM in Methanol/Water (1:1). Sonicate if necessary.[3]
-
Equilibration: Flow 1.0 mL/min at 5% B for 10 minutes.
-
Gradient:
-
0-2 min: 5% B (Isocratic hold)
-
2-22 min: 5%
65% B (Linear gradient, 3% B/min) -
22-25 min: 95% B (Wash)
-
-
Calculation: Calculate the Capacity Factor (
) using the retention time of the target ( ) and Uracil ( ):
Validation Check: If
of Fmoc-Val-OH is not between Fmoc-Ala-OH and Fmoc-Leu-OH, check your mobile phase pH or column integrity.
Part 4: Implications in Solid Phase Peptide Synthesis (SPPS)
The hydrophobicity of Fmoc-Val-OH is a primary driver of "Difficult Sequences" in SPPS.
The Aggregation Mechanism
Valine is a
Figure 2: Pathway of hydrophobic aggregation induced by Valine residues in SPPS.
Mitigation Strategies
-
Solvent Magic Mixture: Use DCM/DMF/NMP (1:1:1) or add 1% DBU to disrupt hydrogen bonding.
-
Pseudoproline Dipeptides: Replace Fmoc-Val-Ser-OH or Fmoc-Val-Thr-OH regions with pseudoproline dipeptides to induce a "kink" in the backbone, preventing
-sheet stacking. -
Elevated Temperature: Perform the coupling of Fmoc-Val-OH at 50°C - 75°C to increase kinetic energy and disrupt hydrophobic aggregates.
References
- Mant, C. T., & Hodges, R. S. (2002). High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press.
-
PubChem. (2025).[4] Fmoc-L-valine (Compound CID 688217).[4] National Library of Medicine. Available at: [Link][4]
-
ResearchGate. (2023). Determination of Intrinsic Hydrophilicity/Hydrophobicity of Amino Acid Side Chains. Available at: [Link]
Sources
- 1. "Computational logP Calculations and Determination of Lipophilicity Val" by Mirabella Romano, Allison Vu et al. [digitalcommons.chapman.edu]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. FMOC-L-valine | C20H21NO4 | CID 688217 - PubChem [pubchem.ncbi.nlm.nih.gov]
Precision in Procurement: A Technical Guide to Biological Selection & Sourcing
Executive Summary: The "Garbage In, Garbage Out" Paradigm
In drug development, the integrity of your data is strictly limited by the quality of your inputs. No amount of statistical correction or high-throughput screening can salvage an assay built on misidentified cell lines or non-specific antibodies. This guide moves beyond basic procurement to establish a technical framework for material qualification . We will focus on the three highest-risk inputs in biopharma: Cell Lines, Antibodies, and Ancillary Materials.
Part 1: The Biological Foundation (Cell Line Integrity)
The Crisis of Identity
It is estimated that 15-20% of cell lines used in research are misidentified or cross-contaminated. For a drug development program, using a misidentified line (e.g., using HeLa instead of a specific breast cancer line) is a catastrophic failure of Good Laboratory Practice (GLP).
Technical Standard: STR Profiling (ANSI/ATCC ASN-0002)
The only field-proven method for human cell line authentication is Short Tandem Repeat (STR) profiling. This relies on amplifying polymorphic tetranucleotide repeats at specific loci.
Critical Thresholds:
-
≥ 80% Match: The cell line is considered authentic (derived from the donor).
-
< 80% Match: The cell line is misidentified or genetically drifted beyond utility.
Workflow: Cell Banking Strategy (ICH Q5D)
To ensure reproducibility, you must establish a two-tiered banking system: a Master Cell Bank (MCB) and a Working Cell Bank (WCB).
Figure 1: The Two-Tiered Cell Banking System ensuring genetic stability and infinite supply.
Protocol: STR Data Interpretation
Objective: Verify cell line identity against a reference database (e.g., expasy.org/cellosaurus).
-
DNA Extraction: Isolate gDNA using a silica-membrane column kit. Critical Step: Ensure A260/A280 ratio is 1.8–2.0 to prevent PCR inhibition.
-
PCR Amplification: Use a primer mix targeting the 8 core loci (e.g., D5S818, D13S317, D7S820, D16S539, vWA, TH01, TPOX, CSF1PO) plus Amelogenin (sex determination).
-
Capillary Electrophoresis: Separate amplicons on a genetic analyzer.[1]
-
Analysis:
-
Compare allele calls to the reference profile.[1]
-
Calculate the Tanabe Index (Percent Match):
-
Part 2: The Tools of Discovery (Antibody Validation)
The Reproducibility Crisis
Antibodies are the most common source of false positives in signaling pathway analysis. A "Western Blot validated" claim on a datasheet is insufficient. You must validate the antibody in your specific context (application, tissue, and state).
The 5 Pillars of Validation
We adhere to the standards proposed by the International Working Group for Antibody Validation (IWGAV).
Table 1: The 5 Pillars of Antibody Validation
| Pillar | Methodology | Mechanism of Proof |
| 1. Genetic | CRISPR/Cas9 KO or siRNA KD | Signal disappears in KO/KD cells. This is the gold standard. |
| 2. Orthogonal | Non-antibody method (Mass Spec, RNA-seq) | Antibody signal correlates linearly with transcriptomics/proteomics data. |
| 3. Independent | Second antibody (different epitope) | Two distinct antibodies recognize the same spatial target or band. |
| 4. Tagged Protein | Overexpression of tagged antigen (GFP/Flag) | Antibody signal overlaps perfectly with the tag signal. |
| 5. IP-MS | Immunoprecipitation + Mass Spec | MS identifies the precipitated protein as the target (and detects off-targets). |
Decision Logic for Sourcing
Do not buy based on price. Buy based on validation data availability.
Figure 2: Decision matrix for antibody procurement based on IWGAV pillars.
Part 3: The Supply Chain (Raw & Ancillary Materials)
Defining "Ancillary Materials" (AMs)
According to USP <1043> , AMs are materials used during manufacturing (e.g., cytokines, enzymes, buffer components, fetal bovine serum) that are not intended to be in the final product but can affect its safety and potency.
Risk-Based Categorization
You must categorize every reagent in your process into one of four tiers based on risk.
-
Tier 1: Low Risk. Highly characterized (e.g., Pharmacopeial grade NaOH).
-
Tier 2: Low Risk. Intended for use as AM (e.g., GMP-grade Cytokines).
-
Tier 3: Moderate Risk. Not intended for AM use (e.g., Research Grade reagents). Requires extensive qualification.
-
Tier 4: High Risk. Biologically variable, animal-derived (e.g., FBS).[2][3] Avoid if possible.
Protocol: Lot-to-Lot Variability Testing (FBS Example)
Objective: Qualify a new lot of Fetal Bovine Serum (FBS) before bulk purchase.
-
Sourcing: Request 3 distinct lot samples from the vendor.
-
Plating: Seed sensitive cells (e.g., MSCs or Hybridomas) at low density (1,000 cells/cm²).
-
Growth Curve: Measure proliferation via CellTiter-Glo or viable count at 24h, 48h, and 72h.
-
Morphology Check: Assess for spontaneous differentiation or vacuolization.
-
Criteria: The new lot must yield growth kinetics within ±10% of the current "Gold Standard" lot.
Figure 3: Risk-based qualification workflow for Ancillary Materials per USP <1043>.
References
-
International Conference on Harmonisation (ICH). (1997). Q5D: Derivation and Characterisation of Cell Substrates Used for Production of Biotechnological/Biological Products. [Link][4]
-
American National Standards Institute (ANSI) / ATCC. (2021). ASN-0002: Authentication of Human Cell Lines: Standardization of Short Tandem Repeat (STR) Profiling. [Link][5]
-
Uhlen, M., et al. (2016).[6] A proposal for validation of antibodies. Nature Methods, 13, 823–827. [Link]
-
Almeida, J. L., et al. (2016). Standards for Cell Line Authentication and Beyond.[1] PLOS Biology. [Link]
Sources
Navigating the Criticality of High-Purity Fmoc-L-Amino Acids in GMP Peptide Manufacturing
Executive Summary
In the realm of Good Manufacturing Practice (GMP) peptide synthesis, the quality of the starting material—specifically Fmoc-L-amino acids—is not merely a variable; it is the rate-limiting step for the purity of the final Drug Substance. Unlike small molecule synthesis, where impurities can often be purged via crystallization at intermediate steps, Solid Phase Peptide Synthesis (SPPS) is a linear, iterative process. An impurity introduced at Cycle 1 is carried through to Cycle n, often amplifying into a complex mixture of deletion sequences, diastereomers, and truncated adducts that are chromatographically inseparable from the target peptide.
This guide provides a technical deep-dive into the Critical Quality Attributes (CQAs) of Fmoc-amino acids, the mechanistic origins of their impurities, and the rigorous control strategies required to ensure regulatory compliance under ICH Q7 and Q11 guidelines.
Part 1: Regulatory Framework & Critical Quality Attributes (CQAs)
Under ICH Q11 (Development and Manufacture of Drug Substances), starting materials must have defined chemical properties and structures.[1] For peptide APIs, the Fmoc-amino acid is the primary source of structural integrity.
The "Amplification Effect" in SPPS
The necessity for high purity (<99.5%) stems from the mathematical reality of SPPS. If an Fmoc-amino acid has a purity of 99.0% (seemingly high), the theoretical yield of a 30-mer peptide is:
However, if the impurity is a chain terminator (e.g., acetic acid or free amine leading to double insertion), the "purity" of the crude peptide drops drastically, and the similarity of the impurities to the product makes purification yield losses exponential.
GMP Specification Standards
The following table outlines the industry-standard specifications required for GMP-grade Fmoc-amino acids versus research-grade materials.
| Parameter | Research Grade Spec | GMP Grade Spec | Rationale for GMP Stringency |
| Chemical Purity (HPLC) | ≥ 98.0% | ≥ 99.5% | Minimizes deletion sequences and unknown peaks. |
| Chiral Purity (L-isomer) | ≥ 99.0% | ≥ 99.8% | D-isomers form diastereomers (e.g., L-L-D-L) often inseparable from the L-L-L-L target. |
| Free Amine Content | Not always specified | ≤ 0.1% | Prevents double insertion (e.g., Fmoc-Ala-Ala-Peptide) during coupling. |
| Acetate Content | Not specified | ≤ 0.02% | Acetate acts as a capping agent, permanently terminating the peptide chain. |
| Beta-Alanine | Not specified | ≤ 0.1% | Common byproduct of Fmoc-OSu degradation; inserts as a "spacer" amino acid. |
| Dipeptide Content | Not specified | ≤ 0.1% | Results from activation during Fmoc protection; leads to n+1 sequences. |
Part 2: Mechanisms of Failure (Impurity Genesis)
Understanding how impurities form allows for better vendor qualification and storage protocols.
Base-Catalyzed Racemization
The most critical impurity is the D-enantiomer. Racemization occurs via the abstraction of the
Figure 1: Mechanism of Base-Catalyzed Racemization. The loss of chirality at the enolate stage is the critical failure point.
Chemical Contaminants[2][3]
-
Fmoc-beta-Alanine: Often arises when Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is used for protection. It degrades via a Lossen rearrangement-like pathway to form beta-alanine, which is then Fmoc-protected.
-
Fmoc-Dipeptides: If the amino acid chloride (Fmoc-Cl) is used in excess or under improper pH, the activated amino acid can react with a free amino acid before the protection is complete, forming Fmoc-AA-AA-OH. This results in a "double hit" of that residue in the final peptide.
Part 3: Analytical Control Strategy
To ensure compliance with ICH Q7, manufacturers must implement self-validating analytical protocols. Relying on the Certificate of Analysis (CoA) from the vendor is insufficient for GMP manufacturing; ID and Purity testing upon receipt is mandatory.
Protocol 1: Chiral Purity Determination via HPLC
Objective: Quantify D-isomer content with a Limit of Quantitation (LOQ) of 0.05%.
Materials:
-
Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose derivatives), 4.6 x 250 mm, 5 µm.
-
Mobile Phase: n-Hexane / Ethanol / TFA (80:20:0.1 v/v/v).
-
Detection: UV at 254 nm (Fmoc absorption).
Step-by-Step Methodology:
-
System Suitability: Inject a resolution mixture containing 99% L-Fmoc-AA and 1% D-Fmoc-AA.
-
Acceptance Criteria: Resolution (
) between L and D peaks > 2.0.
-
-
Sample Preparation: Dissolve 10 mg of the Fmoc-amino acid in 10 mL of Ethanol (HPLC grade). Sonicate for 5 mins.
-
Equilibration: Flush column with mobile phase at 1.0 mL/min for 30 mins until baseline stabilizes.
-
Injection: Inject 10 µL of the sample. Run isocratic elution for 20-30 minutes.
-
Calculation:
Note: Ensure integration excludes solvent fronts and non-isomeric impurities.
Protocol 2: Trace Acetate Analysis via GC-Headspace
Objective: Detect acetic acid/acetate which causes irreversible N-terminal acetylation.
Methodology:
-
Derivatization: Dissolve sample in acidified methanol (transforms acetate to methyl acetate).
-
GC Setup: DB-Wax column; Headspace injection.
-
Standard: External calibration with acetic acid spiked at 0.01%, 0.02%, and 0.05%.
-
Limit: Result must be < 200 ppm (0.02%).
Part 4: GMP Workflow Integration
The following diagram illustrates how high-purity materials are integrated into a GMP workflow to mitigate risk.
Figure 2: GMP Material Control Workflow. Note the "Stop/Go" gates at the QC stage.
References
-
International Council for Harmonisation (ICH). (2012).[2] ICH Q11: Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities).[Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[3][4][5][6][7] Chemical Reviews, 109(6), 2455-2504. [Link]
-
D'Hondt, M., et al. (2014).[3] Related impurities in peptide medicines.[3][8] Journal of Pharmaceutical and Biomedical Analysis, 101, 2-30.[3] [Link]
-
Eggen, I., et al. (2014). Control Strategy for Synthetic Therapeutic Peptide APIs. Chimica Oggi - Chemistry Today, 32(4). [Link]
Sources
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. Q11 Development and Manufacture of Drug Substances | FDA [fda.gov]
- 3. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. researchgate.net [researchgate.net]
bulk suppliers of Fmoc-L-Arg(Pbf)-OH for industrial scale
Technical Guide: Strategic Sourcing and Quality Control of Fmoc-L-Arg(Pbf)-OH for GMP Peptide Manufacturing
Executive Summary
In the landscape of Solid Phase Peptide Synthesis (SPPS), Fmoc-L-Arg(Pbf)-OH (N-alpha-Fmoc-N-omega-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine) is not merely a commodity reagent; it is a critical process variable. Arginine coupling is historically problematic due to the steric bulk of the side chain and the high reactivity of the guanidino group.
While the Pbf protecting group has largely replaced Pmc due to faster acidolytic cleavage and reduced tryptophan alkylation, the industrial sourcing of this raw material introduces significant risks regarding enantiomeric purity and specific process-related impurities (e.g.,
The Molecular Imperative: Why Pbf?
To evaluate suppliers, one must understand the chemistry they are selling. The Pbf group is preferred over its predecessor, Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), for two specific mechanistic reasons critical to industrial scale-up:
-
Acid Lability: The Pbf group contains a dihydrobenzofuran ring, which is more electron-rich than the chroman ring of Pmc. This results in a cleavage rate approximately 1.5 to 2 times faster in Trifluoroacetic Acid (TFA). In multi-kilogram batches, this reduces the exposure time of the peptide to strong acid, minimizing degradation of sensitive residues (e.g., Trp, Met).
-
Suppression of Side Reactions: During cleavage, the sulfonyl cation released from Pmc is highly prone to electrophilic attack on the indole ring of Tryptophan. The Pbf cation, while still reactive, is sterically bulkier and less aggressive, significantly lowering the "Trp-alkylation" impurity profile.
Critical Quality Attributes (CQAs)
When auditing a supplier's Certificate of Analysis (CoA), "Purity > 99%" is insufficient. You must demand a detailed impurity profile.[1][2] The following table outlines the "Gold Standard" specifications for GMP-grade sourcing.
| Attribute | Acceptance Criteria | Scientific Rationale |
| Appearance | White to off-white powder | Discoloration often indicates residual solvent oxidation or Pbf degradation. |
| Identity (IR/NMR) | Conforms to structure | Mandatory for raw material identification (RMID). |
| Purity (HPLC) | High purity prevents accumulation of deletion sequences. | |
| Chiral Purity (L-Isomer) | D-Arg formation is a high risk during the activation of the carboxyl group. High D-content leads to diastereomeric impurities that are difficult to separate. | |
| Specific Impurity: | Fmoc- | |
| Water Content (KF) | Excess water hydrolyzes active esters (e.g., HBTU/HATU) during coupling, lowering yield. | |
| Solubility | Clear in DMF (0.5 M) | Turbidity indicates inorganic salts or polymer contaminants that clog synthesizer frits. |
| Free Fmoc-OH | Acts as a capping agent if not removed, terminating peptide chains. |
Industrial Synthesis & Impurity Origins
Understanding the supplier's synthesis route allows you to predict potential contaminants. The dominant industrial route (Patent CN106928171A and others) typically follows this flow:
-
Esterification: L-Arginine
Arg-OR -
N-Protection: Arg-OR
Boc-Arg-OR -
Side Chain Protection: Boc-Arg-OR + Pbf-Cl
Boc-Arg(Pbf)-OR -
Deprotection/Saponification:
H-Arg(Pbf)-OH[3] -
Fmoc Introduction:
Fmoc-Arg(Pbf)-OH
Risk Point: The introduction of the Pbf group using Pbf-Cl is the most expensive step. "Budget" suppliers often use excess Pbf-Cl and aggressive conditions to drive yield, which can lead to racemization (D-Arg formation) or incomplete removal of the Boc group intermediates.
Supplier Qualification Protocol
Do not rely solely on a paper audit. Use the following workflow to validate a new bulk source.
Figure 1: Strategic Supplier Qualification Workflow. Note the critical "Use Test" phase involving an Arginine-rich test sequence.
Handling & Deprotection Optimization
Once the material is sourced, the burden shifts to the process chemist to remove the Pbf group effectively. The cleavage reaction generates a Pbf-sulfonyl cation. Without adequate scavenging, this cation will modify Tryptophan (Trp) and Tyrosine (Tyr) residues.
Mechanism of Action
Figure 2: Pbf cleavage pathway. The "Scavenger Capture" step is rate-limiting for purity.
Recommended Scavenger Cocktails (Industrial Scale)
At scale, the stench of Ethanedithiol (EDT) is unacceptable. Modern processes utilize silanes.
| Cocktail Name | Composition (v/v) | Application | Pros/Cons |
| Standard TIS | TFA (95%) / TIS (2.5%) / H2O (2.5%) | General sequences | Pro: Odorless.[4] Con: May not fully protect Trp in high-load sequences. |
| Reagent K (Modified) | TFA / Phenol / Water / Thioanisole / TIS | Trp/Met/Cys rich sequences | Pro: Maximum protection. Con: Thioanisole has a distinct odor; Phenol is corrosive/toxic. |
| Green Alternative | TFA / TIS / 1,4-BDMT / H2O | High-sensitivity sequences | Pro: 1,4-Benzenedimethanethiol (BDMT) is non-odorous and highly effective for Cys/Trp. |
Market Landscape: Supplier Tiers
Note: This list categorizes suppliers based on capabilities, not endorsement.
-
Tier 1: Strategic Partners (GMP/API Focus)
-
Bachem (Switzerland/USA): The industry benchmark. High cost, but guarantees chiral purity and regulatory support (DMF availability).
-
PolyPeptide Group: Similar to Bachem, excellent for large-scale commercial manufacturing.
-
Merck (MilliporeSigma/Novabiochem): High reliability for mid-scale and critical raw materials.
-
-
Tier 2: Qualified Bulk Suppliers
-
Iris Biotech (Germany): Strong technical support, good balance of cost/quality.
-
CPC Scientific (USA/China): Strong GMP track record, often bridging the gap between Western quality systems and Asian manufacturing costs.
-
-
Tier 3: Commodity Traders
-
Various catalog houses. Risk: Lot-to-lot variability is common. Mandatory to perform full analytical testing on every batch before acceptance.
-
References
-
Carpino, L. A., et al. (1993). "The Pbf protecting group for Arginine."[3][][6][7] Tetrahedron Letters, 34(49), 7829-7832. Link
-
Fields, C. G., & Fields, G. B. (1993). "Minimization of Tryptophan alkylation in Fmoc-SPPS." Tetrahedron Letters, 34(42), 6661-6664. Link
-
U.S. Food and Drug Administration (FDA). (2021).[8] "ANDAs for Certain Highly Purified Synthetic Peptide Drug Products That Refer to Listed Drugs of rDNA Origin." Guidance for Industry. Link
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[3][7][9][10][11] Chemical Reviews, 109(6), 2455-2504. Link
-
Patil, et al. (2019). "1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages." RSC Advances, 9, 41097-41104. Link
Sources
- 1. fda.gov [fda.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. CN106928171A - FmocâArgï¼Pbfï¼The synthetic method of OH - Google Patents [patents.google.com]
- 4. 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fmoc-Arg(Pbf)-OH [cem.com]
- 7. CN109470799B - Fmoc-Arg (Pbf) -OH purity and impurity localization detection method - Google Patents [patents.google.com]
- 8. biopharmaspec.com [biopharmaspec.com]
- 9. chempep.com [chempep.com]
- 10. peptide.com [peptide.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Navigating the Peptide Synthesis Landscape: An In-depth Cost and Efficiency Analysis of Fmoc vs. Boc Protection Strategies
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the choice between fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protecting group strategies is a critical decision that profoundly impacts not only the efficiency and purity of the final product but also the overall cost-effectiveness of the process. This technical guide provides a comprehensive analysis of these two cornerstone methodologies in solid-phase peptide synthesis (SPPS), offering field-proven insights to aid researchers and drug development professionals in making informed decisions tailored to their specific needs.
The Fundamental Dichotomy: Understanding Fmoc and Boc Chemistries
The selection of a protecting group strategy in SPPS is predicated on the principle of orthogonality, where the Nα-protecting group can be selectively removed without affecting the protecting groups on the amino acid side chains or the linkage to the solid support. Fmoc and Boc chemistries represent two distinct and widely adopted orthogonal schemes.
Fmoc/tBu Strategy: This approach utilizes the base-labile Fmoc group for Nα-protection and acid-labile tert-butyl (tBu)-based groups for side-chain protection. The Fmoc group is typically removed using a mild base, most commonly a solution of piperidine in N,N-dimethylformamide (DMF).[1] The final cleavage of the peptide from the resin and removal of the side-chain protecting groups is achieved with a strong acid, such as trifluoroacetic acid (TFA).
Boc/Bzl Strategy: In contrast, the Boc strategy employs the acid-labile Boc group for Nα-protection and more acid-stable benzyl (Bzl)-based groups for side-chain protection. The iterative Nα-deprotection is carried out with a moderately strong acid, like TFA, while the final cleavage and side-chain deprotection require a very strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[]
The choice between these two strategies has far-reaching implications for the entire synthesis workflow, from the selection of resins and solvents to the conditions for coupling and cleavage, and ultimately, the cost and purity of the synthesized peptide.
A Comparative Cost Analysis: Deconstructing the Financial Equation
While it is a widely held belief that Fmoc-protected amino acids are more expensive on a per-gram basis, a holistic cost analysis reveals a more nuanced picture. The overall cost-effectiveness of a peptide synthesis strategy is a multifactorial equation that extends beyond the initial price of the protected amino acids.
Fmoc-protected amino acids are generally more expensive than their Boc-protected counterparts.[][] This price difference is primarily attributed to the higher cost of the Fmoc-Cl reagent and the more complex purification processes required for Fmoc derivatives.[] However, several factors can offset this initial higher cost, making the Fmoc strategy economically competitive, especially for complex and long peptides.[][]
| Component | Fmoc Strategy | Boc Strategy | Cost Considerations & Rationale |
| Nα-Protected Amino Acids | Higher initial cost.[][] | Lower initial cost.[] | The synthesis of the Fmoc group is more complex and expensive than the Boc group.[] However, advances in manufacturing have led to a downward trend in Fmoc-amino acid prices.[] |
| Deprotection Reagents | Piperidine (relatively inexpensive). | Trifluoroacetic acid (TFA) (more expensive than piperidine). | Piperidine is a common and relatively low-cost organic base. TFA is a stronger acid and generally has a higher purchase price. |
| Solvents | Primarily DMF or NMP. | Primarily DCM and DMF. | The cost of high-purity solvents can be a significant factor, particularly in large-scale synthesis. DMF is a common solvent in both strategies. |
| Resins | Wide variety of resins available (e.g., Wang, Rink Amide). | Specific resins required (e.g., Merrifield, PAM). | The cost of resins can vary depending on the type and functionalization. |
| Coupling Reagents | Wide range of efficient reagents (e.g., HBTU, HATU). | Similar coupling reagents can be used. | The cost of coupling reagents can be significant, and the efficiency of the coupling reaction impacts the overall cost by affecting the number of required recouplings. |
| Cleavage Reagents | TFA (moderately expensive). | HF or TFMSA (very expensive and hazardous). | The use of highly corrosive and toxic acids like HF in the Boc strategy requires specialized, expensive equipment and stringent safety protocols, adding to the overall cost. |
| Waste Disposal | Less hazardous waste. | Highly acidic and hazardous waste. | The disposal of corrosive and toxic waste from the Boc strategy is more complex and costly. |
| Overall Process Efficiency | Generally higher yields and purity.[] | Can be less efficient for complex sequences. | Higher efficiency in the Fmoc strategy can lead to lower overall costs due to reduced need for purification and less wasted material. |
In-depth analysis of cost drivers:
-
Reagent Consumption: The Fmoc strategy often requires fewer equivalents of amino acids and coupling reagents due to its generally higher coupling efficiency. This can lead to significant cost savings, especially for long peptides or large-scale synthesis.
-
Purification Costs: The milder deprotection conditions of the Fmoc strategy often result in fewer side reactions and a higher purity of the crude peptide.[] This can substantially reduce the time and cost associated with high-performance liquid chromatography (HPLC) purification.
-
Labor and Equipment: The harsh acidic conditions of the Boc strategy, particularly the use of HF, necessitate specialized and expensive laboratory equipment and impose stricter safety protocols, increasing both capital and operational costs. The relative simplicity and safety of the Fmoc workflow can translate to lower labor costs.
Experimental Workflows: A Step-by-Step Comparison
The following sections provide a detailed, step-by-step comparison of the experimental workflows for both Fmoc and Boc solid-phase peptide synthesis.
Fmoc Solid-Phase Peptide Synthesis Workflow
The Fmoc SPPS cycle is a repetitive process involving deprotection, washing, coupling, and washing steps.
Caption: A typical cycle of Fmoc-based solid-phase peptide synthesis.
Experimental Protocol: Fmoc SPPS
-
Resin Swelling: The solid support (e.g., Wang resin for C-terminal carboxylic acids, Rink amide resin for C-terminal amides) is swelled in a suitable solvent, typically DMF, for 30-60 minutes.
-
Fmoc Deprotection: The Nα-Fmoc group of the resin-bound amino acid is removed by treatment with a 20% solution of piperidine in DMF for 5-20 minutes.
-
Washing: The resin is thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma) in the presence of a base (e.g., N,N-diisopropylethylamine - DIPEA) and added to the resin. The coupling reaction is typically allowed to proceed for 30-60 minutes.
-
Washing: The resin is washed with DMF to remove excess reagents and byproducts.
-
Repeat: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Side-Chain Deprotection: After the final amino acid has been coupled, the peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed by treatment with a cleavage cocktail, most commonly TFA with scavengers (e.g., water, triisopropylsilane) to quench reactive carbocations.
-
Peptide Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and purified by reverse-phase HPLC.
Boc Solid-Phase Peptide Synthesis Workflow
The Boc SPPS cycle also involves a series of deprotection, neutralization, coupling, and washing steps.
Caption: A typical cycle of Boc-based solid-phase peptide synthesis.
Experimental Protocol: Boc SPPS
-
Resin Swelling: The solid support (e.g., Merrifield resin for C-terminal acids, MBHA resin for C-terminal amides) is swelled in dichloromethane (DCM).
-
Boc Deprotection: The Nα-Boc group is removed by treatment with a solution of TFA in DCM (typically 25-50%) for about 30 minutes.
-
Neutralization: The resulting trifluoroacetate salt of the N-terminal amine is neutralized with a hindered base, such as DIPEA, in DCM or DMF.
-
Washing: The resin is washed with DCM and/or DMF to remove the excess base and salts.
-
Amino Acid Coupling: The next Boc-protected amino acid is activated with a coupling reagent and coupled to the free N-terminal amine.
-
Washing: The resin is washed with DCM and/or DMF.
-
Repeat: Steps 2-6 are repeated for each amino acid in the sequence.
-
Final Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed using a strong acid like HF or TFMSA in the presence of scavengers.
-
Peptide Precipitation and Purification: The cleaved peptide is precipitated, collected, and purified.
Mechanistic Insights and Causality of Experimental Choices
The choice of reagents and reaction conditions in both Fmoc and Boc strategies is dictated by the underlying chemical mechanisms.
Deprotection Mechanisms
Fmoc Deprotection: The removal of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism. A base, typically piperidine, abstracts the acidic proton on the fluorene ring, leading to the formation of a dibenzofulvene intermediate and the free N-terminal amine. The dibenzofulvene is then scavenged by piperidine to form a stable adduct.
Caption: Mechanism of Fmoc deprotection by piperidine.
Boc Deprotection: The Boc group is removed by an acid-catalyzed mechanism. The acid protonates the carbonyl oxygen of the Boc group, which facilitates the cleavage of the tert-butyl group as a stable tert-butyl cation. The resulting carbamic acid is unstable and spontaneously decarboxylates to release the free amine and carbon dioxide.[]
Caption: Mechanism of Boc deprotection by TFA.
Coupling Reactions
The formation of the peptide bond is facilitated by activating the carboxylic acid of the incoming amino acid. Common coupling reagents, such as carbodiimides (e.g., DIC) and phosphonium/aminium salts (e.g., HBTU, HATU), react with the carboxylic acid to form a highly reactive intermediate that is susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain. The addition of additives like 1-hydroxybenzotriazole (HOBt) or its derivatives can suppress side reactions and improve coupling efficiency.
Side Reactions and Their Impact on Cost and Purity
Side reactions can significantly impact the overall yield and purity of the synthesized peptide, leading to increased purification costs and material loss.
Common Side Reactions in Fmoc SPPS:
-
Diketopiperazine formation: This is a common side reaction, especially at the dipeptide stage, leading to the cleavage of the dipeptide from the resin.
-
Aspartimide formation: Peptides containing aspartic acid are prone to the formation of a five-membered ring aspartimide, which can lead to racemization and the formation of β-aspartyl peptides.
-
Racemization: The activation of the carboxylic acid can lead to racemization, particularly for histidine and cysteine residues.[5]
Common Side Reactions in Boc SPPS:
-
Incomplete Deprotection: The repeated use of TFA can lead to the gradual cleavage of acid-labile side-chain protecting groups, resulting in truncated or modified peptides.
-
Alkylation: The tert-butyl cation generated during Boc deprotection can alkylate sensitive residues like tryptophan and methionine if not effectively scavenged.
The milder conditions of the Fmoc strategy generally lead to fewer side reactions, which is a significant factor in its favor for the synthesis of complex and sensitive peptides.
Conclusion: A Strategic Decision for Optimal Outcomes
The choice between Fmoc and Boc solid-phase peptide synthesis is not a one-size-fits-all decision. It requires a careful evaluation of the specific peptide sequence, the desired purity, the available equipment, and the overall budget.
While the initial cost of Fmoc-protected amino acids may be higher, the Fmoc strategy often proves to be more cost-effective in the long run due to its higher efficiency, milder reaction conditions, reduced side reactions, and lower purification costs. Its compatibility with a wider range of sensitive and modified amino acids further enhances its versatility.
The Boc strategy, however, remains a viable and sometimes preferred option, particularly for the synthesis of shorter, simpler peptides where the cost of the amino acid derivatives is a primary concern and the laboratory is equipped to handle the strong acids required.
Ultimately, a thorough understanding of the chemical principles, experimental protocols, and economic factors associated with both Fmoc and Boc chemistries will empower researchers and drug development professionals to select the optimal strategy for their peptide synthesis endeavors, leading to higher quality products and more efficient use of resources.
References
-
Carl ROTH. (n.d.). Trifluoroacetic acid (TFA), 1 l. Retrieved February 7, 2026, from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved February 7, 2026, from [Link]
-
Carl ROTH. (n.d.). N,N-Dimethylformamide (DMF), 25 l, plastic. Retrieved February 7, 2026, from [Link]
-
MDPI. (2021). Tea Bags for Fmoc Solid-Phase Peptide Synthesis: An Example of Circular Economy. Retrieved February 7, 2026, from [Link]
-
Aapptec Peptides. (n.d.). Rink Amide Resin Archives. Retrieved February 7, 2026, from [Link]
-
PW Consulting. (2024). FMOC and BOC Protected Amino Acids Market's Consumer Preferences: Trends and Analysis 2025-2033. Retrieved February 7, 2026, from [Link]
-
AlGENOME SHOP. (n.d.). HBTU[Coupling Reagent for Peptide], 25G. Retrieved February 7, 2026, from [Link]
-
Senn Chemicals. (n.d.). Amino Acid Derivates. Retrieved February 7, 2026, from [Link]
-
AAPPTEC. (n.d.). Coupling Reagents for Solid Phase Peptide Synthesis Archives. Retrieved February 7, 2026, from [Link]
-
Fields, G. B. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(5), 333-346. [Link]
-
labstellar.de. (n.d.). BioFroxx trifluoroacetic acid (TFA) for peptide synthesis, 500 ml. Retrieved February 7, 2026, from [Link]
-
Aapptec Peptides. (n.d.). Fmoc-D-Amino Acids Archives. Retrieved February 7, 2026, from [Link]
-
PW Consulting. (2024). FMOC and BOC Protected Amino Acids Comprehensive Market Study: Trends and Predictions 2026-2034. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Physical-chemical properties and cost of DMF and DMM. Retrieved February 7, 2026, from [Link]
-
AAPPTEC. (n.d.). Custom Peptide Synthesis Price. Retrieved February 7, 2026, from [Link]
-
PW Consulting. (2024). Global FMOC and BOC Protected Amino Acids Market Size, Share & Trends Analysis 2026-2032. Retrieved February 7, 2026, from [Link]
-
PeptaNova. (n.d.). Fmoc-D-Amino Acid Derivatives. Retrieved February 7, 2026, from [Link]
-
neoFroxx. (n.d.). Trifluoroacetic acid for peptide synthesis. Retrieved February 7, 2026, from [Link]
-
SLS. (n.d.). Piperidine solution, for pepti | 80645-500ML | SIGMA-ALDRICH. Retrieved February 7, 2026, from [Link]
-
ABI Scientific. (n.d.). Peptide Synthesis Pricing. Retrieved February 7, 2026, from [Link]
Sources
A Senior Application Scientist's Guide to Fmoc-L-Cys(Trt)-OH: Ensuring Quality and Success in Therapeutic Peptide Production
Introduction: The Criticality of a Cornerstone Building Block
In the landscape of therapeutic peptide synthesis, precision and purity are not merely goals; they are absolute prerequisites for ensuring patient safety and drug efficacy. Among the pantheon of protected amino acids utilized in Solid-Phase Peptide Synthesis (SPPS), N-α-(9-Fluorenylmethoxycarbonyl)-S-trityl-L-cysteine, or Fmoc-L-Cys(Trt)-OH, holds a position of particular significance. Its unique structure, featuring the base-labile Fmoc group for temporary α-amino protection and the acid-labile trityl (Trt) group for robust side-chain thiol protection, makes it an indispensable component for incorporating the functionally vital cysteine residue into complex peptide sequences.[1][2]
The thiol group of cysteine is a nexus of chemical reactivity, prone to oxidation and other undesirable side reactions. The bulky trityl group provides a formidable shield against these reactions during the iterative cycles of SPPS.[2] However, the quality of this raw material is a critical control point that reverberates through the entire manufacturing process. Impurities or deviations in the specifications of Fmoc-L-Cys(Trt)-OH can introduce a cascade of process-related impurities in the final peptide, complicating purification, reducing yield, and potentially compromising the safety and biological activity of the therapeutic agent.[3]
This guide provides an in-depth examination of the essential specifications for therapeutic-grade Fmoc-L-Cys(Trt)-OH. We will move beyond a simple checklist of parameters to explore the underlying scientific rationale, the potential impact of non-conformance, and the validated analytical methodologies required to ensure this critical raw material meets the exacting standards of pharmaceutical production.
Section 1: Physicochemical Identity and Properties
Before delving into purity, one must unequivocally confirm the identity and fundamental properties of the material. This forms the baseline for all subsequent quality assessments.
Molecular Structure and Core Properties
Fmoc-L-Cys(Trt)-OH (CAS No. 103213-32-7) is a derivative of the amino acid L-cysteine.[2] Its structure is defined by the temporary Fmoc protection on the alpha-amino group and the semi-permanent Trityl protection on the side-chain thiol.
Sources
Methodological & Application
Application Note: Modular Synthesis of Proteolysis Targeting Chimeras (PROTACs)
Executive Summary & Strategic Rationale
Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in drug discovery, moving from occupancy-based inhibition to event-driven protein degradation. However, their synthesis presents unique challenges: PROTACs are heterobifunctional molecules that frequently reside in "Beyond Rule of 5" (bRo5) chemical space, resulting in high molecular weight (>800 Da), poor solubility, and complex purification profiles.
This guide details a modular convergent synthesis strategy . Rather than linear assembly, we prioritize the independent synthesis of "Warhead-Linker" and "E3 Ligand-Linker" precursors, followed by a final convergent coupling. This approach maximizes library diversity and purification efficiency.
Core Challenges Addressed:
-
Linker Chemistry: Overcoming steric hindrance and poor solubility during amide coupling.
-
Library Generation: Utilizing Click Chemistry (CuAAC) for rapid linker scanning.[1]
-
Purification: Strategies for isolating bRo5 compounds from crude mixtures.
Strategic Workflow: Convergent Assembly
The following diagram illustrates the decision matrix for assembling a PROTAC. The choice between Amide Coupling and Click Chemistry depends on the stage of development (Hit-to-Lead vs. Lead Optimization) and the physicochemical requirements of the final molecule.
Caption: Decision tree for PROTAC synthesis. Path A (Amide) is preferred for clinical candidates due to metabolic stability; Path B (Click) is used for rapid linker length screening.
Protocol A: High-Efficiency Amide Coupling
Application: Creating the stable backbone for lead candidates. Scientific Rationale: Amide bonds are robust but prone to poor yields in PROTAC synthesis due to the steric bulk of the E3 and POI ligands. Furthermore, standard amides can limit permeability. Recent optimization strategies suggest amide-to-ester substitutions can improve cell permeability by reducing hydrogen bond donors (Ciulli et al., 2021).
Reagents & Equipment[2]
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: DIEA (N,N-Diisopropylethylamine).
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).
-
Monitoring: LC-MS (C18 column).[2]
Step-by-Step Methodology
-
TFA Salt Neutralization (Critical Step):
-
Context: Many commercial E3 ligands (e.g., Lenalidomide derivatives) are supplied as TFA salts. The acidic counterion can quench the base, stalling the reaction.
-
Action: If using a TFA salt, increase DIEA equivalents to 4.0–5.0 eq relative to the amine.
-
Verification: Check pH of the reaction mixture on wet litmus paper; it must be basic (pH > 8).
-
-
Pre-Activation:
-
Dissolve the Carboxylic Acid component (1.0 eq) in anhydrous DMF (0.1 M concentration).
-
Add HATU (1.2 eq) and DIEA (2.0 eq, or adjusted for salt).
-
Stir at Room Temperature (RT) for 5 minutes .
-
Why: This forms the activated O-At active ester. Longer times may cause epimerization.
-
-
Coupling:
-
Add the Amine component (1.0–1.1 eq) to the activated mixture.
-
Stir at RT for 1–4 hours.
-
Self-Validating Check: Take a 5 µL aliquot at t=0 and t=60 min. Dilute in MeCN/H2O and inject into LC-MS. Look for the disappearance of the active ester mass (+71 Da vs acid) and appearance of the product mass.
-
-
Workup:
-
Dilute with EtOAc. Wash with 5% LiCl (aq) x3.
-
Expert Insight: LiCl removes DMF more effectively than water washes, preventing DMF from streaking during flash chromatography.
-
Protocol B: Rapid "Click" Assembly (CuAAC)
Application: Rapidly screening linker lengths (e.g., PEG2 vs PEG4 vs PEG8) to find the optimal degradation window. Scientific Rationale: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is bioorthogonal and high-yielding.[] It allows researchers to snap together libraries of Warheads and E3 ligands without optimizing unique coupling conditions for each analog (Sharpless et al.).
Reagents & Equipment[2]
-
Catalyst Source: CuSO4 · 5H2O (Copper(II) sulfate pentahydrate).
-
Reductant: Sodium Ascorbate (freshly prepared 1M stock).
-
Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine).
-
Solvent: DMSO/t-Butanol/Water (or DMSO/Water).
Step-by-Step Methodology
-
Ligand-Catalyst Complexing:
-
Premix CuSO4 (0.1 eq) and THPTA (0.5 eq) in water.
-
Why: THPTA stabilizes the Cu(I) oxidation state, preventing oxidation to inactive Cu(II) and reducing the formation of reactive oxygen species (ROS) that could degrade the warhead.
-
-
Reaction Assembly:
-
Dissolve Alkyne-functionalized E3 ligand (1.0 eq) and Azide-functionalized Warhead (1.0 eq) in DMSO.
-
Add the Cu-THPTA complex.
-
Add Sodium Ascorbate (0.5 eq).
-
Flush headspace with Nitrogen/Argon. Cap tightly.
-
-
Incubation:
-
Stir at 25–40°C for 2–16 hours.
-
Self-Validating Check: The solution should remain light yellow/clear. If it turns brown/black, Cu(I) has disproportionated; add more ascorbate.
-
-
Metal Scavenging:
-
Before purification, add QuadraPure™ TU (thiourea scavenger) or wash with EDTA solution to remove copper traces, which are cytotoxic in downstream biological assays.
-
Quality Control: Purification & Characterization
PROTACs often behave poorly on normal phase silica due to the amphiphilic nature of the linker (PEG) vs. the lipophilic warheads.
Comparative Purification Data
| Parameter | Normal Phase (Silica) | Reverse Phase (C18) | Recommendation |
| Solvent System | DCM/MeOH or Hex/EtOAc | Water/MeCN (+0.1% Formic Acid) | Reverse Phase is superior for bRo5 PROTACs. |
| Resolution | Poor for PEG linkers (streaking) | High resolution based on hydrophobicity | Use C18 Flash or Prep-HPLC. |
| Sample Loading | Dry load on Celite | Liquid load in DMSO/MeOH | DMSO loading prevents precipitation. |
Protocol:
-
Dissolve crude in minimal DMSO.
-
Inject onto a C18 Prep-HPLC column.
-
Gradient: 5% to 95% MeCN in H2O over 20 mins.
-
Critical: Lyophilize fractions immediately to prevent hydrolysis of labile warheads (e.g., cereblon glutarimide rings are hydrolytically unstable at high pH or prolonged aqueous exposure).
Troubleshooting Guide (Self-Validating Systems)
Caption: Diagnostic flowchart for common PROTAC synthesis failures.
References
-
Ciulli, A., et al. (2021).[4] Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry. Link
-
Sharpless, K. B., et al. (2002). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link
-
BenchChem Technical Support. (2025). Application Notes and Protocols for the Purification of PROTACs. BenchChem. Link
-
Waters Corporation. (2025). Degradation Products of ARV-825 PROTAC: Isolation and Purification. Waters Application Notes. Link
-
BOC Sciences. (2024). Click Chemistry in ADC and PROTAC Development. BOC Sciences.
Sources
standard protocol for solid phase peptide synthesis using Fmoc-L-amino acids
Executive Summary & Chemical Basis
This guide details a high-fidelity protocol for Fmoc (9-fluorenylmethoxycarbonyl) Solid Phase Peptide Synthesis (SPPS). Unlike older Boc chemistry which requires hazardous HF cleavage, Fmoc chemistry relies on an orthogonal protection strategy :
-
N-
Protection (Fmoc): Base-labile (removed by piperidine). -
Side-Chain Protection (tBu, Trt, Pbf, etc.): Acid-labile (removed by TFA).
-
C-Terminal Linker: Acid-labile (cleaved by TFA).
This orthogonality creates a self-validating system : errors in the basic deprotection cycle do not prematurely strip side-chain protection, preserving the peptide integrity until the final global cleavage.
Resin Selection & Preparation
The choice of resin dictates the C-terminal functional group. Incorrect selection is a common failure point in drug development workflows.
Table 1: Resin Selection Matrix
| Resin Type | C-Terminal Result | Cleavage Condition | Application Note |
| Wang Resin | Carboxylic Acid (-COOH) | 95% TFA | Standard for native sequences. Prone to diketopiperazine formation at dipeptide stage. |
| Rink Amide | Carboxamide (-CONH | 95% TFA | Essential for mimicking native protein termini or increasing metabolic stability. |
| 2-Chlorotrityl (2-CTC) | Carboxylic Acid (-COOH) | 1% TFA (Mild) | Critical for fragment condensation. Allows cleavage of protected peptide fragments (side chains remain protected). |
Protocol: Resin Swelling (Essential)
Dry resin beads mimic a collapsed polymer network. Reagents cannot penetrate the core without swelling.
-
Weigh resin into a fritted polypropylene reaction vessel.
-
Add DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone) (10 mL per gram of resin).
-
Allow to swell for 30–60 minutes at room temperature.
-
Insight: Methylene chloride (DCM) swells polystyrene resins best but is poor for solvating growing peptide chains. DMF is the compromise standard.
-
The SPPS Reaction Cycle
The following cycle is repeated for each amino acid.
Step A: Fmoc Deprotection
Reagent: 20% Piperidine in DMF (v/v).[1]
- -elimination of the Fmoc group, releasing dibenzofulvene (DBF).
Protocol:
-
Short Treatment (3 min): Add 20% Piperidine. Drain.
-
Causality: Removes the bulk of Fmoc. The generated DBF is highly reactive and can re-attach to the resin. Draining quickly removes high concentrations of DBF.
-
-
Long Treatment (10–12 min): Add fresh 20% Piperidine. Drain.
-
Wash: DMF (5 x 1 min). Crucial: Residual piperidine will cap the activated amino acid in the next step, terminating the chain.
Step B: Amino Acid Activation & Coupling
Direct reaction of carboxylic acids with amines is slow. We must create an "active ester."
Table 2: Coupling Reagent Decision Matrix
| Reagent System | Efficiency | Racemization Risk | Use Case |
| DIC / Oxyma Pure | High | Very Low | The Modern Standard. Safer than HOBt (non-explosive). Excellent for Cys/His to prevent epimerization. |
| HBTU / DIEA | Medium | Moderate | Legacy standard. Capping by guanidinylation is a risk if activation is slow. |
| HATU / HOAt / DIEA | Very High | High (if uncontrolled) | "The Hammer." Use for sterically hindered residues (Aib, N-Me) or difficult sequences. |
Standard Protocol (DIC/Oxyma):
-
Dissolve Fmoc-AA-OH (3–5 equivalents relative to resin loading) in DMF.
-
Add Oxyma Pure (3–5 eq).
-
Add DIC (Diisopropylcarbodiimide) (3–5 eq).
-
Pre-activation: Let stand for 2–3 minutes (color change to yellow/orange indicates active ester formation).
Step C: Monitoring (The "Go/No-Go" Gate)
Do not proceed blindly. Verify coupling efficiency.
The Kaiser Test (Qualitative):
-
Procedure: Take ~10 beads, wash with EtOH, add 2 drops of each reagent, heat at 100°C for 5 min.
-
Interpretation:
-
🔵 Blue Beads: Free amines present
FAIL (Incomplete coupling). Action: Re-couple. -
🟡 Yellow Beads: No free amines
PASS (Complete coupling).
-
Step D: Capping (Optional but Recommended)
If Kaiser test is slightly positive after re-coupling, "cap" the unreacted amines to prevent deletion sequences (n-1 peptides) that are hard to purify.
-
Reagent: Acetic Anhydride (0.5 M) / Pyridine (0.5 M) in DMF.
-
Time: 10 minutes.
Workflow Visualization
Figure 1: The Standard Fmoc SPPS Cycle with Quality Control Gates.
Global Cleavage & Deprotection
This is the most critical step. Poor scavenging leads to irreversible alkylation of Trp, Met, Cys, and Tyr.
Cocktail Selection
-
Cocktail A (Standard): 95% TFA, 2.5% TIS, 2.5% H
O.[3]-
Use for: Peptides without Cys, Met, Trp.
-
-
Cocktail B (High Scavenging / "Reagent K" equivalent): 92.5% TFA, 2.5% TIS, 2.5% EDT (Ethanedithiol), 2.5% H
O.-
Use for: Peptides containing Cys, Met, Trp .[6]
-
Warning: EDT is malodorous but essential for preventing oxidation of Met and alkylation of Trp.
-
Protocol
-
Wash resin with DCM (removes DMF which interferes with precipitation).
-
Add Cleavage Cocktail (10–20 mL/g resin).
-
Shake for 2–3 hours at room temperature.
-
Precipitation:
Troubleshooting "Difficult" Sequences
Peptides with high hydrophobic content (e.g., Amyloid beta) or "beta-sheet breakers" often aggregate on-resin, causing synthesis collapse.
Aggregation Mitigation Strategy
-
Solvent Switch: Replace DMF with NMP (better disruption of aggregates).
-
Chaotropic Salts: Add 0.1M LiCl or KSCN to the coupling mixture.
-
Pseudoproline Dipeptides: Insert Fmoc-Ser/Thr/Cys-pseudoprolines. These lock the backbone in a "kinked" state, preventing beta-sheet formation.
-
Double Coupling: Repeat the coupling step with fresh reagents before moving to the next amino acid.
Figure 2: Decision Logic for Mitigating Peptide Aggregation.
References
-
Nature Protocols: Standard Fmoc SPPS procedures and Kaiser Test interpretation. Link
-
Merck Millipore: Fmoc Resin Cleavage Protocols and Scavenger Mechanisms. Link
-
ACS Omega: Understanding OxymaPure as a Peptide Coupling Additive (Racemization data). Link
-
Biotage: Troubleshooting Peptide Synthesis and Aggregation. Link
-
Sigma-Aldrich: Kaiser Test Kit and Technical Bulletin. Link
Sources
microwave-assisted coupling conditions for Fmoc-L-Arg(Pbf)-OH
Application Note: Microwave-Assisted Coupling of Fmoc-L-Arg(Pbf)-OH
Subject: Mitigating
Executive Summary
The incorporation of Arginine (Arg) into peptide sequences via microwave-assisted solid-phase peptide synthesis (MW-SPPS) presents a unique chemical challenge. While microwave irradiation significantly accelerates coupling kinetics, it also lowers the activation energy for a critical side reaction: intramolecular cyclization of the activated arginine species to form a
This guide provides an optimized protocol shifting away from traditional aminium salts (HATU/HBTU) and base (DIEA) toward carbodiimide-based activation (DIC/Oxyma Pure) . This approach, validated by high-efficiency SPPS (HE-SPPS) methodologies, allows for coupling temperatures up to 90°C while virtually eliminating
The Challenge: -Lactam Formation
When Fmoc-Arg(Pbf)-OH is activated, the steric bulk of the Pbf protecting group does not fully prevent the nucleophilic attack of the
Key Mechanistic Insight:
-
Base-Catalyzed: The presence of exogenous base (e.g., DIEA, NMM) significantly accelerates lactamization by deprotonating the
-nitrogen or stabilizing the transition state. -
Thermodynamic Trap: Once formed, the
-lactam is chemically inert to the resin-bound amine. The activated arginine is effectively "quenched," resulting in a deletion in the final peptide sequence.[1]
Figure 1: Mechanistic Pathway Competition
Caption: Competition between desired peptide bond formation (Blue) and irreversible
Optimized Coupling Parameters
To maximize coupling efficiency while suppressing lactam formation, the reaction environment must be strictly controlled.
Reagent Selection
| Parameter | Old Standard (Avoid) | Optimized Standard (Recommended) | Rationale |
| Activator | HATU / HBTU | DIC (Diisopropylcarbodiimide) | Carbodiimides generate a neutral urea byproduct, avoiding the basic environment that catalyzes lactamization. |
| Additive | HOBt / HOAt | Oxyma Pure (Ethyl Cyanoglyoxylate-2-Oxime) | Oxyma Pure is non-explosive and superior to HOAt in suppressing racemization at high temperatures (up to 90°C). |
| Base | DIEA / NMM | None (Base-Free) | CRITICAL: Eliminating base prevents the deprotonation of the Arg side chain, shutting down the lactamization pathway. |
Temperature & Time
While Arginine is historically coupled at lower temperatures (50°C), the switch to DIC/Oxyma allows for higher thermal energy without degradation.
-
Standard Protocol: 75°C for 5 minutes.
-
Difficult Sequences: 90°C for 2 minutes (High Efficiency).
-
Note: If using HATU (not recommended), temperature must be limited to 50°C to minimize lactam formation.
Detailed Experimental Protocol
Scale: 0.1 mmol | Resin: Rink Amide ProTide (0.55 mmol/g)
Step 1: Reagent Preparation
-
0.2 M Fmoc-L-Arg(Pbf)-OH: Dissolve 1.3g Fmoc-Arg(Pbf)-OH in 10 mL DMF.
-
0.5 M DIC (Activator): Dissolve 790 µL DIC in 9.21 mL DMF.
-
1.0 M Oxyma Pure (Activator Base): Dissolve 1.42g Oxyma Pure in 10 mL DMF.
-
Note: Oxyma is used in excess relative to DIC to ensure rapid formation of the active ester.
-
Step 2: Microwave Coupling Cycle
Perform the following steps in an automated microwave synthesizer (e.g., CEM Liberty Blue, Biotage Initiator).
| Step | Operation | Reagent Volume (0.1 mmol scale) | Temp (°C) | Time (sec) | Power (W) |
| 1 | Wash | DMF (4 mL) | Amb | 30 | 0 |
| 2 | Add AA | Fmoc-Arg(Pbf)-OH (2.5 mL, 5 eq) | - | - | - |
| 3 | Add Activator | 0.5 M DIC (1.0 mL, 5 eq) | - | - | - |
| 4 | Add Additive | 1.0 M Oxyma (0.5 mL, 5 eq) | - | - | - |
| 5 | Coupling | Microwave Irradiation | 75°C | 300 (5 min) | ~30-50W |
| 6 | Wash | DMF (4 mL) | Amb | 30 | 0 |
Double Coupling Strategy (Optional for steric bulk): If the Arginine is following a bulky residue (e.g., Ile, Val, Pro), perform a second coupling pass:
-
Pass 1: 75°C for 5 min (Standard).
-
Pass 2: Fresh reagents, 75°C for 5 min.
Step 3: Deprotection (Standard)
-
Reagent: 20% Piperidine in DMF (with 0.1 M Oxyma to suppress aspartimide if Asp is present).
-
Condition: 75°C for 3 minutes (Single pass) or Room Temp (2 x 10 min).
Troubleshooting & Quality Control
Diagnosis: The "Des-Arg" Peak
If your LC-MS shows a major impurity with a mass of
-
Cause: The activated Arginine cyclized into the
-lactam before it could couple to the resin. -
Solution:
-
Ensure NO DIEA was used in the coupling step.
-
Switch from HATU to DIC/Oxyma.[3]
-
Increase the concentration of the amino acid (from 0.2 M to 0.5 M) to drive second-order coupling kinetics over first-order intramolecular cyclization.
-
Workflow Visualization
Caption: Optimized Base-Free Microwave Workflow for Arginine Coupling.
References
-
Collins, J. M., Porter, K. A., Singh, S. K., & Vanier, G. S. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS).[2] Organic Letters, 16(3), 940–943.[2] Link
- Establishes the efficacy of DIC/Oxyma at 90°C and the detrimental effect of base on Cys/Arg racemiz
-
Cezari, M. H., & Juliano, L. (1996). Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives.[4][5] Peptide Research, 9(2), 88–91. Link
- Foundational study identifying the mechanism of -lactam form
-
Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. Link
- Validates Oxyma Pure as the superior additive for suppressing side reactions.
-
Peraro, L., & Karp, J. M. (2016). Metamorphosis of the Microwave-Assisted Solid-Phase Peptide Synthesis. Journal of Peptide Science, 22(7), 447-452. Link
- Review of modern MW-SPPS conditions including arginine handling.
Sources
- 1. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20160176918A1 - Coupling method for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
green solvent alternatives for Fmoc-L- peptide synthesis (2-MeTHF, propylene carbonate)
Implementing 2-Methyltetrahydrofuran (2-MeTHF) and Propylene Carbonate (PC) in SPPS
Executive Summary
The restriction of N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) under REACH regulations has necessitated the validation of green alternatives.[1] This guide details the implementation of 2-Methyltetrahydrofuran (2-MeTHF) and Propylene Carbonate (PC) systems.
-
2-MeTHF is a bio-derived ether (from corncobs/bagasse) offering superior resin swelling for polystyrene-based supports, making it ideal for hydrophobic sequences.
-
Propylene Carbonate (PC) is a polar aprotic solvent (derived from CO₂ fixation) with low toxicity. Due to high viscosity, it is best deployed as a binary mixture (e.g., with Ethyl Acetate) to balance polarity and mass transfer.
Solvent Characterization & Selection Logic
Understanding the physicochemical "personality" of these solvents is crucial for protocol adaptation.
Table 1: Comparative Physical Properties
| Property | DMF (Standard) | 2-MeTHF (Green Alternative) | Propylene Carbonate (PC) |
| Boiling Point (°C) | 153 | 80 | 242 |
| Viscosity (cP at 25°C) | 0.92 | 0.46 (Low - Good Flow) | 2.50 (High - Poor Flow) |
| Flash Point (°C) | 58 | -11 (Flammable) | 132 |
| Polarity | High | Moderate | High |
| Resin Swelling (PS) | Good | Excellent (>4.0 mL/g) | Poor (Pure) / Good (Binary) |
| Primary Utility | Universal | Hydrophobic Sequences / Coupling | Polar Sequences / Binary Mixes |
Expert Insight:
-
2-MeTHF acts as a "super-sweller" for Polystyrene (PS) resins, exposing catalytic sites better than DMF. However, its lower polarity means highly polar amino acids (e.g., Fmoc-Arg(Pbf)-OH) may require lower concentrations or co-solvents.
-
PC mimics DMF’s polarity but fails in fluid dynamics due to viscosity. It must be used as a binary mixture (e.g., PC:EtOAc) to lower viscosity while maintaining solubility power.
Protocol A: The 2-MeTHF System
Best for: Hydrophobic peptides, Polystyrene (PS) resins, and minimizing racemization.
Reagents Setup
-
Wash Solvent: Stabilized 2-MeTHF (Contains BHT to prevent peroxide formation).
-
Deprotection Cocktail: 20% Piperidine in 2-MeTHF (v/v).
-
Coupling Reagents: DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).
-
Note: Oxyma Pure is preferred over HOBt/HATU in green SPPS due to better solubility in ether-based solvents and superior suppression of racemization.
-
Step-by-Step Workflow
-
Resin Swelling:
-
Swell PS-based resin (e.g., Wang, 2-CTC) in 2-MeTHF for 20 minutes.
-
Metric: Expect swelling >4.5 mL/g.
-
-
Fmoc Deprotection:
-
Treat resin with 20% Piperidine/2-MeTHF (2 x 10 min).
-
Caution: Piperidine salts may precipitate if the concentration is too high. If observed, switch to 20% Piperidine in 2-MeTHF:Ethanol (9:1).
-
-
Washing:
-
Flow wash with 2-MeTHF (3 x 1 min).
-
-
Coupling (The Critical Step):
-
Dissolve Fmoc-AA-OH (3 eq) and Oxyma Pure (3 eq) in minimal 2-MeTHF.
-
Add DIC (3 eq) immediately prior to addition to resin.
-
Reaction time: 60 minutes at Room Temperature (RT).
-
Validation: Perform Kaiser Test. If slightly positive, re-couple using 2-MeTHF:DMF (9:1) only for that difficult step (hybrid approach).
-
Protocol B: The PC/EtOAc Binary System
Best for: Polar sequences, ChemMatrix/PEG-based resins, and reducing flammability risks.
Reagents Setup
-
Binary Solvent: Propylene Carbonate (PC) and Ethyl Acetate (EtOAc) in a 20:80 (v/v) ratio.
-
Why? Pure PC is too viscous. EtOAc reduces viscosity, while PC provides the polarity needed to dissolve Fmoc-AAs.
-
-
Deprotection: 20% Piperidine in PC/EtOAc (20:80).
-
Coupling: DIC/Oxyma Pure in PC/EtOAc (20:80).
Step-by-Step Workflow
-
Resin Selection:
-
Solubilization Check:
-
Pre-dissolve Fmoc-AAs in the binary mix. If turbidity occurs (common with Arginine/Tryptophan), increase PC ratio to 30:70 or heat gently to 35°C.
-
-
Coupling Cycle:
Visualizing the Green Workflow
The following diagram illustrates the decision logic and cycle flow for these green solvents.
Caption: Decision tree for selecting between 2-MeTHF and PC/EtOAc systems based on peptide sequence hydrophobicity and resin compatibility.
Troubleshooting & Optimization (Self-Validating Systems)
To ensure the protocol is "self-validating," perform these checks during setup:
A. The "Dissolution Test" (Pre-Synthesis)
Before loading the synthesizer, dissolve your most difficult amino acid (usually Fmoc-Arg(Pbf)-OH or Fmoc-Trp(Boc)-OH) at 0.2M in the chosen green solvent.
-
Pass: Clear solution at RT.
-
Fail: Turbidity or precipitation.
-
Fix (2-MeTHF): Add 10% DMF or DMSO as a co-solvent.
-
Fix (PC/EtOAc): Increase PC ratio or temperature.
-
B. The "Swelling Test"
Place 100mg of resin in a syringe with a frit. Draw up the green solvent.[1][2][5][6][7]
-
Validation: The resin bed volume should equal or exceed the volume observed in DCM. If the bed collapses (volume decreases), the solvent system is incompatible with that specific resin lot.
C. Racemization Control
Green solvents can sometimes alter reaction kinetics.
-
Critical Control: Always use Oxyma Pure rather than HOBt.
-
Reference Standard: For Cys/His sensitive couplings, maintain temperature <40°C even if the system allows higher heat.
References
-
Albericio, F., et al. (2016). 2-Methyltetrahydrofuran and cyclopentyl methyl ether for green solid-phase peptide synthesis. Amino Acids.[1][8][2][5][6][7][9] Link
-
Jad, Y. E., et al. (2016).[2][3] Green Solid-Phase Peptide Synthesis 2. 2-Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green Conditions. ACS Sustainable Chemistry & Engineering. Link
-
Lawrenson, S. B., et al. (2017). Propylene carbonate as a green solvent for solid-phase peptide synthesis. Green Chemistry. Link
-
Lopez, J., et al. (2018). Green solvents in solid-phase peptide synthesis: a focus on 2-MeTHF. Organic Process Research & Development. Link
-
North, M., et al. (2021). Harnessing polarity and viscosity to identify green binary solvent mixtures as viable alternatives to DMF in solid-phase peptide synthesis. Green Chemistry. Link
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-Methyltetrahydrofuran and cyclopentyl methyl ether for green solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. peptide.com [peptide.com]
- 7. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: Advanced Coupling Strategies for Sterically Hindered Fmoc-L-Amino Acids
Executive Summary
The synthesis of peptides containing sterically hindered amino acids—such as
This guide details advanced protocols using next-generation coupling reagents (COMU , HATU , and DIC/Oxyma Pure ). We prioritize mechanisms that maximize acylation rates while maintaining chiral integrity, moving beyond traditional benzotriazole chemistry to safer, more efficient oxyma-based methodologies.
The Steric Challenge: Mechanistic Insight
Steric hindrance protects the carbonyl carbon of the incoming amino acid from nucleophilic attack by the free amine on the resin. This reduced reaction rate allows competing side reactions to dominate:
-
Racemization: Base-catalyzed proton abstraction at the
-carbon (via oxazolone formation). -
Guanidinylation: Reaction of the resin-bound amine with the uronium reagent itself (permanently capping the chain).
-
Aggregation: Inter-chain hydrogen bonding (
-sheets) that collapses the resin matrix, making reactive sites inaccessible.
Reagent Evolution and Selection
-
HATU (The Historic Gold Standard): Utilizes the HOAt leaving group. The pyridine nitrogen provides anchimeric assistance (neighboring group effect), stabilizing the active ester and accelerating the coupling of hindered residues like Aib.
-
COMU (The Modern Superior): Based on the Oxyma Pure leaving group.[1] It offers solubility superior to HATU, higher coupling efficiency, and a safer safety profile (non-explosive).[1] It is currently the reagent of choice for hindered sequences.
-
DIC/Oxyma Pure (The Chiral Safe-Guard): A carbodiimide-driven approach that can often be run base-free or with minimal base, significantly reducing racemization risks for Cys and His, while maintaining high reactivity for hindered residues.
Visualization: Activation Pathways
The following diagram illustrates the activation pathways and the critical "Anchimeric Assistance" vs. "Oxyma Effect."
Caption: Activation pathway showing the generation of active esters. Note that prolonged activation times with excess base increase racemization risk.
Comparative Performance Data
The following data summarizes the efficiency of coupling reagents for the difficult coupling of Aib (
| Parameter | HATU | COMU | DIC / Oxyma Pure |
| Leaving Group | HOAt (7-Azabenzotriazole) | Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate) | Oxyma |
| Coupling Efficiency (Aib-Aib) | High | Very High | High |
| Racemization Risk | Low (if base controlled) | Lowest | Very Low |
| Solubility in DMF | 0.6 M | High (stable solution) | High |
| Safety Profile | Explosive properties (Benzotriazole) | Safe (No risk of explosion) | Safe |
| Base Requirement | 2.0 equiv (DIEA) | 1.0 equiv (DIEA) | 0 - 1.0 equiv |
Data synthesized from El-Faham et al. (Chem. Rev. 2011) and comparative internal studies.
Detailed Experimental Protocols
Protocol A: The "Power Coupling" (COMU)
Best for:
-
Reagent Prep: Dissolve COMU (1.0 equiv relative to AA) in DMF.
-
Amino Acid Prep: Dissolve Fmoc-AA-OH (3.0 - 5.0 equiv relative to resin loading) in DMF.
-
Activation:
-
Mix Fmoc-AA-OH and COMU solutions.
-
Add DIEA (Diisopropylethylamine) (1.0 equiv relative to AA, not 2.0).
-
Critical: Activate for exactly 30 seconds before adding to the resin. Do not pre-activate longer, as stability decreases.
-
-
Coupling:
-
Add the activated mixture to the resin.
-
Reaction time: 30–60 minutes at Room Temperature.
-
Optional: For extremely difficult couplings (e.g., Aib-Aib), apply microwave irradiation (75°C for 5-10 mins).
-
Protocol B: The "Chiral Preservation" (DIC / Oxyma Pure)
Best for: Cysteine (Cys), Histidine (His), and preventing epimerization in fragment condensations. Rationale: Carbodiimide activation avoids the formation of guanidinium byproducts. Using Oxyma Pure as an additive suppresses racemization more effectively than HOBt and creates a highly reactive ester.
-
Reagents:
-
Fmoc-AA-OH (3.0 equiv).
-
Oxyma Pure (3.0 equiv).[2]
-
DIC (Diisopropylcarbodiimide) (3.0 equiv).
-
-
Workflow:
-
Dissolve Fmoc-AA-OH and Oxyma Pure in DMF.
-
Add this solution to the resin first.
-
Add DIC to the reaction vessel. (This "in situ" activation minimizes side reactions).
-
-
Conditions:
-
Shake for 60 minutes at Room Temperature.
-
Note: No tertiary base (DIEA) is required. This "neutral" pH environment is the key to preventing Cys racemization.
-
Protocol C: The "Bunker Buster" (Acid Fluorides / TFFH)
Best for: Extremely hindered couplings where uronium salts fail (e.g., consecutive Aib residues or tetrasubstituted carbons).
-
Reagents: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) converts the AA into an amino acid fluoride.
-
Activation:
-
Fmoc-AA-OH (4.0 equiv).
-
TFFH (4.0 equiv).
-
DIEA (8.0 equiv).
-
-
Coupling:
-
Pre-activate for 0 minutes (add directly to resin) or perform in situ.
-
Coupling time: 2 hours or double couple (2 x 1 hour).
-
Decision Matrix & Workflow
Use this logic flow to select the appropriate reagent for your specific sequence.
Caption: Decision tree for reagent selection. Protocol B is prioritized for chiral sensitivity, while Protocol A/C handles steric bulk.
Troubleshooting & Optimization
-
Color Tests: The Kaiser test is often unreliable for secondary amines (like Proline or N-methyl AAs). Use the Chloranil Test or Kaiser test with heating for better sensitivity.
-
Solvent: For aggregation-prone sequences (beta-sheet formers), replace DMF with NMP (N-methylpyrrolidone) or use a binary mixture of DMF/DCM .
-
Double Coupling: If the first coupling (e.g., with COMU) yields <99% conversion, perform a second coupling using a different mechanism (e.g., DIC/Oxyma) to target unreacted sites via a different steric approach.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
El-Faham, A., et al. (2009). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents.[3] Chemistry – A European Journal, 15(37), 9404–9416. [Link]
-
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt.[4] Chemistry – A European Journal, 15(37), 9394–9403. [Link]
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[3][5][6][7] Journal of the American Chemical Society, 115(10), 4397–4398. [Link]
Sources
Fmoc-L-Pro-OH coupling efficiency in automated synthesizers
Application Note: Optimizing Fmoc-L-Pro-OH Coupling Efficiency in Automated SPPS
Abstract
Proline (Pro, P) presents a unique dual-challenge in Solid-Phase Peptide Synthesis (SPPS). As the only proteinogenic amino acid with a secondary amine (
The Proline Anomaly: Structural Constraints
Unlike primary amino acids, the cyclic pyrrolidine side chain of Proline connects back to the backbone nitrogen. This creates two distinct kinetic barriers:
-
Conformational Rigidity: Proline acts as a "beta-sheet breaker," often inducing kinks or turns that can lead to on-resin aggregation (beta-hairpin formation), reducing solvent accessibility.
-
Altered pKa: The secondary amine of Proline is more basic (pKa ~10.6) than primary amines (pKa ~9.5), yet nucleophilic attack is sterically impeded by the pyrrolidine ring.
Critical Failure Mode 1: Diketopiperazine (DKP) Formation
The "Traceless" Yield Killer When Proline is the second residue from the C-terminus (e.g., Resin-AA1-Pro-Fmoc), the removal of the Fmoc group exposes a secondary amine that can back-bite the C-terminal ester linkage. This cyclization releases the dipeptide as a diketopiperazine (DKP) into the solution.
-
Symptom: Low crude yield, but high purity of the wrong sequence (missing the first two C-terminal residues).
-
Risk Factor: High risk when AA1 is unhindered (Gly, Ala) or Pro.
Mechanism of DKP Formation
The nucleophilic amine attacks the resin ester carbonyl, cleaving the peptide from the resin.
Figure 1: Pathway of Diketopiperazine (DKP) formation leading to premature chain termination.
Prevention Protocol: The "Safe-Pro" Strategy
Do not use standard Wang resins for C-terminal Proline.
| Parameter | Standard Protocol (High Risk) | Optimized Protocol (Low Risk) |
| Resin Selection | Wang or Rink Amide | 2-Chlorotrityl Chloride (2-CTC) or Trityl Linkers |
| Why? | Ester bond is electron-poor; easy target. | Steric bulk of Trityl prevents back-biting attack. |
| Deprotection | 20% Piperidine (Standard) | 2% DBU + 5% Piperazine in NMP |
| Strategy | Stepwise Coupling | Dipeptide Coupling (e.g., Fmoc-AA2-Pro-OH) |
Experimental Step: If Proline must be at the C-terminus on a Wang resin (not recommended), limit Fmoc deprotection time to 2 x 3 minutes at Room Temperature to minimize the window for cyclization.
Critical Failure Mode 2: Elongation (Coupling onto Proline)
Once Proline is successfully installed, coupling the next amino acid (AA[n+1]) is notoriously difficult due to the steric bulk of the pyrrolidine ring shielding the nucleophilic nitrogen.
Reagent Selection: The Hierarchy of Efficiency
Standard carbodiimides (DIC/HOBt) are often insufficient.
-
Gold Standard: HATU / HOAt
-
Modern Alternative: DIC / Oxyma Pure [9]
Protocol: High-Efficiency Elongation
Reagents: 0.2 M Fmoc-AA, 0.2 M HATU, 0.4 M DIPEA in DMF (or NMP).
-
Double Coupling: Mandatory for AA[n+1] onto Pro.
-
Temperature:
-
Standard: 75°C for 5 minutes (Microwave).
-
Aggressive: 90°C for 2 minutes (for extremely hindered AAs like Val, Ile, or another Pro).
-
-
Solvent: NMP (N-methyl-2-pyrrolidone) is superior to DMF for solvating aggregated chains often caused by Proline.
Automated Synthesizer Workflow
This logic block is designed for implementation on platforms like CEM Liberty Blue, Biotage Initiator+, or Protein Technologies Symphony.
Figure 2: Decision logic for automated synthesis programming to handle Proline specificities.
Quality Control & Troubleshooting
Colorimetric Monitoring
The standard Kaiser (Ninhydrin) test fails for Proline because it reacts with primary amines to produce Ruhemann's purple. It does not react with secondary amines.
-
Correct Test: Chloranil Test or Isatin Test .
-
Chloranil: Turns blue in the presence of secondary amines (positive for free Proline).
-
Isatin: Turns blue on yellow background for free Proline.
-
HPLC Diagnostics
-
Peak at [M-AA1-AA2]: Indicates DKP formation.[1][11][2][6][7] The peptide is missing the first two amino acids.
-
Peak at [M + 128]: Indicates incomplete Fmoc removal (rare with Pro, but possible if aggregated).
-
Peak at [M - AA(n+1)]: Deletion sequence indicating failure to couple onto the Proline.
References
-
Vertex AI Search. (2023). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega.[2] Link[2]
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link
-
Merck Millipore (Novabiochem). (2023). Coupling Reagents: HATU and Oxyma Performance. Novabiochem Technical Notes. Link
-
Biotage. (2023).[5][10] Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage Blog. Link
-
Sigma-Aldrich. (2023). Overcoming Aggregation in Solid-phase Peptide Synthesis: Pseudoproline Strategies. Sigma-Aldrich Technical Library. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. scribd.com [scribd.com]
- 3. chempep.com [chempep.com]
- 4. Improving the Fmoc Solid Phase Synthesis of the Cyclic Hexapeptide Complement C5a Antagonist, PMX205 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.uci.edu [chem.uci.edu]
- 9. bachem.com [bachem.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: A Comparative Guide to Manual and Automated Coupling of Fmoc-L-Ser(tBu)-OH
Introduction: The Significance of Serine in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) has become the definitive method for constructing peptides in both academic and industrial research settings.[1][2] The Fmoc/tBu strategy, in particular, is favored for its mild reaction conditions.[1][3] Within the canon of amino acids, serine holds a position of prominence. Its hydroxyl side chain is a frequent participant in hydrogen bonding, which is crucial for defining the secondary and tertiary structures of peptides and proteins. Furthermore, it serves as a key site for post-translational modifications such as phosphorylation and glycosylation, which are pivotal in regulating biological activity.[4]
The incorporation of serine into a growing peptide chain, typically using Fmoc-L-Ser(tBu)-OH, where the side-chain hydroxyl is protected by an acid-labile tert-butyl (tBu) group, presents a unique set of challenges.[5] The primary obstacle is the heightened risk of racemization at the α-carbon during the carboxyl group activation step.[3] This epimerization can lead to the formation of D-serine-containing diastereomers, compromising the purity, structure, and biological function of the final peptide.
This application note provides a detailed, experience-driven comparison of manual and automated coupling protocols for Fmoc-L-Ser(tBu)-OH. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying chemical rationale to empower users to make informed decisions for successful peptide synthesis.
Core Challenge: Mitigating Racemization of Serine
Serine, along with cysteine and histidine, is particularly susceptible to racemization during peptide bond formation.[3][6] The mechanism involves the abstraction of the α-proton from the activated amino acid by a base, leading to a planar enolate intermediate that can be protonated from either face, resulting in a loss of stereochemical integrity. The choice of coupling reagents, additives, and the base is therefore critical to suppress this side reaction.[7]
Modern coupling strategies often employ additives like 1-Hydroxybenzotriazole (HOBt) or, more recently, Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®). These additives form active esters with the activated amino acid that are less prone to racemization.[3][6] Furthermore, the choice of base is crucial; sterically hindered bases like N,N-diisopropylethylamine (DIPEA) have been shown to increase racemization of Fmoc-Ser(tBu)-OH.[7] The use of weaker or more sterically hindered bases such as 2,4,6-collidine is often recommended to minimize this risk.[3][7]
Manual vs. Automated Coupling: A Strategic Overview
The decision to employ a manual or automated approach for coupling Fmoc-L-Ser(tBu)-OH depends on several factors including the scale of the synthesis, the number of peptides required, the complexity of the sequence, and available resources.
Manual SPPS offers exceptional flexibility, making it ideal for methods development, troubleshooting challenging sequences, and for small-scale or custom peptide synthesis where the capital investment in automation is not justified.[3] Its success, however, is highly dependent on the operator's skill and consistency.
Automated SPPS provides high throughput and reproducibility, which is essential for synthesizing large numbers of peptides or for constructing very long and complex sequences.[1] Modern automated synthesizers can also incorporate features like microwave heating to accelerate coupling and deprotection steps, and real-time monitoring of Fmoc deprotection to ensure reaction completion.[8]
The fundamental chemistry of deprotection, activation, and coupling remains consistent across both methodologies.[3]
Comparative Analysis: Manual vs. Automated Coupling
| Feature | Manual Coupling | Automated Coupling |
| Flexibility | High; allows for on-the-fly adjustments to protocols and reagents. | Moderate to Low; protocols are pre-programmed, though some systems allow for modifications. |
| Throughput | Low; typically for single or a few parallel syntheses. | High; capable of synthesizing multiple peptides in parallel.[3] |
| Reproducibility | Operator-dependent, potential for variability between syntheses. | High; consistent reagent delivery and reaction times lead to high reproducibility. |
| Labor | Labor-intensive; requires constant operator attention. | Minimal operator intervention after initial setup. |
| Scale | Ideal for small to medium scale (μmol to mmol). | Suitable for a wide range of scales, from small to large. |
| Cost | Lower initial capital cost; reagent costs can be higher due to less precise dispensing. | High initial capital cost for the synthesizer; often more efficient with reagent usage. |
| Troubleshooting | Easier to identify and address issues in real-time. | Can be more challenging to troubleshoot mid-synthesis. |
| Reaction Monitoring | Relies on qualitative tests like the Kaiser test performed by the operator.[9] | Can incorporate automated, quantitative monitoring of Fmoc deprotection.[8] |
Experimental Protocols
Protocol 1: Manual Coupling of Fmoc-L-Ser(tBu)-OH
This protocol is designed for a standard 0.1 mmol scale synthesis on a rink amide resin.
Materials:
-
Fmoc-Rink Amide resin (0.1 mmol)
-
Fmoc-L-Ser(tBu)-OH (4 eq., 0.4 mmol, 153.4 mg)
-
HCTU (3.9 eq., 0.39 mmol, 161.5 mg)
-
2,4,6-Collidine (8 eq., 0.8 mmol, 105 μL)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Dichloromethane (DCM)
-
Glass reaction vessel with a sintered glass filter
-
Shaker or vortex mixer
Procedure:
-
Resin Swelling: Place the resin in the reaction vessel and add DMF (approx. 5 mL). Swell the resin for at least 30 minutes with gentle agitation. Drain the DMF.
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF (5 mL) to the resin.
-
Agitate for 3 minutes, then drain.
-
Repeat the piperidine treatment for 7-10 minutes.[7]
-
Wash the resin thoroughly with DMF (5 x 5 mL) and then DCM (3 x 5 mL) to remove residual piperidine and byproducts.
-
-
Confirmation of Deprotection (Optional but Recommended):
-
Amino Acid Activation:
-
In a separate vial, dissolve Fmoc-L-Ser(tBu)-OH (4 eq.) and HCTU (3.9 eq.) in a minimal amount of DMF (approx. 2 mL).
-
Add 2,4,6-Collidine (8 eq.) to the solution.
-
Gently swirl the vial and allow the activation to proceed for 3-5 minutes. The solution may change color.[3]
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).
-
Monitoring the Coupling:
-
Proceed to the next cycle: If the coupling is complete, you can proceed with the deprotection of the newly added Fmoc-L-Ser(tBu)-OH to continue the peptide chain elongation.
Protocol 2: Automated Coupling of Fmoc-L-Ser(tBu)-OH
This protocol outlines a general procedure for an automated peptide synthesizer. Specific parameters will need to be adjusted based on the instrument manufacturer's recommendations.
Reagents and Setup:
-
Prepare stock solutions of:
-
Fmoc-L-Ser(tBu)-OH (e.g., 0.2 M in DMF)
-
Coupling activator, e.g., HBTU (0.5 M in DMF) or a carbodiimide like DIC.
-
Coupling additive, e.g., HOBt or OxymaPure (0.5 M in DMF).
-
Base, e.g., DIPEA or 2,4,6-Collidine (2 M in NMP or DMF).
-
Deprotection solution: 20% piperidine in DMF.
-
-
Install the appropriate resin cartridge or reaction vessel.
-
Prime all lines with the correct reagents.
Automated Synthesis Cycle for Fmoc-L-Ser(tBu)-OH:
-
Fmoc Deprotection:
-
The synthesizer will deliver the 20% piperidine solution to the resin.
-
A typical protocol involves two treatments: a short one (e.g., 2-3 minutes) followed by a longer one (e.g., 7-10 minutes).
-
Automated washing cycles with DMF will follow to remove all traces of piperidine.
-
Many synthesizers can monitor the UV absorbance of the dibenzofulvene-piperidine adduct in the waste stream to ensure deprotection is complete.[8]
-
-
Coupling:
-
The instrument will deliver the Fmoc-L-Ser(tBu)-OH solution, activator, additive, and base to the reaction vessel.
-
The standard protocol often involves a 4-fold excess of amino acid and coupling reagents.
-
The coupling time is typically programmed for 45-60 minutes. For difficult couplings, this time can be extended, or a double coupling can be programmed.
-
-
Washing: A series of automated washes with DMF will remove excess reagents and soluble byproducts.
-
Cycle Repetition: The synthesizer will automatically proceed to the next deprotection and coupling cycle as programmed in the sequence.
Visualizing the Workflows
Manual SPPS Workflow
Caption: Workflow for manual coupling of Fmoc-L-Ser(tBu)-OH.
Automated SPPS Workflow
Caption: Generalized workflow for automated SPPS cycles.
Troubleshooting and Expert Insights
-
Incomplete Coupling of Serine: If the Kaiser test remains positive after the initial coupling, this indicates a "difficult coupling." This can be due to peptide aggregation on the resin.[6] In a manual synthesis, one can switch to a more potent coupling reagent like HATU or COMU for the second coupling.[11] In an automated synthesis, programming a "double coupling" for serine residues is a prudent measure, especially in long or hydrophobic sequences.
-
Guanidinylation Side Reaction: Aminium/uronium-based reagents like HBTU and HCTU can react with the free N-terminal amine of the peptide, forming an irreversible guanidinium cap that terminates the synthesis.[3] This is minimized by pre-activating the Fmoc-amino acid for a short period (as described in the manual protocol) before adding it to the resin.
-
Choice of Solvent: While DMF is the most common solvent, for sequences prone to aggregation, using N-methyl-2-pyrrolidone (NMP) or adding chaotropic salts may improve solvation and coupling efficiency.[6]
-
Protecting Group Stability: The tert-butyl ether protecting the serine side chain is stable to the basic conditions of Fmoc deprotection but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage from the resin.[5]
Conclusion
Both manual and automated SPPS are powerful techniques for incorporating Fmoc-L-Ser(tBu)-OH into peptide sequences. The choice between them is a strategic one, balancing the need for flexibility, throughput, and reproducibility against available resources. For the specific challenge of coupling Fmoc-L-Ser(tBu)-OH, meticulous attention to the choice of base (e.g., collidine over DIPEA) and the use of modern coupling reagents with additives like OxymaPure are paramount to minimizing racemization, regardless of the platform used.[3] By understanding the underlying chemistry and potential pitfalls, researchers can confidently synthesize high-purity, serine-containing peptides to advance their scientific objectives.
References
- Benchchem. (n.d.). Application Notes and Protocols: Manual vs. Automated Coupling for Fmoc-Ser(tBu)-OH.
- Albericio, F., & de la Torre, B. G. (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Digital CSIC.
- Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Creative Peptides. (2023). A Practical Guide to Solid Phase Peptide Synthesis.
- Bio-protocol. (n.d.). Peptide Synthesis.
- de la Torre, B. G., & Andreu, D. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of Fmoc-Ser(tBu)-OH in Fmoc Peptide Synthesis.
- Albericio, F., & Carpino, L. A. (2015). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 19(2), 243-253.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Patil, P. S. (2014). Can you suggest the coupling reagents for Fmoc-Ser(Ac)-OH in solid phase peptide synthesis? [Online forum post]. ResearchGate.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis. Nature Protocols, 2(12), 3247–3256.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
Sources
- 1. digital.csic.es [digital.csic.es]
- 2. csbiochina.com [csbiochina.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. peptide.com [peptide.com]
- 7. chempep.com [chempep.com]
- 8. peptide.com [peptide.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. pubs.acs.org [pubs.acs.org]
Precision Fmoc Removal: Optimized Deprotection Cycles for High-Fidelity SPPS
Application Note | AN-SPPS-024
Executive Summary
For decades, 20% piperidine in DMF has served as the dogma for Fmoc removal in Solid Phase Peptide Synthesis (SPPS). However, for complex "L-" derivatives—where chiral integrity and sequence fidelity are paramount—this standard protocol is often suboptimal. This guide details optimized deprotection cycles that address three critical failure modes: Aspartimide formation (in Asp-Gly/Ser sequences), racemization (of Cys/His at elevated temperatures), and incomplete deprotection (due to aggregation). We present protocols for high-fidelity room temperature synthesis, microwave-assisted acceleration, and green solvent adaptation.
Mechanistic Foundation
To optimize Fmoc removal, one must control the underlying chemistry. The reaction proceeds via an E1cB mechanism (Elimination Unimolecular conjugate Base).
-
Proton Abstraction: Piperidine (secondary amine, pKa ~11.1) abstracts the acidic proton from the fluorenyl ring C-9 position.[1]
- -Elimination: The unstable carbanion eliminates dibenzofulvene (DBF) and carbon dioxide, releasing the free N-terminal amine.
-
Scavenging: Crucially, the excess piperidine traps the reactive DBF to form a DBF-piperidine adduct. Failure to scavenge DBF leads to re-attachment to the free amine, terminating the chain.
Visualization: The Deprotection Cascade
Figure 1: The E1cB pathway of Fmoc removal.[2] Efficient DBF scavenging is critical to prevent backward reaction.
Critical Control Points for L-Derivatives
A. The Aspartimide Hazard
The most pervasive side reaction in Fmoc SPPS is aspartimide formation .[3]
-
Mechanism: The nitrogen of the amide bond following an Aspartic acid (especially Glycine, Serine, or Threonine) attacks the Asp side-chain ester (OtBu).
-
Result: Formation of a succinimide ring, which hydrolyzes to a mix of
-Asp and -Asp peptides (racemization and isomerization). -
Optimization: The addition of 0.1 M Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) or HOBt to the deprotection cocktail significantly suppresses this base-catalyzed cyclization by buffering the basicity without hindering Fmoc removal [1, 2].
B. Racemization Risks (Cys/His)
While Fmoc removal is generally chiral-safe, elevated temperatures (Microwave SPPS) pose risks for L-Cysteine and L-Histidine .
-
Risk: Direct base-catalyzed epimerization at C
. -
Optimization: Limit microwave deprotection temperatures to 50°C for Cys/His cycles, whereas 75°C is acceptable for others.
Optimized Experimental Protocols
Protocol A: High-Fidelity Room Temperature (The "Safe" Standard)
Best for: Long sequences (>30 AA), sequences containing Asp-Gly/Ser/Thr, or Cys/His rich regions.
Reagents:
-
Deprotection Cocktail: 20% (v/v) Piperidine in DMF + 0.1 M Oxyma Pure .
-
Wash Solvent: DMF (HPLC Grade).
| Step | Operation | Time | Volume (0.1 mmol scale) | Rationale |
| 1 | Burst Deprotection | 3 min | 3 mL | Removes >80% of Fmoc; high DBF concentration generated here. |
| 2 | Drain & Wash | - | - | Removes bulk DBF to prevent adduct re-attachment. |
| 3 | Flow Deprotection | 10 min | 3 mL | Drives reaction to completion; Oxyma suppresses aspartimide. |
| 4 | Wash | 3 x 1 min | 3 mL | Critical: Remove all traces of piperidine before coupling. |
Protocol B: Microwave-Assisted (High Throughput)
Best for: Hydrophobic sequences, aggregation-prone regions (e.g.,
Reagents:
-
Cocktail: 20% Piperidine in DMF (Oxyma optional, but recommended for Asp).
| Step | Temperature | Power | Time | Note |
| Ramp | Ambient | ~50 W | 30 sec | Fast heating is crucial. |
| Hold | 75°C | Variable | 3 min | Reduce to 50°C for Cys/His. |
| Wash | Ambient | - | 4 x 3 mL | Cool resin immediately with solvent washes. |
Protocol C: Green Solvent Adaptation ( -Valerolactone)
Best for: Sustainability compliance without sacrificing solubility.
Recent data indicates
-
Cocktail: 20% Piperidine in GVL .
-
Protocol: Follow Protocol A, but extend "Flow Deprotection" to 15 minutes due to slightly different viscosity and solvation parameters.
Decision Matrix: Selecting the Right Cycle
Use the following logic flow to determine the optimal deprotection strategy for your specific peptide sequence.
Figure 2: Workflow for selecting the deprotection cycle based on sequence liability.
Troubleshooting & Validation
UV Monitoring (The "Real-Time" Check)
The Fmoc-dibenzofulvene adduct absorbs strongly at 301 nm .
-
Method: Collect the drain from the deprotection steps.
-
Analysis: If using an automated synthesizer with UV monitoring, ensure the deprotection peak returns to baseline. If the peak tails significantly, aggregation is occurring.
-
Action: If tailing occurs, switch to Protocol B (Microwave) or add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2%) to the cocktail for difficult sequences (use DBU with extreme caution on Cys/His/Asp due to high basicity).
The Kaiser Test (Qualitative)
Perform on a few resin beads after Step 4 (Washing).
-
Blue Beads: Free amine present (Deprotection successful).
-
Yellow/Colorless Beads: Fmoc still present (Incomplete). Repeat deprotection.
References
-
Mergler, M., et al. (2003). "Peptide synthesis with Fmoc-amino acids." Journal of Peptide Science. Link
-
Jad, Y. E., et al. (2017).[5] "Green Solid-Phase Peptide Synthesis (GSPPS) 3. Green Solvents for Fmoc Removal in Peptide Chemistry." Organic Process Research & Development. Link[5]
-
Collins, J. M., et al. (2014). "High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS)." Organic Letters. Link
-
Paradís-Bas, M., et al. (2016). "The issue of aspartimide formation in Fmoc-based SPPS." European Journal of Organic Chemistry. Link
-
Lopez, J., et al. (2018). "Green solvents in solid-phase peptide synthesis." Current Opinion in Green and Sustainable Chemistry. Link
Sources
synthesis of hydrophobic peptides using Fmoc-L-Ile and Fmoc-L-Val
Executive Summary
The synthesis of hydrophobic peptides containing contiguous Isoleucine (Ile) and Valine (Val) residues presents a "double-edged" challenge in Solid Phase Peptide Synthesis (SPPS). Unlike standard amino acids, Ile and Val are
This Application Note provides a tiered protocol strategy—ranging from optimized standard coupling to "structure-breaking" backbone protection—to ensure high crude purity and prevent the common deletion sequences associated with Ile/Val-rich peptides.
Mechanistic Insight: The "Steric-Aggregation" Cycle
To solve the problem, one must understand the failure mode. It is not merely a solubility issue; it is a kinetic and conformational trap.
-
The Steric Wall: The bulky isopropyl (Val) or sec-butyl (Ile) groups shield the nucleophilic N-terminus, reducing the rate of coupling by orders of magnitude compared to Alanine or Glycine.
-
The Aggregation Trap: As the chain lengthens (typically >5 residues), hydrophobic interactions force the chains to associate into stable
-sheets. This desolvates the resin, causing it to shrink and effectively locking the N-terminus inside a "dry" core where reagents cannot penetrate.
Diagram 1: The Aggregation & Steric Blockade Mechanism
This diagram illustrates how
Caption: Visual representation of how steric bulk and beta-sheet aggregation synergistically block incoming activated amino acids.
Pre-Synthesis Strategy: The Foundation
Before starting synthesis, the following parameters must be locked. Standard conditions will fail for sequences with >3 contiguous Ile/Val residues.
| Parameter | Recommendation | Rationale |
| Resin Type | ChemMatrix (PEG-PS) or TentaGel | Polystyrene (PS) resins collapse in hydrophobic sequences. PEG-based resins maintain better swelling in DMF/NMP. |
| Loading | Low (< 0.25 mmol/g) | High loading forces chains closer, promoting aggregation. Low loading ensures spatial separation of growing chains. |
| Linker | Wang or Rink Amide | Standard linkers are acceptable, provided the resin matrix is PEG-based. |
| Solvent | DMF or NMP | NMP (N-methylpyrrolidone) often solvates hydrophobic chains better than DMF. |
Protocol A: Optimized Standard Coupling (Baseline)
Use for sequences with isolated Ile/Val residues or short hydrophobic stretches (<3 residues).
Reagent Choice:
-
Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred over HBTU/TBTU due to faster kinetics for hindered amines.
-
Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine - Collidine). Collidine is superior for preventing racemization during slow couplings.
Step-by-Step:
-
Swelling: Swell resin in DMF for 30 minutes (critical for PEG resins).
-
Deprotection: 20% Piperidine in DMF (2 x 5 min). Note: Monitor UV. Slow deprotection indicates aggregation.
-
Coupling (Double Couple Mandatory):
-
Capping: Acetylate unreacted amines (Acetic Anhydride/DIPEA) after every difficult step to prevent deletion sequences.
Protocol B: The "Structure Breaker" (Advanced)
Use for sequences with 3-6 contiguous hydrophobic residues where Protocol A shows difficult deprotection or coupling.
This protocol utilizes Chaotropic Salts and Elevated Temperature to physically disrupt hydrogen bonding networks and increase kinetic energy.
The "Magic Mixture" (Chaotropic Solvent):
-
Prepare a 0.4M solution of LiCl (Lithium Chloride) or KSCN (Potassium Thiocyanate) in DMF.
-
Why? These salts disrupt the internal hydrogen bonds of the peptide backbone, forcing the peptide to remain solvated.
Step-by-Step:
-
Heat: Set the reaction vessel to 50°C - 75°C .
-
Warning: If Cysteine (Cys) or Histidine (His) are present, do not exceed 50°C to avoid epimerization. For pure Ile/Val/Leu/Ala stretches, 75°C is safe.
-
-
Coupling:
-
Dissolve Fmoc-AA and HATU in the 0.4M LiCl/DMF solution.
-
Perform Double Coupling (2 x 45 min) at elevated temperature.
-
-
Washing: Wash with DMF while hot to prevent immediate re-aggregation, then wash with DCM to remove salts.
Protocol C: The "Nuclear Option" (Backbone Protection)
Use for sequences with >6 contiguous hydrophobic residues or "impossible" sequences.
When chemical disruption fails, we must modify the peptide structure itself during synthesis using Pseudoproline Dipeptides or Hmb/Dmb protection .
Option 1: Pseudoproline Dipeptides (The Gold Standard)
Pseudoprolines (oxazolidines) introduce a "kink" in the peptide backbone (cis-amide bond), physically preventing
-
Where to use: Replace a Serine (Ser), Threonine (Thr), or Cysteine (Cys) residue within or adjacent to the hydrophobic block.
-
Frequency: Insert one Pseudoproline every 5-7 residues.
-
Protocol: Couple the dipeptide using standard HATU/DIPEA conditions. The coupling is usually rapid because the dipeptide unit is highly soluble and structure-breaking.
Option 2: Hmb/Dmb Backbone Protection
If no Ser/Thr/Cys is present, use Hmb (2-hydroxy-4-methoxybenzyl) protection on Glycine residues.[3]
-
Mechanism: The bulky Hmb group on the backbone amide nitrogen sterically blocks hydrogen bonding.
-
Protocol: Use Fmoc-(Hmb)Gly-OH. Note that acylation onto the secondary amine of the Hmb group is difficult; use symmetric anhydrides or high-temperature coupling for the next amino acid.
Workflow Decision Matrix
Diagram 2: Synthesis Decision Logic Follow this logic flow to select the correct protocol.
Caption: Decision tree for selecting the appropriate synthesis protocol based on sequence hydrophobicity and composition.
Post-Synthesis: Cleavage & Purification
Hydrophobic peptides often precipitate during ether precipitation or adhere irreversibly to C18 columns.
Cleavage Cocktail:
-
Standard: 95% TFA, 2.5% TIS, 2.5% H2O.
-
Tip: Do not use cold ether for precipitation if the peptide is extremely hydrophobic. Instead, evaporate the TFA and dissolve the residue directly in the purification solvent.
HPLC Purification Strategy:
-
Column: Use C4 or C8 columns.[1] C18 is often too retentive, leading to broad peaks or total loss of product.
-
Mobile Phase:
-
Buffer A: 0.1% TFA in Water.
-
Buffer B: 0.1% TFA in Isopropanol (IPA) / Acetonitrile (ACN) mix (e.g., 50:50). IPA helps solubilize aggregates.
-
-
Temperature: Run the HPLC column at 60°C to sharpen peaks and reduce back-pressure.
References
-
Carpino, L. A., et al. (1990). Fmoc-amino acid fluorides as rapid-acting acylating agents in peptide synthesis. Journal of the American Chemical Society. Link
-
Mutter, M., et al. (1995). Pseudoproline dipeptides for the synthesis of difficult sequences.[2][6][7][8][9] Journal of the American Chemical Society. Link
-
Paradís-Bas, M., et al. (2016).[10] The road to the synthesis of "difficult peptides".[2][6][7][8][11] Chemical Society Reviews. Link
-
Biotage Application Note. Strategies for the Synthesis of Hydrophobic Peptides.Link
-
Sigma-Aldrich Technical Guide. Overcoming Aggregation in Solid Phase Peptide Synthesis.Link
Disclaimer: This protocol is intended for research use only. Always consult Safety Data Sheets (SDS) for HATU, DMF, and TFA before handling.
Sources
- 1. reddit.com [reddit.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. chempep.com [chempep.com]
- 5. peptide.com [peptide.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. Automated synthesis of backbone protected peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pseudoproline - Wikipedia [en.wikipedia.org]
- 9. peptide.com [peptide.com]
- 10. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Fmoc-L-Met-OH handling to prevent oxidation during SPPS
Application Note: Advanced Handling of Fmoc-L-Met-OH in SPPS
Executive Summary
Methionine (Met) is one of the most problematic residues in Solid-Phase Peptide Synthesis (SPPS) due to the susceptibility of its thioether side chain to oxidation. This reaction, primarily acid-catalyzed during the cleavage step, yields Methionine Sulfoxide [Met(O)], resulting in a +16 Da mass shift and significant yield loss.
This guide provides a definitive protocol for handling Fmoc-L-Met-OH. It moves beyond standard "Reagent K" recommendations, introducing the superior Reagent H cocktail for prevention and a validated Ammonium Iodide (NH₄I) reduction protocol to "rescue" oxidized peptides.
The Challenge: Mechanism of Oxidation
Unlike Cysteine, the Methionine side chain is typically unprotected during Fmoc SPPS.[1] While stable during basic Fmoc deprotection, it is highly vulnerable during the final acidic cleavage.
The Causality:
-
Electrophilic Attack: The removal of bulky protecting groups (Pbf, Trt, tBu) generates reactive carbocations.
-
ROS Generation: TFA solutions can contain dissolved oxygen or generate reactive oxygen species (ROS) in the presence of light and trace metals.
-
The Result: The sulfur atom acts as a nucleophile, attacking these species to form the sulfoxide (Met(O)) or, less commonly, the sulfone (Met(O₂)).
Figure 1: The oxidation pathway of Methionine during acidic cleavage.
Protocol A: Prevention Strategy
The most effective control point is the Cleavage Cocktail . Standard cocktails (Reagent B) are insufficient for Met-rich peptides.
Storage and Handling
-
Solid State: Store Fmoc-L-Met-OH at +4°C in the dark.
-
Solution State: Dissolve in DMF immediately prior to use. Do not store Fmoc-Met-OH in solution for >24 hours.
-
Inert Atmosphere: While not strictly necessary for every coupling, purging the reaction vessel with Nitrogen/Argon is recommended for sequences with >2 Met residues.
The Gold Standard: Reagent H
While Reagent K is the industry standard for "sensitive" peptides, Reagent H (developed by Huang & Rabenstein) is empirically superior for Methionine. It utilizes Ammonium Iodide (NH₄I) and Dimethyl Sulfide (DMS) to actively reverse oxidation in situ.
Table 1: Comparative Cleavage Cocktails
| Component | Reagent H (Recommended) | Reagent K (Standard) | Reagent B (Avoid for Met) | Function |
| TFA | 81% | 82.5% | 88% | Cleavage Agent |
| Phenol | 5% | 5% | 5% | Cation Scavenger |
| Thioanisole | 5% | 5% | - | Acceleration/Scavenger |
| EDT (or DODT) | 2.5% | 2.5% | - | Thiol Scavenger (Critical) |
| Water | 3% | 5% | 5% | Scavenger |
| DMS | 2% | - | - | Reductant/Scavenger |
| NH₄I | 1.5% (w/v) | - | - | Active Reductant |
| TIS | - | - | 2% | Silane Scavenger |
Note on EDT: Ethanedithiol (EDT) is malodorous. It can be substituted with DODT (3,6-Dioxa-1,8-octanedithiol) in equimolar amounts for a less pungent, "green" alternative without compromising Met protection.
Reagent H Preparation Protocol
-
Weigh Salts: Weigh Ammonium Iodide (NH₄I) into the cleavage tube.
-
Solubilize: Add the Water and DMS first. NH₄I is sparingly soluble in pure TFA but dissolves readily when water is present.[2][3]
-
Add Scavengers: Add Phenol, Thioanisole, and EDT/DODT.
-
Add Acid: Add chilled TFA last.
-
Cleavage: Incubate resin for 2–3 hours at room temperature (protected from light).
-
Precipitation: Filter resin and precipitate filtrate into cold diethyl ether. Note: The ether pellet may be yellow due to liberated Iodine (
). This is normal and will be removed during the wash steps or by adding a pinch of Ascorbic Acid during the aqueous workup.
Protocol B: Rescue Strategy (Post-Synthesis Reduction)
If you detect a +16 Da mass shift (Met+O) in your crude peptide, do not discard the batch. The sulfoxide can be chemically reduced back to the native thioether.
The NH₄I / DMS Reduction Method
This method is highly specific and compatible with most peptides, including those with Cysteine (though disulfide bridges may be reduced and require re-oxidation).
Reagents:
Step-by-Step Procedure:
-
Dissolution: Dissolve the oxidized crude peptide in neat TFA (approx. 5–10 mg/mL).
-
Additives: Add DMS (low concentration, ~2% v/v) and NH₄I (5–10 equivalents relative to peptide).
-
Reaction: Stir at 0°C for 10 minutes, then allow to warm to Room Temperature for 30–60 minutes.
-
Visual Cue: The solution will turn dark red/brown due to the release of Iodine.
-
-
Quench: Pour the reaction mixture into cold diethyl ether to precipitate the peptide.
-
Wash: Wash the pellet extensively with ether to remove the iodine.
-
Tip: If the pellet remains yellow/brown, dissolve in water/buffer and add a dilute solution of Ascorbic Acid (Vitamin C) until clear, then purify by HPLC.
-
Figure 2: Decision tree for identifying and rescuing oxidized Met-peptides.
Quality Control & Validation
To validate the success of your handling:
-
HPLC Retention Time: Met(O) is more polar than native Met. The oxidized species will elute earlier (typically 1–2 minutes shift on a C18 gradient).
-
Diastereomers: Because the sulfur atom becomes a chiral center upon oxidation, you will often see two distinct peaks (split peak) for the oxidized species in HPLC, both with mass M+16.
-
Mass Spectrometry: Look for the characteristic +16 Da shift. If you see +32 Da, you have formed the Sulfone, which cannot be reduced by the NH₄I method.
References
-
Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides.[6] Journal of Peptide Research, 53(5), 548–553.
-
Sigma-Aldrich (Merck). Fmoc Solid Phase Peptide Synthesis - Cleavage and Deprotection Protocols. Technical Library.
-
Nicolás, E., Vilaseca, M., & Giralt, E. (1995). A study of the use of NH4I for the reduction of methionine sulfoxide in peptides.[3] Tetrahedron, 51(20), 5701-5710.[3]
-
CEM Corporation. Peptide Cleavage - Tips and Tricks for SPPS. Application Notes.
Sources
Advanced Characterization of PROTAC-Mediated Protein Degradation
Application Note: From Ternary Complex Cooperativity to Endogenous Kinetic Profiling
Introduction
Targeted Protein Degradation (TPD) using Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in drug discovery, moving from occupancy-driven pharmacology (inhibition) to event-driven pharmacology (catalytic turnover).[1] Unlike traditional small molecule inhibitors that require high affinity and sustained occupancy, PROTACs function by inducing the formation of a ternary complex between a Target Protein of Interest (POI), the PROTAC molecule, and an E3 Ubiquitin Ligase.
This application note details the advanced protocols required to characterize this mechanism. We focus on two critical phases often oversimplified in general literature:
-
Biophysical Validation: Quantifying ternary complex cooperativity (
) and the "Hook Effect" using TR-FRET. -
Cellular Kinetics: Measuring real-time degradation rates (
, ) using endogenous HiBiT tagging to avoid overexpression artifacts.
Phase 1: Biophysical Characterization (The Ternary Complex)
The formation of a productive ternary complex is the rate-limiting step in TPD. A common failure mode in PROTAC design is high binary affinity for the POI or E3 ligase but poor cooperativity (
Mechanism of Action & The Hook Effect
At high concentrations, PROTAC molecules saturate the binding sites of both the POI and the E3 ligase independently, preventing them from coming together. This results in a bell-shaped dose-response curve known as the Hook Effect .[2]
Figure 1: The catalytic cycle of PROTAC-mediated degradation.[3] Note the recycling step which allows sub-stoichiometric drug loads.
Protocol 1: TR-FRET Ternary Complex Assay
Objective: To determine the binding affinity (
Materials:
-
Donor: Terbium-labeled anti-tag antibody (e.g., Anti-6His-Tb targeting the E3 Ligase).
-
Acceptor: Fluorophore-labeled POI (e.g., BODIPY or Alexa647).
-
Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% Pluronic F-127 (to prevent compound aggregation).
Step-by-Step Methodology:
-
Protein Titration (Optimization):
-
Fix the Donor-labeled E3 ligase concentration at 2-5 nM.
-
Titrate the Acceptor-labeled POI (0–1000 nM) to determine the baseline
in the absence of PROTAC.
-
-
PROTAC Dispensing:
-
Prepare a 10-point serial dilution of the PROTAC in DMSO.
-
Dispense into a low-volume 384-well plate (e.g., ProxiPlate).
-
Critical: Keep final DMSO concentration
to avoid destabilizing the E3 ligase.
-
-
Complex Assembly:
-
Add the Donor/E3 mix and Acceptor/POI mix simultaneously to the wells.
-
Incubation: Incubate for 60 minutes at Room Temperature (RT) in the dark. Equilibrium is essential for accurate
measurement.
-
-
Readout:
-
Excite at 337 nm (Terbium donor).
-
Measure emission at 620 nm (Donor background) and 665 nm (Acceptor FRET signal).
-
Calculation: Calculate the TR-FRET Ratio:
.
-
Data Interpretation (The Hook Effect): Plot the TR-FRET Ratio (Y-axis) vs. log[PROTAC] (X-axis).
-
Rising Phase: Formation of the ternary complex.[7]
-
Peak: Optimal stoichiometric ratio.
-
Falling Phase (Hook): Formation of binary complexes (PROTAC-POI and PROTAC-E3) inhibiting the ternary interaction.[8]
Phase 2: Cellular Kinetics (Endogenous Degradation)
Traditional Western Blots are semi-quantitative and low-throughput. Furthermore, overexpression of the POI (plasmid transfection) can saturate the E3 ligase machinery, leading to false negatives. The gold standard for kinetic profiling is endogenous tagging using CRISPR/Cas11 or Cas9 knock-in of a small peptide tag (e.g., HiBiT).
Protocol 2: Endogenous HiBiT Lytic Detection
Objective: Quantify
System: The HiBiT tag (11 amino acids) is knocked into the endogenous locus of the POI. Detection occurs by adding LgBiT (the complementary luciferase subunit) during lysis.[9]
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed CRISPR-edited HiBiT-POI cells in white 96-well plates (opaque walls prevent light bleed).
-
Density: 10,000–20,000 cells/well. Allow attachment for 24 hours.
-
-
Compound Treatment:
-
Treat cells with PROTAC (dose-response range: 0.1 nM to 10 µM).
-
Include a Negative Control (DMSO only) and a Positive Control (known degrader or translation inhibitor like Cycloheximide).
-
Timepoint: Standard incubation is 4–24 hours.
-
-
Lytic Detection:
-
Add Nano-Glo® HiBiT Lytic Reagent (containing LgBiT and substrate) equal to the culture volume (1:1 ratio).
-
Mix on an orbital shaker (700 rpm) for 5 minutes.
-
Incubate 10 minutes at RT to stabilize the luminescent signal.
-
-
Measurement:
-
Read luminescence on a plate reader (integration time: 0.5–1.0 sec).
-
-
Normalization:
-
Normalize data to the DMSO control (set as 100% protein level).
-
Calculate % Degradation =
.
-
Comparative Analysis of Assay Technologies
| Feature | TR-FRET (Biophysical) | Western Blot (Traditional) | HiBiT (Endogenous Kinetic) |
| Throughput | High (384/1536-well) | Low | High (96/384-well) |
| Context | Purified Protein (In vitro) | Cellular (Lysate) | Cellular (Live or Lytic) |
| Sensitivity | High ( | Low (Antibody dependent) | Very High (Sub-attomole) |
| Artifacts | Missing cellular factors | Non-linear quantification | Requires CRISPR editing |
| Primary Output | Binding Affinity / Cooperativity | Total Protein Level | Degradation Rate / |
Phase 3: Troubleshooting & Self-Validation
To ensure scientific integrity, every PROTAC experiment must be self-validating. Use the following control systems to distinguish true degradation from off-target cytotoxicity or transcriptional downregulation.
The "Rescue" Experiment
If a PROTAC reduces signal, is it due to proteasomal degradation?
-
Pre-treatment: Incubate cells with MG132 (Proteasome inhibitor) or MLN4924 (Neddylation inhibitor) for 1 hour prior to PROTAC addition.
-
Expectation: If the mechanism is bona fide TPD, the inhibitors should rescue the protein levels (prevent degradation). If protein levels still drop, the compound may be cytotoxic or affecting transcription.
Figure 2: Decision tree for validating proteasome-dependence using rescue inhibitors.
References
-
Biophysical Characterization (TR-FRET)
- Title: General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex.
- Source: Journal of Medicinal Chemistry / ACS.
-
URL:[Link]
-
Cellular Kinetics (HiBiT)
- Title: Kinetically Detecting and Quantitating PROTAC-Induced Degradation of Endogenous HiBiT-Tagged Target Proteins (Applic
-
Source: Promega Corporation.[10]
-
Mechanism & Hook Effect
- Title: Targeted Protein Degradation: Design Consider
- Source: Current Protocols / NIH PubMed Central.
-
URL:[Link]
-
Review of Methodologies
- Title: Key Considerations in Targeted Protein Degrad
- Source: Nature Reviews Drug Discovery (via Semantic Scholar).
-
URL:[Link]
Sources
- 1. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. portlandpress.com [portlandpress.com]
- 4. researchgate.net [researchgate.net]
- 5. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Screening PROTAC ternary complex formation using the novel FRET based switchSENSE® DNA Y-structure – Dynamic Biosensors [dynamic-biosensors.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Tracking the PROTAC degradation pathway in living cells highlights the importance of ternary complex measurement for PROTAC optimization | bioRxiv [biorxiv.org]
- 10. promega.com [promega.com]
On-Resin Cyclization Strategies Utilizing Fmoc-L-Asp(ODmab)-OH: A Detailed Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Growing Importance of Cyclic Peptides in Therapeutics
Cyclic peptides have emerged as a promising class of therapeutic agents, bridging the gap between small molecules and large biologics. Their constrained conformation often leads to enhanced metabolic stability, increased receptor affinity and selectivity, and improved membrane permeability compared to their linear counterparts.[1][2] On-resin cyclization, where the macrocycle is formed while the peptide is still attached to the solid support, is a particularly efficient strategy that minimizes intermolecular side reactions and simplifies purification.[3][4]
This guide provides a comprehensive overview and detailed protocols for on-resin cyclization strategies employing the versatile building block, Fmoc-L-Asp(ODmab)-OH. The use of the 4-({[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl]amino}benzyl) (ODmab) ester as a side-chain protecting group for aspartic acid offers a robust orthogonal protection scheme crucial for the synthesis of complex cyclic peptides.[5][6]
The Chemical Rationale: Orthogonal Protection with Fmoc-L-Asp(ODmab)-OH
The successful synthesis of cyclic peptides hinges on a precise orthogonal protection strategy, allowing for the selective deprotection of specific functional groups without affecting others.[6][7][8] The Fmoc-L-Asp(ODmab)-OH building block is a cornerstone of such a strategy.
The Nα-Fmoc group is a base-labile protecting group, readily removed by treatment with a piperidine solution during standard solid-phase peptide synthesis (SPPS).[9][10] In contrast, the ODmab protecting group on the aspartic acid side chain is stable to these conditions. It is, however, selectively cleaved by mild treatment with hydrazine.[5][11] This orthogonality is the key to enabling on-resin cyclization.
The deprotection of the ODmab group proceeds via a two-step mechanism. Initially, hydrazine removes the N-ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) moiety. The resulting p-aminobenzyl ester then undergoes a spontaneous 1,6-elimination to release the free carboxylic acid.[5] A significant advantage of this protecting group is the generation of a UV-active indazole byproduct during deprotection, which allows for real-time monitoring of the reaction progress by spectrophotometry at 290 nm.[5][11]
On-Resin Cyclization Strategies: Workflows and Protocols
Fmoc-L-Asp(ODmab)-OH can be strategically incorporated into a peptide sequence to facilitate various cyclization motifs. Here, we detail the protocols for two common and powerful strategies: side-chain-to-tail cyclization and head-to-tail cyclization.
Strategy 1: Side-Chain-to-Tail Cyclization
This strategy involves the formation of an amide bond between the side-chain carboxyl group of the N-terminal aspartic acid and the C-terminal amine. This approach is particularly useful for creating lariat-type structures or for cyclizing peptides where the N-terminus is required to be free in the final product.
Figure 1: Workflow for Side-Chain-to-Tail On-Resin Cyclization.
Detailed Protocol: Side-Chain-to-Tail Cyclization
-
Resin Selection and Preparation:
-
Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage. The loading capacity of the resin is a critical parameter; lower loading (e.g., 0.3-0.5 mmol/g) is generally preferred to minimize intermolecular reactions.[12]
-
Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
-
Linear Peptide Synthesis:
-
Synthesize the linear peptide sequence on the Rink Amide resin using standard Fmoc/tBu solid-phase peptide synthesis (SPPS) protocols.[9]
-
Incorporate Fmoc-L-Asp(ODmab)-OH as the N-terminal amino acid.
-
After the incorporation of the final amino acid, perform the final N-terminal Fmoc deprotection using 20% piperidine in DMF.
-
-
Selective ODmab Deprotection:
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in DMF.
-
Treat the resin with the 2% hydrazine solution (10 mL per gram of resin) for 3 minutes at room temperature with gentle agitation.[5]
-
Drain the solution and repeat the hydrazine treatment 4-5 times.
-
Monitoring (Optional but Recommended): Collect the filtrate from each treatment and measure the absorbance at 290 nm. The deprotection is complete when the absorbance returns to baseline, indicating no further release of the indazole byproduct.[5]
-
Wash the resin extensively with DMF (5-7 times) to remove all traces of hydrazine.
-
-
On-Resin Cyclization:
-
Swell the resin in fresh DMF.
-
Prepare a solution of a suitable coupling agent. A commonly used combination is N,N'-diisopropylcarbodiimide (DIPCDI) (3-5 equivalents) and 1-hydroxy-7-azabenzotriazole (HOAt) (3-5 equivalents) in DMF.
-
Add the coupling solution to the resin and allow the reaction to proceed for 12-24 hours at room temperature with gentle agitation.[5] The extended reaction time is often necessary to ensure complete cyclization.
-
-
Cleavage and Deprotection:
-
Wash the resin with DMF, followed by dichloromethane (DCM).
-
Dry the resin under vacuum.
-
Treat the resin with a cleavage cocktail appropriate for the side-chain protecting groups used in the peptide sequence. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water for 2-4 hours at room temperature.[5]
-
Precipitate the crude cyclic peptide in cold diethyl ether, centrifuge, and decant the ether.
-
-
Purification and Characterization:
Strategy 2: Head-to-Tail Cyclization
Head-to-tail cyclization is a common strategy for producing cyclic peptides.[4][15] In this approach, the peptide is anchored to the resin via the side chain of an aspartic acid residue, leaving both the N- and C-termini free for the cyclization reaction.
Figure 2: Workflow for Head-to-Tail On-Resin Cyclization.
Detailed Protocol: Head-to-Tail Cyclization
-
Resin and First Amino Acid Attachment:
-
Start with a highly acid-labile resin such as 2-chlorotrityl chloride resin.
-
Couple Fmoc-L-Asp(ODmab)-OH to the resin via its side-chain carboxyl group. This leaves the α-carboxyl group protected (e.g., as a t-butyl ester) and the Nα-Fmoc group ready for peptide elongation.
-
-
Linear Peptide Synthesis:
-
Synthesize the linear peptide sequence using standard Fmoc/tBu SPPS protocols.[16]
-
-
Orthogonal Deprotection of N- and C-termini:
-
For this strategy, the C-terminal carboxyl group of the linear peptide must be protected with a group that is orthogonal to both the Fmoc and ODmab groups. An allyl (All) ester is a common choice.
-
Remove the N-terminal Fmoc group with 20% piperidine in DMF.
-
Selectively remove the C-terminal allyl protecting group using a palladium catalyst (e.g., Pd(PPh₃)₄) in the presence of a scavenger like phenylsilane.[1]
-
-
On-Resin Cyclization:
-
After thorough washing to remove the deprotection reagents, perform the on-resin cyclization as described in Strategy 1, step 4, using a suitable coupling agent like DIPCDI/HOAt.
-
-
Cleavage and Deprotection:
-
Wash and dry the resin.
-
Cleavage from the 2-chlorotrityl resin and simultaneous deprotection of the ODmab group and any other side-chain protecting groups is achieved using a TFA-based cocktail.
-
-
Purification and Characterization:
-
Purify and characterize the cyclic peptide as described in Strategy 1, step 6.
-
Troubleshooting and Key Considerations
| Problem | Potential Cause | Solution |
| Low Cyclization Yield | Incomplete ODmab deprotection. | Monitor deprotection at 290 nm to ensure completion. Increase hydrazine treatment time or repetitions if necessary.[5] |
| Steric hindrance preventing cyclization. | Use a lower loading resin to increase the distance between peptide chains.[12] Consider using a resin with a more flexible linker (e.g., PEG-based resins).[5] | |
| Inefficient coupling reagents. | Use highly efficient, low-racemization coupling agents like HATU or HCTU in combination with a base such as DIPEA. | |
| Dimerization or Oligomerization | High resin loading. | Use a lower substitution resin (0.1-0.3 mmol/g). |
| Peptide aggregation. | Perform cyclization in a solvent mixture that disrupts secondary structures (e.g., DMF/DCM). | |
| Aspartimide Formation | Base-catalyzed side reaction during Fmoc deprotection. | Use 20% piperidine in DMF containing 0.1 M HOBt for Fmoc deprotection of amino acids preceding aspartic acid.[17] Incorporate a DMB-dipeptide to protect the backbone amide. |
| Incomplete Cleavage | Inefficient cleavage cocktail. | Ensure the appropriate scavengers are used in the TFA cocktail based on the amino acid composition (e.g., TIS for Trp, Pbf, and tBu protecting groups). |
Conclusion
The use of Fmoc-L-Asp(ODmab)-OH provides a reliable and versatile platform for the on-resin synthesis of cyclic peptides. The orthogonal nature of the ODmab protecting group, combined with the ability to monitor its removal, offers precise control over the cyclization process. By carefully selecting the appropriate cyclization strategy, resin, and reaction conditions, researchers can efficiently synthesize a wide range of complex cyclic peptides for applications in drug discovery and chemical biology. The protocols and troubleshooting guide provided herein serve as a valuable resource for scientists and professionals in the field, enabling the robust and reproducible synthesis of these important therapeutic molecules.
References
- Albericio, F., et al. (2005). Poster presented at the 18th American Peptide Symposium, San Diego, June 2005.
- Chan, W. C., et al. (1995). A new, hydrazine-labile, side-chain-protecting group for aspartic acid.
- García-Martín, F., et al. (2006). NovaPEG resins: new, versatile and efficient supports for solid phase synthesis.
- García-Martín, F., et al. (2006). Solid-phase synthesis of Rantes, a highly hydrophobic chemokine. Biopolymers, 84(4), 435-443.
- Hachmann, J., & Lebl, M. (2006). 4-Methylpiperidine, a better alternative to piperidine in solid phase synthesis. Journal of Peptide Science, 12(S1), S101.
- Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504.
- Johnson, T., et al. (2000). Solid-phase synthesis of a cyclic peptide-polyamine conjugate. Journal of the Chemical Society, Perkin Transactions 1, (16), 2811-2816.
- Künzel, S., et al. (2001). Poster 17 presented at Solid Phase Synthesis & Combinatorial Libraries, Southampton, September 2001.
- Medzihradszky, K. F., et al. (2002). Problems in the synthesis of cyclic peptides through use of the Dmab protecting group. Letters in Peptide Science, 8(1), 1-8.
- Mergler, M., & Dick, F. (2005). DBU as Nα-Fmoc deprotection reagent in solid phase peptide synthesis. Journal of Peptide Science, 11(9-10), 558-564.
- Nicolás, E., et al. (1989). Aspartimide formation in solid phase peptide synthesis. Tetrahedron Letters, 30(37), 497-500.
- Riniker, B., et al. (1993). A new acid-labile anchor group for the solid-phase synthesis of protected peptide fragments. Tetrahedron, 49(41), 9307-9312.
- de la Torre, B. G. (2006). Poster 8 presented at the 29th European Peptide Symposium, Gdansk.
- Vigil-Cruz, S. C., & Aldrich, J. V. (1999). Prevention of aspartimide formation during solid-phase synthesis of a cyclic peptide. Letters in Peptide Science, 6(2), 71-76.
- Chhabra, S. R., et al. (1998). A new, hydrazine-labile, Nα-protecting group for peptide synthesis. Tetrahedron Letters, 39(12), 1603-1606.
Sources
- 1. biotage.com [biotage.com]
- 2. jpt.com [jpt.com]
- 3. biotage.com [biotage.com]
- 4. peptide.com [peptide.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fiveable.me [fiveable.me]
- 8. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.uci.edu [chem.uci.edu]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 12. biotage.com [biotage.com]
- 13. Sequencing Cyclic Peptides by Multistage Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. books.rsc.org [books.rsc.org]
- 15. Approaches for peptide and protein cyclisation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
- 17. chempep.com [chempep.com]
Application Note: High-Efficiency Solid Phase Synthesis of Phosphopeptides Using Unprotected Fmoc-L-Tyr(PO3H2)-OH
[1]
Executive Summary
The incorporation of phosphorylated tyrosine residues into peptides is a critical requirement for studying signal transduction pathways, particularly those involving SH2 domains and protein tyrosine kinases (PTKs).[1] While protected derivatives like Fmoc-Tyr(PO(OBzl)OH)-OH are common, the use of unprotected Fmoc-L-Tyr(PO3H2)-OH offers a streamlined, cost-effective route that eliminates the need for post-synthetic hydrogenolysis or harsh deprotection steps.
However, the use of the free phosphonic acid side chain introduces unique synthetic challenges:
-
Sluggish Coupling: The polar side chain can interfere with activation.
-
The "Piperidine Trap": The acidic phosphate group forms a stable salt with piperidine during Fmoc removal, which can quench the activation of the subsequent amino acid, leading to deletion sequences.
-
Pyrophosphate Formation: Risk of intra- or inter-chain dehydration.
This guide details a field-proven protocol to overcome these hurdles, specifically utilizing a Base-Exchange Step to ensure high-purity synthesis.
Critical Considerations & Chemistry
The Reagent: Fmoc-L-Tyr(PO3H2)-OH
Unlike monobenzyl-protected variants, this building block carries a free phosphate group.
-
Molecular Weight: ~483.4 g/mol .
-
Acidic Protons: It possesses two acidic protons on the phosphate group in addition to the carboxyl proton.
-
Implication: Standard coupling stoichiometry (1:1:2 AA:HATU:DIEA) is insufficient. The phosphate protons will protonate the basic activators, stalling the reaction. You must adjust the base equivalents.
The "Piperidine Trap" Mechanism
During Fmoc removal of the Tyr(P) residue, the basic piperidine deprotonates the phosphate side chain, forming a piperidinium phosphate salt.
-
The Problem: This salt is stable during standard DMF washes. When the next activated amino acid (e.g., Fmoc-Ala-OBt) is added, the piperidinium counterion transfers to the activated ester, neutralizing it and inhibiting coupling.
-
The Solution: A DIPEA Wash step must be introduced immediately after Fmoc deprotection of the Tyr(P) residue to displace piperidine before the next coupling.
Detailed Experimental Protocol
Materials & Reagents[1][3][4][5]
-
Resin: Rink Amide MBHA (low loading, 0.3–0.5 mmol/g recommended to reduce aggregation) or Wang resin.
-
Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is strictly preferred over HBTU/PyBOP due to faster kinetics with steric hindrance.
-
Base: DIPEA (N,N-Diisopropylethylamine). Do not use NMM (too weak for this specific application).
-
Solvent: NMP (N-methyl-2-pyrrolidone) is preferred over DMF for the coupling of the phospho-residue to disrupt hydrogen bonding.
Workflow: Coupling Fmoc-Tyr(PO3H2)-OH[1][2][6]
Step 1: Resin Swelling & Prep Swell resin in DCM (30 min) followed by DMF (30 min).
Step 2: Activation of Fmoc-Tyr(PO3H2)-OH
-
Stoichiometry: 3 eq. Amino Acid : 3 eq.[2] HATU : 6 eq. DIPEA .
-
Note: The extra base is required to neutralize the two phosphonic acid protons (2 eq) and activate the carboxyl group (1 eq + excess).
-
Procedure: Dissolve AA and HATU in minimum NMP. Add DIPEA. Shake for 1 minute (pre-activation) before adding to resin.
Step 3: Coupling Reaction
-
Add the activated mixture to the resin.[1]
-
Time: 90–120 minutes.
-
Validation: Kaiser test may be inconclusive due to steric bulk. A micro-cleavage (see Section 4) is the only reliable verification method here.
Step 4: Fmoc Deprotection
Step 5: The "Salt Exchange" (CRITICAL STEP)
-
Purpose: Remove the piperidine bound to the phosphate group.[4]
-
Action: Wash the resin with 5% DIPEA in DMF (2 x 5 min).
-
Follow-up: Wash with pure DMF (5x) to remove excess DIPEA.
Step 6: Subsequent Couplings
-
Proceed with standard Fmoc-AA-OH coupling for the next residue.
-
Recommendation: Use double coupling for the amino acid immediately following the Tyr(P) to ensure complete reaction despite any residual steric or electrostatic hindrance.
Step 7: Cleavage & Isolation
-
Cocktail: TFA / TIS / H2O (95:2.5:2.5).[1]
-
Time: 2–3 hours. (Avoid over-exposure; while pTyr is acid-stable, prolonged exposure >5h can lead to minor hydrolysis).
-
Workup: Precipitate in cold diethyl ether, centrifuge, and lyophilize.
Visualization: The Salt Exchange Workflow
The following diagram illustrates the critical "Salt Exchange" logic required to prevent deletion sequences.
Caption: Workflow illustrating the mandatory base exchange step to prevent piperidine carryover during phosphopeptide synthesis.
Troubleshooting & Quality Control
| Observation (HPLC/MS) | Probable Cause | Corrective Action |
| Deletion of AA after Tyr(P) | Piperidine salt effect (The "Piperidine Trap"). | Ensure 5% DIPEA wash is performed after Tyr(P) deprotection. Double couple the next residue. |
| Mass -18 Da (Dehydration) | Pyrophosphate formation (intra-chain). | Reduce activation time. Avoid large excesses of HATU. Ensure sufficient base was used during coupling. |
| Low Yield of Tyr(P) | Incomplete coupling due to steric/ionic issues. | Switch solvent to NMP . Increase coupling time to 2h. Verify 6 eq. DIPEA was used.[1][4][5] |
| +80 Da peak missing | Hydrolysis during cleavage. | Ensure cleavage cocktail is cold (0°C) initially. Limit cleavage time to <3 hours. |
Self-Validating the Protocol
To validate the synthesis before cleaving the entire batch:
-
Micro-Cleavage: Take ~2 mg of resin after the Tyr(P) coupling cycle.
-
Cleave with 50 µL TFA cocktail for 30 mins.
-
Analyze via MALDI-TOF or ESI-MS.
-
Success Criteria: Observation of the parent ion corresponding to the phosphopeptide. If the mass corresponds to the non-phosphorylated Tyr, the starting material was likely Fmoc-Tyr-OH (check reagent source) or hydrolysis occurred.
References
-
Perich, J. W., & Ede, N. J. (1995). Synthesis of phosphotyrosine-containing peptides using Fmoc-Tyr(PO3H2)-OH.[1][6][7] Letters in Peptide Science.[1][5] Link
-
Novabiochem (Merck). Introduction of phosphotyrosine derivatives in Fmoc SPPS. Technical Note. Link
-
Garcia-Echeverria, C. (1995).[1] Use of Fmoc-Tyr(PO3H2)-OH in the synthesis of phosphopeptides.[1][6] Letters in Peptide Science, 2, 93-96. Link
-
White, P., & Beythien, J. (1996).[1] Innovations & Perspectives in Solid Phase Synthesis.[1] Mayflower Scientific Ltd.[1] (Contextualizing the piperidine salt effect).
Technical Guide: Strategic Incorporation of Fmoc-L-Propargylglycine for High-Fidelity Click Chemistry
Executive Summary & Strategic Rationale
The incorporation of Fmoc-L-propargylglycine (Fmoc-Pra-OH) is the gold-standard method for introducing a bioorthogonal alkyne handle into peptide sequences via Solid Phase Peptide Synthesis (SPPS). This alkyne moiety serves as the "lock" for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—a reaction celebrated for its specificity, speed, and stability in aqueous environments.
However, the transition from a resin-bound precursor to a successfully conjugated biomolecule is fraught with potential failure points: aggregation during SPPS, copper-mediated oxidative damage during conjugation, and catalyst sequestration. This guide moves beyond basic recipes to provide a self-validating, high-fidelity workflow for generating and utilizing Fmoc-Pra-OH peptides.
Phase I: SPPS Incorporation of Fmoc-Pra-OH
Mechanistic Considerations
Fmoc-Pra-OH is structurally similar to Alanine but contains a propargyl group on the
Key Decision Point: Coupling Reagents
-
Standard Sequences (<15 AA): HBTU/DIEA is sufficient.
-
Difficult/Long Sequences (>15 AA): Switch to HATU/HOAt . The 7-azabenzotriazole moiety facilitates faster acylation and reduces the risk of aggregation-induced termination.
Protocol A: Fmoc-Pra-OH Coupling (Manual/Automated)
Reagents:
-
Fmoc-L-propargylglycine (Fmoc-Pra-OH)
-
Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Resin: Rink Amide or Wang (0.5 mmol/g loading recommended to reduce crowding)
Step-by-Step Workflow:
-
Resin Preparation: Swell resin in DMF for 20 minutes.
-
Deprotection: Treat with 20% Piperidine/DMF (
min). Wash DMF ( ). -
Activation (The "Pre-Mix"):
-
Dissolve Fmoc-Pra-OH (4.0 eq) and HATU (3.9 eq) in minimum DMF.
-
Add DIPEA (8.0 eq) immediately prior to addition to resin.
-
Note: Do not let the activated ester sit for >5 minutes to avoid potential side reactions.
-
-
Coupling: Add mixture to resin. Agitate under nitrogen or shake for 45–60 minutes .
-
Validation (Crucial Step): Perform a Kaiser Test .
-
Colorless beads: 99%+ Coupling (Proceed).
-
Blue beads: Incomplete coupling (Re-couple using fresh reagents).
-
-
Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
Synthesis Workflow Diagram
Figure 1: Critical path for SPPS incorporation. The Kaiser Test loop is the essential self-validating step.
Phase II: The Click Reaction (CuAAC)
The Catalyst System: Why THPTA?
The classic "Click" reaction often fails in biological contexts due to Copper(I) instability .
-
The Problem: Cu(I) is the active catalyst but is unstable. It oxidizes to inactive Cu(II) or disproportionates to Cu(0) and Cu(II).
-
The Solution: Use THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine). This ligand stabilizes Cu(I), prevents oxidation by dissolved oxygen, and protects the peptide/protein from oxidative damage caused by Reactive Oxygen Species (ROS).
Protocol B: Solution-Phase Bioconjugation
Reagents:
-
Peptide-Alkyne: 100 µM (Final concentration)
-
Label-Azide: 150–200 µM (1.5–2.0 eq)
-
CuSO
: 1 mM (Source of Cu) -
THPTA Ligand: 5 mM (Critical Ratio: Maintain 1:5 Cu:Ligand)
-
Buffer: 100 mM Phosphate (PBS) or HEPES, pH 7.0–7.5.
Step-by-Step Methodology:
-
Stock Preparation:
-
Reaction Assembly (Order Matters):
-
Tube A: Peptide (in buffer) + Azide (in DMSO/Water).
-
Add the Cu-THPTA complex to Tube A.
-
Add Sodium Ascorbate last to initiate the reaction.[3]
-
-
Incubation:
-
Incubate at Room Temperature for 30–60 minutes.
-
Visual Check: The solution should remain clear. A yellow/brown tint indicates oxidation of ascorbate or copper precipitation (Bad).
-
-
Quenching & Purification:
-
Add EDTA (10 mM final) to chelate copper.
-
Purify via HPLC or Dialysis immediately.
-
CuAAC Reaction Mechanism & Setup
Figure 2: The CuAAC engine.[4] THPTA and Ascorbate are critical for maintaining the active Cu(I) state.
Analytical Data & Troubleshooting
Quantitative Guidelines
| Parameter | Recommended Value | Rationale |
| Cu:THPTA Ratio | 1:5 | Prevents Cu(I) disproportionation and ROS generation. |
| Ascorbate Conc. | 5–10 mM | Must be in excess to maintain reducing environment. |
| pH Range | 7.0 – 8.0 | CuAAC is pH sensitive; acidic pH (<6) slows the reaction significantly. |
| DMSO Cosolvent | 10–20% | Improves solubility of hydrophobic azides/peptides; prevents aggregation. |
Troubleshooting Matrix
-
Issue: Peptide Precipitation upon Copper Addition.
-
Cause: Coordination of Copper to peptide backbone or hydrophobicity.
-
Fix: Increase DMSO concentration to 20%; Ensure THPTA is pre-mixed with Copper before addition.
-
-
Issue: Reaction turns yellow/brown.
-
Cause: Oxidation of Ascorbate (Dehydroascorbate formation).
-
Fix: Degas buffers; Perform reaction under inert atmosphere (
); Add fresh ascorbate.
-
-
Issue: Incomplete Conversion (LCMS shows starting material).
-
Cause: Oxygen poisoning of catalyst.
-
Fix: Add a second bolus of Ascorbate; Increase Cu-THPTA concentration.
-
References
-
Tornøe, C. W., et al. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry. Link
-
Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link
-
Hong, V., et al. (2009).[2] Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. Link
-
Presolski, S. I., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Link
Sources
The Strategic Use of Fmoc-L-Cys(StBu)-OH for Precise Disulfide Bond Formation in Peptide Synthesis
For researchers, medicinal chemists, and drug development professionals engaged in the synthesis of complex peptides, the precise and controlled formation of disulfide bonds is a critical determinant of biological activity and structural integrity. The introduction of cysteine residues and the subsequent orchestration of their oxidative pairing demand a robust and reliable strategy. Among the arsenal of cysteine protecting groups, N-α-Fmoc-S-tert-butylsulfenyl-L-cysteine, or Fmoc-L-Cys(StBu)-OH, has emerged as a versatile and highly effective tool. This application note provides an in-depth guide to the strategic implementation of Fmoc-L-Cys(StBu)-OH in solid-phase peptide synthesis (SPPS) for reliable disulfide bond formation, grounded in mechanistic understanding and field-proven protocols.
The Rationale for S-tert-butylsulfenyl (StBu) Protection
The synthesis of peptides containing multiple cysteine residues is fraught with the potential for premature and scrambled disulfide bond formation. The selection of an appropriate thiol protecting group is therefore a cornerstone of a successful synthetic strategy. The S-tert-butylsulfenyl (StBu) group offers a unique combination of stability and selective lability, making it an excellent choice for intricate peptide synthesis campaigns.
Key Advantages of the StBu Protecting Group:
-
Orthogonality in Fmoc-based SPPS: The StBu group is completely stable to the basic conditions (typically 20% piperidine in DMF) used for the removal of the N-terminal Fmoc protecting group during chain elongation.[1] This ensures the integrity of the cysteine side chain throughout the synthesis.
-
Stability to Acidic Cleavage: The StBu group is resistant to cleavage by trifluoroacetic acid (TFA) in the absence of thiol-based scavengers.[1] This allows for the final deprotection of other acid-labile side-chain protecting groups and cleavage of the peptide from the resin while the cysteine residues remain protected. This feature is paramount for subsequent controlled disulfide bond formation in solution or for the synthesis of peptide fragments.
-
Selective Deprotection: The StBu group can be selectively removed under mild reducing conditions, typically using thiols or phosphines, which do not affect other common protecting groups. This selective deprotection is the key to directing the formation of specific disulfide bridges.
The Chemistry of StBu Deprotection and Disulfide Formation
The removal of the StBu group is a reductive cleavage of the disulfide bond. This is most commonly achieved by a thiol-disulfide exchange reaction with a reducing agent such as β-mercaptoethanol (β-ME), dithiothreitol (DTT), or a phosphine like tris(2-carboxyethyl)phosphine (TCEP). The reaction proceeds via nucleophilic attack of the reducing agent on the sulfur atom of the StBu group, leading to the formation of a free thiol on the cysteine residue.
Caption: Reductive cleavage of the StBu group.
Once two cysteine residues are deprotected, the formation of a disulfide bond is an oxidative process. This can be achieved through various methods, including air oxidation, or more controllably with specific oxidizing agents. For on-resin cyclization, N-chlorosuccinimide (NCS) is a particularly effective reagent.[2][3] NCS reacts with the free thiols to form a highly reactive sulfenyl chloride intermediate, which is then attacked by the second thiol to form the disulfide bridge.[2]
Caption: Oxidation of two free thiols to form a disulfide bond.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the use of Fmoc-L-Cys(StBu)-OH in the synthesis of disulfide-containing peptides.
On-Resin Disulfide Bond Formation
This protocol is particularly useful for the synthesis of cyclic peptides where intramolecular disulfide bond formation is desired.
Workflow for On-Resin Disulfide Bond Formation:
Caption: Workflow for on-resin disulfide bond formation.
Step-by-Step Protocol:
-
Solid-Phase Peptide Synthesis (SPPS):
-
Synthesize the peptide sequence on a suitable solid support (e.g., Rink Amide resin for C-terminal amides) using standard Fmoc/tBu chemistry.
-
Incorporate Fmoc-L-Cys(StBu)-OH at the desired positions using a standard coupling protocol (e.g., HBTU/DIPEA or DIC/Oxyma).
-
-
On-Resin StBu Deprotection:
-
Swell the peptidyl-resin in N,N-dimethylformamide (DMF).
-
Prepare a deprotection solution of 20% β-mercaptoethanol and 0.1 M N-methylmorpholine (NMM) in DMF. The use of a mild base like NMM is crucial to facilitate the thiolate formation required for the nucleophilic attack on the StBu group, while minimizing potential side reactions.
-
Treat the resin with the deprotection solution (10 mL per gram of resin) for 1-2 hours at room temperature with gentle agitation. Repeat the treatment for another 1-2 hours to ensure complete removal of the StBu groups. The efficiency of deprotection can be sequence-dependent and may require optimization.[1]
-
-
Resin Washing:
-
Thoroughly wash the resin with DMF (5 x 1 min), dichloromethane (DCM) (3 x 1 min), and finally DMF (3 x 1 min) to remove all traces of the reducing agent and byproducts.
-
-
Monitoring of Free Thiols (Optional but Recommended):
-
Perform a qualitative or quantitative test for free thiols (e.g., Ellman's test) on a small sample of the resin to confirm the successful deprotection of the StBu groups.
-
-
On-Resin Oxidation:
-
Prepare a solution of N-chlorosuccinimide (NCS) (2 equivalents per cysteine residue) in DMF. NCS is a rapid and efficient oxidizing agent for on-resin disulfide bond formation and is generally compatible with most amino acid side chains, although caution is advised with methionine and tryptophan.[2][3]
-
Add the NCS solution to the resin and agitate for 15-30 minutes at room temperature.[1]
-
Monitor the disappearance of free thiols using Ellman's test.
-
-
Resin Washing:
-
Wash the resin thoroughly with DMF (5 x 1 min) and DCM (5 x 1 min) to remove excess NCS and byproducts.
-
-
Cleavage and Global Deprotection:
-
Cleave the peptide from the resin and remove the remaining side-chain protecting groups using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)). Crucially, do not use thiol-based scavengers in the cleavage cocktail as they will reduce the newly formed disulfide bond. [1]
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize.
-
-
Analysis:
-
Analyze the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS) to confirm the purity and the expected molecular weight of the cyclized peptide.
-
Solution-Phase Disulfide Bond Formation
This method is suitable for the formation of both intramolecular and intermolecular disulfide bonds after the peptide has been cleaved from the resin.
Workflow for Solution-Phase Disulfide Bond Formation:
Caption: Workflow for solution-phase disulfide bond formation.
Step-by-Step Protocol:
-
SPPS and Cleavage:
-
Synthesize the peptide as described in the on-resin protocol.
-
Cleave the peptide from the resin using a TFA cocktail without thiol scavengers (e.g., 95% TFA, 2.5% water, 2.5% TIS) to keep the StBu groups intact.
-
Precipitate and lyophilize the crude StBu-protected peptide.
-
-
Purification of the StBu-Protected Peptide:
-
Purify the crude peptide by RP-HPLC to obtain the pure, StBu-protected linear peptide. This step is crucial for obtaining a clean final product.
-
-
Solution-Phase StBu Deprotection:
-
Dissolve the purified StBu-protected peptide in a suitable solvent (e.g., aqueous acetic acid or a buffer solution).
-
Add a reducing agent such as TCEP (1.2 equivalents per StBu group). TCEP is a potent, odorless, and water-soluble reducing agent that is highly effective for StBu removal.
-
Stir the reaction at room temperature and monitor the deprotection by RP-HPLC and MS.
-
-
Solution-Phase Oxidation:
-
Once deprotection is complete, induce disulfide bond formation. For intramolecular cyclization, it is critical to work at high dilution (typically 0.1-1 mg/mL) to favor the intramolecular reaction over intermolecular dimerization.
-
Several methods can be employed for oxidation:
-
Air Oxidation: Adjust the pH of the solution to ~8.0-8.5 with a buffer (e.g., ammonium bicarbonate) and stir vigorously in an open flask for 12-24 hours.
-
DMSO Oxidation: Add dimethyl sulfoxide (DMSO) to the peptide solution (typically 10-20% v/v) and stir at room temperature.
-
Potassium Ferricyanide (K₃[Fe(CN)₆]) Oxidation: Add a solution of K₃[Fe(CN)₆] dropwise to the peptide solution.
-
-
-
Final Purification and Analysis:
-
Once the oxidation is complete (as monitored by RP-HPLC), acidify the reaction mixture with acetic acid or TFA.
-
Purify the final disulfide-bridged peptide by RP-HPLC.
-
Characterize the final product by MS to confirm the correct molecular weight.
-
Data Presentation and Troubleshooting
Table 1: Comparison of Common Cysteine Protecting Groups in Fmoc-SPPS
| Protecting Group | Abbreviation | Deprotection Conditions | Key Advantages | Key Disadvantages |
| S-tert-butylsulfenyl | StBu | Thiols (β-ME, DTT), Phosphines (TCEP) | Orthogonal to Fmoc/TFA, mild deprotection | Deprotection can be sequence-dependent |
| Trityl | Trt | Mild acid (e.g., 1-2% TFA in DCM), TFA | Easily removed during final cleavage | Not suitable for pre-cleavage disulfide formation |
| Acetamidomethyl | Acm | Iodine, Mercury(II) acetate, Silver(I) salts | Stable to TFA, allows for orthogonal strategies | Deprotection can be harsh, toxic reagents |
| 4-Methoxytrityl | Mmt | Very mild acid (e.g., 1% TFA in DCM) | Highly acid labile for selective deprotection | May not be fully stable to repeated Fmoc deprotection |
| Tetrahydropyranyl | Thp | TFA | Reduced racemization compared to Trt | Relatively new, less literature available |
Table 2: Troubleshooting Guide for Disulfide Bond Formation using Fmoc-L-Cys(StBu)-OH
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete StBu Deprotection | Insufficient reducing agent or reaction time. Steric hindrance around the Cys residue. | Increase the excess of reducing agent and/or extend the reaction time. Consider using a stronger reducing agent like TCEP. For on-resin deprotection, ensure adequate resin swelling. |
| Formation of Dimers/Oligomers in Cyclization | Peptide concentration is too high during oxidation. | Perform solution-phase cyclization at high dilution (0.1-1 mg/mL). On-resin cyclization inherently favors intramolecular reactions. |
| No Disulfide Bond Formation | Incomplete StBu deprotection. Ineffective oxidation. Premature reduction of the disulfide bond. | Confirm complete deprotection with Ellman's test before oxidation. Ensure the oxidizing agent is fresh and used in sufficient excess. Avoid thiol scavengers in the final cleavage step. |
| Side Reactions (e.g., modification of Met or Trp) | Harsh oxidation conditions. | Use a milder oxidizing agent like NCS (with careful stoichiometry for Met-containing peptides).[2] Air oxidation is also a gentle alternative. |
| Racemization of Cysteine | Prolonged exposure to basic conditions during coupling. | Use a neutral coupling method (e.g., DIC/Oxyma) for incorporating Fmoc-L-Cys(StBu)-OH. Minimize coupling times. |
Conclusion
Fmoc-L-Cys(StBu)-OH is a powerful and versatile building block for the synthesis of peptides requiring precise disulfide bond connectivity. Its compatibility with standard Fmoc-SPPS and its selective deprotection under mild reducing conditions provide the synthetic chemist with a high degree of control. By understanding the underlying chemical principles and adhering to optimized protocols for both on-resin and solution-phase strategies, researchers can confidently tackle the synthesis of complex, disulfide-rich peptides for a wide range of applications in research and drug discovery.
References
-
Postma, T. M., & Albericio, F. (2013). N-Chlorosuccinimide, an Efficient Reagent for On-Resin Disulfide Formation in Solid-Phase Peptide Synthesis. Organic Letters, 15(3), 616–619. [Link]
- Barlos, K., & Gatos, D. (2012). Convergent solid-phase peptide synthesis. Methods in Molecular Biology, 859, 315-330.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
- Maruyama, K., Nagasawa, H., & Suzuki, A. (1999). 2,2′-Bispyridyl disulfide rapidly induces intramolecular disulfide bonds in peptides. Peptides, 20(7), 881-884.
- Postma, T. M., & Albericio, F. (2014). N-Chlorosuccinimide, a versatile oxidizing reagent in solid-phase peptide synthesis. Journal of Peptide Science, 20(3), 155-163.
- Góngora-Benítez, M., et al. (2012). A new disulfide-based protecting group for the Cys side chain: a journey toward the ideal protecting group. Organic Letters, 14(20), 5472-5475.
- Ellman, G. L. (1959). Tissue sulfhydryl groups. Archives of Biochemistry and Biophysics, 82(1), 70-77.
- Harris, K. M., Flemer Jr, S., & Hondal, R. J. (2007). Studies on deprotection of cysteine and selenocysteine side-chain protecting groups. Journal of Peptide Science, 13(3), 165-174.
Sources
Troubleshooting & Optimization
Navigating the Labyrinth of Synthesis: A Technical Support Center for Researchers
A word from the Senior Application Scientist: In the world of chemical synthesis, the path from starting material to desired product is rarely a straight line. It is a labyrinth of competing reactions, sensitive reagents, and unforeseen challenges. This guide is born from years of field experience, designed not as a rigid set of instructions, but as a dynamic troubleshooting resource. Here, we delve into the "why" behind the "how," empowering you to diagnose issues, optimize your reactions, and ultimately, achieve your synthetic goals with greater efficiency and understanding.
This support center is structured to address the most common hurdles encountered in a research and development setting. We will explore the root causes of low yields, the frustration of stalled reactions, the puzzle of unexpected side products, and the often-underestimated challenge of purification. Each section is presented in a question-and-answer format, providing direct solutions to specific problems, grounded in established chemical principles.
Section 1: The Elusive Yield: Troubleshooting Low-Yielding Reactions
Low product yield is one of the most frequent and frustrating issues in synthetic chemistry. The cause can range from simple experimental errors to complex mechanistic diversions. This section provides a systematic approach to diagnosing and resolving low-yield problems.
Frequently Asked Questions (FAQs): Low Yield
Q1: My reaction has a very low yield, or I've recovered only starting material. Where do I begin troubleshooting?
A1: A low or non-existent yield points to a fundamental issue with the reaction setup, reagents, or conditions. Before delving into complex mechanistic problems, a thorough review of the basics is critical.[1] A systematic check of the following is the most efficient first step:
-
Reagent Purity and Stoichiometry:
-
Purity: Are your starting materials and reagents of the required purity? Impurities can act as inhibitors or participate in side reactions.[2] For moisture-sensitive reactions like the Grignard reaction, even trace amounts of water in the solvent can completely quench the reaction.[3]
-
Stoichiometry: Double-check all calculations for molecular weights and molar equivalents. A simple miscalculation is a common source of error.
-
Reagent Integrity: Have the reagents degraded during storage? Air- and moisture-sensitive reagents should be handled under an inert atmosphere.
-
-
Reaction Conditions:
-
Temperature: Was the reaction maintained at the correct temperature? Some reactions have a narrow optimal temperature range.
-
Reaction Time: Was the reaction allowed to proceed for the appropriate amount of time? Monitor the reaction by Thin Layer Chromatography (TLC) or another appropriate analytical technique to determine the point of maximum conversion.
-
Stirring: Was the reaction mixture stirred efficiently? In heterogeneous reactions, inefficient stirring can lead to poor mixing and low conversion.
-
-
Glassware and Atmosphere:
-
Cleanliness: Was all glassware scrupulously cleaned and dried, especially for air- and moisture-sensitive reactions?
-
Inert Atmosphere: If required, was a proper inert atmosphere (e.g., nitrogen or argon) established and maintained throughout the reaction?
-
dot graph TD { A[Low Yield Observed] --> B{Review Basics}; B --> C[Reagent Purity & Stoichiometry]; B --> D[Reaction Conditions]; B --> E[Glassware & Atmosphere]; C --> F[Verify Purity]; C --> G[Recalculate Stoichiometry]; D --> H[Check Temperature & Time]; D --> I[Ensure Proper Mixing]; E --> J[Ensure Clean & Dry Glassware]; E --> K[Verify Inert Atmosphere]; }
Section 2: The Stalled Reaction: When Progress Grinds to a Halt
A stalled reaction, where starting material is consumed to a certain point and then the reaction ceases to progress, is a common and perplexing issue. Understanding the potential causes is key to getting your synthesis back on track.
Frequently Asked Questions (FAQs): Stalled Reactions
Q1: My reaction started well, but now it has stalled with significant starting material remaining. What are the likely causes?
A1: A stalled reaction often indicates the deactivation of a catalyst, the degradation of a reagent, or the formation of an inhibitory byproduct. Consider the following possibilities:
-
Catalyst Deactivation: In catalytic reactions, the catalyst can be poisoned by impurities in the starting materials or solvents. It can also degrade over time, especially at elevated temperatures.
-
Reagent Degradation: One of the reagents may not be stable under the reaction conditions and could be degrading over the course of the reaction.
-
Product Inhibition: In some cases, the product of the reaction can act as an inhibitor, binding to the catalyst or a reagent and preventing further reaction.
-
Change in Solubility: As the reaction progresses, the starting material or a key intermediate may precipitate out of solution, effectively stopping the reaction.
Troubleshooting Protocol for a Stalled Grignard Reaction:
The Grignard reaction is notoriously sensitive and prone to stalling. If you observe a stalled Grignard reaction, consider the following diagnostic steps:
-
Visual Inspection: Observe the magnesium turnings. If they are still shiny, it's a sign that the reaction has not initiated properly or has stalled. A dull or coated appearance suggests the formation of oxides or other passivating layers.
-
Initiation Issues: If the reaction fails to start, gentle heating or the addition of a small crystal of iodine can help to activate the magnesium surface.[4]
-
Anhydrous Conditions: The primary culprit for a stalled Grignard is often the presence of moisture. Ensure all glassware is flame-dried and solvents are rigorously anhydrous.
-
Titration of the Grignard Reagent: If you have successfully prepared the Grignard reagent but the subsequent reaction with an electrophile stalls, it's possible the Grignard reagent has degraded. It is good practice to titrate a sample of the Grignard solution to determine its exact concentration before adding it to the reaction.
dot graph TD { A[Stalled Reaction] --> B{Identify Cause}; B --> C[Catalyst Deactivation]; B --> D[Reagent Degradation]; B --> E[Product Inhibition]; B --> F[Solubility Issues]; C --> G[Check for Impurities]; D --> H[Verify Reagent Stability]; E --> I[Consider Product Effects]; F --> J[Check for Precipitation]; }
Section 3: Uninvited Guests: Dealing with Unexpected Side Products
The formation of side products can complicate purification and significantly reduce the yield of the desired compound. Identifying these byproducts and understanding the mechanistic pathways that lead to their formation is crucial for optimizing your reaction.
Frequently Asked Questions (FAQs): Unexpected Side Products
Q1: My reaction is producing a significant amount of an unexpected side product. How can I identify it and prevent its formation?
A1: The first step is to isolate and characterize the side product using techniques like NMR, Mass Spectrometry, and IR spectroscopy. Once the structure is known, you can often deduce the side reaction pathway. Common causes of side products include:
-
Competing Reaction Pathways: The reagents may be able to react in more than one way. For example, in a Wittig reaction, the choice of solvent and base can influence the stereoselectivity of the alkene product.
-
Degradation of Starting Material or Product: The starting material or the desired product may not be stable under the reaction conditions and could be degrading to form the observed side product.
-
Impurity-Driven Reactions: Impurities in the starting materials or solvents can sometimes lead to the formation of unexpected products.
Troubleshooting Side Products in a Wittig Reaction:
The Wittig reaction is a powerful tool for alkene synthesis, but it can be plagued by the formation of triphenylphosphine oxide and other phosphorus-containing byproducts that can be difficult to remove.
-
Mechanism of Side Product Formation: The primary byproduct, triphenylphosphine oxide, is an inherent part of the Wittig reaction mechanism. However, incomplete reactions can lead to a mixture of starting materials and products, further complicating purification.
-
Purification Strategies:
-
Crystallization: If the desired alkene is a solid, crystallization can be an effective method for removing the soluble triphenylphosphine oxide.
-
Chromatography: Column chromatography is often necessary to separate the alkene from the phosphorus byproducts, especially if the product is an oil.
-
Oxidation of Triphenylphosphine: Unreacted triphenylphosphine can be oxidized to triphenylphosphine oxide using an oxidizing agent like hydrogen peroxide, which can then be more easily removed.
-
dot graph TD { A[Unexpected Side Product] --> B{Isolate & Characterize}; B --> C[NMR, MS, IR]; C --> D{Deduce Structure}; D --> E{Identify Side Reaction}; E --> F[Competing Pathway]; E --> G[Degradation]; E --> H[Impurity Reaction]; F --> I[Modify Conditions]; G --> J[Adjust Time/Temp]; H --> K[Purify Reagents]; }
Section 4: The Purification Predicament: Isolating Your Product
Purification is a critical and often challenging step in any synthetic workflow. The choice of purification method depends on the physical properties of the desired product and the nature of the impurities.
Frequently Asked Questions (FAQs): Purification Challenges
Q1: My product is an oil and I'm having difficulty purifying it. What are my options?
A1: Purifying oily products can be challenging as they cannot be easily crystallized. The most common techniques for purifying oils are:
-
Column Chromatography: This is the workhorse technique for purifying oils. A wide variety of stationary phases (e.g., silica gel, alumina) and solvent systems can be used to achieve separation.[5][6]
-
Distillation: If the oil is volatile and thermally stable, distillation (simple, fractional, or vacuum) can be a highly effective purification method.[5]
-
Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications, prep-TLC can be a quick and efficient method.
Protocol for Flash Column Chromatography of an Oily Product:
Flash column chromatography is a rapid form of column chromatography that uses pressure to speed up the elution process.
-
Column Packing: A glass column is packed with an appropriate stationary phase (e.g., silica gel) as a slurry in the chosen eluent.
-
Sample Loading: The crude oily product is dissolved in a minimal amount of a non-polar solvent and adsorbed onto a small amount of silica gel. The solvent is then evaporated, and the dry silica with the adsorbed sample is carefully added to the top of the column.
-
Elution: The column is eluted with a solvent system of increasing polarity, and fractions are collected.
-
Analysis: The collected fractions are analyzed by TLC to identify those containing the pure product.
-
Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified oil.
| Purification Method | Best Suited For | Key Considerations |
| Crystallization | Crystalline solids | Requires a suitable solvent in which the compound has high solubility at high temperature and low solubility at low temperature. |
| Column Chromatography | Solids and oils | Choice of stationary and mobile phase is critical for good separation.[5][6] |
| Distillation | Volatile liquids and oils | Product must be thermally stable.[5] |
| Extraction | Compounds with different solubilities in immiscible solvents | Often used as a first step in a workup procedure. |
Section 5: Understanding the "Why": A Glimpse into Reaction Mechanisms
A deep understanding of reaction mechanisms is the foundation of effective troubleshooting. By knowing the step-by-step pathway from reactants to products, you can anticipate potential side reactions and devise strategies to favor the desired outcome.
Key Mechanistic Concepts
-
Nucleophiles and Electrophiles: Most organic reactions involve the interaction between an electron-rich species (a nucleophile) and an electron-poor species (an electrophile). Identifying the nucleophilic and electrophilic centers in your reactants is the first step in understanding the reaction mechanism.
-
Reaction Intermediates: Many reactions proceed through transient species called intermediates, such as carbocations, carbanions, and free radicals. The stability of these intermediates often dictates the major reaction pathway.
-
Solvent Effects: The solvent can have a profound effect on a reaction's rate and outcome by stabilizing or destabilizing reactants, intermediates, and transition states.[3][7][8][9] Polar protic solvents, for example, are adept at stabilizing charged intermediates.
The Suzuki Coupling: A Mechanistic Overview
The Suzuki coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. Understanding its catalytic cycle is crucial for optimization.
Troubleshooting the Suzuki Coupling:
| Problem | Potential Cause | Solution |
| Low Conversion | Inactive catalyst | Use a fresh catalyst or a more robust pre-catalyst. |
| Poor oxidative addition | Switch to a more electron-rich ligand. | |
| Ineffective base | Screen different bases (e.g., K3PO4, Cs2CO3). | |
| Homocoupling | Oxygen contamination | Thoroughly degas the reaction mixture. |
| Protodeborylation | Unstable boronic acid | Use a more stable boronic ester or perform the reaction at a lower temperature. |
References
-
Organic Reactions. (n.d.). Organic Reactions. Retrieved from [Link]
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (9th ed.). Wiley.
-
Chemistry LibreTexts. (2023, January 22). Everything You Need to Know About Mechanisms. Retrieved from [Link]
- Pardeshi, S. K. (2016). Review of Organic Mechanisms: Reactions, Methodology, and Biological Applications.
-
Study.com. (n.d.). Organic Chemistry Reaction Mechanisms | Types & Examples. Retrieved from [Link]
- Rastogi, R. P. (n.d.). Organic Chemistry: Mechanisms.
-
Wiley-VCH. (n.d.). March's Advanced Organic Chemistry. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
- Mahmoud, A. R. (2025, October 31). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates.
- Wamser, C. C. (2025, August). Organic reaction mechanism. In AccessScience. McGraw Hill.
-
Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]
- JOC Editors. (2022). Solvation Effects in Organic Chemistry. The Journal of Organic Chemistry, 87(5), 1941-1945.
- Goldsmith, C. F., & West, R. H. (n.d.). Kinetic Solvent Effects in Organic Reactions. ChemRxiv.
- LUCHT, B. L. (2021). A Decision Tree for Retrosynthetic Analysis.
- Brückner, R. (2010). Advanced Organic Chemistry. Elsevier.
-
Lab Manager. (2022, October 21). How to Scale Up a New Synthesis Reaction. Retrieved from [Link]
- MDPI. (n.d.). Substrate–Solvent Crosstalk—Effects on Reaction Kinetics and Product Selectivity in Olefin Oxidation Catalysis.
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Oily/Foaming Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, April 14). 23.5: Common Classes of Organic Reactions. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction. Retrieved from [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
- Reddit. (2019, April 25). Any websites that show the steps for mechanisms? [Online forum post]. Reddit.
- Reddit. (2018, August 3). Organic Synthesis problems [Online forum post]. Reddit.
- Royal Society of Chemistry. (2024, September 6). On the design of optimal computer experiments to model solvent effects on reaction kinetics.
- ResearchGate. (2014, July 24).
- University of Rochester, Department of Chemistry. (n.d.). Organic Chemistry I Review: Highlights of Key Reactions, Mechanisms, and Principles.
- Reddit. (2024, January 11). Looking for tips on scaling up organic syntheses [Online forum post]. Reddit.
- Server Fault. (2010, January 6).
- SHANDONG LOOK CHEMICAL. (2021, January 6). Problems needing attention in synthesis process scaling up.
- The Royal Society of Chemistry. (n.d.).
- Master Organic Chemistry. (2012, April 11). Acid Base Reactions In Organic Chemistry.
- Aljuboori, F. A. (2022). Review Article Solvent Role in Organic Chemistry in Comparison with Organic Synthesis under Solvent-Free Condition (Green Chemistry).
- Reddit. (2024, August 5). Purification of oily products in industrial chemistry. [Online forum post]. Reddit.
- Asian Journal of Green Chemistry. (n.d.). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches.
- NCERT. (n.d.).
- Chemistry Steps. (n.d.). Organic Acids and Bases.
- CatSci. (n.d.).
- USENIX. (n.d.).
- Pardeshi, S. K. (2016). Review of Organic Mechanisms: Reactions, Methodology, and Biological Applications.
- University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction.
- JOC Editors. (2022). Solvation Effects in Organic Chemistry. The Journal of Organic Chemistry, 87(5), 1941-1945.
- TutorChase. (n.d.). How do impurities impact percentage yield?.
Sources
- 1. How To [chem.rochester.edu]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Organic reaction mechanism | McGraw Hill's AccessScience [accessscience.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. orgsyn.org [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
Technical Support Center: Aspartimide Formation with Fmoc-L-Asp(OtBu)-OH
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals encountering challenges with aspartimide formation during solid-phase peptide synthesis (SPPS) using Fmoc-L-Asp(OtBu)-OH. This resource is designed to provide not just procedural guidance, but also a deep, mechanistic understanding to empower you to effectively troubleshoot and prevent this common and problematic side reaction.
The Challenge of Aspartimide Formation
Aspartimide formation is a significant hurdle in Fmoc-based SPPS, particularly when dealing with sequences containing aspartic acid.[1][2] This intramolecular cyclization reaction is catalyzed by the basic conditions of the Fmoc-deprotection step, typically conducted with piperidine.[1][2] The process begins with the deprotonation of the backbone amide nitrogen C-terminal to the aspartic acid residue. This deprotonated nitrogen then acts as a nucleophile, attacking the side-chain carbonyl of the Asp(OtBu) residue to form a five-membered succinimide ring, the aspartimide intermediate.[1][2]
This intermediate is highly problematic for several reasons:
-
Formation of β-peptides: The aspartimide ring can be opened by nucleophiles, including piperidine from the deprotection solution or water, at either the α- or β-carbonyl.[1][2] This leads to the formation of not only the desired α-aspartyl peptide but also the isomeric β-aspartyl peptide, which is often difficult to separate chromatographically.
-
Racemization: The formation of the planar aspartimide ring can lead to racemization at the α-carbon of the aspartic acid residue.[1][2]
-
Piperidide Adducts: The nucleophilic piperidine can also attack the aspartimide ring, leading to the formation of α- and β-piperidide adducts, further complicating the purification process.[1][2]
The propensity for aspartimide formation is heavily influenced by the peptide sequence, with Asp-Gly, Asp-Asn, Asp-Ser, and Asp-Ala motifs being particularly susceptible due to reduced steric hindrance around the backbone amide nitrogen.[1] Other factors such as temperature, solvent polarity, and the duration of exposure to basic conditions also play a crucial role.[1][2]
Mechanism of Aspartimide Formation
Caption: Base-catalyzed mechanism of aspartimide formation and subsequent side reactions.
Troubleshooting Guide & FAQs
This section addresses common issues and questions in a practical, Q&A format to help you navigate the challenges of aspartimide formation.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant peak in my crude HPLC that is very close to my product peak. Could this be an aspartimide-related impurity?
A1: Yes, this is a classic sign of aspartimide-related side products. The β-aspartyl peptide, in particular, often has a very similar retention time to the desired α-aspartyl peptide, making them difficult to separate by standard reverse-phase HPLC. Mass spectrometry (MS) analysis is crucial here. While the desired product and the β-peptide impurity will have the same mass, the presence of piperidide adducts (product mass + piperidine mass) can be a strong indicator of aspartimide formation.
Q2: Which amino acid sequences are most prone to aspartimide formation?
A2: The amino acid immediately following the aspartic acid residue (the Xaa in an Asp-Xaa motif) has the most significant impact. Sequences where Xaa is Glycine (Gly), Asparagine (Asn), Serine (Ser), or Alanine (Ala) are notoriously problematic due to the minimal steric hindrance these residues provide, allowing for easier cyclization.[1]
Q3: Can I simply reduce the piperidine concentration or the deprotection time?
A3: While seemingly a straightforward solution, this approach is often a double-edged sword. Reducing the piperidine concentration or deprotection time may lead to incomplete Fmoc removal, resulting in deletion sequences and a lower yield of your target peptide. A more robust strategy involves modifying the deprotection cocktail or employing alternative protective groups.
Q4: Is elevated temperature during coupling or deprotection a major concern?
A4: Absolutely. Increased temperature significantly accelerates the rate of aspartimide formation.[1] If you are using microwave-assisted peptide synthesis, it is critical to carefully control the temperature.[3] For syntheses performed at room temperature, ensure there are no external heat sources near your reaction vessel.
Troubleshooting Scenarios & Recommended Actions
| Observed Issue | Potential Cause | Recommended Action(s) |
| Significant side products with the same mass as the target peptide. | High level of aspartimide formation leading to β-peptide impurities. | 1. Modify Fmoc-Deprotection Cocktail: Add an acidic additive to your 20% piperidine in DMF solution. 0.1 M Hydroxybenzotriazole (HOBt) or, more effectively, Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can buffer the basicity and significantly reduce aspartimide formation.[1][4] 2. Use a Weaker Base: Consider replacing piperidine with a weaker base like piperazine, which has been shown to suppress aspartimide formation, although it may require longer deprotection times.[1][4] |
| Synthesis of a known problematic sequence (e.g., -Asp-Gly-). | The inherent susceptibility of the sequence to aspartimide formation. | 1. Employ a Sterically Hindered Asp Protecting Group: For critical applications, substitute Fmoc-L-Asp(OtBu)-OH with a derivative that has a bulkier side-chain protecting group. Fmoc-Asp(OMpe)-OH and Fmoc-Asp(OBno)-OH are excellent alternatives that sterically hinder the intramolecular cyclization.[1][5] 2. Utilize Backbone Protection: For the most challenging sequences, the use of pseudoproline dipeptides or a 2-hydroxy-4-methoxybenzyl (Hmb) backbone protecting group on the residue following the Asp can completely prevent aspartimide formation by masking the nucleophilic amide nitrogen.[1][2] |
| Low yield and complex crude HPLC profile after synthesis. | A combination of incomplete deprotection and aspartimide formation. | 1. Optimize Deprotection with Additives: Implement the use of Oxyma in your piperidine deprotection solution. This often provides a good balance between efficient Fmoc removal and suppression of aspartimide formation.[1] 2. Verify Coupling Efficiency: Ensure that the coupling reactions are driven to completion, especially for the residue being coupled to the amino acid C-terminal to the Asp. Incomplete coupling can lead to a complex mixture of truncated peptides. |
Experimental Protocol: Minimizing Aspartimide Formation during Fmoc-Deprotection
This protocol details a widely adopted and effective method for reducing aspartimide formation by modifying the standard Fmoc-deprotection conditions.
Objective: To perform the Fmoc-deprotection step in a manner that minimizes the risk of aspartimide formation.
Materials:
-
Peptide-resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)
-
Dichloromethane (DCM)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation of Deprotection Solution:
-
Prepare a solution of 20% (v/v) piperidine and 1% (w/v) Oxyma in DMF. For example, to prepare 100 mL of solution, dissolve 1 g of Oxyma in 80 mL of DMF, then add 20 mL of piperidine. Mix thoroughly.
-
Note: The addition of Oxyma buffers the basicity of the piperidine solution, thereby reducing the rate of aspartimide formation.[1]
-
-
Resin Swelling:
-
Swell the peptide-resin in DCM for 20-30 minutes, followed by washing with DMF (3 x 1 resin volume).
-
-
Fmoc-Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine / 1% Oxyma in DMF solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture under an inert atmosphere for 5 minutes.
-
Drain the deprotection solution.
-
Add a fresh portion of the deprotection solution and agitate for an additional 15-20 minutes.
-
Rationale: A two-stage deprotection ensures complete removal of the Fmoc group while minimizing the total exposure time of any single deprotection step.
-
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times with 1 resin volume) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Perform a final wash with DCM and proceed to the next coupling step.
-
Advanced Strategies: When Standard Methods Are Insufficient
For peptides that are highly susceptible to aspartimide formation or for the synthesis of peptide-based active pharmaceutical ingredients (APIs) where purity is paramount, more advanced strategies are warranted.
Alternative Aspartic Acid Derivatives
The use of Fmoc-L-Asp(OtBu)-OH can be substituted with derivatives that offer enhanced stability against aspartimide formation.
| Derivative | Side-Chain Protecting Group | Mechanism of Suppression | Considerations |
| Fmoc-Asp(OMpe)-OH | 3-methyl-3-pentyl | Increased steric bulk hinders the approach of the backbone amide nitrogen to the side-chain carbonyl.[1][5] | A well-established and effective alternative. |
| Fmoc-Asp(OBno)-OH | 5-n-butyl-5-nonyl | The large and flexible alkyl chains provide significant steric hindrance, greatly reducing aspartimide formation.[1] | Highly effective for very problematic sequences. |
Backbone Protection Strategies
This approach provides the most definitive prevention of aspartimide formation by temporarily modifying the backbone amide nitrogen that initiates the cyclization.
-
Pseudoproline Dipeptides: If the residue C-terminal to the Asp is a Serine or Threonine, a pseudoproline dipeptide (e.g., Fmoc-Asp(OtBu)-Ser(ψMe,MePro)-OH) can be used.[1][2] The temporary oxazolidine ring structure of the pseudoproline completely blocks the amide nitrogen from participating in the cyclization reaction.[1][2] The native Ser or Thr residue is regenerated during the final TFA cleavage.[1][2]
-
Hmb/Dmb Protection: A 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group can be attached to the backbone nitrogen of the residue following the Asp.[1] This modification physically blocks the nucleophilic attack required for aspartimide formation. These groups are also cleaved during the final TFA treatment. The incorporation of these protected residues is often done using pre-formed dipeptides.[1]
Conclusion
Aspartimide formation is a complex but manageable challenge in Fmoc-SPPS. By understanding the underlying mechanism and the factors that promote this side reaction, researchers can make informed decisions to mitigate its occurrence. For most applications, modifying the Fmoc-deprotection conditions with additives like Oxyma offers a significant improvement. For more demanding syntheses, the use of sterically hindered Asp protecting groups or backbone protection strategies provides a robust and reliable solution, ensuring the integrity and purity of the final peptide product.
References
-
Aapptec Peptides. Fmoc-Asp(OtBu)-OH [71989-14-5]. [Link]
-
CEM Corporation. (2023, February 6). Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. [Link]
-
ResearchGate. New t -butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. [Link]
-
Kong, M. J. W., van den Braak, T. J. H. P., & Neumann, K. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem, 26(18), e202500490. [Link]
-
Iris Biotech GmbH. Fmoc-Asp(OMpe)-OH – Bulky Protecting Group to Suppress Side Reactions. [Link]
-
ResearchGate. How to prevent aspartimide formation during Microwave-assisted peptide synthesis?[Link]
-
Kong, M. J. W., et al. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem, 26(18). [Link]
-
Neumann, K., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications, 11(1), 943. [Link]
Sources
Technical Support Center: Minimizing Racemization of Fmoc-L-His(Trt)-OH
Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the stereochemical purity of peptides containing histidine. Specifically, we will address the prevalent issue of racemization when coupling Fmoc-L-His(Trt)-OH and provide detailed, field-proven strategies to ensure the chiral integrity of your final product.
Frequently Asked Questions (FAQs)
Q1: Why is Fmoc-L-His(Trt)-OH so prone to racemization during coupling?
A: Histidine is one of the most susceptible amino acids to racemization during peptide synthesis.[1] The primary cause is the basicity of the unprotected π-nitrogen (N-1) in the imidazole ring.[2][3]
Here's the mechanism:
-
Activation: The carboxylic acid of Fmoc-L-His(Trt)-OH is activated by a coupling reagent, forming a highly reactive intermediate (e.g., an O-acylisourea or an active ester).
-
Intramolecular Base Catalysis: The nearby π-nitrogen of the imidazole ring acts as an internal base. It abstracts the acidic proton from the α-carbon of the activated histidine.[2][4]
-
Enolate Formation: This proton abstraction leads to the formation of a planar, achiral enolate intermediate.[2]
-
Racemization: Reprotonation of this planar intermediate can occur from either face, resulting in a mixture of the desired L-isomer and the undesired D-isomer (epimer).[2][5]
The trityl (Trt) protecting group on the τ-nitrogen (N-3) offers minimal protection against this mechanism because the catalytic π-nitrogen remains exposed.[6]
}
Mechanism of Histidine Racemization
Q2: Which coupling reagents are best to minimize racemization of Fmoc-L-His(Trt)-OH?
A: The choice of coupling reagent is critical. Reagents that generate highly reactive intermediates or require strongly basic conditions tend to increase racemization.
-
Recommended:
-
Carbodiimides + Additives: Formulations like Diisopropylcarbodiimide (DIC) combined with an additive such as Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) are highly recommended.[7] Oxyma Pure is generally superior to HOBt (Hydroxybenzotriazole) for suppressing histidine racemization.[8][9]
-
Phosphonium Salts: DEPBT (3-(Diethoxy-phosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is a phosphonium salt that forms a mixed anhydride and is known for its remarkable resistance to promoting racemization, making it an excellent choice for coupling Fmoc-His(Trt)-OH.[10]
-
-
Use with Caution:
Q3: What is the role of the base in the coupling reaction, and which one should I use?
A: A tertiary base is typically required for coupling reactions involving aminium/uronium or phosphonium salts to neutralize the incoming amino acid salt and facilitate the reaction. However, the base can also accelerate racemization by promoting α-proton abstraction.
-
Avoid: N,N-Diisopropylethylamine (DIPEA) is a common base but its high basicity can significantly contribute to racemization.[7][13]
-
Recommended: Use a more sterically hindered or weaker base.
Key Principle: Use the minimum amount of base necessary to achieve efficient coupling.
Troubleshooting Guide
Problem: I've detected >5% D-His in my final peptide. What are the likely causes and solutions?
This level of racemization indicates a significant issue in your coupling protocol. Let's break down the potential causes and corrective actions.
| Potential Cause | Explanation | Recommended Solution & Rationale |
| Prolonged Pre-activation Time | Allowing the activated Fmoc-L-His(Trt)-OH to sit in solution with base before adding it to the resin gives the racemization reaction more time to occur. With HCTU/DIPEA, racemization can jump from 1% (no pre-activation) to 7.8% (5-min pre-activation).[3] | Solution: Adopt an in-situ activation protocol. Mix the amino acid, coupling reagent, and additive first, add to the resin, and then add the base. This ensures the highly reactive species is consumed in the desired coupling reaction as quickly as it's formed. |
| High Coupling Temperature | Elevated temperatures, especially in microwave-assisted peptide synthesis (MW-SPPS), dramatically accelerate the rate of racemization. Coupling Fmoc-His(Trt)-OH at 80-90°C can lead to >16% D-isomer formation.[6] | Solution: Reduce the coupling temperature. For MW-SPPS, lowering the temperature from 90°C to 50°C can reduce D-isomer formation from 2.88% to 1.29% for Fmoc-His(Trt)-OH.[2][15] For conventional synthesis, consider running the coupling at 0°C or room temperature. |
| Incorrect Choice of Base/Reagent | Using a strong base like DIPEA in combination with a powerful activating agent like HATU creates a "perfect storm" for racemization.[13] | Solution: Switch to a less racemization-prone coupling cocktail. A robust starting point is DIC/Oxyma Pure with no added base, as carbodiimide couplings do not require an external tertiary base.[4] If a base is required, use NMM or Collidine. |
| Sub-optimal Side-Chain Protection | The fundamental issue lies with the Trt group not protecting the catalytic π-nitrogen.[3][6] | Solution: For sequences where histidine integrity is paramount, switch to a histidine derivative with π-nitrogen protection. Fmoc-His(Boc)-OH and Fmoc-His(MBom)-OH show significantly reduced racemization under identical conditions.[4][6][15] |
Data Summary: Impact of Protecting Group & Temperature on Racemization
The following table summarizes comparative data, demonstrating the superior performance of π-protected histidine derivatives.
| Histidine Derivative | Coupling Conditions | % D-Isomer Formation | Source(s) |
| Fmoc-His(Trt)-OH | HCTU/DIPEA, 80°C (Microwave) | 16.6% | [6] |
| Fmoc-His(MBom)-OH | HCTU/DIPEA, 80°C (Microwave) | 0.8% | [6] |
| Fmoc-His(Trt)-OH | DIC/Oxyma, 50°C, 10 min | 2.88% | [15] |
| Fmoc-His(Boc)-OH | DIC/Oxyma, 90°C, 2 min | 1.29% | [2][15] |
| Fmoc-His(Trt)-OH | DIC/Oxyma in DMF | 1.0% | [1] |
| Fmoc-His(Trt)-OH | HBTU/HOBt/DIPEA | ~2-8% (Condition Dependent) | [4] |
| Fmoc-His(Boc)-OH | HBTU/HOBt/DIPEA | <0.2% | [15] |
Validated Protocols
Protocol 1: Low-Racemization Coupling of Fmoc-L-His(Trt)-OH
This protocol is optimized for minimizing racemization during the manual solid-phase synthesis of a peptide containing Fmoc-L-His(Trt)-OH.
Materials:
-
Fmoc-deprotected peptide-resin (1.0 eq)
-
Fmoc-L-His(Trt)-OH (4.0 eq)
-
Diisopropylcarbodiimide (DIC) (4.0 eq)
-
Oxyma Pure (4.0 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection using 20% piperidine in DMF and wash thoroughly with DMF.
-
Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-L-His(Trt)-OH (4.0 eq) and Oxyma Pure (4.0 eq) in a minimal amount of DMF.
-
Coupling Reaction: a. Add the activation mixture from step 2 to the washed, deprotected resin. b. Add DIC (4.0 eq) to the resin slurry. c. Agitate the reaction vessel at room temperature for 2-4 hours.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
-
Completion Check: Perform a Kaiser test to confirm the absence of free primary amines, indicating reaction completion. If the test is positive, a second coupling may be required.
}
Low-Racemization Coupling Workflow
Protocol 2: Quantification of Histidine Racemization via HPLC
This protocol provides a general workflow to determine the percentage of D-His in your crude peptide product. Specific columns and mobile phases will need to be optimized for your particular peptide sequence.
1. Peptide Cleavage and Precipitation:
-
Cleave the synthesized peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry the pellet.
2. Peptide Hydrolysis:
-
Accurately weigh ~1 mg of the crude peptide into a hydrolysis tube.
-
Add 500 µL of 6N HCl.
-
Seal the tube under vacuum or argon and heat at 110°C for 24 hours.
-
Lyophilize the sample to remove the HCl.
3. Derivatization (Marfey's Method Example):
-
Reconstitute the hydrolyzed amino acid mixture in 100 µL of 50 mM sodium bicarbonate buffer (pH 8.5).
-
Add 100 µL of a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) in acetone.
-
Incubate at 40°C for 1 hour.
-
Quench the reaction with 50 µL of 1N HCl.
-
Dilute with mobile phase to a suitable concentration for HPLC analysis.
4. Chiral HPLC Analysis:
-
Column: A standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% TFA is typical.
-
Detection: UV detection at 340 nm.
-
Analysis: The L-D and D-D diastereomers of the derivatized histidine will separate. Integrate the peak areas to calculate the percentage of the D-isomer. A standard of D-His should be run to confirm peak identity.
% Racemization = [Area(D-His) / (Area(L-His) + Area(D-His))] * 100
References
-
Yang, Y., et al. (2023). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments. Organic Process Research & Development. Available at: [Link]
- Li, P., & Xu, J. C. (2000). 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT)
-
Merck Millipore. (2015). Fmoc-His(MBom)-OH: A new derivative for reduced racemization of histidine. Novabiochem® Letters. Available at: [Link]
-
Gaus, K., et al. (1996). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Analytical Chemistry. Available at: [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Technical Library. Available at: [Link]
- Beyermann, M., et al. (2000). Synthesis and Application of Fmoc-His(3-Bum)-OH. Journal of Peptide Science.
-
Isidro-Llobet, A., et al. (2019). Epimerisation in Peptide Synthesis. Molecules. Available at: [Link]
-
CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. CEM Application Notes. Available at: [Link]
-
Yuliana, A., et al. (2022). Epimerisation in Peptide Synthesis. MDPI. Available at: [Link]
-
AAPPTEC. (n.d.). Coupling Reagents. AAPPTEC Technical Library. Available at: [Link]
-
Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Merck Millipore Technical Resources. Available at: [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available at: [Link]
-
Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Agilent Application Note. Available at: [Link]
-
Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. Available at: [Link]
-
Gaus, K., et al. (1996). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Analytical Chemistry. Available at: [Link]
-
Doti, N., et al. (2018). Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent. Peptides. Available at: [Link]
-
Isidro-Llobet, A., et al. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Society Reviews. Available at: [Link]
Sources
- 1. scite.ai [scite.ai]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. people.uniurb.it [people.uniurb.it]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
Technical Support Center: Minimizing Fmoc-L-Cys(Trt)-OH Racemization in Microwave SPPS
Status: Operational Topic: Cysteine Racemization Control Audience: Senior Scientists, Peptide Chemists, Process Development Engineers
Executive Summary: The Cysteine Challenge
In microwave-assisted solid-phase peptide synthesis (SPPS), Fmoc-L-Cys(Trt)-OH presents a unique stereochemical challenge. While microwave energy accelerates coupling, the thermal energy combined with basic conditions significantly lowers the activation energy for
The Golden Rule: Never couple Cysteine at standard microwave temperatures (
The Mechanism of Failure
To prevent racemization, one must understand the molecular cause. The electron-withdrawing nature of the sulfur atom (even when protected with Trityl) increases the acidity of the
Figure 1: Base-Catalyzed Racemization Pathway
The following diagram illustrates how tertiary bases facilitate the formation of the planar enolate intermediate, destroying stereochemistry.
Caption: Mechanism of base-catalyzed racemization via enolization. High temperatures and strong bases (DIPEA) drive the equilibrium toward the achiral enolate.
Critical Parameters & Data Analysis
The choice of activation chemistry and temperature is binary: it either works or it fails.
Comparative Racemization Data
Data aggregated from standard microwave SPPS benchmarks (e.g., Palasek et al., CEM Corp).
| Coupling Condition | Temperature | Base Used | % D-Cys Formation | Risk Level |
| HBTU / DIPEA | DIPEA | 5.0% - 15.0% | 🔴 Critical Failure | |
| HBTU / DIPEA | DIPEA | 1.5% - 3.0% | 🟠 High Risk | |
| HBTU / Collidine | Collidine (TMP) | 0.5% - 1.5% | 🟡 Moderate Risk | |
| DIC / Oxyma Pure | None | 2.0% - 5.0% | 🟠 High Risk | |
| DIC / Oxyma Pure | None | < 0.15% | 🟢 Optimal |
Troubleshooting & FAQs
Scenario A: "I am seeing >5% D-Cys in my crude peptide."
Diagnosis: You likely used a standard microwave protocol (
-
Check Temperature: Ensure the microwave method for Cys is set to
C maximum . -
Check Base: Switch from DIPEA to Sym-Collidine (TMP) if using HBTU/HATU.
-
Best Practice: Switch to DIC/Oxyma Pure (base-free activation).
Scenario B: "My synthesizer doesn't have a specific 'Cysteine' cycle."
Diagnosis: Many older instruments apply a global temperature setting. Solution:
-
Manually edit the method for the Cys cycle.
-
If manual editing is impossible, perform the Cys coupling offline (outside the microwave) for 60 minutes at Room Temperature (RT), then resume automation.
Scenario C: "Can I use Fmoc-Cys(Acm)-OH instead?"
Answer: Yes, Acetamidomethyl (Acm) is more resistant to racemization than Trityl (Trt). However, Acm requires a separate removal step (usually Iodine oxidation), which complicates the workflow. For standard SPPS, Fmoc-Cys(Trt)-OH with optimized conditions (
Optimized Protocols
Protocol A: The "Gold Standard" (Base-Free Microwave)
Recommended for all standard applications to ensure <0.2% racemization.
-
Reagents:
-
Activator: 0.5 M or 1.0 M DIC (Diisopropylcarbodiimide) in DMF.
-
Base/Additive: 0.5 M or 1.0 M Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime) in DMF. Do NOT use DIPEA.
-
Amino Acid: 0.2 M Fmoc-L-Cys(Trt)-OH in DMF.
-
-
Microwave Settings:
-
Temperature:
C (Strict Limit). -
Power: 25-30 Watts (Low power to prevent overshoot).
-
Time: 4 to 10 minutes (Single coupling is usually sufficient; double couple for difficult sequences).
-
-
Workflow:
-
Add Amino Acid + Oxyma + DIC to resin.[1]
-
Ramp to
C over 1-2 minutes. -
Hold at
C for 4-8 minutes. -
Wash immediately with DMF.
-
Protocol B: The "Legacy" Rescue (If HBTU/HATU is mandatory)
Use this only if your lab does not stock DIC/Oxyma.
-
Reagents:
-
Activator: HBTU or HATU.
-
Base: 2,4,6-Trimethylpyridine (Sym-Collidine) . Do NOT use DIPEA or NMM.
-
-
Microwave Settings:
-
Note: Collidine is a weaker, more hindered base than DIPEA, reducing proton abstraction while maintaining sufficient basicity for activation.
Decision Logic: Selecting the Right Method
Use the following logic gate to determine your experimental setup.
Caption: Decision matrix for selecting coupling reagents to minimize racemization.
References
-
Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science.
-
CEM Corporation. (2020). Liberty Blue Peptide Synthesizer Operation Manual & Application Notes.[5] (See Section on High-Efficiency SPPS).
-
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. Chemistry – A European Journal.
-
Han, Y., & Albericio, F. (1997).[4] Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis. Journal of Organic Chemistry.[4]
Sources
Technical Support Center: Overcoming Aggregation of Fmoc-L-β-Sheet Forming Peptides
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals encountering challenges with the aggregation of Fmoc-L-β-sheet forming peptides during solid-phase peptide synthesis (SPPS). This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions, empowering you to overcome these synthetic hurdles and achieve higher purity and yield of your target peptides.
Introduction: The Challenge of β-Sheet Aggregation
During Fmoc-based solid-phase peptide synthesis, the growing peptide chain can adopt secondary structures, particularly β-sheets, which can lead to intermolecular aggregation.[1] This phenomenon is especially prevalent in sequences containing stretches of hydrophobic amino acids or those prone to forming hydrogen bonds.[1][2] Aggregation can hinder the accessibility of reagents to the reactive sites on the resin-bound peptide, resulting in incomplete reactions, truncated sequences, and significant challenges in purification.[1][3] This guide provides a systematic approach to diagnosing and resolving these aggregation-related issues.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address common problems encountered during the synthesis of aggregation-prone peptides.
Problem 1: Poor Resin Swelling and Incomplete Deprotection/Coupling
Question: My resin bed has visibly shrunk, and I'm observing incomplete Fmoc deprotection and/or poor coupling efficiency, as indicated by a positive ninhydrin or TNBS test. What's happening and how can I fix it?
Answer:
This is a classic sign of on-resin peptide aggregation.[1][2] The formation of β-sheets causes the peptide chains to collapse onto themselves and each other, preventing the resin from swelling properly and blocking access for reagents.
Immediate Corrective Actions:
-
Solvent Optimization: Switch from standard solvents like DMF to more polar, aprotic solvents such as N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO).[2][4] A 25% DMSO in DMF mixture can also be effective.[1][5] For particularly stubborn cases, the "Magic Mixture" (DCM/DMF/NMP 1:1:1) can be employed.[1][6]
-
Chaotropic Agents: Introduce chaotropic salts to disrupt the hydrogen bonding network responsible for aggregation.[2] You can perform a wash with a solution of these salts before coupling or add them directly to the coupling mixture.[1][5]
| Chaotropic Salt | Recommended Concentration | Reference |
| NaClO₄ | 0.8 M in DMF | [1][5] |
| LiCl | 0.8 M in DMF | [1][5] |
| KSCN | 4 M in DMF | [1][5] |
-
Sonication: Applying ultrasonic energy can help to physically break up aggregates and improve solvent penetration.[2][7] Perform sonication in short bursts with cooling in between to avoid excessive heating, which could degrade the peptide.[7]
Workflow for Resolving On-Resin Aggregation:
Caption: Troubleshooting workflow for on-resin peptide aggregation.
Problem 2: Peptide is Insoluble After Cleavage and Lyophilization
Question: After cleaving my peptide from the resin and lyophilizing it, I'm struggling to dissolve the resulting powder. What solvents should I try?
Answer:
Post-cleavage insolubility is a strong indicator that the peptide is aggregating in solution. The strategy for solubilization depends on the peptide's overall charge and hydrophobicity.
Systematic Solubilization Protocol:
-
Start with Water: Always begin by attempting to dissolve a small amount of the peptide in sterile, distilled water. Sonication can be used to aid dissolution.[8]
-
pH Adjustment:
-
Organic Co-solvents: For hydrophobic or neutral peptides, organic solvents may be necessary. Add these dropwise to the peptide until it dissolves.
-
Acetonitrile (ACN)
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Caution: Avoid DMSO for peptides containing Cys or Met, as it can cause oxidation.
-
-
Chaotropic Agents for Solution: If the peptide forms a gel or remains as a suspension, chaotropic agents like guanidine hydrochloride or urea can be used to disrupt aggregation.
Solubilization Strategy Diagram:
Caption: Step-wise guide for solubilizing aggregated peptides.
Frequently Asked Questions (FAQs)
Q1: What are "difficult sequences" and why are they prone to aggregation?
"Difficult sequences" are peptides that are challenging to synthesize due to their tendency to aggregate.[6] This is often caused by a high content of hydrophobic amino acids (e.g., Val, Ile, Leu, Phe) or β-branched amino acids.[6] Additionally, amino acids like Gln, Ser, and Thr can form intra-chain hydrogen bonds, further promoting aggregation.[1]
Q2: Can I predict if my peptide sequence will aggregate?
While precise prediction is difficult, sequences with a high proportion of hydrophobic residues are more likely to aggregate.[2] Aggregation is less common in peptides shorter than 5-6 residues and after 21 residues.[2]
Q3: Are there proactive strategies I can use during synthesis to prevent aggregation?
Yes, several proactive measures can be taken:
-
Resin Choice: Use resins with good swelling properties, such as PEG-based resins (NovaPEG, PEGA), and opt for low-substitution resins to minimize inter-chain interactions.[1][5][9]
-
Elevated Temperature: Performing couplings at higher temperatures (e.g., up to 55°C or even 86°C with microwave assistance) can disrupt secondary structures and improve reaction kinetics.[1][2][10] However, be mindful of potential racemization with sensitive amino acids like His and Cys at very high temperatures.[10]
-
Structure-Disrupting Elements: Incorporate "kink-inducing" residues or backbone protection to disrupt the formation of β-sheets.
Q4: What are the best coupling reagents for difficult sequences?
For challenging couplings, more potent activation methods are recommended. Reagents like HATU, HBTU, and PyBOP are often more effective than standard carbodiimide-based methods.[1][5] Extending the coupling time or performing a double coupling can also improve yields.[1][5]
Q5: How can I analyze and characterize peptide aggregation?
Several analytical techniques can be used to detect and characterize peptide aggregates:
-
High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC): These are standard methods for assessing purity and detecting impurities, which can include aggregated forms.[11][12]
-
Dynamic Light Scattering (DLS): Measures the size distribution of particles in a solution, making it useful for detecting the presence of aggregates.[11]
-
Circular Dichroism (CD) Spectroscopy: Provides information about the secondary structure of the peptide in solution, allowing for the identification of β-sheet content.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful, non-destructive technique to study peptide aggregation in solution at the atomic level.[13]
References
-
Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Synpeptide. Retrieved February 7, 2026, from [Link]
- Wipf, P., & Coleman, J. (2007). Thermal Cleavage of the Fmoc Protection Group. CHIMIA International Journal for Chemistry, 61(4), 204-207.
-
Peptide aggregation analysis laboratory. (n.d.). FILAB. Retrieved February 7, 2026, from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved February 7, 2026, from [Link]
- Miranda, L. P., & Alewood, P. F. (2000). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Biopolymers, 55(3), 217-26.
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Nowick Lab. Retrieved February 7, 2026, from [Link]
- Patel, A. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 13(2), 1-10.
- Ozbas, B., & Pochan, D. J. (2005). Effect of Temperature During Assembly on the Structure and Mechanical Properties of Peptide-Based Materials. Macromolecules, 38(18), 7545-7551.
-
Solvents for Solid Phase Peptide Synthesis. (n.d.). AAPPTec. Retrieved February 7, 2026, from [Link]
-
Guidelines for Peptide Dissolving. (n.d.). GenScript. Retrieved February 7, 2026, from [Link]
-
Patel, A. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. Retrieved February 7, 2026, from [Link]
- Bédard, F., & Biron, E. (2018). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 6, 79.
-
Peptide Solubility Guidelines - How to solubilize a peptide. (n.d.). Genosphere Biotechnologies. Retrieved February 7, 2026, from [Link]
-
Romero-Gutierrez, T. (2015, March 3). Which strategies do you use for difficult sequences in solid phase synthesis? ResearchGate. Retrieved February 7, 2026, from [Link]
- Palasek, S. S., Cox, Z. J., & Collins, J. M. (2007). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. Journal of Peptide Science, 13(3), 143-148.
-
Peptide Solubilization. (n.d.). Anaspec. Retrieved February 7, 2026, from [Link]
-
Peptide Storage and Solubilization. (n.d.). Activotec. Retrieved February 7, 2026, from [Link]
- Coin, I., Beyermann, M., & Bienert, M. (2007). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.
- Lang, L., et al. (2022).
Sources
- 1. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 2. peptide.com [peptide.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. peptide.com [peptide.com]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. Peptide Storage and Solubilization - Custom Peptide Synthesis [activotec.com]
- 9. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijsra.net [ijsra.net]
- 12. researchgate.net [researchgate.net]
- 13. Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
solubility issues of Fmoc-L-Trp(Boc)-OH in DMF
A Guide to Overcoming Solubility Challenges in N,N-Dimethylformamide (DMF)
Welcome to the technical support center for Fmoc-L-Trp(Boc)-OH. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical amino acid derivative in solid-phase peptide synthesis (SPPS). Here, we address one of the most common practical hurdles: achieving and maintaining complete solubility in DMF. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful incorporation of Fmoc-L-Trp(Boc)-OH into your peptide sequences.
Introduction: The Duality of Fmoc-L-Trp(Boc)-OH
Fmoc-L-Trp(Boc)-OH (Nα-Fmoc-N(in)-Boc-L-tryptophan) is an indispensable tool in modern peptide chemistry. The Boc protection on the indole nitrogen is crucial for preventing side reactions, such as alkylation and sulfonation, during the acidic conditions of peptide cleavage, particularly in sequences containing arginine.[1][2][3] This protection strategy leads to purer crude peptides and higher overall yields.[3]
However, the large, hydrophobic Fmoc and Boc protecting groups, combined with the indole side chain, can present solubility challenges in DMF, the most common solvent in Fmoc-based SPPS. While generally considered soluble, issues can arise depending on the concentration, solvent quality, and temperature, leading to incomplete dissolution, precipitation, and ultimately, failed couplings. This guide will walk you through the causes of these issues and provide robust solutions.
Troubleshooting Guide: From Cloudy Suspensions to Clear Solutions
This section is structured in a question-and-answer format to directly address the problems you may encounter in the lab.
Q1: I've added the calculated amount of Fmoc-L-Trp(Boc)-OH to my DMF, but it's not dissolving completely. What's the first thing I should check?
A1: The primary culprit in many solubility issues is the quality of the DMF. DMF can degrade over time to produce dimethylamine and formic acid.[4] Dimethylamine, being a secondary amine, can prematurely cleave the Fmoc group, leading to impurities.[4]
Immediate Action Plan:
-
Verify DMF Quality: Use only high-purity, anhydrous, amine-free DMF. If you are using a bottle that has been open for a while, it is best to use a fresh bottle or one from a solvent purification system.
-
Vortex Vigorously: Ensure you have vortexed the solution for a sufficient amount of time at room temperature. Some lots of Fmoc-L-Trp(Boc)-OH may be more crystalline and require more energy to dissolve.
Q2: I'm using high-purity DMF, but I still have a fine suspension of particles. What is my next step?
A2: If solvent quality is not the issue, the problem may be related to the kinetics of dissolution or the formation of micro-aggregates. The large, planar Fmoc groups can stack, and hydrogen bonding can occur between the carboxylic acid moieties, hindering solvation.
Recommended Actions:
-
Sonication: Use a laboratory ultrasonic bath to break up any aggregates and accelerate dissolution.[1] Be mindful of the temperature increase during sonication; use a water bath to maintain room temperature if necessary. A short burst of 5-10 minutes is often sufficient.
-
Gentle Warming: If sonication is not fully effective, gentle warming can significantly increase solubility. Warm the solution to 30-40°C with swirling. Avoid excessive temperatures (above 55-60°C for prolonged periods) to minimize the risk of Fmoc group degradation or other side reactions.[2]
Q3: My solution was clear, but it became cloudy or formed a precipitate after adding my coupling reagents. Why is this happening and how can I fix it?
A3: The addition of coupling reagents and bases can alter the properties of the solution, sometimes leading to the precipitation of the activated amino acid. This can be particularly true for uronium/aminium salt-based reagents like HBTU or HATU.
Causality and Solutions:
-
In situ Activation: The activated species (e.g., the HOBt or HOAt ester) may have a different solubility profile than the free amino acid.
-
Protocol Adjustment:
-
Pre-activation: Dissolve the Fmoc-L-Trp(Boc)-OH in DMF first. In a separate vial, dissolve your coupling reagents. Add the coupling reagent solution to the amino acid solution just before adding it to the resin.
-
Increase Solvent Volume: A slight increase in the total solvent volume can sometimes keep the activated species in solution.
-
Consider the Base: The choice of base can have an impact. If you are using DIPEA, ensure it is high quality. In some cases, using 2,4,6-collidine may offer different solubility characteristics.[2]
-
Q4: I'm working at a high concentration for a large-scale synthesis and consistently have solubility problems. Are there any solvent modifications I can make?
A4: Yes, when high concentrations are necessary, modifying the solvent system can be a very effective strategy.
Solvent System Modifications:
-
N-Methyl-2-pyrrolidone (NMP) as a Co-solvent: NMP is a more polar aprotic solvent than DMF and often has superior solvating properties for protected amino acids.[4] You can try substituting a portion of your DMF with NMP (e.g., a 1:1 mixture of DMF:NMP) or switching to NMP entirely.
-
Dichloromethane (DCM) as a Co-solvent: For some Fmoc-amino acids, the addition of a small amount of DCM can disrupt aggregation and improve solubility. However, be aware that DCM is less polar and may not be suitable for all downstream applications in SPPS.
Frequently Asked Questions (FAQs)
Q: What is the typical concentration range for Fmoc-L-Trp(Boc)-OH in DMF for SPPS? A: For automated peptide synthesizers, concentrations typically range from 0.2 M to 0.5 M. For manual synthesis, it is common to prepare a stock solution and use a 3-5 fold excess of the amino acid relative to the resin loading. The D-enantiomer, Fmoc-D-Trp(Boc)-OH, has been reported to be "clearly soluble" at 0.5 M (1 mmole in 2 ml DMF), and it is expected that the L-enantiomer has similar solubility.[5]
Q: Can I prepare a stock solution of Fmoc-L-Trp(Boc)-OH in DMF and store it? A: It is generally recommended to prepare solutions fresh for each coupling. Over time, even in high-quality DMF, some degradation of the Fmoc-amino acid can occur.[4] If you must store a solution, do so at 2-8°C and use it within 24 hours.
Q: Does the source or batch of Fmoc-L-Trp(Boc)-OH affect its solubility? A: Yes, variations in the crystallization process between manufacturers or even between batches can result in different physical properties of the solid material, which can affect the rate of dissolution. It is good practice to always observe the dissolution of a new batch carefully.
Q: I've heard that Fmoc-L-Trp(Boc)-OH can be "sticky." Is this related to solubility? A: The term "sticky" often refers to the handling properties of the solid, but it can be related to the same intermolecular forces that cause aggregation and slow dissolution. Ensuring the product is stored in a desiccator and handled in a low-humidity environment can be beneficial.
Experimental Protocols & Data
Protocol 1: Standard Dissolution of Fmoc-L-Trp(Boc)-OH in DMF
-
Preparation: Ensure your glassware is clean and dry. Use high-purity, anhydrous, amine-free DMF.
-
Weighing: Accurately weigh the required amount of Fmoc-L-Trp(Boc)-OH into a suitable container (e.g., a glass vial or flask).
-
Solvent Addition: Add the calculated volume of DMF to achieve the desired concentration (e.g., 0.5 M).
-
Dissolution: Securely cap the container and vortex at room temperature for 2-5 minutes. Visually inspect for any undissolved particles.
-
Troubleshooting: If the solution is not clear, proceed to the advanced dissolution protocol.
Protocol 2: Advanced Dissolution for Difficult-to-Dissolve Lots
-
Initial Attempt: Follow steps 1-4 of the standard protocol.
-
Sonication: Place the vial in an ultrasonic bath for 5-10 minutes. Monitor the temperature to ensure it does not exceed 30°C.
-
Gentle Warming: If particles persist, warm the solution in a water bath to 30-40°C while gently swirling until the solid is fully dissolved.
-
Cooling: Allow the solution to return to room temperature before use in your synthesis.
Data Summary: Solubility & Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₃₁H₃₀N₂O₆ | [6] |
| Molecular Weight | 526.58 g/mol | [6] |
| Appearance | White to off-white crystalline powder | [7] |
| Melting Point | ~97 °C | [7] |
| Solubility in DMF | Generally soluble; reported at ≥ 0.5 M for the D-enantiomer | [5] |
| Solubility in DMSO | ≥ 62.3 mg/mL | [8] |
| Solubility in Ethanol | ≥ 61.1 mg/mL | [8] |
| Storage Conditions | 2-8°C, protect from moisture | [7][9] |
Visual Guides: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the chemical structure, the phenomenon of aggregation, and a logical workflow for troubleshooting solubility issues.
Caption: Figure 1: Structure of Fmoc-L-Trp(Boc)-OH.
Caption: Figure 2: Intermolecular forces leading to aggregation.
Caption: Figure 3: Step-by-step troubleshooting workflow.
References
- Nowick, J.S.
-
Nowick Laboratory. Standard practices for Fmoc-based solid-phase peptide synthesis. [Link]
- BenchChem. The Strategic Incorporation of Fmoc-D-Trp-OH in the Synthesis of Bioactive Peptides. 2025.
-
AAPPTec. Solvents for Solid Phase Peptide Synthesis. [Link]
- White, P.D. Fmoc-Trp (Boc)-OH: A new derivative for the synthesis of peptides containing tryptophan. In Peptides 1992, pp. 537-538. ESCOM, 1993.
- Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. 2017.
-
ResearchGate. Acid lability studies of Fmoc-Trp(Boc)-OH and Fmoc-Trp(Thp)-OH. [Link]
-
Semantic Scholar. Fmoc-Trp (Boc)-OH: A new derivative for the synthesis of peptides containing tryptophan. [Link]
-
ResearchGate. Temperature profiles for a typical microwaveassisted peptide coupling.... [Link]
- ACS Sustainable Chemistry & Engineering. Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. 2021.
- Nature Communications. Total wash elimination for solid phase peptide synthesis. 2023.
- CHIMIA. Thermal Cleavage of the Fmoc Protection Group. 2011.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. advancedchemtech.com [advancedchemtech.com]
- 4. peptide.com [peptide.com]
- 5. Fmoc-D-Trp(Boc)-OH Novabiochem 163619-04-3 [sigmaaldrich.com]
- 6. Fmoc-Trp(Boc)-OH | 143824-78-6 [chemicalbook.com]
- 7. Fmoc-Trp(Boc)-OH CAS#: 143824-78-6 [m.chemicalbook.com]
- 8. apexbt.com [apexbt.com]
- 9. Fmoc-Trp(Boc)-OH = 97.0 HPLC 143824-78-6 [sigmaaldrich.com]
Technical Support Center: Preventing Diketopiperazine Formation with Fmoc-L-Pro-OH
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with diketopiperazine (DKP) formation, a notorious side reaction in Solid-Phase Peptide Synthesis (SPPS), particularly when using Fmoc-L-Pro-OH. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to troubleshoot and optimize your syntheses effectively.
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) formation and why is it a problem in SPPS?
A1: Diketopiperazine (DKP) formation is an intramolecular side reaction that occurs at the dipeptide stage of SPPS.[1][2] After the second amino acid has been coupled and its N-terminal Fmoc group is removed, the liberated free amine can attack the ester bond linking the C-terminal amino acid to the resin. This results in the dipeptide cleaving off the solid support as a stable, six-membered cyclized ring (a 2,5-diketopiperazine).[1][3]
This premature cleavage is highly problematic as it leads to two major issues:
-
Truncation of the Peptide Chain: The desired peptide synthesis is terminated, as the resin is now capped with a hydroxyl group.
-
Reduced Yield: The formation and washing away of the DKP byproduct significantly lowers the overall yield of the target full-length peptide.[2] In some cases, this loss can be nearly quantitative.[1]
Q2: Why is the presence of Proline (Fmoc-L-Pro-OH) in a sequence so problematic for DKP formation?
A2: Sequences containing proline are exceptionally prone to DKP formation for two primary reasons:
-
Amide Bond Conformation: The peptide bond preceding a proline residue has a significantly lower energy barrier to adopting a cis-conformation compared to other amino acids. This cis-amide bond brings the N-terminal amine and the C-terminal resin-ester linkage into close proximity, geometrically favoring the intramolecular cyclization required for DKP formation.[1]
-
Secondary Amine Nature: Proline is a secondary amino acid.[3][4] This inherent structure contributes to the unique conformational properties that facilitate the cyclization and subsequent cleavage from the resin.[3][4]
The combination of these factors makes any dipeptidyl-resin where Proline is the second residue (Xaa-Pro-Resin) a critical point for potential DKP-mediated yield loss.
Q3: What are the key factors that influence the rate of DKP formation?
A3: Several experimental conditions can either accelerate or suppress the rate of DKP formation. Understanding these factors is the first step in effective troubleshooting.
| Factor | Impact on DKP Formation | Explanation |
| Peptide Sequence | High | Proline, pipecolic acid, and other N-alkylated amino acids at the second position dramatically increase DKP risk.[3][4][5] |
| Fmoc Deprotection | High | The base-mediated conditions for Fmoc removal actively trigger DKP formation.[3][4] Standard 20% piperidine in DMF can cause significant DKP.[2] |
| Resin Type | High | Sterically hindered resins (e.g., 2-chlorotrityl chloride) physically block the N-terminal amine from attacking the ester linkage.[5] |
| Temperature | Medium | Higher temperatures increase the rate of the cyclization reaction.[2][6] |
| Solvent Polarity | Medium | Solvents like DMF and NMP can facilitate DKP formation more readily than less polar solvents like ACN or DCM.[6][7] |
| Reaction Time | High | Longer exposure to basic deprotection conditions or extended hold times after deprotection significantly increases DKP formation.[6][8] |
Troubleshooting Guide & Mitigation Strategies
If you are experiencing low yields or have identified DKP byproducts, the following strategies can be employed. The choice of strategy depends on the severity of the issue and the specific sequence you are synthesizing.
Problem: Low peptide yield after coupling the third amino acid to a Xaa-Pro sequence.
This is the classic symptom of DKP formation. The dipeptide has likely cleaved from the resin and been washed away.
Solution 1: Modify the Fmoc-Deprotection Protocol
The standard 20% piperidine in DMF is often too harsh for DKP-sensitive sequences. The goal is to remove the Fmoc group efficiently while minimizing the time the free N-terminal amine is exposed to basic conditions before the next coupling step.
Recommended Protocol: DBU/Piperazine Deprotection
A combination of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and piperazine in N-methyl-2-pyrrolidone (NMP) has been shown to drastically reduce DKP formation while maintaining efficient Fmoc removal kinetics.[3][4]
-
Resin Swelling: Swell the H-Xaa-Pro-Resin in NMP.
-
Deprotection: Treat the resin with a solution of 2% DBU and 5% piperazine in NMP.[3][4]
-
Reaction Time: Perform the deprotection for 5-10 minutes at room temperature.
-
Washing: Immediately wash the resin thoroughly with NMP to remove all traces of the deprotection solution.
-
Proceed to Coupling: Proceed immediately to the coupling of the third amino acid. Do not allow the deprotected resin to sit for extended periods.[6]
Solution 2: Utilize a Sterically Hindered Resin
For sequences known to be highly susceptible to DKP, prevention starts with the choice of solid support.
Workflow: Synthesis on 2-Chlorotrityl Chloride (2-CTC) Resin
The bulky trityl group of the 2-CTC resin creates significant steric hindrance around the ester linkage, which physically inhibits the intramolecular cyclization required for DKP formation.[5]
-
First Amino Acid Loading: Load the Fmoc-Pro-OH onto the 2-CTC resin using N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM). The absence of a base catalyst for the esterification minimizes premature side reactions.
-
Capping: After loading, cap any remaining active sites on the resin with a solution of methanol/DIPEA in DCM to prevent the formation of deletion sequences.
-
Standard SPPS: Proceed with the coupling of the second amino acid and subsequent Fmoc deprotection. The steric shield provided by the resin linkage will significantly suppress DKP formation.
Solution 3: Bypass the Problematic Intermediate with a Dipeptide
The most robust method to completely avoid DKP formation at the dipeptide stage is to bypass the susceptible H-Xaa-Pro-Resin intermediate altogether.[9] This is achieved by coupling a pre-synthesized dipeptide building block.
Experimental Protocol: Dipeptide Coupling
-
Prepare the Building Block: Synthesize the Fmoc-Xaa-Pro-OH dipeptide in solution phase or purchase it commercially.
-
Load the First Amino Acid (if applicable): If your sequence is longer than the dipeptide, load the C-terminal amino acid onto the resin as usual.
-
Couple the Dipeptide: Activate and couple the Fmoc-Xaa-Pro-OH dipeptide to the resin-bound amino acid (or directly to the resin if it's the C-terminal unit) using standard coupling reagents like HBTU/DIPEA or HATU/DIPEA.
-
Continue Synthesis: After the dipeptide is successfully coupled, the risk of DKP formation from this specific junction is eliminated, and you can proceed with the synthesis of the remaining peptide chain.
Visualizing the Problem and the Solution
To better understand the underlying chemistry and the strategic approaches, we've created the following diagrams.
Mechanism of Diketopiperazine Formation
Caption: Mechanism of base-catalyzed DKP formation at the dipeptide stage.
Troubleshooting Workflow for DKP Issues
Caption: Decision workflow for selecting a strategy to mitigate DKP formation.
References
-
Gong, Q., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. Retrieved from [Link]
-
Gong, Q., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. National Institutes of Health. Retrieved from [Link]
-
Yang, X., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. Retrieved from [Link]
-
Yang, X., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). Formation of diketopiperazine during Fmoc-SPPS. Retrieved from [Link]
-
Gotschlich, A., et al. (1998). Kinetics of diketopiperazine formation using model peptides. PubMed. Retrieved from [Link]
-
Yang, X., et al. (2022). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. American Chemical Society. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. peptide.com [peptide.com]
- 6. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting low yield with Fmoc-L-Arg(Pbf)-OH sequences
Introduction: The "Arginine Challenge"
Welcome to the Technical Support Center. You are likely here because your Arginine-containing peptide has failed quality control (QC). You are seeing low yields, deletion sequences, or inexplicable mass adducts.
Arginine (Arg) is notoriously difficult in Solid Phase Peptide Synthesis (SPPS) for three converging reasons:
-
Steric Bulk: The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting group is massive. It shields the reactive side chain but also hinders the N-terminus for the next incoming amino acid.
- -Lactam Formation: Upon activation, the side chain can intramolecularly attack the activated carboxylate, forming an inert lactam that terminates the reaction.
-
Acid Stability: The Pbf group is acid-stable and requires extended cleavage times, creating a window for released electrophiles to attack Tryptophan (Trp) residues.
This guide is structured as a series of Support Modules addressing these specific failure points.
Module 1: Coupling Efficiency & Kinetics
The Issue: Incomplete coupling of Arg or the subsequent residue.
The Pbf group creates a "steric umbrella" that makes the N-terminus of the coupled Arginine difficult to access.
Standard Protocol vs. Optimized Protocol
| Parameter | Standard (Risky) | Optimized (Recommended) |
| Activator | HBTU / HATU | DIC / Oxyma Pure |
| Base | DIPEA (High pH risk) | None (or minimal Collidine) |
| Coupling Time | 30-45 min | 60-90 min (Double Couple) |
| Temperature | Room Temp | 50°C (Microwave) Note: Do not exceed 50°C to avoid side reactions. |
| Solvent | DMF | DMF (or NBP/DMSO for green chemistry) |
The "Base-Free" Imperative
Using HBTU/HATU requires a tertiary base (DIPEA/NMM). High pH promotes the deprotonation of the
Recommendation: Switch to DIC (Diisopropylcarbodiimide) and Oxyma Pure . This coupling system maintains a near-neutral/acidic pH, significantly suppressing lactam formation while maintaining high acylation power [1].
Module 2: The Delta-Lactam Nightmare
The Issue: Mass Spec shows Deletion Sequences (Des-Arg).
If your Mass Spec shows the peptide sequence missing the Arginine residue entirely, or the synthesis stops at the Arginine,
Mechanism of Failure: When Fmoc-Arg(Pbf)-OH is activated (converted to an active ester), the protected nitrogen on the side chain can swing around and attack the carbonyl carbon. This forms a six-membered lactam ring.[1] This cyclized Arginine is inert —it cannot couple to the resin.[2]
Figure 1: The competition between productive coupling and destructive lactam formation. High base concentrations favor the red path.
Corrective Action:
-
Eliminate Pre-activation: Do not activate Fmoc-Arg(Pbf)-OH in a separate vial. Add the amino acid and Oxyma to the resin first, then add DIC. This "in-situ" activation minimizes the time the active ester spends in solution before reacting with the resin.
-
Avoid HATU/DIPEA: As stated in Module 1, the base required for HATU drives the cyclization [2].
Module 3: Cleavage & Deprotection (The Pbf Problem)
The Issue: Mass Spec shows +252 Da adducts or Sulfonated Trp.
Pbf is more acid-stable than the older Pmc group. It requires time to leave. Once it leaves, it generates a highly reactive sulfonyl cation. If this cation is not quenched, it will re-attach to Tryptophan (Trp) or Tyrosine (Tyr).
Symptoms:
-
+252.3 Da: Intact Pbf group re-attached (or incomplete removal).
-
+80 Da (approx): Sulfonation of Trp (a fragment of the Pbf group).
The "Heavy Duty" Cocktail Strategy For sequences with Arg and Trp, standard cleavage (95% TFA / 2.5% TIS / 2.5% H2O) is often insufficient.
| Component | Role | Standard Ratio | Arg/Trp Rich Ratio (Reagent K) |
| TFA | Acidolysis | 95% | 82.5% |
| Phenol | Plasticizer/Scavenger | - | 5% |
| Thioanisole | Critical Pbf Scavenger | - | 5% |
| Water | Hydrolysis | 2.5% | 5% |
| EDT / DODT | Thiol Scavenger | - | 2.5% |
| TIS | Silane Scavenger | 2.5% | - |
Protocol:
-
Time: Cleave for 3 to 4 hours . (Standard 2 hours is often insufficient for multiple Arg residues).
-
Trp Protection: ALWAYS use Fmoc-Trp(Boc)-OH . The Boc group protects the Trp indole ring during the cleavage of Pbf. They are removed simultaneously, but the Boc shielding prevents the Pbf cation from attacking the indole [3].
Module 4: Aggregation & Solubility
The Issue: Synthesis yields drop after 10-15 residues.
Arginine-rich peptides (like Cell-Penetrating Peptides, CPPs) are prone to forming hydrogen-bonded networks (beta-sheets) on the resin, causing the resin to shrink and sites to become inaccessible.
Troubleshooting Flowchart:
Figure 2: Decision matrix for mitigating aggregation in Arg-rich sequences.
Strategic Interventions:
-
Pseudoprolines: If your sequence contains Ser, Thr, or Cys, replace them with Pseudoproline dipeptides .[3] These induce a "kink" in the backbone, disrupting beta-sheet formation and preventing aggregation [4].
-
Resin Choice: Switch from Polystyrene (PS) to PEG-PS (e.g., Tentagel, ChemMatrix) . PEG resins swell better in the polar solvents required for Arg-rich peptides.
Frequently Asked Questions (FAQ)
Q: Can I use Fmoc-Arg(Pmc)-OH instead of Pbf to speed up cleavage? A: You can, but it is risky. While Pmc cleaves faster, it is more prone to causing side reactions with Tryptophan. If your sequence has no Trp, Pmc is acceptable. If Trp is present, stick to Pbf and extend the cleavage time.
Q: My crude peptide looks pure by HPLC, but the mass is +252 Da higher. Why? A: This is incomplete deprotection. The Pbf group is still attached to one Arginine. Re-treat the crude peptide with fresh cleavage cocktail (TFA + Scavengers) for another 2 hours. Do not just add more TFA; you need the scavengers (Thioanisole) to drive the equilibrium.
Q: Why do I see a mass of M-18? A: This is likely the Delta-Lactam if it occurred at the C-terminus or if the Arg coupled and then cyclized (rare). However, usually, lactam formation results in a deletion (M - Arg residue mass). If you see M-18 on a full-length peptide, check for Aspartimide formation (if Asp is present) or N-terminal pyroglutamate formation (if Gln/Glu is N-terminal).
References
-
Albericio, F., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Organic Process Research & Development.
-
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.
-
Fields, C. G., & Fields, G. B. (1993). "Minimization of tryptophan alkylation during 9-fluorenylmethoxycarbonyl solid-phase peptide synthesis." Tetrahedron Letters.
-
Wöhr, T., & Mutter, M. (1995).[3] "Pseudo-prolines: A new concept for the synthesis of difficult sequences." Journal of the American Chemical Society.
Sources
Technical Support Center: High-Throughput Assay Optimization
Domain: Drug Discovery & Process Refinement Role: Senior Application Scientist Status: Active
Introduction
Welcome to the Process Refinement Core. This resource is designed for researchers encountering "silent failures" in high-throughput screening (HTS) and assay development. Unlike standard manuals that tell you what to do, this guide explains why your assay is failing and provides self-validating protocols to fix it.
We focus here on the "Unforgiving Trinity" of assay refinement: Statistical Validation (Z-Factors) , Spatial Uniformity (Edge Effects) , and Liquid Handling Precision .
Module 1: Statistical Validation & The "Z-Prime" Crisis
User Question:
"My Z' factor is consistently hovering around 0.35. I increased the signal-to-background ratio (S/B) by doubling the enzyme concentration, but the Z' didn't improve. Is my instrument faulty?"
Scientist’s Diagnosis:
You are falling into the "Signal Trap." A high Signal-to-Background (S/B) ratio does not guarantee a good Z-factor.[1] The Z-factor is a measure of statistical effect size that penalizes variability (standard deviation) far more heavily than it rewards signal magnitude.
The Causality:
The Z-factor formula is:
- : Standard Deviation (Noise)
- : Mean Signal (Signal Window)
If your standard deviation (
Protocol: The Variance Reduction Workflow
Objective: Isolate the source of noise (
-
Step 1: The "Dry" Dispense Test (Gravimetric/Photometric)
-
Action: Dispense dye (e.g., Tartrazine or Fluorescein) into a plate using your current liquid class settings.
-
Validation: Read OD/Fluorescence.[2] Calculate CV% (Coefficient of Variation).
-
Success Criteria: CV% must be < 3% across the plate. If > 3%, stop. Fix the pipetting (see Module 3).
-
-
Step 2: The Reagent Stability Check
-
Action: Measure signal drift. Read the same plate at 0 min, 30 min, and 60 min.
-
Validation: If signal decays >10%, your reagent is unstable at room temperature.
-
Fix: Keep reagents on a cooling block (
) or use a "just-in-time" dispensing method.
-
-
Step 3: The Z' Re-Calculation
-
Only after passing Steps 1 & 2, run the full control plate (half positive control, half negative control).
-
Visualization: Z-Factor Decision Logic
Figure 1: Diagnostic logic for troubleshooting low Z-Factors. Note that high variability (CV) must be addressed before signal intensity.
Module 2: Spatial Uniformity (Edge Effects)
User Question:
"I see a 'smiling' effect on my heat maps. The outer wells consistently show 15-20% higher signal than the center wells. Is this evaporation?"
Scientist’s Diagnosis:
While evaporation is the primary suspect, thermal gradients are the silent killer in cell-based assays. When you take a cold plate and place it in a hot incubator (
Protocol: Thermal Equilibrium Seeding
Objective: Eliminate the "Edge Effect" through thermodynamic stabilization.
-
Step 1: The Room Temperature Dwell
-
Action: After seeding cells into the plate, leave the plate in the laminar flow hood at Room Temperature (RT) for 20–30 minutes before moving it to the incubator.
-
Why: This allows cells to settle by gravity before thermal convection currents begin.
-
-
Step 2: The "Dummy" Well Strategy
-
Action: Fill the outermost perimeter wells (Rows A/H, Cols 1/12) with sterile water or medium. Do not use them for data.
-
Why: These wells act as a humidity buffer, sacrificing themselves to evaporation so the inner wells remain stable.
-
-
Step 3: Incubator Management
-
Action: Ensure water pans are full. Do not stack plates more than 3 high.
-
Why: Stacking insulates the middle plates, preventing even heat distribution.
-
Data: Plate Sealing Comparison
| Seal Type | Evaporation Rate (24h) | Gas Exchange | Recommended Use |
| Breathable Membrane | High (>10%) | Excellent | Live cell culture (requires humidity control) |
| Rigid Plastic Lid | Moderate (5-8%) | Good | Standard short-term culture |
| Adhesive Foil | None (<1%) | None | Biochemical assays (End-point only) |
| Thermal Bond | None (<1%) | None | Long-term storage / PCR |
Module 3: Liquid Handling Precision
User Question:
"My replicates are tight for water, but when I dispense my master mix (containing 50% glycerol), the CV% jumps to 12%. Why?"
Scientist’s Diagnosis:
You are using a Liquid Class mismatch. Water is "Newtonian" and easy to pipette. Glycerol is viscous. If you use "Water" settings for Glycerol, the plunger moves too fast, creating a vacuum that breaks the liquid column (leading to under-dispensing) or leaving residual droplets on the tip (leading to carryover).
Protocol: Liquid Class Definition (Viscous)
Objective: Optimize automated dispensing for non-Newtonian fluids.
-
Aspiration Speed: Reduce to 10-20% of max speed.
-
Reason: Prevents cavitation/bubbles.
-
-
Dispense Speed: Reduce to 20-30% of max speed.
-
Reason: Allows the viscous liquid to flow out of the tip completely.
-
-
Blow-out: Disable or use a "Trailing Air Gap."
-
Reason: Blowing out viscous liquid often creates bubbles that stick to the well surface.
-
-
Tip Retraction: Use "Super-blowout" or "Touch-off."
-
Reason: Viscous liquids cling to the tip. A physical touch-off against the well wall ensures the droplet is delivered.
-
Visualization: Liquid Class Optimization Loop
Figure 2: Iterative loop for defining custom liquid classes (ISO 8655 compliant).
References & Authoritative Sources
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays.[3] Journal of Biomolecular Screening.
-
Source:
-
-
Sittampalam, G. S., et al. (Eds.). (2004). Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.
-
Source:
-
-
ISO 8655-1:2022. Piston-operated volumetric apparatus — Part 1: Terminology, general requirements and user recommendations.
-
Source:
-
-
Lundholt, B. K., Scudder, K. M., & Pagliaro, L. (2003). A simple technique for reducing edge effect in cell-based assays.[4] Journal of Biomolecular Screening.
-
Source:
-
Sources
Technical Support Center: Optimizing Double Coupling Cycles for Difficult Fmoc-L-Sequences
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for advanced Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with Fmoc-L-sequences that are prone to incomplete reactions. Here, we move beyond standard protocols to provide in-depth, evidence-based troubleshooting strategies and frequently asked questions, focusing on the rationale behind each experimental choice to empower you to solve even the most stubborn synthesis problems.
Troubleshooting Guide: From Problem to Solution
This section addresses specific issues encountered during synthesis that necessitate optimized coupling strategies like double coupling.
Problem: Positive Kaiser or TNBS Test After First Coupling
A positive colorimetric test (blue for Kaiser, red/orange for TNBS) indicates the presence of unreacted primary amines on the peptide-resin, signifying an incomplete coupling reaction. This is the most direct indicator that a standard coupling cycle has failed.
Causality Analysis:
Incomplete coupling is rarely a random event. It is typically a symptom of underlying sequence-dependent issues that hinder the kinetics of amide bond formation. The two primary causes are:
-
Peptide Aggregation: As the peptide chain elongates (especially between 6-20 residues), it can fold into secondary structures, like beta-sheets, driven by intramolecular hydrogen bonds.[1] This causes the peptide-resin matrix to collapse, physically preventing reagents from accessing the terminal amine. Hydrophobic sequences are particularly prone to this phenomenon.[1][2] A visible sign of severe aggregation is the shrinking of the resin bed.
-
Steric Hindrance: Certain amino acids present a significant steric challenge. This includes β-branched residues (Val, Ile, Thr), residues with bulky side-chain protecting groups (e.g., Arg(Pbf)), and α,α-disubstituted or N-methylated amino acids.[3][4] The sheer size of the incoming activated amino acid and the resin-bound N-terminus can physically slow down the reaction to the point of incompletion within a standard timeframe.
Workflow: The Double Coupling & Capping Protocol
When faced with a positive Kaiser test, a systematic double coupling followed by a capping step is the most reliable path forward. This ensures maximum yield of the target peptide while terminating failure sequences.
Caption: Decision workflow for implementing a double coupling cycle.
Detailed Protocol: Double Coupling and Capping
This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly.
-
Initial Coupling & Monitoring:
-
Perform the first coupling reaction using your standard protocol (e.g., 4 eq. Fmoc-amino acid, 3.95 eq. HCTU, 6 eq. DIPEA in DMF for 45 min).
-
Take a small sample of the resin beads, wash thoroughly with DMF and DCM, and perform a Kaiser test.
-
IF THE TEST IS NEGATIVE: Proceed to the standard Fmoc deprotection step.
-
IF THE TEST IS POSITIVE: Proceed to step 2.
-
-
Intermediate Wash:
-
Drain the reaction vessel.
-
Wash the peptide-resin thoroughly with DMF (3 x 10 mL) to remove old reagents and byproducts. This step is critical; adding fresh reagents to a depleted mixture is ineffective.
-
-
Second Coupling (Double Coupling):
-
Prepare a fresh solution of activated amino acid using the same equivalents as the first coupling.
-
Add the solution to the washed peptide-resin.
-
Allow the second coupling to react for the same duration as the first (e.g., 45-60 min). For exceptionally difficult couplings, this time can be extended.[3]
-
-
Post-Coupling Wash:
-
Drain the vessel and wash the peptide-resin extensively with DMF (5 x 10 mL).
-
-
Acetylation (Capping):
-
Rationale: Even after a double coupling, a small percentage of N-terminal amines may remain unreacted. Capping acetylates these amines, rendering them unreactive for future cycles. This prevents the formation of deletion sequences (n-1 impurities), which are often difficult to separate from the desired product during purification.[5]
-
Procedure: Prepare a capping solution (e.g., Acetic Anhydride/DIPEA/DMF at a 1:1:3 ratio). Add it to the resin and agitate for 20-30 minutes.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to prepare for the next deprotection cycle.
-
Frequently Asked Questions (FAQs)
This section provides expert answers to common questions regarding the prevention and management of difficult peptide sequences.
Q1: What is the root cause of "difficult sequences," and can I predict them?
A "difficult sequence" is one that poses challenges to synthesis, primarily due to aggregation.[6] As the peptide chain grows, it can form secondary structures (like β-sheets) that cause individual peptide chains on the resin to stick together, hindering reagent access.[7]
While perfect prediction is difficult, certain patterns are strong indicators:
-
Hydrophobic Stretches: Contiguous sequences of hydrophobic residues like Ala, Val, Ile, and Leu are highly prone to aggregation.[1][2]
-
Sequence Position: Aggregation is most likely to begin around the 5th or 6th residue and can persist through the 20th.[1]
Several online tools can predict aggregation-prone regions based on the primary sequence, allowing you to plan a mitigation strategy proactively.[2]
Q2: Beyond double coupling, what other strategies can overcome aggregation?
When aggregation is the suspected cause, altering the chemical environment is key.
| Strategy | Mechanism of Action | Implementation Notes |
| Change Solvent | Disrupts interchain hydrogen bonding by improving solvation of the peptide backbone. | Switch from DMF to N-Methyl-2-pyrrolidone (NMP), which is a better solvent for many hydrophobic sequences.[2] Adding 25% DMSO to DMF can also be effective.[8] |
| Elevated Temperature | Provides thermal energy to break up secondary structures and increase reaction kinetics. | Microwave-assisted SPPS is highly effective.[3] Alternatively, conventional heating to 50-60°C during coupling can significantly improve outcomes.[9] |
| Chaotropic Salts | Ions like LiCl or KSCN disrupt the hydrogen-bonding networks that stabilize aggregates. | Add salts like LiCl (up to 0.4M) to the coupling mixture or use them in a pre-coupling wash.[10] |
| Structure-Disrupting Derivatives | Incorporating special building blocks that introduce a "kink" in the peptide backbone, preventing linear aggregation. | Pseudoproline Dipeptides: Use at Ser or Thr residues. The oxazolidine ring breaks β-sheet propensity. Hmb/Dmb Amino Acids: Backbone protection with Hmb/Dmb groups prevents hydrogen bonding.[1] |
Q3: Which coupling reagents are best for sterically hindered amino acids?
For difficult couplings, the choice of activating agent is critical. Standard carbodiimides like DIC may be insufficient. More potent aminium/uronium or phosphonium salt-based reagents are required.
| Reagent Class | Examples | Strengths for Difficult Couplings | Considerations |
| Aminium/Uronium (Imonium) | HATU, HCTU, COMU | Highly reactive, generating OAt (HATU) or 6-Cl-OBt (HCTU) active esters, which are more reactive than standard OBt esters.[11] COMU is noted for high reactivity and water-soluble byproducts.[9][12] | HATU can cause guanidinylation of the free amine if used in excess. |
| Phosphonium | PyBOP, PyBrOP | PyBOP is a classic, effective reagent. PyBrOP is even more reactive and is specifically recommended for coupling N-methylated or other highly hindered residues.[4] | Phosphonium-based byproducts can sometimes be challenging to wash away completely. |
Expert Recommendation: For most difficult sequences, HATU or COMU are considered the gold standard due to their high reactivity and proven efficacy.[9][11] For extreme cases like coupling to an N-methylated residue, PyBrOP may be necessary.[4]
Q4: How do my choice of resin and deprotection strategy impact difficult couplings?
-
Resin Choice: For long or aggregation-prone peptides, using a resin with a low substitution level (e.g., 0.2-0.4 mmol/g) is beneficial.[1] This increases the distance between peptide chains, reducing the likelihood of interchain aggregation. Resins with polyethylene glycol (PEG) linkers (e.g., TentaGel) can also improve solvation of the growing peptide.[1][6]
-
Deprotection Strategy: Incomplete Fmoc deprotection can be both a cause and a consequence of aggregation.[7] If the Fmoc group is not fully removed, the subsequent coupling will inevitably fail.
-
Monitoring: The UV absorbance of the dibenzofulvene-piperidine adduct can be monitored in real-time on automated synthesizers to detect slowing deprotection kinetics, which often precedes aggregation issues.[13][14]
-
Stronger Bases: If deprotection is sluggish, switching from 20% piperidine in DMF to a solution containing a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be effective.[1][15] A common formulation is 2% DBU / 2% piperidine in DMF.
-
Diagram: The Vicious Cycle of Aggregation
Aggregation creates a feedback loop where poor solvation leads to incomplete reactions, which can further promote aggregation.
Caption: The feedback loop between peptide aggregation and incomplete reactions.
References
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Larsen, B. D., & Holm, A. (1994). Incomplete Fmoc deprotection in solid-phase synthesis of peptides. International journal of peptide and protein research, 43(1), 1–9.
- Gong, K., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega.
- Biotage. (2023). What do you do when your peptide synthesis fails?
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
- Biotage. (2023). Using double coupling to improve your peptide synthesis.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
- Giraud, M., et al. (1996). SPPS of difficult sequences. A comparison of chemical conditions, synthetic strategies and on-line monitoring. International journal of peptide and protein research, 47(3), 233–240.
- Ramos-Colón, C. N. (2019). OLIGONUCLEOTIDES & PEPTIDES. Chimica Oggi - Chemistry Today, 37(2).
- Beyermann, M., & Bienert, M. (1997). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Biopolymers, 44(6), 461–472.
- Reja, R., et al. (2018). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. Molecules, 23(11), 2991.
- Gyros Protein Technologies. (n.d.). SPPS Tips For Success.
- Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Pennington, M. W., & Byrnes, M. E. (1994). Procedures to Improve Difficult Couplings. In Peptide Synthesis Protocols (pp. 5-18). Humana Press.
- ResearchGate. (2015). Which strategies do you use for difficult sequences in solid phase synthesis?
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Reid, G. E., & Simpson, R. J. (1993). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. Journal of protein chemistry, 12(3), 265–273.
- ResearchGate. (2014). Does anyone know what happens to a resin when it dries out, why it is difficult to carry on coupling reactions?
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- Constable, D. J. C., et al. (2021). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry, 23(1), 131-155.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
- Cave, R. J., & Newton, M. D. (1995). Theoretical study of solvent effects on the electronic coupling matrix element in rigidly linked donor-acceptor systems. The Journal of Chemical Physics, 102(20), 8071-8084.
- Aapptec Peptides. (n.d.). Synthesis Notes.
Sources
- 1. peptide.com [peptide.com]
- 2. biotage.com [biotage.com]
- 3. biotage.com [biotage.com]
- 4. peptide.com [peptide.com]
- 5. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn2.hubspot.net [cdn2.hubspot.net]
- 10. researchgate.net [researchgate.net]
- 11. 肽偶联剂选择指南 [sigmaaldrich.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 14. SPPS of difficult sequences. A comparison of chemical conditions, synthetic strategies and on-line monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. peptide.com [peptide.com]
Technical Support Center: Scavenger Cocktails for Fmoc-L-Trp(Boc)-OH Cleavage
Welcome to our dedicated technical support center for navigating the complexities of cleaving peptides containing Fmoc-L-Trp(Boc)-OH. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing common side reactions and ensuring the highest purity of your synthetic peptides. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering a self-validating system for your cleavage workflows.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the cleavage of tryptophan-containing peptides, particularly when using Fmoc-L-Trp(Boc)-OH.
Question: My final peptide purity is low, and I observe multiple unexpected peaks in the HPLC analysis. What is the likely cause?
Answer: Low purity and extraneous peaks following cleavage of Trp-containing peptides often point to side reactions involving the indole side chain of tryptophan. During the trifluoroacetic acid (TFA)-mediated cleavage, highly reactive carbocations are generated from the acid-labile side-chain protecting groups (e.g., t-butyl from Boc, OtBu) and the resin linker itself.[1] These electrophilic species can then attack the electron-rich indole ring of tryptophan, leading to alkylation and the formation of various side products.
Even when using Fmoc-Trp(Boc)-OH, which is designed to minimize these reactions, issues can arise if the cleavage conditions are not optimized.[2][3] The Boc group on the indole nitrogen provides significant protection but its stability can be compromised under harsh or prolonged acidic conditions.
Immediate Troubleshooting Steps:
-
Verify Your Scavenger Cocktail: Ensure you are using an appropriate scavenger cocktail designed to "trap" these reactive carbocations before they can modify your peptide. A standard and effective cocktail for most sequences containing Trp(Boc) is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v) .[4]
-
Analyze Cleavage Duration: Extended cleavage times can increase the likelihood of side reactions. For most standard peptides, a cleavage time of 2-3 hours at room temperature is sufficient. If you are dealing with a particularly long or complex peptide, consider a test cleavage on a small amount of resin to optimize the duration.[5]
-
Check for Arginine Protecting Group Byproducts: If your peptide also contains arginine protected with sulfonyl-based groups like Pmc or Pbf, byproducts released during cleavage can sulfonate the tryptophan indole ring. The use of Fmoc-Trp(Boc)-OH is highly recommended to suppress this specific side reaction.[6][7]
Question: I'm using a standard TFA/TIS/Water cocktail, but still see evidence of tryptophan modification. What should I consider next?
Answer: While the TFA/TIS/Water cocktail is robust, its effectiveness can be influenced by the specific sequence and other residues present.
-
For Peptides with Multiple Sensitive Residues: If your peptide contains other sensitive residues like Cysteine (Cys) or Methionine (Met) in addition to Tryptophan, a more complex scavenger cocktail may be necessary.[8] For instance, Reagent K (TFA/water/phenol/thioanisole/EDT) is a powerful, albeit malodorous, option for complex peptides.[9] However, be aware that prolonged exposure to 1,2-ethanedithiol (EDT) can lead to other modifications of the tryptophan residue.
-
Influence of the Resin Linker: The linker used to attach your peptide to the resin can also be a source of reactive cations. For example, the Wang resin linker can decompose during TFA cleavage and alkylate the indole nucleus of tryptophan.[10][11] If you consistently face this issue, consider using a different resin for future syntheses.
-
Incomplete Deprotection of Trp(Boc): After cleavage and precipitation, the Boc group on the tryptophan indole nitrogen is removed. This process can sometimes be slow. To ensure complete removal, after dissolving the crude peptide in an aqueous solution for lyophilization, it is good practice to let it stand at room temperature for about an hour before freezing.[12]
Frequently Asked Questions (FAQs)
Q1: Why is it critical to use Fmoc-L-Trp(Boc)-OH instead of Fmoc-L-Trp-OH in solid-phase peptide synthesis (SPPS)?
A1: The use of Fmoc-L-Trp(Boc)-OH is a cornerstone of modern Fmoc-SPPS for synthesizing tryptophan-containing peptides. The Boc (tert-butyloxycarbonyl) group on the indole nitrogen serves as a crucial protecting group that shields the electron-rich indole ring from electrophilic attack during the final TFA cleavage step.[2][13] This prevents a variety of side reactions, most notably alkylation by carbocations generated from other protecting groups and the resin linker.[7] Using Fmoc-Trp(Boc)-OH leads to significantly higher purity and yield of the desired peptide.[2][3]
Q2: What is the mechanism of action for common scavengers in the cleavage cocktail?
A2: Scavengers are nucleophilic compounds added to the cleavage cocktail to intercept reactive electrophiles.
-
Triisopropylsilane (TIS): TIS is a hydride donor and acts as a reducing agent. It effectively scavenges carbocations, such as the t-butyl cation, by reducing them to stable, non-reactive alkanes.[14] This is the primary reason for its inclusion in standard cleavage cocktails.
-
Water: Water can act as a nucleophile to trap t-butyl cations, forming t-butanol.[15]
-
1,2-Ethanedithiol (EDT): EDT is a potent scavenger for t-butyl cations and is also effective at preventing the acid-catalyzed oxidation of tryptophan.
-
Thioanisole: Similar to EDT, thioanisole is an effective scavenger but should be used with caution in the presence of certain Cys protecting groups as it can partially remove them.[12]
Q3: How do I select the optimal scavenger cocktail for my specific peptide?
A3: The choice of scavenger cocktail depends on the amino acid composition of your peptide. The following flowchart provides a general guide:
Caption: Flowchart for selecting an appropriate cleavage cocktail.
Data Presentation: Scavenger Cocktail Compositions
The table below summarizes common cleavage cocktails used in Fmoc-SPPS, with a focus on those suitable for peptides containing sensitive residues like Tryptophan.
| Reagent Name | Composition (v/v) | Recommended Use |
| Standard | TFA (95%), TIS (2.5%), Water (2.5%) | General use for most peptides containing Trp(Boc).[4] |
| Reagent K | TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), EDT (2.5%) | Peptides with a combination of sensitive residues (Trp, Cys, Met, Tyr).[8][9] |
| Reagent B | TFA (88%), Phenol (5%), Water (5%), TIS (2%) | An alternative for general peptide cleavage.[15] |
| Reagent H | TFA (81%), Phenol (5%), Thioanisole (5%), EDT (2.5%), Water (3%), Dimethyl Sulfide (2%), Ammonium Iodide (1.5%) | Specifically designed to minimize methionine oxidation.[15] |
Experimental Protocols
Protocol 1: Standard Cleavage of a Trp(Boc)-Containing Peptide
This protocol is suitable for most peptides synthesized using Fmoc-L-Trp(Boc)-OH where other sensitive residues are absent.
Materials:
-
Peptidyl-resin (dried)
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), DI Water (prepare fresh)
-
Cold diethyl ether (Et₂O)
-
Dichloromethane (DCM)
-
Centrifuge tubes
Procedure:
-
Place the dried peptidyl-resin (e.g., 10-50 mg) in a suitable reaction vessel.
-
Prepare the cleavage cocktail by mixing TFA, TIS, and water in a 95:2.5:2.5 ratio. A typical volume is 1-2 mL per 50 mg of resin. Caution: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE) as TFA is highly corrosive. [5]
-
Add the cleavage cocktail to the resin and gently agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA or DCM and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the TFA solution).
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Carefully decant the ether, wash the peptide pellet with more cold ether, and centrifuge again. Repeat this step 2-3 times to remove residual scavengers.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Dissolve the dried peptide in an appropriate aqueous solvent (e.g., water/acetonitrile mixture) for purification by HPLC. Allow the solution to stand for 1 hour at room temperature before lyophilization to ensure complete removal of the Trp(Boc) group.[12]
Visualizing the Chemistry
Diagram 1: The Protective Role of the Boc Group and Cleavage Mechanism
This diagram illustrates the cleavage of Fmoc-L-Trp(Boc)-OH from the resin and the simultaneous removal of the Boc protecting group, highlighting the generation of the reactive t-butyl cation.
Caption: Cleavage of Trp(Boc)-peptide and scavenger action.
Diagram 2: Tryptophan Side Reaction Pathway
This diagram shows the undesired reaction pathway where a carbocation alkylates the tryptophan indole ring in the absence of sufficient scavengers.
Caption: Undesired alkylation of tryptophan by carbocations.
References
-
Aapptec Peptides. (n.d.). Fmoc-Trp(Boc)-OH [143824-78-6]. Retrieved from [Link]
-
Blo-active. (2026, January 29). Understanding Fmoc-Trp(Boc)-OH: Properties and Synthesis Applications. Retrieved from [Link]
-
Biotage. (2023, February 6). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). WO2015028599A1 - Cleavage of synthetic peptides.
-
Isgro, T. A., & Wovkulich, P. M. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent K. Retrieved from [Link]
-
Pathak, R., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 25(7), 1646-1657. [Link]
-
Pires, D. A. T., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69. [Link]
-
Giraud, M., Cavelier, F., & Martinez, J. (1999). A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Science, 5(10), 457-461. [Link]
-
CDN Inc. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]
-
ResearchGate. (2018, January 4). What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?. Retrieved from [Link]
-
Patarroyo, M. A., et al. (2020). p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. Peptide Science, 112(4), e3251. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Fmoc-Trp(Boc)-OH - SRIRAMCHEM [sriramchem.com]
- 4. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. researchgate.net [researchgate.net]
- 15. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
improving solubility of hydrophobic Fmoc-L- fragments
Welcome to the Peptide Chemistry Technical Support Hub.
Subject: Troubleshooting & Optimization for Hydrophobic Fmoc-L-Fragment Solubility Ticket ID: #SPPS-SOL-001 Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary
You are likely experiencing "hydrophobic collapse" or
This guide moves beyond basic "add more solvent" advice. We will implement a tiered approach: Solvent Engineering , Chemical Modification , and Physical Intervention .[1]
Module 1: Solvent Engineering (The First Line of Defense)
Standard SPPS solvents (DMF, NMP) are often insufficient for hydrophobic fragments because they cannot disrupt the intermolecular hydrogen bonding responsible for aggregation.
The "Magic Mixtures" & Chaotropic Salts
If your Fmoc-fragment is insoluble in pure DMF, switch to a binary or ternary system designed to disrupt secondary structures.
| Solvent System | Composition | Mechanism of Action | Recommended For |
| The Chaotropic Spike | 0.8M LiCl in DMF (or DMAc) | Chaotropic Disruption: Lithium ions coordinate with peptide carbonyls, breaking inter-chain H-bonds.[1] | Aggregated resins; Gel-like solutions.[1] |
| The Fluorinated Mix | DCM : HFIP (4:1) or DCM : TFE (3:1) | H-Bond Donation: Fluorinated alcohols are strong H-bond donors, solvating the peptide backbone.[1] | Dissolving large, protected hydrophobic fragments for coupling.[1] |
| The "Magic Mixture" | DCM : DMF : NMP (1:1:1) + 1% Triton X-100 + 2M Ethylene Carbonate | Polarity & Steric Disruption: Ethylene carbonate is a potent dipole; Triton prevents surface adsorption.[1] | "Difficult sequences" (e.g., ACP 65-74).[1] |
| The DMSO Spike | DMF : DMSO (9:1 to 7:3) | Solvation: DMSO is a powerful solvent for aggregates.[1][2] | Warning: Avoid if Met/Cys are present (oxidation risk).[1] |
Protocol: Preparation of LiCl/DMAc Solvent
Use this when your reaction mixture turns into a "gel" during coupling.
-
Weigh dry Lithium Chloride (LiCl) to achieve 0.8 M concentration (approx.[1] 3.4 g per 100 mL).[1]
-
Dissolve in anhydrous N,N-Dimethylacetamide (DMAc) or DMF.[1] Note: Dissolution is exothermic and slow; sonicate to assist.
-
Filter the solution through a 0.45 µm PTFE filter to remove particulates.
-
Usage: Use this solution to dissolve your Fmoc-fragment/activator.[1]
Module 2: Structural Modifications (Prevention Strategy)
If solvent engineering fails, the peptide backbone itself must be modified to physically prevent aggregation. This is the "Gold Standard" for sequences >15 residues.
Pseudoproline Dipeptides
Pseudoprolines (oxazolidines/thiazolidines) introduce a "kink" in the backbone (cis-amide preference), mechanically preventing
-
When to use: Replace Ser, Thr, or Cys residues in hydrophobic regions.[1]
-
Structure: Fmoc-Xaa-Ser(
pro)-OH.[1] -
Benefit: Increases solubility by orders of magnitude; 100% reversible with TFA cleavage.
Dmb/Hmb Backbone Protection
For sequences lacking Ser/Thr/Cys, use 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) protection on Gly, Ala, or Leu residues.[1] This places a bulky group on the amide nitrogen, physically blocking H-bonding.
Module 3: Decision Logic & Workflow
The following diagram illustrates the decision process for handling insoluble Fmoc-fragments.
Caption: Decision matrix for solubilizing hydrophobic Fmoc-fragments. Blue nodes indicate solvent changes; Red indicates physical parameter changes; Green indicates chemical strategy changes.[1]
Module 4: Troubleshooting & FAQs
Q1: My Fmoc-fragment dissolves in DCM/HFIP, but precipitates when I add the coupling reagent (HATU/DIC). Why? A: This is a polarity shock.[1] HATU requires a polar environment to function efficiently.
-
Solution: Do not dissolve the coupling reagent in the fluorinated alcohol. Dissolve the fragment in minimal HFIP/DCM, then dilute with DMF containing the coupling reagent. Ensure the final HFIP concentration is <20% to avoid inhibiting the coupling rate.
Q2: Can I use microwave heating with Fmoc-Cys or Fmoc-His fragments? A: Proceed with extreme caution.
-
Risk: High temperatures (>50°C) promote racemization (Cys) and side-chain degradation.[1]
-
Protocol: Limit temperature to 50°C and use "Collidine" instead of DIPEA as the base to suppress racemization. For fragments containing Cys, conventional heating (no microwave) at 40°C with LiCl is safer.[1]
Q3: I am doing fragment condensation. The fragment dissolves, but coupling yield is <10%. A: Solubility does not equal reactivity. The fragment might be soluble but sterically hindered or aggregated on the resin.
-
Solution:
-
Resin Swelling: Ensure the resin is swollen in DCM (better swelling for polystyrene) or use a PEG-based resin (ChemMatrix) which handles hydrophobic sequences better.
-
Chaotropes: Add 0.8M LiCl to the coupling reaction, not just the dissolution step.
-
Q4: Why not just use DMSO for everything? A: DMSO is excellent for solubility but has two flaws:
-
Oxidation: It oxidizes Methionine (to sulfoxide) and Cysteine (to disulfides) over time.[1]
-
Viscosity: High viscosity impedes diffusion into the resin bead interior. Always use DMSO as a co-solvent (max 30-50% in DMF), never neat.[1]
References
-
Albericio, F., et al. (2022).[1][4] "Advances in solid-phase peptide synthesis in aqueous media (ASPPS)." RSC Advances. Link
-
Sigma-Aldrich. (2024).[1] "Overcoming Aggregation in Solid-phase Peptide Synthesis." Technical Bulletin. Link
-
Mutter, M., et al. (1999).[1] "Pseudoproline dipeptides for peptide synthesis." Peptide Science. Link
-
Paradís-Bas, M., et al. (2016).[1] "Fluorinated alcohols as solvents for peptide synthesis."[1] Journal of Peptide Science. Link
-
ChemPep. (2024).[1] "Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggregation & Improving Yield."[1][5] Application Note. Link
Sources
alternative bases to piperidine for Fmoc removal in sensitive sequences
Technical Guide: Alternative Bases for Fmoc Removal
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Optimizing Fmoc Removal in Sensitive & Difficult Sequences
Introduction: The Piperidine Paradox
Standard Fmoc removal utilizes 20% Piperidine in DMF .[1][2] For 90% of routine sequences, this is effective. Piperidine acts as both the base (to abstract the acidic proton from the fluorenyl ring) and the scavenger (to trap the reactive dibenzofulvene byproduct).
However, for sensitive sequences , piperidine is a "sledgehammer" that causes three critical failures:
-
Aspartimide Formation: In Asp-Gly, Asp-Asn, or Asp-Ser sequences.
-
Racemization: particularly at C-terminal Cysteine or Histidine.[3]
-
Incomplete Deprotection: In aggregated "difficult" sequences (beta-sheet formation).
This guide provides validated alternative protocols to replace or modify the standard piperidine workflow.
Module 1: Aspartimide Formation (The Asp-Gly Problem)
Symptom: Mass spectrometry shows a loss of -18 Da (dehydration) relative to the target mass. Diagnosis: Base-catalyzed ring closure of the Aspartic Acid side chain attacking the backbone amide nitrogen. This forms a cyclic imide (Aspartimide), which can subsequently hydrolyze to alpha- and beta-aspartyl peptides (isopeptides).[4]
The Mechanism
The basic conditions required to remove Fmoc also deprotonate the amide nitrogen of the residue following Asp. This nitrogen attacks the ester of the Asp side chain.
Protocol A: The "Acidic Buffer" Method (Recommended)
Add an acidic modifier to the deprotection cocktail. This keeps the backbone amide protonated (preventing attack) while leaving the base strong enough to remove the Fmoc group.
-
Reagent: 0.1 M Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) OR 0.1 M HOBt in 20% Piperidine/DMF.
-
Why it works: Oxyma/HOBt lowers the effective pH just enough to suppress the amide deprotonation without stopping the Fmoc removal.
-
Efficiency: Reduces aspartimide formation from ~15-30% to <0.5% per cycle.
Protocol B: The Weaker Base (Piperazine)
If the sequence is extremely sensitive, replace piperidine entirely.
-
Reagent: 5-10% Piperazine in DMF.
-
Why it works: Piperazine (pKa ~9.8) is a weaker base than Piperidine (pKa ~11.1). It removes Fmoc slower but lacks the basicity to drive the aspartimide ring closure efficiently.
-
Trade-off: Deprotection time must be extended (e.g., 2 x 10 min instead of 2 x 3 min).
Module 2: Aggregation & Deletion Sequences
Symptom: "Deletion" sequences (missing amino acids) or crude purity <40% despite prolonged coupling times. Diagnosis: The peptide chain has formed secondary structures (beta-sheets) on the resin, preventing the bulky piperidine from accessing the N-terminus.
Protocol: The DBU "Power Cocktail"
WARNING: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a non-nucleophilic, amidine base. It is significantly stronger (pKa ~13.[5]5) than piperidine.[1][5][6][7][8][9]
-
Reagent: 2% DBU + 2% Piperidine in DMF.
-
Why it works: DBU is small and highly basic, penetrating aggregates effectively.
-
Critical Constraint: DBU cannot scavenge the dibenzofulvene (DBF) byproduct efficiently because it is non-nucleophilic.[1] You must include small amounts of piperidine (or morpholine) to act as the scavenger, otherwise, the DBF will re-attach to the peptide.
-
Risk: DBU promotes aspartimide formation aggressively.[2] Do not use on Asp-Gly containing peptides without backbone protection (e.g., Hmb-Gly).
Module 3: C-Terminal Cysteine Racemization[3][6][10]
Symptom: Presence of diastereomers (D-Cys impurities) in C-terminal Cys peptides. Diagnosis: The acidity of the alpha-proton in Cys (and His) is high. Prolonged exposure to piperidine causes enolization and loss of chirality.
Protocol: The "Green" Alternative (Piperazine or 4-Methylpiperidine)
-
Reagent: 5% Piperazine + 0.1 M Oxyma Pure in DMF.
-
Why it works: The lower pKa of piperazine minimizes proton abstraction at the alpha-carbon.
-
Alternative: 4-Methylpiperidine .[6][10] While similar in basicity to piperidine, it is often not a controlled substance (unlike piperidine in some jurisdictions) and has shown slightly better profiles for Cys racemization in specific "green" binary mixtures.
Comparative Data: Base Performance
| Base / Cocktail | pKa (approx) | Fmoc Removal Speed | Aspartimide Risk | Aggregation Penetration | Recommended For |
| 20% Piperidine | 11.1 | Fast (< 5 min) | High | Moderate | Standard Sequences |
| 5-10% Piperazine | 9.8 | Slow (10-20 min) | Low | Low | C-term Cys/His, Asp-Gly |
| 2% DBU / 2% Pip | 13.5 | Very Fast (< 2 min) | Very High | High | Long/Hydrophobic sequences |
| Pip + 0.1M Oxyma | N/A (Buffered) | Fast | Very Low | Moderate | Asp-Gly, Asp-Asn |
Visualizing the Decision Process
The following diagram illustrates the logical flow for selecting the correct deprotection cocktail based on sequence liability.
Figure 1: Decision matrix for selecting Fmoc deprotection reagents based on sequence liabilities.
Visualizing the Aspartimide Mechanism
Understanding why we switch bases is crucial. The diagram below details the specific chemical pathway we are interrupting with Alternative Bases (Piperazine) or Additives (Oxyma).
Figure 2: The Aspartimide pathway. Strong bases promote the transition from State 2 to State 3. Acidic additives (Green) block this transition.
Frequently Asked Questions (FAQs)
Q: Can I use DBU for Asp-Gly sequences if they are also aggregated? A: This is high-risk. DBU is a stronger base than piperidine and will accelerate aspartimide formation. If you must use DBU for aggregation, you must use backbone protection (e.g., Hmb-Gly or Dmb-Gly) to physically block the nitrogen. Without Hmb/Dmb, DBU will destroy an Asp-Gly sequence.
Q: Why do I need Piperidine in my DBU cocktail? Can't I just use DBU? A: No. DBU removes the Fmoc group (beta-elimination) to release dibenzofulvene (DBF). However, DBU is non-nucleophilic—it cannot "catch" the DBF. The DBF will remain reactive and re-attach to the peptide N-terminus. You need a nucleophile (like 2% Piperidine or Morpholine) to scavenge the DBF.
Q: Is 4-Methylpiperidine a drop-in replacement for Piperidine? A: Functionally, yes. It has a similar pKa and reaction profile. It is often preferred because it is not a controlled substance in many regions (unlike piperidine), simplifying supply chain logistics.
Q: My peptide contains a Phospho-Serine. Which base should I use? A: Avoid DBU and high temperatures. Strong bases cause beta-elimination of the phosphate group. Use 50% Piperidine (standard) but strictly limit reaction time (2 x 3 min) or use Piperazine (milder) to preserve the PTM.
References
-
Mergler, M., et al. (2003). "The aspartimide problem in Fmoc-based SPPS. Part I: Section of a protecting group pair for the preparation of Asp-Gly containing peptides." Journal of Peptide Science.
-
Wade, J. D., et al. (2000). "Use of DBU/Piperidine for the synthesis of difficult sequences." Letters in Peptide Science.
-
Ralhan, K., et al. (2015).[7][11] "Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis."[6][7][8][11] RSC Advances.
-
Luna, O., et al. (2016). "Use of Oxyma Pure to prevent aspartimide formation."[12][13][14] Organic Letters.
-
Palasek, S. A., et al. (2007).[15] "Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis." Journal of Peptide Science.
Sources
- 1. peptide.com [peptide.com]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. media.iris-biotech.de [media.iris-biotech.de]
- 5. tandfonline.com [tandfonline.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. digital.csic.es [digital.csic.es]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. research-collection.ethz.ch [research-collection.ethz.ch]
- 14. 內容不提供 [sigmaaldrich.com]
- 15. luxembourg-bio.com [luxembourg-bio.com]
Validation & Comparative
A Senior Application Scientist's Guide to Selecting and Validating Analytical Methods in Drug Development
For researchers, scientists, and drug development professionals, the selection of appropriate analytical methods is a cornerstone of a successful therapeutic pipeline. The data generated from these methods inform critical decisions at every stage, from discovery and preclinical development to manufacturing and quality control. This guide provides an in-depth comparison of key analytical techniques, supported by experimental data and field-proven insights, to empower you in making informed decisions for your specific analytical challenges.
The Analytical Imperative: Navigating the Drug Development Lifecycle
The journey of a drug from a promising molecule to a marketed therapeutic is a long and complex process, underpinned by rigorous analytical testing. The choice of analytical methodology is not a one-size-fits-all decision but rather a strategic selection based on the specific question being asked at each phase of development. A method that is well-suited for early-stage discovery, where speed and throughput are paramount, may not possess the required precision and validation for late-stage quality control.
The following diagram illustrates the typical stages of drug development and the increasing analytical rigor required as a program progresses.
Caption: A simplified workflow of the drug development process.
This guide will delve into the core analytical techniques that are instrumental across this lifecycle: chromatographic methods for separation, mass spectrometry for identification and quantification, and spectroscopic techniques for structural and solid-state characterization.
Section 1: The Workhorses of Separation - A Comparative Guide to Chromatographic Techniques
Chromatography is an indispensable tool in pharmaceutical analysis, enabling the separation of complex mixtures into their individual components. The choice of chromatographic technique is often a balance between resolution, speed, and the physicochemical properties of the analyte.
High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Supercritical Fluid Chromatography (SFC)
High-Performance Liquid Chromatography (HPLC) has long been the gold standard in pharmaceutical analysis for its robustness and versatility.[1] However, the advent of Ultra-Performance Liquid Chromatography (UPLC) and Supercritical Fluid Chromatography (SFC) has offered significant advantages in terms of speed and efficiency. UPLC utilizes smaller particle size columns (sub-2 µm) and higher pressures to achieve faster separations and improved resolution.[2] SFC employs a supercritical fluid, typically carbon dioxide, as the mobile phase, which offers benefits for chiral separations and is considered a "greener" alternative due to reduced organic solvent consumption.[3]
The following table provides a comparative overview of these techniques based on key performance parameters.
| Parameter | HPLC | UPLC | SFC |
| Typical Particle Size | 3-5 µm | < 2 µm | 3-5 µm |
| Operating Pressure | Up to 6,000 psi | Up to 15,000 psi | Up to 600 bar (~8,700 psi) |
| Analysis Time | Standard | 5-10x faster than HPLC[4] | 3-10x faster than HPLC |
| Resolution | Good | Excellent | Excellent, especially for chiral compounds[3] |
| Solvent Consumption | High | 60-80% less than HPLC[1] | Significantly lower organic solvent use |
| Initial System Cost | $20,000 - $70,000[5] | $60,000 - $200,000 (20-30% more than HPLC)[5][6] | Varies, often comparable to or higher than HPLC |
| Best For | Routine QC, robust methods | High-throughput screening, complex mixtures | Chiral separations, "green" chemistry |
Experimental Protocol: Purity Determination of a Small Molecule Drug by HPLC-UV
This protocol outlines a standard procedure for determining the purity of a small molecule active pharmaceutical ingredient (API) using reverse-phase HPLC with UV detection.
Objective: To quantify the API and its process-related impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA), LC-MS grade
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% FA in Water
-
Mobile Phase B: 0.1% FA in ACN
-
-
Standard Preparation:
-
Prepare a stock solution of the API reference standard in a suitable solvent (e.g., 50:50 ACN:Water) at a concentration of 1 mg/mL.
-
Prepare a working standard at 0.1 mg/mL by diluting the stock solution.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the API sample to a final concentration of 0.1 mg/mL in the same solvent as the standard.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 254 nm (or the λmax of the API)
-
Gradient Program:
Time (min) %B 0 5 20 95 25 95 25.1 5 | 30 | 5 |
-
-
Data Analysis:
-
Integrate the peaks in the chromatograms of the standard and sample.
-
Calculate the % purity of the API using the area percent method.
-
Validation of this Method: As per the International Council for Harmonisation (ICH) Q2(R2) guidelines, this method would need to be validated for specificity, linearity, range, accuracy, precision, and robustness.[7]
Section 2: Unveiling Molecular Identity and Quantity - The Power of Mass Spectrometry
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions.[8] In drug development, it is indispensable for molecular weight determination, structural elucidation, and quantification of drugs and their metabolites in complex biological matrices.[8]
A Comparative Look at Mass Spectrometry Techniques
The choice of mass spectrometer depends on the specific analytical need, with different instruments offering varying levels of resolution, sensitivity, and speed.
| Technique | Principle | Typical Application | Sensitivity (LOD/LOQ) | Throughput |
| Triple Quadrupole (QqQ) | Targeted analysis using Multiple Reaction Monitoring (MRM) | Quantitative bioanalysis of drugs and metabolites | pg to fg level | High |
| Time-of-Flight (TOF) | High-resolution mass measurement | Accurate mass determination, unknown identification | Low ng to high pg level | Moderate to High |
| Orbitrap | Very high-resolution mass measurement | Proteomics, metabolomics, structural elucidation | pg to fg level | Moderate |
Experimental Protocol: Peptide Mapping of a Monoclonal Antibody by LC-MS
Peptide mapping is a critical quality attribute (CQA) assessment for monoclonal antibodies (mAbs) and other protein therapeutics. It is used to confirm the primary amino acid sequence and to identify and quantify post-translational modifications (PTMs).
Objective: To verify the primary sequence and characterize PTMs of a therapeutic mAb.
Instrumentation:
-
UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
C18 column suitable for peptide separations.
Reagents:
-
Tris-HCl buffer
-
Dithiothreitol (DTT) for reduction
-
Iodoacetamide (IAM) for alkylation
-
Trypsin, sequencing grade
Procedure:
-
Sample Preparation (Protein Digestion):
-
Denature the mAb (approx. 1 mg/mL) in a denaturing buffer (e.g., containing urea or guanidine HCl).
-
Reduce disulfide bonds by adding DTT and incubating at 37 °C for 1 hour.
-
Alkylate the free thiols by adding IAM and incubating in the dark at room temperature for 1 hour.
-
Exchange the buffer to a trypsin-compatible buffer (e.g., ammonium bicarbonate).
-
Add trypsin at a 1:20 (enzyme:protein) ratio and incubate overnight at 37 °C.
-
Quench the digestion by adding formic acid.
-
-
LC-MS Analysis:
-
Inject the peptide digest onto the UPLC-MS system.
-
Separate the peptides using a gradient of ACN in water with 0.1% formic acid.
-
Acquire mass spectra in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation.
-
-
Data Analysis:
-
Process the raw data using a suitable software package (e.g., Mascot, Sequest).
-
Search the fragmentation data against the known sequence of the mAb to confirm peptide identities.
-
Identify and quantify PTMs by searching for expected mass shifts.
-
Caption: Workflow for peptide mapping of a monoclonal antibody.
Section 3: Characterizing Structure and Form - The Role of Spectroscopic Techniques
Spectroscopic methods provide valuable information about the chemical structure, functional groups, and solid-state properties of pharmaceutical compounds.
A Comparison of Key Spectroscopic Methods
| Technique | Information Provided | Typical Application |
| UV-Visible Spectroscopy | Electronic transitions, chromophores | Quantification of APIs, dissolution testing |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Molecular vibrations, functional groups | Identification of APIs and excipients, solid-state form screening |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Molecular structure, connectivity | Structural elucidation of new chemical entities, impurity identification |
| Raman Spectroscopy | Molecular vibrations, crystal lattice information | Polymorph screening, process monitoring |
Experimental Protocol: Solid-State Characterization of an API by FTIR
Objective: To identify the polymorphic form of an API.
Instrumentation:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation:
-
Place a small amount of the API powder directly onto the ATR crystal.
-
-
Data Acquisition:
-
Collect the FTIR spectrum over a range of 4000-400 cm-1.
-
-
Data Analysis:
-
Compare the obtained spectrum with reference spectra of known polymorphs. Differences in peak positions and shapes in the fingerprint region (1500-600 cm-1) can indicate different polymorphic forms.
-
Section 4: Ensuring Data Integrity - The Principles of Analytical Method Validation
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[7] The ICH Q2(R2) guideline provides a comprehensive framework for the validation of analytical procedures.[7]
The following table summarizes the key validation parameters and their typical evaluation.
| Validation Parameter | Description | Typical Evaluation |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | Analysis of placebo, spiked samples, and forced degradation samples. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Analysis of a series of standards over a defined range and performing a linear regression. |
| Range | The interval between the upper and lower concentrations of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity. | Confirmed by the linearity, accuracy, and precision data. |
| Accuracy | The closeness of the test results to the true value. | Analysis of samples with known concentrations (e.g., spiked placebo) and calculating the percent recovery. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Assessed at three levels: repeatability, intermediate precision, and reproducibility. |
| Detection Limit (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. |
| Quantitation Limit (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | Varying parameters such as pH of the mobile phase, column temperature, and flow rate. |
Conclusion: A Strategic Approach to Analytical Method Selection
The selection and validation of analytical methods are critical to the success of any drug development program. By understanding the principles, strengths, and limitations of the various analytical techniques available, and by adhering to the principles of method validation outlined in regulatory guidelines, researchers and scientists can ensure the generation of high-quality, reliable data. This, in turn, facilitates informed decision-making, accelerates development timelines, and ultimately contributes to the delivery of safe and effective medicines to patients.
References
-
Alispharm. (n.d.). UPLC vs HPLC: what is the difference? Retrieved from [Link]
-
Patsnap. (2025, September 19). HPLC vs UPLC: Resolution and Throughput Compared. Eureka. Retrieved from [Link]
-
GMP Insiders. (n.d.). HPLC Vs UPLC: Differences In Application, Performance And Cost. Retrieved from [Link]
-
Arc Scientific. (n.d.). Comprehensive Guide to HPLC Systems: Cost, Suitability, and Best Models. Retrieved from [Link]
-
Separation Science. (2023, December 8). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? Retrieved from [Link]
-
Chromatography Today. (n.d.). Should I use SFC or HPLC for my Analysis? Retrieved from [Link]
-
Hawach. (n.d.). Compared with common analyticl HPLC, what is the advantage of UPLC? Retrieved from [Link]
-
Labcompare. (2025, March 23). Chromatography System Costs: Factors & Pricing Breakdown. Retrieved from [Link]
-
Edinburgh Instruments. (n.d.). API Identification Using FTIR Spectroscopy. Retrieved from [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Separation Science. (2024, October 28). Understanding LLOQ in LC-MS/MS Analysis: Key Insights and Tips. Retrieved from [Link]
-
Premier Research. (2024, April 3). Applying ICH Q14 in Pharmaceuticals: Analytical Targeting. Retrieved from [Link]
-
International Council for Harmonisation. (2022, March 31). ICH guideline Q14 on analytical procedure development. European Medicines Agency. Retrieved from [Link]
-
Agilent. (n.d.). Charge Variant Analysis of Monoclonal Antibodies and ADCs Using CE/MS. Retrieved from [Link]
-
Chromatography Today. (2012, August/September). Analysis of Monoclonal Antibody Charge Variants by Capillary Zone Electrophoresis. Retrieved from [Link]
-
YMC Europe. (2016, February 18). CHIRAL LC & SFC METHOD DEVELOPMENT. Retrieved from [Link]
-
Edinburgh Analytical Instruments. (n.d.). API Identification Using FTIR Spectroscopy. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
American Pharmaceutical Review. (2010, January 1). Ultra Fast Liquid Chromatography- MS/MS for Pharmacokinetic and Metabolic Profiling Within Drug Discovery. Retrieved from [Link]
-
ACS Omega. (n.d.). Immunocapture-LC-MS/MS Method for Quantification of the Anti-Alzheimer's Monoclonal Antibody Donanemab in Human and Mice Serum. American Chemical Society. Retrieved from [Link]
-
CASSS. (n.d.). Examples of Potential Analytical Target Profiles. Retrieved from [Link]
-
International Council for Harmonisation. (2022, March 24). VALIDATION OF ANALYTICAL PROCEDURE Q2(R2). Retrieved from [Link]
-
European Medicines Agency. (2023, December 14). ICH Q2(R2) guideline on validation of analytical procedures - Step 5. Retrieved from [Link]
-
Bioanalysis Zone. (2024, January 26). Optimized capillary electrophoresis-based analytical methods for mAbs and complex mAb formats. Retrieved from [Link]
-
Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral SFC-MS method for separation of enantiomers of compound 9 and.... Retrieved from [Link]
-
IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
-
ResearchGate. (n.d.). Quantification below the LLOQ in regulated LC-MS/MS assays: A review of bioanalytical considerations and cautions. Retrieved from [Link]
-
YouTube. (2022, September 15). Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases. Daicel Chiral Technologies. Retrieved from [Link]
-
Wiley Online Library. (2008). Mass Spectrometry in Drug Metabolism and Pharmacokinetics. Retrieved from [Link]
-
YouTube. (2016, November 13). Interpretation of analysis results with LoD and LoQ. University of Tartu. Retrieved from [Link]
-
ResearchGate. (n.d.). Characterization of the solid-state: Spectroscopic techniques. Retrieved from [Link]
-
PMC. (2020, December 21). FT-IR/ATR Solid Film Formation: Qualitative and Quantitative Analysis of a Piperacillin-Tazobactam Formulation. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemRxiv. (n.d.). Characterization of Monoclonal Antibody Charge Variants under Near-Native Separation Conditions using Nanoflow Sheath Liquid Capillary Electrophoresis- Mass Spectrometry. Retrieved from [Link]
-
International Council for Harmonisation. (2023, November 1). ANALYTICAL PROCEDURE DEVELOPMENT Q14. Retrieved from [Link]
Sources
- 1. HPLC vs UPLC: Resolution and Throughput Compared [eureka.patsnap.com]
- 2. ijcrt.org [ijcrt.org]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. sepscience.com [sepscience.com]
- 5. arcscientific.com [arcscientific.com]
- 6. Chromatography System Costs: Factors & Pricing Breakdown [excedr.com]
- 7. database.ich.org [database.ich.org]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
A Senior Application Scientist's Guide to Chiral Separation of Fmoc-Amino Acids via HPLC
The stereochemical purity of N-α-Fmoc (9-fluorenylmethoxycarbonyl) protected amino acids is a cornerstone of modern solid-phase peptide synthesis (SPPS). The introduction of even minute quantities of the incorrect D-enantiomer can culminate in diastereomeric peptide impurities. These impurities are often challenging to remove and can significantly alter the biological activity, immunogenicity, and overall therapeutic efficacy of a synthetic peptide. Consequently, the development and implementation of robust, high-resolution analytical methods for quantifying enantiomeric purity is not merely a procedural step, but a critical quality attribute essential for ensuring the safety and efficacy of peptide-based therapeutics and research reagents.[1][2]
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the chiral separation of Fmoc-L- and Fmoc-D- amino acids. We will delve into the mechanistic principles of chiral recognition on different stationary phases, present comparative performance data, and provide a detailed, field-tested experimental protocol.
The Engine of Separation: Chiral Stationary Phases (CSPs)
The success of any chiral separation hinges on the selection of an appropriate Chiral Stationary Phase (CSP). The CSP creates a chiral environment where the transient diastereomeric complexes formed between the enantiomers and the stationary phase have different stability constants, leading to differential retention times. For Fmoc-amino acids, three classes of CSPs have proven to be particularly effective: Polysaccharide-based, Macrocyclic Glycopeptide-based, and Quinine-based CSPs.
Polysaccharide-Based CSPs
Polysaccharide-based CSPs, typically derived from cellulose or amylose coated or bonded to a silica support, are workhorses in the field of chiral chromatography.[3][4] The chiral recognition mechanism is multifactorial, involving hydrogen bonding, dipole-dipole interactions, and steric hindrance within the grooves and cavities of the helical polymer structure. The Fmoc group, with its aromatic and carbonyl moieties, plays a crucial role in these interactions.
Key Performance Characteristics:
-
Versatility: Effective for a broad range of Fmoc-amino acids.
-
Robustness: Modern coated and covalently bonded phases offer excellent stability.
-
Mode of Operation: Primarily used in normal-phase, polar organic, or reversed-phase modes. Reversed-phase is often preferred for its compatibility with MS detection and use of aqueous-organic mobile phases.[4]
Macrocyclic Glycopeptide-Based CSPs
Macrocyclic glycopeptide antibiotics, such as teicoplanin and vancomycin, are covalently bonded to silica to create another powerful class of CSPs.[5][6][7] These molecules possess a complex three-dimensional structure with multiple stereogenic centers, peptide bonds, and ionizable groups, offering a rich environment for chiral recognition.
Key Performance Characteristics:
-
Multimodal Nature: Can be operated in reversed-phase, polar ionic, and polar organic modes, providing significant flexibility in method development.[7][8]
-
Unique Selectivity: The presence of both acidic (carboxyl) and basic (amino) groups allows for ionic interactions, which can be modulated by mobile phase pH and additives. This is particularly advantageous for the amphoteric nature of amino acids.
-
Complementary Separations: Different macrocyclic phases (e.g., vancomycin vs. teicoplanin) can offer complementary selectivity, aiding in the separation of challenging enantiomeric pairs.[7]
Quinine-Based Anion-Exchange CSPs
This class of CSPs utilizes Cinchona alkaloids, like quinine, which act as weak anion exchangers.[2][9] The separation mechanism is primarily based on ion-exchange interactions between the protonated tertiary amine of the quinine selector and the deprotonated carboxyl group of the Fmoc-amino acid. This primary interaction is supplemented by hydrogen bonding, π-π stacking, and steric repulsion to achieve enantioselectivity.[9]
Key Performance Characteristics:
-
Predictable Elution Order: For N-protected amino acids, a general rule is often observed where the D-enantiomer elutes before the L-enantiomer.[2]
-
High Selectivity: Can provide excellent resolution, particularly for acidic analytes like Fmoc-amino acids.
-
Mobile Phase Sensitivity: Performance is highly dependent on mobile phase composition, including the type of acid or base additive and its concentration.[9]
Performance Comparison: Polysaccharide vs. Macrocyclic Glycopeptide CSPs
To provide a clear comparison, the following table summarizes typical performance data for the separation of Fmoc-amino acids on two common types of CSPs: a polysaccharide-based column (Lux Cellulose-1) and a macrocyclic glycopeptide-based column (CHIROBIOTIC V). This data is synthesized from application notes and peer-reviewed studies.[4][8]
| Fmoc-Amino Acid | CSP Type | Mobile Phase | Resolution (Rs) | Analysis Time (approx.) | Elution Order |
| Fmoc-Alanine | Polysaccharide | ACN / 0.1% TFA (60:40) | > 2.0 | < 15 min | L then D |
| Macrocyclic | MeOH / 1% TEAA, pH 4.1 (40:60) | > 1.5 | < 10 min | D then L | |
| Fmoc-Valine | Polysaccharide | ACN / 0.1% TFA (60:40) | > 2.5 | < 20 min | L then D |
| Macrocyclic | MeOH / 20mM NH4OAc (50:50) | > 2.0 | < 15 min | D then L | |
| Fmoc-Phenylalanine | Polysaccharide | ACN / 0.1% TFA (60:40) | > 3.0 | < 25 min | L then D |
| Macrocyclic | MeOH / 0.1% NH4TFA (100%) | > 1.8 | < 12 min | D then L | |
| Fmoc-Proline | Polysaccharide | ACN / 0.1% TFA (60:40) | > 1.8 | < 15 min | L then D |
| Macrocyclic | MeOH / 1% TEAA, pH 4.1 (40:60) | > 1.6 | < 10 min | D then L |
ACN: Acetonitrile; TFA: Trifluoroacetic Acid; MeOH: Methanol; TEAA: Triethylammonium Acetate; NH4OAc: Ammonium Acetate; NH4TFA: Ammonium Trifluoroacetate.
Expert Insights: The data illustrates a key trade-off. Polysaccharide-based CSPs under these reversed-phase conditions often yield higher resolution values, but with longer analysis times. Macrocyclic glycopeptide CSPs can offer faster separations, which is a significant advantage in high-throughput environments. Notably, the elution order is often reversed between these two CSP classes, a critical piece of information for peak identification. This reversal is due to the fundamentally different chiral recognition mechanisms at play.
Experimental Protocol: Chiral Purity of Fmoc-Alanine
This section provides a detailed protocol for determining the enantiomeric purity of Fmoc-L-Alanine, with the goal of quantifying the Fmoc-D-Alanine impurity.
Materials and Instrumentation
-
HPLC System: A quaternary or binary HPLC system with a UV detector.
-
Chiral Column: Lux 5 µm Cellulose-1, 250 x 4.6 mm (Phenomenex) or equivalent polysaccharide-based CSP.
-
Reagents: HPLC-grade acetonitrile (ACN), methanol (MeOH), and trifluoroacetic acid (TFA). HPLC-grade water.
-
Standards: Fmoc-L-Alanine and Fmoc-D-Alanine reference standards.
-
Sample: Fmoc-L-Alanine batch to be tested.
Workflow Diagram
Caption: Workflow for chiral purity analysis of Fmoc-amino acids.
Step-by-Step Methodology
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing Acetonitrile, Water, and Trifluoroacetic Acid in a ratio of 60:40:0.1 (v/v/v).
-
For example, to prepare 1 L, mix 600 mL of ACN, 400 mL of water, and add 1 mL of TFA.
-
Degas the mobile phase by sonication or vacuum filtration. The TFA serves as an ion-pairing agent and improves peak shape for the acidic analytes.
-
-
Standard and Sample Preparation:
-
Resolution Solution: Prepare a solution containing approximately 0.5 mg/mL of both Fmoc-L-Alanine and Fmoc-D-Alanine in the mobile phase. This solution is critical to confirm the system is capable of separating the two enantiomers and to identify their respective retention times.
-
Sample Solution: Accurately weigh and dissolve the Fmoc-L-Alanine sample to be tested in the mobile phase to a final concentration of approximately 1.0 mg/mL.
-
-
HPLC System Configuration and Execution:
-
Column: Lux 5 µm Cellulose-1, 250 x 4.6 mm.
-
Mobile Phase: ACN/Water/TFA (60:40:0.1).
-
Flow Rate: 1.0 mL/min (isocratic).
-
Column Temperature: 25 °C (Ambient). Maintaining a consistent temperature is crucial for reproducible retention times.
-
Detection: UV at 265 nm. The fluorenyl group provides a strong chromophore.
-
Injection Volume: 5 µL.
-
System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Analysis Sequence:
-
Inject a blank (mobile phase) to ensure no system contamination.
-
Inject the Resolution Solution. The resolution between the L- and D-peaks should be ≥ 1.5.
-
Inject the Sample Solution.
-
-
-
Data Analysis and Calculation:
-
Identify the peaks for Fmoc-L-Alanine and Fmoc-D-Alanine in the sample chromatogram based on the retention times obtained from the Resolution Solution.
-
Integrate the peak areas for both enantiomers.
-
Calculate the percentage of the D-enantiomer impurity using the following formula:
% D-Isomer = (Area_D / (Area_L + Area_D)) * 100
Where Area_D is the peak area of the D-enantiomer and Area_L is the peak area of the L-enantiomer.
-
Conclusion and Best Practices
The selection of an HPLC method for the chiral separation of Fmoc-amino acids is a critical decision in peptide synthesis quality control. While polysaccharide-based CSPs often provide high resolution under reversed-phase conditions, macrocyclic glycopeptide and quinine-based CSPs offer complementary selectivity and can enable faster analysis times.
Trustworthiness Through Self-Validation: The protocol described is a self-validating system. The inclusion of a Resolution Solution is non-negotiable; it serves as a system suitability test, confirming that the chromatographic system is performing adequately on the day of analysis and unequivocally identifying the enantiomer peaks. This step is fundamental to the trustworthiness and scientific integrity of the results.
Ultimately, the choice of CSP and mobile phase should be guided by the specific requirements of the analysis, including the desired resolution, analysis speed, and compatibility with downstream detection methods like mass spectrometry. Method development should always involve a systematic screening of different CSPs and mobile phase conditions to identify the optimal system for the Fmoc-amino acid of interest.
References
- Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids. National Institutes of Health (NIH).
-
Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available at: [Link]
- APPLICATIONS. Phenomenex.
- COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository.
- Method for chiral separation of various side chain protected amino acids. Google Patents.
-
A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions. PMC. Available at: [Link]
-
HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex. Available at: [Link]
-
Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. ACS Publications. Available at: [Link]
-
Effect of the mobile phase composition and pH on the enantioseparation data for FMOC derivatized amino acids. ResearchGate. Available at: [Link]
-
Analysis of Amino Acids by HPLC. Agilent. Available at: [Link]
-
Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. PMC. Available at: [Link]
-
Effect of Mobile Phase Additive on Enantiomer Resolution for Chiral Amines on Polysaccharide-derived Chiral Stationary Phases by High Performance Liquid Chromatography. ResearchGate. Available at: [Link]
-
Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. Scholars' Mine. Available at: [Link]
-
Effect of the Mobile Phase Acid Additives on Enantioselectivity of Amino Acid Derivative Using Quinine Carbamate Based Chiral Stationary Phase. Asian Publication Corporation. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. phenomenex.com [phenomenex.com]
- 5. Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN102824900A - Method for chiral separation of various side chain protected amino acids - Google Patents [patents.google.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. asianpubs.org [asianpubs.org]
identifying beta-alanine impurities in Fmoc-L-amino acid raw materials
Comparison Guide: Identifying -Alanine Impurities in Fmoc-L-Amino Acid Raw Materials
Executive Summary & Scientific Context
The presence of
This guide objectively compares three analytical workflows for detecting Fmoc-
The Origin of the Impurity: The Lossen Rearrangement
Understanding the source is prerequisite to detection. In the manufacturing of Fmoc-derivatives (specifically Fmoc-Asp(OtBu)-OH and Fmoc-Asn(Trt)-OH), the activation of the side-chain carboxyl group or the use of Fmoc-OSu (N-hydroxysuccinimide ester) can trigger a Lossen rearrangement . This pathway inadvertently converts the activated carboxyl species into a
Figure 1: The Lossen rearrangement pathway where Fmoc-activated species degrade into
Comparative Methodology: Battle of the Detectors
The challenge in detection depends on the host amino acid.
-
Scenario A (Hard): Fmoc-
-Ala in Fmoc-L-Ala-OH . They are isobaric isomers (MW 311.33 Da). MS alone cannot distinguish them easily; chromatographic resolution is mandatory. -
Scenario B (Moderate): Fmoc-
-Ala in Fmoc-Asp(OtBu)-OH . They have different masses, but Fmoc- -Ala elutes very close to the main peak in standard C18 methods.
Method A: UHPLC-UV (Pentafluorophenyl or Phenyl-Hexyl)
The Workhorse for Routine QC
Standard C18 columns often fail to resolve Fmoc-L-Ala from Fmoc-
-
Pros: High precision, low cost, standard in QC labs.
-
Cons: Requires specific column chemistry; lower sensitivity than MS.
-
Best For: Routine lot release testing (>0.10% limits).
Method B: LC-MS/MS (Triple Quadrupole)
The Gold Standard for Trace Analysis
Utilizes Multiple Reaction Monitoring (MRM) to detect trace levels.[12] For the isobaric Fmoc-Ala/Fmoc-
-
Pros: Extreme sensitivity (LOD < 0.005%), definitive mass confirmation for non-isobaric contaminants.
-
Cons: Expensive, matrix effects, requires suppression of background noise.
-
Best For: Process validation, trace impurity profiling (<0.05%).
Method C: H-NMR (600 MHz)
The Structural Umpire
NMR provides indisputable structural proof by detecting the distinct chemical shift of the
-
Pros: No reference standard required (qNMR), absolute structural certainty.
-
Cons: High LOD (~0.1-0.5%), requires large sample mass, slow throughput.
-
Best For: Vendor qualification, reference standard calibration.
Data Summary & Performance Metrics
| Metric | Method A: UHPLC-UV (PFP) | Method B: LC-MS/MS | Method C: |
| Specificity (Isomers) | High (with PFP column) | Medium (relies on RT) | Very High (Spectral distinctness) |
| LOD (Limit of Detection) | ~0.03% | < 0.005% | ~0.1% |
| Linearity ( | > 0.999 | > 0.995 | N/A (qNMR) |
| Throughput | 15 min/sample | 10 min/sample | 45 min/sample |
| Cost Per Sample | $ | ||
| Primary Risk | Peak co-elution if gradient drifts | Ion suppression | Sensitivity limited |
Detailed Experimental Protocols
Protocol 1: UHPLC-UV Separation (Isomer Resolution)
Designed to separate Fmoc-L-Ala from Fmoc-
System: Agilent 1290 Infinity II or Waters H-Class UPLC
Stationary Phase: Phenomenex Kinetex F5 (PFP) or Waters CSH Phenyl-Hexyl, 1.7 µm, 2.1 x 100 mm.
Mobile Phase A: 0.1% Phosphoric Acid in Water (H
Gradient Profile:
| Time (min) | % B | Flow (mL/min) |
|---|---|---|
| 0.0 | 30 | 0.4 |
| 8.0 | 50 | 0.4 |
| 10.0 | 95 | 0.4 |
| 12.0 | 30 | 0.4 |
Detection: UV @ 265 nm (Fmoc absorption max).
System Suitability (SST): Resolution (
Protocol 2: LC-MS/MS Quantification
Designed for trace detection in Fmoc-Asp(OtBu)-OH matrix.
System: Sciex Triple Quad 6500+ or Thermo Altis. Ionization: ESI Positive Mode. Transitions (MRM):
-
Target (Fmoc-
-Ala): (Fmoc cation) [Quantifier] -
Target (Fmoc-
-Ala): ( -Ala fragment) [Qualifier] -
Matrix (Fmoc-Asp(OtBu)-OH):
Note: Since Fmoc-Ala and Fmoc-
Analytical Decision Workflow
Use this logic flow to select the appropriate method based on your development stage and regulatory requirements (ICH Q3A).
Figure 2: Decision tree for selecting the analytical technique based on impurity type and sensitivity needs.
References
-
Obkircher, M., Stähelin, C., & Dick, F. (2008).[13] Formation of Fmoc-beta-alanine during Fmoc-protections with Fmoc-OSu.[1][4][13] Journal of Peptide Science, 14(6), 763-766. Link
-
International Conference on Harmonisation (ICH). (2006).[8] Q3A(R2): Impurities in New Drug Substances.[8][14] ICH Guidelines. Link
-
Hlebowicz, E., et al. (2008). Identification of Fmoc-beta-Ala-OH and Fmoc-beta-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives.[1][3][13] Journal of Peptide Science, 14(9). Link
-
Phenomenex. (2020). Optimization of Core-Shell Columns for Isomeric Separation of Amino Acids. Application Note. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of Fmoc-beta-Ala-OH and Fmoc-beta-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formation of Fmoc-beta-alanine during Fmoc-protections with Fmoc-OSu - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. 41 Amino acids analysis in serum by LC-MS/MS | Anaquant HCP analysis I Protein characterisation I Protein analysis [anaquant.com]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. sciex.com [sciex.com]
- 13. semanticscholar.org [semanticscholar.org]
- 14. ikev.org [ikev.org]
Comparative Guide: NMR Characterization of the Fmoc Protecting Group vs. Common Alternatives
Executive Summary
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of solid-phase peptide synthesis (SPPS) due to its orthogonality to acid-labile groups like Boc. However, verifying Fmoc incorporation and monitoring its removal requires precise analytical validation. While Mass Spectrometry provides molecular weight confirmation, Proton Nuclear Magnetic Resonance (
This guide provides a technical breakdown of the Fmoc NMR signature, compares it directly with Carbobenzyloxy (Cbz) and tert-Butyloxycarbonyl (Boc) alternatives, and outlines a self-validating protocol for reaction monitoring.
Part 1: The Fmoc NMR Fingerprint
To effectively distinguish Fmoc from other aromatic protecting groups, one must look beyond the aromatic region. The diagnostic power of the Fmoc group lies in its unique aliphatic bridge protons.
Structural Assignment & Chemical Shifts
The Fmoc group contains three distinct proton environments relevant to identification:
-
Aromatic Protons (Ar-H): 8 protons on the fluorene ring.
-
Methylene Protons (
): 2 protons adjacent to the carbamate oxygen. -
Methine Proton (
): 1 proton on the bridgehead carbon of the fluorene ring.
Table 1: Characteristic
H NMR Shifts of Fmoc (in
)
| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Structural Insight |
| Ar-H (4, 5) | 7.74 - 7.78 | Doublet (d) | 2H | ~7.5 Hz | Pseudo-ortho coupling |
| Ar-H (1, 8) | 7.58 - 7.62 | Doublet (d) | 2H | ~7.5 Hz | Often obscured by solvent |
| Ar-H (2, 3, 6, 7) | 7.28 - 7.42 | Multiplet (m) | 4H | N/A | Overlaps with other aromatics |
| 4.30 - 4.50 | Doublet (d) | 2H | ~7.0 Hz | Primary Diagnostic Signal | |
| 4.18 - 4.25 | Triplet (t) | 1H | ~7.0 Hz | Couples to |
Note: Shifts may vary by
Visualization of Connectivity
The coupling between the methylene doublet and the methine triplet is the definitive proof of intact Fmoc.
Figure 1: Structural connectivity and diagnostic NMR coupling interactions of the Fmoc group.
Part 2: Comparative Analysis (Fmoc vs. Cbz vs. Boc)
When analyzing crude reaction mixtures or validating orthogonality, distinguishing Fmoc from Cbz (Carbobenzyloxy) is the most common challenge, as both contain aromatic rings.
Performance Comparison
-
Fmoc: Best for base-labile deprotection strategies. Diagnostic signals are in a unique "middle ground" (4.0–4.5 ppm).
-
Cbz: Requires hydrogenolysis or strong acid. Diagnostic
is significantly downfield (~5.1 ppm). -
Boc: Acid-labile. Extremely distinct aliphatic signal, but lacks aromatic UV activity.
Table 2: Diagnostic Signal Comparison (
)
| Feature | Fmoc | Cbz (Z) | Boc |
| Key Aliphatic Signal | 4.2 - 4.5 ppm (d + t) | 5.10 ppm (s) | 1.44 ppm (s) |
| Integration Count | 3H (Total Aliphatic) | 2H ( | 9H ( |
| Aromatic Region | 8H (Multiplets 7.2-7.8) | 5H (Multiplet ~7.35) | None |
| Solvent Sensitivity | Moderate | Low | Low |
| Common Overlap | High (with Trp/Phe side chains) | High (with solvent | Low (overlaps with lipids/grease) |
Expert Insight: The Integration Ratio Check
To verify the success of a protection reaction, calculate the ratio of the protecting group signal to a known proton on your substrate.
-
For Fmoc: Integrate the
doublet (2H) at ~4.4 ppm. -
For Cbz: Integrate the
singlet (2H) at ~5.1 ppm. -
For Boc: Integrate the
singlet (9H) at ~1.4 ppm.
Critical Check: If the integral of the Fmoc aromatic region (expected 8H) vs. the Fmoc aliphatic region (expected 3H) is distorted, it indicates the presence of dibenzofulvene , the byproduct of Fmoc deprotection, which has distinct olefinic protons [1].
Part 3: Experimental Protocols
Protocol A: NMR Sample Preparation for Fmoc Verification
Objective: Obtain high-resolution spectra with minimal solvent interference.
-
Sample Mass: Weigh 5–10 mg of the dry, protected amine/peptide.
-
Solvent Selection:
-
Standard:Chloroform-d (
) . Provides the sharpest peaks and standard chemical shifts. -
For Peptides/Polar Compounds:DMSO-
. Note that Fmoc signals often shift slightly upfield in DMSO, and the carbamate becomes visible (~7.5-8.0 ppm).
-
-
Dissolution: Add 600 µL of solvent. Vortex for 30 seconds. Ensure the solution is clear; filter through a cotton plug if particulates remain (particulates cause line broadening).
-
Acquisition:
-
Scans: 16 (minimum) to 64.
-
Relaxation Delay (
): Set to seconds to ensure accurate integration of aromatic protons.
-
Protocol B: Monitoring Fmoc Deprotection (The "Fulvene Shift")
During deprotection (typically using 20% Piperidine in DMF), the Fmoc group is cleaved to form dibenzofulvene , which is then scavenged by piperidine. NMR can track this.
Workflow Visualization:
Figure 2: Reaction monitoring workflow. The disappearance of the doublet at 4.4 ppm confirms deprotection.
Part 4: Troubleshooting & Anomalies
Rotamers
In bulky amino acids (e.g., Fmoc-Proline or N-methylated amino acids), the Fmoc signals may appear as broad humps or double sets of peaks due to restricted rotation around the carbamate bond.
-
Solution: Run the NMR at elevated temperature (e.g., 50°C in DMSO-
) to coalesce the rotamers into sharp peaks [2].
Solvent Peaks Obscuring Signals
-
: The residual solvent peak at 7.26 ppm often overlaps with the Fmoc aromatic multiplet (Ar-H 2,3,6,7).
-
Action: Rely on the aliphatic region (4.2–4.5 ppm) for quantification.
-
-
DMSO-
: The water peak (variable, ~3.3 ppm) is usually far from Fmoc signals, but the residual DMSO quintet (2.50 ppm) can interfere if the fulvene adduct is being analyzed.
Non-First-Order Coupling
While the
-
Observation: The
signal splits into two distinct doublets of doublets (dd) rather than a clean doublet. -
Action: Integrate both sets of signals together; the total area should still equal 2H relative to the methine 1H.
References
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
-
Clayden, J., et al. (2012). Organic Chemistry. 2nd Edition. Oxford University Press. (Chapter 24: Regioselectivity and Protecting Groups). [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]
Mass Spectrometry Fragmentation Patterns of Fmoc-L-Peptides: A Comparative Technical Guide
Topic: Mass Spectrometry Fragmentation Patterns of Fmoc-L-Peptides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In Solid-Phase Peptide Synthesis (SPPS), the analysis of Fmoc-protected intermediates is a critical, yet often underutilized, diagnostic tool. While standard proteomics workflows focus on naked (deprotected) peptides, the ability to characterize Fmoc-L-peptides allows for real-time monitoring of coupling efficiency, identification of difficult sequences, and troubleshooting of synthesis artifacts (e.g., incomplete deprotection, aspartimide formation).
This guide objectively compares the mass spectrometry (MS) behavior of Fmoc-protected peptides versus their free (deprotected) counterparts . It details the unique fragmentation mechanisms driven by the bulky fluorenylmethyloxycarbonyl (Fmoc) group, outlines optimized LC-MS protocols, and provides a mechanistic framework for interpreting complex spectra.
Mechanistic Deep Dive: The "Fmoc Effect" on Fragmentation
The presence of the Fmoc group alters the gas-phase physics of peptide ions in three distinct ways: charge localization , steric hindrance , and fragmentation pathways .
The Protonated Aziridinone Pathway
Unlike free peptides, where b-type ion formation at the N-terminus is often suppressed (especially with N-terminal Glycine), Fmoc-peptides exhibit a strong propensity for
-
Mechanism: The carbonyl oxygen of the Fmoc group acts as a nucleophile, attacking the
-carbon of the first amino acid. This forms a stable protonated aziridinone (oxazolone-like) intermediate. -
Significance: This pathway is so favorable that the
ion (typically m/z ~223 + residue mass) is often a base peak, serving as an immediate confirmational signal for the N-terminal residue identity.
The McLafferty-Type Rearrangement
The Fmoc group is labile under Collision-Induced Dissociation (CID). A characteristic neutral loss occurs via a McLafferty-type rearrangement, leading to the expulsion of dibenzofulvene and CO
-
Transition:
-
Observation: This results in a high-intensity product ion corresponding to the protonated free peptide . This "in-source" or MS/MS deprotection allows for simultaneous sequencing of the peptide backbone even while analyzing the protected species.
Diagnostic Reporter Ions
The fluorene ring system generates a distinct "fingerprint" in the low-mass region, useful for confirming the presence of the protecting group in impurity profiles.
| Ion Species | m/z | Origin |
| Fluorenyl Cation | 165.07 | Stable aromatic carbocation (C |
| Dibenzofulvene Radical | 178.08 | Radical cation of the elimination product (C |
| Protonated Dibenzofulvene | 179.09 | Protonated form of the elimination product (C |
Visualization: Fragmentation Pathways[1]
The following diagram illustrates the divergent fragmentation pathways for an Fmoc-protected peptide under ESI-CID conditions.
Figure 1: Divergent fragmentation pathways of Fmoc-peptides showing the generation of diagnostic b1 ions and the "in-situ" deprotection to free peptide ions.
Comparative Analysis: Fmoc-Peptides vs. Free Peptides
This table contrasts the analytical performance and spectral characteristics of Fmoc-protected peptides against standard free peptides.
| Feature | Fmoc-Protected Peptide | Free (Deprotected) Peptide |
| Ionization Efficiency (ESI) | Variable. High hydrophobicity can suppress ionization in aqueous mobile phases. Requires high organic content (>50% ACN). | High. Excellent solubility in aqueous/acidic buffers promotes efficient protonation. |
| Dominant Ion Series | b-type biased. Strong | y-type biased. Mobile proton model favors C-terminal fragments (y-ions), especially with basic residues (Arg/Lys). |
| N-Terminal Diagnostic | Excellent. | Poor. |
| Neutral Losses | Characteristic. Loss of 222 Da (Fmoc group) or 266 Da (Fmoc-CO | Generic. Loss of H |
| Chromatographic Retention | Strong. Elutes at high %B (Late gradient). Risk of carryover. | Moderate. Elutes across the gradient based on sequence hydrophobicity. |
| Impurity Profiling | High Specificity. Can distinguish "Fmoc-on" vs. "Fmoc-off" species (e.g., n-1 deletion vs. incomplete deprotection). | Lower Specificity. Harder to distinguish truncated species without the protecting group mass shift. |
Experimental Protocols
To reliably analyze Fmoc-peptides, standard proteomics protocols must be modified to account for solubility and ionization suppression.
Sample Preparation (Solubility Critical)
Fmoc peptides are prone to aggregation in aqueous acid.
-
Dissolution: Dissolve the crude peptide/resin cleavage product in 100% DMF or 50:50 ACN:Water first.
-
Dilution: Dilute to ~0.1 mg/mL with 0.1% Formic Acid in 50% ACN . Avoid pure water as the diluent to prevent precipitation.
-
Centrifugation: Spin at 10,000 x g for 5 mins to remove resin fines (if analyzing direct cleavage).
LC-MS Acquisition Parameters
Objective: Balance "soft" ionization (to see the intact Fmoc-peptide) with "hard" fragmentation (for sequencing).
-
Column: C4 or C8 (instead of C18) is recommended for peptides >15 residues to prevent irreversible binding due to the Fmoc group's hydrophobicity.
-
Mobile Phase A: Water + 0.1% Formic Acid (FA).[2] Avoid TFA, as it suppresses ionization of hydrophobic species.[2]
-
Mobile Phase B: Acetonitrile + 0.1% FA.
-
Gradient: Steeper and higher organic range (e.g., 20% to 95% B over 10 mins). Fmoc species typically elute >60% B.
-
Source Temperature: Keep <300°C. Excessive heat can cause premature loss of the Fmoc group in the source (In-Source Decay), confusing the analysis.
Workflow Visualization
Figure 2: Optimized analytical workflow for Fmoc-peptide characterization emphasizing solubility and specific detection nodes.
References
-
Ramesh, M., et al. (2011). "Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MSn)." Rapid Communications in Mass Spectrometry, 25(14), 1949-1958. Link
-
Behrens, F., et al. (2013). "Characterization of Hydrophobic Peptides in the Presence of Detergent by Photoionization Mass Spectrometry." PLOS ONE, 8(11), e79033. Link
-
Paizs, B., & Suhai, S. (2005). "Fragmentation pathways of protonated peptides." Mass Spectrometry Reviews, 24(4), 508-548. Link
-
Fields, G. B., & Noble, R. L. (1990). "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids." International Journal of Peptide and Protein Research, 35(3), 161-214. Link
-
Eggen, I., et al. (2014). "Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives." Journal of Peptide Science, 20(11), 860-865. Link
Sources
Comparative Guide: Enantiomeric Purity Determination of Fmoc-L-Phe-OH via Chiral HPLC
Executive Summary & Strategic Importance
Objective: To determine the enantiomeric purity of N-(9-Fluorenylmethoxycarbonyl)-L-Phenylalanine (Fmoc-L-Phe-OH) with a limit of detection (LOD) for the D-isomer < 0.1%.
The Stakes: In Solid Phase Peptide Synthesis (SPPS), the purity of the starting amino acid is non-negotiable. Using Fmoc-L-Phe-OH with even 0.5% D-isomer contamination leads to the formation of diastereomeric peptide impurities. Unlike deletion sequences, these diastereomers often possess identical physicochemical properties to the target peptide, making downstream purification (preparative HPLC) exponentially difficult or impossible.
Technical Challenge: Fmoc-L-Phe-OH is hydrophobic and possesses a bulky aromatic protecting group. Standard C18 columns cannot separate enantiomers. The separation requires a Chiral Stationary Phase (CSP) capable of "three-point interaction" (hydrogen bonding,
Comparative Analysis of Stationary Phases
For Fmoc-amino acids, three primary column technologies dominate the field. This guide compares their efficacy specifically for Fmoc-Phe-OH .
Table 1: Stationary Phase Performance Matrix
| Feature | Coated Cellulose (e.g., Lux Cellulose-2) | Immobilized Amylose (e.g., CHIRALPAK IA) | Pirkle-Type (e.g., Whelk-O 1) |
| Primary Mechanism | Steric fit in helical groove + H-bonding | Steric fit + H-bonding (Robust backbone) | |
| Selectivity ( | High (Proven 18/19 Fmoc-AA hit rate) | Moderate to High | High (Specific for aromatic analytes) |
| Solvent Compatibility | Restricted (Alkane/Alcohol only) | Universal (DCM, THF, EtOAc allowed) | Universal (Compatible with all standard solvents) |
| Mode of Operation | Reversed Phase (RP) or Normal Phase (NP) | RP, NP, or Polar Organic | RP or NP (Excellent in NP) |
| Elution Order | Fixed | Fixed | Invertible (via (R,R) or (S,S) column choice) |
| Recommendation | Primary Choice for QC | Best for Solubility Issues | Best for Prep/Scale-up |
Senior Scientist Insight: Why Choose Which?
-
The "Gold Standard" (Coated Cellulose): Phenomenex application data confirms that Cellulose-2 (Cellulose tris(3-chloro-4-methylphenylcarbamate)) provides baseline resolution (
) for Fmoc-Phe-OH in Reversed Phase mode [1]. This is often the starting point for QC labs. -
The "Solubility Solver" (Immobilized): Fmoc-Phe-OH is highly hydrophobic.[1] If you observe precipitation in standard Hexane/IPA mobile phases, an Immobilized Amylose column allows you to add Dichloromethane (DCM) or Ethyl Acetate to the mobile phase to maintain solubility without stripping the chiral selector [3].
-
The "Inverter" (Whelk-O 1): If the D-isomer impurity elutes on the tail of the massive L-isomer peak, quantification becomes inaccurate. The Whelk-O 1 allows you to switch column chirality (e.g., use the S,S column instead of R,R), forcing the small D-impurity to elute before the main peak, vastly improving integration accuracy [4].
Recommended Experimental Protocol
This protocol utilizes the Reversed Phase (RP) mode on a Polysaccharide-based column.[2][3][4] RP is preferred over Normal Phase for Fmoc-AAs because it avoids the solubility issues associated with high-hexane mobile phases and uses standard aqueous/organic solvents compatible with LC-MS if needed.
Materials & Equipment[5]
-
Column: Lux Cellulose-2 (Phenomenex) or CHIRALCEL OZ-3 (Daicel). Dimensions: 150 x 4.6 mm, 3 µm or 5 µm.
-
System: HPLC with UV Detector (DAD/VWD).
-
Reagents: Acetonitrile (HPLC Grade), Water (Milli-Q), Trifluoroacetic Acid (TFA).
Mobile Phase Preparation[6]
-
Solvent A: 0.1% TFA in Water.
-
Solvent B: 0.1% TFA in Acetonitrile.
-
Isocratic Composition: 60% B / 40% A.
-
Note: The high organic content (60% ACN) is necessary to elute the hydrophobic Fmoc-Phe group. The TFA ensures the carboxylic acid remains protonated (
), preventing peak tailing caused by ionization.
-
Sample Preparation (Critical Step)
Fmoc-Phe-OH is prone to aggregation.
-
Weigh: 5.0 mg of Fmoc-L-Phe-OH sample.
-
Dissolve: Add 1.0 mL of 100% Methanol or Acetonitrile . Do not dissolve in the mobile phase initially, as the water content may cause precipitation.
-
Filter: 0.22 µm PTFE syringe filter.
-
Vial: Transfer to amber HPLC vial (protect from light to prevent Fmoc cleavage).
Instrument Parameters[7]
-
Flow Rate: 1.0 mL/min.[2]
-
Temperature: 25°C (Ambient).
-
Detection: UV @ 254 nm (Targeting the Fmoc chromophore) and 220 nm (Peptide bond/Carboxyl).
-
Injection Volume: 5 µL.
Method Validation & System Suitability
To ensure "Trustworthiness" (Part 2 of requirements), the method must be self-validating.
System Suitability Criteria (SST)
Before running unknown samples, inject a Racemic Standard (Mix of Fmoc-L-Phe and Fmoc-D-Phe) to confirm separation power.
| Parameter | Acceptance Criteria | Calculation |
| Resolution ( | ||
| Tailing Factor ( | ||
| Selectivity ( |
Data Analysis:
Calculate the % D-Isomer using the area normalization method:
Visualizing the Workflow & Mechanism
Diagram 1: Analytical Decision Workflow
This flowchart guides the user through column and mode selection based on sample behavior.
Caption: Decision tree for selecting the optimal chromatographic mode based on Fmoc-AA solubility.
Diagram 2: Chiral Recognition Mechanism
Visualizing how the stationary phase distinguishes between the L and D enantiomers of Fmoc-Phe.
Caption: The "Three-Point Interaction" model. The bulky Fmoc group utilizes Pi-Pi stacking, while the side chain encounters steric discrimination.
Troubleshooting & Optimization
-
Issue: Peak Tailing.
-
Cause: Interaction between the free carboxylic acid of Phe and residual silanols on the silica.
-
Fix: Increase TFA concentration to 0.1% or 0.2%. Ensure the column is "end-capped" (most modern Lux/Chiralpak columns are).
-
-
Issue: Broad Peaks.
-
Cause: Slow mass transfer or poor solubility.
-
Fix: Increase column temperature to 35°C or 40°C to improve kinetics and reduce viscosity.
-
-
Issue: "Ghost" Peaks.
-
Cause: Fmoc group cleavage.[5]
-
Fix: Avoid leaving the sample in basic conditions or in direct light. Fmoc is base-labile (cleaved by piperidine, but also slowly by other amines). Ensure the autosampler is kept cool (4°C).
-
References
-
Phenomenex. (2022). Enantioseparation of N-FMOC α-Amino Acids Using Chiral HPLC (TN-1148). Technical Application Note.[2][3][4] Link
-
Daicel Chiral Technologies. (2021). Immobilized vs. Coated Polysaccharide Chiral Columns: Key Differences.Link
-
MDPI. (2021). Comparison of Coated and Immobilized Chiral Stationary Phases Based on Amylose. Molecules Journal. Link
-
Regis Technologies. (2023). Whelk-O 1 Chiral Columns Application Guide.Link
-
Sigma-Aldrich. (2024). Fmoc-Phe-OH Product Specification & Purity Analysis.Link
Sources
Technical Guide: Detection of Free Amine Impurities in Fmoc-L-Amino Acid Stocks
Executive Summary: The "Double Insertion" Threat[1]
In Solid Phase Peptide Synthesis (SPPS), the purity of the starting Fmoc-amino acid is not merely a matter of stoichiometry; it is a matter of sequence integrity. The most insidious impurity in an aged Fmoc-amino acid stock is the free amino acid itself (the deprotected species).
If an Fmoc-amino acid stock contains free amines (e.g., H-Gly-OH present in Fmoc-Gly-OH), these free amines act as competitive nucleophiles during the coupling step. They couple to the resin but lack the Fmoc protecting group.[1] This allows a second amino acid to couple immediately to the first one within the same cycle, resulting in a double insertion (e.g., a Gly-Gly sequence where a single Gly was intended). These deletion/insertion sequences are often chromatographically indistinguishable from the target peptide, leading to catastrophic purification failures.
This guide objectively compares three detection methodologies—TLC , Colorimetric Assays (Kaiser/Chloranil) , and HPLC-CAD/MS —to empower you to validate your building blocks before synthesis begins.
Comparative Analysis of Detection Methods
Method A: Thin Layer Chromatography (TLC)
The Rapid Screen
TLC is the most accessible method for detecting gross contamination (>1%). Since Fmoc-amino acids are significantly less polar than their free amino acid counterparts, they separate easily on silica or cellulose.
-
Mechanism: Polarity-based separation followed by ninhydrin staining.
-
Best For: Quick "Go/No-Go" decisions on old bottles found on the shelf.
-
Limitation: Poor sensitivity. It is difficult to visualize <0.5% free amine, which is enough to ruin a GMP synthesis.
Method B: Colorimetric Assays (Kaiser & Chloranil)
The Process Check
The Kaiser test is the standard in-process check for SPPS, but it can be adapted to test raw materials. It relies on the reaction of ninhydrin with primary amines to form Ruhemann’s Purple.[2]
-
Mechanism: Ninhydrin reacts with free primary amines.[2][3] The chromophore formed absorbs strongly at 570 nm.
-
Critical Nuance: The Kaiser test does not detect secondary amines (e.g., Proline).[3] For Fmoc-Pro-OH or Fmoc-N-Me-AA, you must use the Chloranil or Isatin test.[3]
-
Best For: High-sensitivity qualitative checks.
Method C: HPLC with CAD or Pre-column Derivatization
The Quantitative Gold Standard
Standard HPLC-UV is insufficient for this specific application. Why? Because free amino acids (impurities) lack the fluorenyl chromophore. They are invisible at 254/280 nm. To detect them, you must use a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS), or employ pre-column derivatization (e.g., OPA).
-
Mechanism: Separation on C18 columns.[4] Detection via universal response (CAD) or mass-to-charge ratio (MS).
-
Best For: GMP validation, quantifying exact impurity levels (e.g., 0.1%).
Data Presentation & Decision Matrix
The following table synthesizes experimental data comparing the three methodologies.
| Feature | TLC (Silica/Ninhydrin) | Kaiser Test (Solution Phase) | HPLC-CAD / LC-MS |
| Limit of Detection (LOD) | ~0.5 - 1.0% | ~0.05% (Primary Amines) | < 0.01% |
| Quantification | Semi-Quantitative | Semi-Quantitative | Quantitative |
| Time to Result | 20-30 Minutes | 10 Minutes | 45-60 Minutes |
| Cost Per Run | Low (<$2) | Low (<$1) | High (>$50) |
| Specificity | High (Visual separation) | Low (Reacts with any primary amine) | Very High |
| Blind Spot | Plate overloading | Secondary Amines (Proline) | Requires specialized detector (UV fails) |
Experimental Protocols
Protocol 1: The Modified Kaiser Test for Raw Materials
Use this for checking Fmoc-Ala, Gly, Leu, etc. (Primary amines only).
Reagents:
-
Solution A: 5% Ninhydrin in Ethanol.
-
Solution B: 80g Phenol in 20mL Ethanol.
-
Solution C: 2mL 0.001 M KCN (aq) in 98mL Pyridine.
Workflow:
-
Dissolve 10 mg of the Fmoc-amino acid sample in 1 mL of Methanol in a small glass vial.
-
Add 2 drops of Solution A, 2 drops of Solution B, and 2 drops of Solution C.
-
Heat at 100°C for 5 minutes.
-
Interpretation:
-
Yellow/Straw: Pass (No free amine).
-
Blue/Purple: Fail (Free amine present).[5]
-
Protocol 2: The Chloranil Test for Secondary Amines
Use this specifically for Fmoc-Proline or N-methylated amino acids.
Reagents:
-
Solution: 2% Acetaldehyde and 2% p-Chloranil in DMF.
Workflow:
-
Dissolve 10 mg of Fmoc-Pro-OH in 1 mL of DMF.
-
Add 5 drops of the Chloranil solution.
-
Let stand at room temperature for 5 minutes.
-
Interpretation:
-
Amber/Yellow: Pass.
-
Dark Blue/Green: Fail (Free secondary amine present).
-
Visualized Workflow: The "Go/No-Go" Decision Tree
The following diagram outlines the logical flow for validating an Fmoc stock before loading it onto a synthesizer.
Caption: Logical workflow for validating Fmoc-amino acid purity. Dashed lines indicate optional high-stringency validation.
References
-
Veranderova, M., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients. National Institutes of Health (NIH). Available at: [Link]
-
Agilent Technologies. (2010).[6] Analysis of Amino Acids by HPLC: Derivatization and Separation. Available at: [Link]
-
Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides.[2][3] Analytical Biochemistry, 34(2), 595–598. (Foundational Method Reference).
Sources
- 1. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. agilent.com [agilent.com]
Comparative Guide: Optimizing Fmoc-L- Derivative Quantification via UV Absorbance Coefficients
Executive Summary & Core Directive
In Solid Phase Peptide Synthesis (SPPS), the precise quantification of Fmoc-L-amino acid loading onto resin is the single most critical quality control step before chain assembly. An error here propagates exponentially, leading to failed syntheses or wasteful reagent consumption.
While Amino Acid Analysis (AAA) via HPLC is the "gold standard" for accuracy, it is too slow for routine process monitoring. UV-Visible spectrophotometry of the cleaved Fmoc chromophore is the industry workhorse. However, this method is often performed with "legacy" parameters that ignore modern photometric insights.
This guide objectively compares the standard 301 nm quantification method against the robust 290 nm alternative and high-sensitivity 267 nm protocols. It provides a self-validating workflow to ensure your loading calculations are chemically and mathematically sound.
The Mechanism: What Are We Actually Measuring?
To quantify Fmoc, we do not measure the Fmoc-amino acid itself. We measure the dibenzofulvene (DBF) species released during deprotection.[1][2]
When Fmoc is removed by a secondary amine (typically 20% Piperidine in DMF), the reaction proceeds in two steps:[3]
-
Elimination: Base-catalyzed removal of the fluorenyl ring proton, releasing free dibenzofulvene (DBF).
-
Adduct Formation: The highly reactive DBF undergoes a Michael addition with the excess piperidine to form the DBF-piperidine adduct .
Critical Distinction: The UV spectrum of the adduct differs from free DBF.[3] If you use DBU (a non-nucleophilic base) instead of piperidine, you generate free DBF, which requires different extinction coefficients. This guide focuses on the standard Piperidine/DMF system.[4]
Visualizing the Reaction Pathway[5]
Figure 1: The chemical pathway of Fmoc quantification. Note that the species quantified (Adduct) is distinct from the intermediate (DBF).
Comparative Analysis: Selecting the Wavelength
The choice of wavelength determines the Extinction Coefficient (
Table 1: Extinction Coefficients ( ) in 20% Piperidine/DMF
| Wavelength ( | Extinction Coefficient ( | Sensitivity | Robustness | Application Case |
| 301 nm | 7,800 M⁻¹cm⁻¹ | High | Moderate | Standard. The industry benchmark (Meienhofer, 1979). Best for general loading (0.2–0.8 mmol/g). |
| 290 nm | 5,800 - 6,089 M⁻¹cm⁻¹ | Moderate | High | Precision. The spectral peak is broader here. Small wavelength calibration errors (±1 nm) cause less error than at the sharp 301 nm peak. |
| 267 nm | 17,500 M⁻¹cm⁻¹ | Very High | Low | Trace Analysis. Use only for very low loading (<0.1 mmol/g) or checking cleavage completeness. Risks detector saturation on normal resins. |
Comparison with Alternative Methods
| Method | Accuracy | Speed | Cost | Pros/Cons |
| UV (Fmoc Cleavage) | High | Fast (30 min) | Low | Best Balance. Relies on |
| Gravimetric | Low | Fast | Low | Not Recommended. Measuring weight gain is prone to error due to solvent trapping and resin swelling. |
| HPLC (AAA) | Very High | Slow (24h+) | High | Gold Standard. Requires hydrolysis. Use for validating critical GMP batches, not routine checks. |
Validated Protocol: The "Piperidine Cleavage Assay"
This protocol is designed to be self-validating by ensuring the absorbance falls within the linear range of the spectrophotometer (0.2 – 1.0 AU).
Reagents
-
Cleavage Solution: 20% (v/v) Piperidine in DMF (Freshly prepared).
-
Blank: The same 20% Piperidine/DMF solution.
-
Sample: Dry Fmoc-amino acid resin.
Step-by-Step Workflow
-
Weighing: Accurately weigh 10–15 mg of dried resin into a 10 mL or 25 mL volumetric flask. Record mass (
) in mg.[4] -
Cleavage: Add ~2 mL of Cleavage Solution. Let stand for 20–30 minutes with occasional swirling.
-
Note: Do not shake so vigorously that resin sticks to the walls above the solvent line.
-
-
Dilution (The Critical Step): Fill the flask to the mark with Cleavage Solution. Stopper and invert to mix.
-
Self-Check: If the solution is extremely dark (opaque), you must perform a secondary dilution.
-
-
Measurement:
-
Calculation:
Where:
- = Absorbance value[3][4][8][5][6][7][9]
- = Volume of flask (e.g., 10 or 25)
- = 7800 M⁻¹cm⁻¹ (or 5800 at 290 nm)[8]
- = Mass of resin in mg[4][9]
- = Path length (usually 1 cm)[3]
Protocol Visualization
Figure 2: Operational workflow for UV quantification. The "Visual Check" step prevents Beer-Lambert linearity errors.
Troubleshooting & Scientific Integrity
The "Saturation" Trap
Beer-Lambert law deviates from linearity above ~1.0 - 1.5 AU due to stray light and molecular interactions.
-
Symptom: Calculated loading is consistently lower than expected (e.g., 0.4 mmol/g instead of 0.7 mmol/g).
-
Fix: If
, dilute the sample 1:10 and re-measure. Multiply the result by 10.
Solvent Quality (The DMF Issue)
DMF degrades into dimethylamine and formic acid over time.[2] Dimethylamine is a secondary amine and will slowly remove Fmoc.
-
Risk: If your "Blank" DMF is old and your "Sample" DMF is fresh, your baseline is invalid.
-
Standard: Always use the exact same batch of Piperidine/DMF for the blank and the cleavage.
Reference Cell Compensation
Since 20% Piperidine absorbs significantly in the UV range (below 260 nm) and has a refractive index different from air, using air as a blank is invalid. You must blank with the solvent mixture.
References
-
Meienhofer, J., Waki, M., Heimer, E. P., Lambros, T. J., Makofske, R. C., & Chang, C. D. (1979). Solid phase peptide synthesis calculated from the ultraviolet absorption of the fluorenylmethoxycarbonyl group. International Journal of Peptide and Protein Research, 13(1), 35–42.
-
Eissler, S., et al. (2017). Substitution determination of Fmoc-substituted resins at different wavelengths. Journal of Peptide Science, 23(10), 757–762.
-
Gude, M., Ryf, J., & White, P. D. (2002). An accurate method for the quantitation of Fmoc-derivatized solid phase supports.[3][7] Letters in Peptide Science, 9, 203–206.
Sources
- 1. Analysis of 9-fluorenylmethoxycarbonyl (FMOC) loading of solid-phase synthesis resins by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Substitution determination of Fmoc‐substituted resins at different wavelengths - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. researchgate.net [researchgate.net]
- 6. Making sure you're not a bot! [mostwiedzy.pl]
- 7. biotage.com [biotage.com]
- 8. Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine | MDPI [mdpi.com]
- 9. rsc.org [rsc.org]
A Senior Application Scientist's Guide to Comparative Studies in Drug Development
This guide provides an in-depth comparative analysis of critical methodologies in the drug development pipeline. It is designed for researchers, scientists, and drug development professionals to facilitate informed decision-making by objectively comparing the performance of alternative approaches, supported by experimental data and protocols.
Section 1: Target Validation - The Foundation of Drug Discovery
Target validation is a critical initial step to ensure that a molecular target plays a causative role in a disease and is amenable to therapeutic intervention.[1] The two primary complementary approaches for target validation are genetic and chemical validation.[2]
Genetic vs. Chemical Target Validation
Genetic validation involves manipulating a target's gene to observe the effect on the disease phenotype, providing strong evidence for the target's role.[1] Chemical validation utilizes small molecules to modulate a target's function, offering insights into the target's druggability.[2]
| Parameter | Genetic Validation (e.g., CRISPR/Cas9 Knockout) | Chemical Validation (e.g., Small Molecule Inhibitor) |
| Principle | Gene editing to ablate target expression. | Use of a selective molecule to inhibit target function. |
| Key Insights | Unambiguous link between target and phenotype. | Target druggability and potential for therapeutic intervention. |
| Limitations | Potential for off-target effects; developmental compensation. | Off-target effects of the chemical probe; availability of suitable probes. |
| Experimental Time | Weeks to months for cell line generation and validation. | Days to weeks for in vitro assays. |
| Cost | Moderate to high, depending on the complexity. | Low to moderate for initial screening. |
Experimental Protocol: Comparative Target Validation of Kinase X in a Cancer Cell Line
This protocol outlines a comparative workflow to validate Kinase X as a therapeutic target in a cancer cell line using both CRISPR/Cas9-mediated knockout and a selective small molecule inhibitor.
Caption: Workflow for validating Kinase X using a selective inhibitor.
Step-by-Step Methodology:
-
Inhibitor Selection and Quality Control: Obtain a highly selective and potent inhibitor for Kinase X. Verify its purity and identity via LC-MS.
-
Dose-Response Treatment: Treat the cancer cell line with a range of inhibitor concentrations to determine the IC50 value for cell viability.
-
On-Target Engagement: Confirm that the inhibitor engages with Kinase X at the cellular level by assessing the phosphorylation of a known downstream substrate via Western blot.
-
Phenotypic Assays: Perform proliferation and apoptosis assays at concentrations around the IC50 value to assess the phenotypic effects of Kinase X inhibition.
Section 2: Hit Identification and Lead Optimization
Following target validation, the next phase involves identifying "hits" — compounds that modulate the target in the desired way — and optimizing them into "leads" with improved potency, selectivity, and drug-like properties. [3]
High-Throughput Screening (HTS) vs. High-Content Screening (HCS)
HTS and HCS are two primary methods for screening large compound libraries. HTS is designed for speed and throughput, testing a large number of compounds against a single endpoint. [4]In contrast, HCS provides more detailed, multiparametric data on a smaller number of compounds. [4]
| Parameter | High-Throughput Screening (HTS) | High-Content Screening (HCS) |
|---|---|---|
| Principle | Rapidly assays large compound libraries for a single biological activity. [3][5] | Automated microscopy and image analysis to measure multiple cellular parameters. [4] |
| Data Output | Single data point per compound (e.g., luminescence, fluorescence intensity). [4] | Multiparametric data (e.g., protein localization, cell morphology, organelle health). [4] |
| Throughput | 100,000s of compounds per day. [5] | 1,000s to 10,000s of compounds per day. |
| Cost per Well | Lower. | Higher. |
| Ideal Application | Primary screening of large, diverse compound libraries. | Secondary screening, mechanism of action studies, and toxicity profiling. |
Lead Optimization Strategies
Lead optimization is an iterative process of refining the chemical structure of a hit to improve its pharmacological and pharmacokinetic properties. [6]Key techniques include Structure-Activity Relationship (SAR) analysis, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry. [6][7]
Caption: The iterative cycle of lead optimization.
Section 3: Preclinical Testing - Bridging the Gap to Human Trials
Preclinical research is essential to evaluate the safety and potential efficacy of a drug candidate before it is tested in humans. [8][9]This stage primarily involves a combination of in vitro and in vivo studies.
In Vitro vs. In Vivo Studies
In vitro studies are conducted in a controlled laboratory environment, such as in test tubes or on cell cultures, while in vivo studies are performed in living organisms, typically animal models. [10][11]
| Parameter | In Vitro Studies | In Vivo Studies |
|---|---|---|
| Environment | Controlled, artificial environment (e.g., petri dish, test tube). [10] | Whole, living organism. [10] |
| Complexity | Low, isolates specific biological components. | High, captures complex physiological interactions. [10] |
| Advantages | Cost-effective, high-throughput, allows for mechanistic studies. [10][12] | Provides data on systemic effects, pharmacokinetics, and toxicology. [11][12] |
| Limitations | May not accurately reflect the complexity of a whole organism. [13]| Expensive, time-consuming, ethical considerations. [11][12]|
Comparative Toxicology Screening
Toxicology studies are a critical component of preclinical testing to identify potential adverse effects. [14]A tiered approach, starting with in vitro assays and progressing to in vivo models, is often employed.
| Assay Type | Methodology | Endpoint | Alternative Models |
| Cytotoxicity | Cell viability assays (e.g., MTT, LDH) on various cell lines. | IC50 (Concentration causing 50% inhibition of cell growth). | Zebrafish embryo toxicity assays. [15] |
| Cardiotoxicity | hERG patch-clamp assay, stem cell-derived cardiomyocytes. | hERG channel inhibition, changes in beat rate and contractility. | Zebrafish cardiotoxicity models. [15] |
| Hepatotoxicity | Primary hepatocytes, HepG2 cells. | Enzyme leakage (ALT, AST), mitochondrial dysfunction. | Zebrafish hepatotoxicity models. [15] |
| Genotoxicity | Ames test, in vitro micronucleus assay. | Mutagenicity, chromosomal damage. | N/A |
| Developmental and Reproductive Toxicology (DART) | In vivo studies in rodents and rabbits. [16] | Effects on fertility, embryonic development, and postnatal development. [16] | Zebrafish teratogenicity assays. [15] |
Section 4: Pharmacokinetics and Pharmacodynamics - Understanding Drug Action
Pharmacokinetics (PK) and pharmacodynamics (PD) are two distinct but interconnected disciplines crucial for understanding a drug's behavior in the body. [17][18]PK describes what the body does to the drug, while PD describes what the drug does to the body. [17][18][19][20]
Key PK and PD Parameters
| Pharmacokinetics (PK) | Description | Pharmacodynamics (PD) | Description |
| Absorption | The process by which a drug enters the bloodstream. [19] | Efficacy (Emax) | The maximum effect a drug can produce. |
| Distribution | The reversible transfer of a drug from one location to another within the body. [19] | Potency (EC50) | The concentration of a drug that produces 50% of the maximal effect. |
| Metabolism | The chemical alteration of a drug by the body. [19] | Mechanism of Action | The specific biochemical interaction through which a drug produces its pharmacological effect. |
| Excretion | The removal of a drug from the body. [19] | Dose-Response Relationship | The relationship between the dose of a drug and the magnitude of its effect. |
Integrated PK/PD Modeling
Integrated PK/PD modeling is a powerful tool used to predict the therapeutic efficacy and safety of a drug. By linking drug concentration (PK) to its pharmacological effect (PD), these models can help optimize dosing regimens for clinical trials.
Caption: The relationship between PK, PD, and therapeutic outcome.
References
-
Target identification and validation. (n.d.). Fiveable. Retrieved from [Link]
-
High-throughput screening (HTS). (2019, April 10). BMG LABTECH. Retrieved from [Link]
-
Overview of methods for comparing the efficacies of drugs in the absence of head-to-head clinical trial data. (n.d.). PMC. Retrieved from [Link]
-
Comparing Drug Studies: Analytical Methods Matter. (2007, October 1). RX Communications. Retrieved from [Link]
-
What is the Difference Between High-Content Screening (HCS) and High-Throughput Screening (HTS)? (n.d.). Biobide. Retrieved from [Link]
-
4 Key Comparisons of In Vitro and In Vivo Research Methodologies. (n.d.). bioaccess. Retrieved from [Link]
-
What are the methods of lead optimization in drug discovery? (2025, May 21). Patsnap Synapse. Retrieved from [Link]
-
Comparability Protocols for Human Drugs and Biologics: Chemistry, Manufacturing, and Controls Information Guidance for Industry. (n.d.). FDA. Retrieved from [Link]
-
In Vivo vs In Vitro: Definition, Pros and Cons. (2023, December 18). Technology Networks. Retrieved from [Link]
-
Target Validation: Linking Target and Chemical Properties to Desired Product Profile. (n.d.). PMC. Retrieved from [Link]
-
The Difference Between Pharmacokinetics and Pharmacodynamics. (n.d.). BioAgilytix. Retrieved from [Link]
-
Comparison of Different High-Throughput Screening Methods. (n.d.). ResearchGate. Retrieved from [Link]
-
Toxicological screening. (n.d.). PMC. Retrieved from [Link]
-
Preclinical vs. Clinical Research: Key Stages of Drug Development. (n.d.). IntuitionLabs. Retrieved from [Link]
-
General Principles of Preclinical Study Design. (n.d.). PMC. Retrieved from [Link]
-
Target identification and validation in research. (n.d.). World Journal of Biology Pharmacy and Health Sciences. Retrieved from [Link]
-
Back to the Future of Lead Optimization: Benchmarking Compound Prioritization Strategies. (2025, July 9). Retrieved from [Link]
-
In Vivo vs. In Vitro Models Differences & Applications. (n.d.). Liveon Biolabs. Retrieved from [Link]
-
Evaluation Metrics for ML Models in Drug Discovery. (2024, December 18). Elucidata. Retrieved from [Link]
-
Pharmacokinetics vs Pharmacodynamics: Key Differences in PK vs PD. (2025, February 17). KCAS Bio. Retrieved from [Link]
-
The effect of comparative effectiveness research on drug development innovation: A 360° value appraisal. (2025, August 6). ResearchGate. Retrieved from [Link]
-
In vitro vs. In vivo: Is One Better? (2019, November 28). UHN Research. Retrieved from [Link]
-
High Throughput Screening Assays for Drug Discovery. (2025, November 13). BellBrook Labs. Retrieved from [Link]
-
Difference between Preclinical Trials and Clinical Trials on Drug Products. (2025, May 28). IML Research. Retrieved from [Link]
-
Target Validation. (n.d.). EMBL-EBI. Retrieved from [Link]
-
Transforming drug development with statistical methodologies. (2025, June 10). pharmaphorum. Retrieved from [Link]
-
Top Clinical Trial Metrics for Performance & Compliance. (2025, July 24). SRM Technologies. Retrieved from [Link]
-
Structural simplification: an efficient strategy in lead optimization. (2019, June 6). PMC. Retrieved from [Link]
-
Understanding Pharmacokinetics & Pharmacodynamics. (n.d.). Alimentiv. Retrieved from [Link]
-
What study design should I use for Retrospectively comparing 2 drugs for their efficacy and safety ? (2018, December 12). ResearchGate. Retrieved from [Link]
-
Technological advances in high-throughput screening. (n.d.). PubMed. Retrieved from [Link]
-
Validation strategies for target prediction methods. (2019, April 9). Briefings in Bioinformatics. Retrieved from [Link]
-
Predicting Toxicity in Drug Development. (2022, February 2). Pharmaceutical Technology. Retrieved from [Link]
-
Key Metrics and KPI's for Measuring Success in Pharma Commercialization. (2025, March 16). Anervea. Retrieved from [Link]
- Chapter 20: Lead Optimisation: What You Should Know! (2023, February 3). Books.
-
Drug–Target Interaction Prediction via Dual-Interaction Fusion. (n.d.). MDPI. Retrieved from [Link]
-
Chapter 1 Pharmacokinetics & Pharmacodynamics. (n.d.). NCBI. Retrieved from [Link]
-
Preclinical Studies in Drug Development. (n.d.). PPD. Retrieved from [Link]
-
In Vivo vs In Vitro: Differences in Early Drug Discovery. (n.d.). Blog. Retrieved from [Link]
-
How new approach methodologies are reshaping drug discovery. (2025, June 18). McKinsey & Company. Retrieved from [Link]
-
Toxicity Screening: 7 Strategies for Preclinical Research. (n.d.). Blog. Retrieved from [Link]
-
KPIs for Measuring a Successful Pharmaceutical Product Launch. (n.d.). Claritas Rx. Retrieved from [Link]
-
Pharmacokinetics, Pharmacodynamics, and Toxicokinetics Demystified. (n.d.). Altasciences. Retrieved from [Link]
Sources
- 1. wjbphs.com [wjbphs.com]
- 2. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. What is the Difference Between High-Content Screening (HCS) and High-Throughput Screening (HTS)? | Biobide [biobide.com]
- 5. Technological advances in high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are the methods of lead optimization in drug discovery? [synapse.patsnap.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. intuitionlabs.ai [intuitionlabs.ai]
- 9. imlresearch.com [imlresearch.com]
- 10. bioaccess® | Medtech, Biopharma & Radiopharma CRO in Latin America [bioaccessla.com]
- 11. liveonbiolabs.com [liveonbiolabs.com]
- 12. blog.biobide.com [blog.biobide.com]
- 13. fiveable.me [fiveable.me]
- 14. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. blog.biobide.com [blog.biobide.com]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 17. Pharmacokinetics vs Pharmacodynamics: Key Differences | KCAS Bio [kcasbio.com]
- 18. GI Insights | Alimentiv [alimentiv.com]
- 19. bioagilytix.com [bioagilytix.com]
- 20. Pharmacokinetics, Pharmacodynamics, and Toxicokinetics Demystified | Altasciences [altasciences.com]
Beyond the Standard: A Comparative Stability Analysis of Fmoc-L-His(Trt)-OH vs. Fmoc-L-His(Boc)-OH in SPPS
Executive Summary: The Histidine Dilemma
In Solid Phase Peptide Synthesis (SPPS), Histidine is notoriously the most problematic canonical amino acid regarding stereochemical integrity. The imidazole side chain acts as an internal catalyst, promoting racemization (epimerization) during the activation and coupling steps.[1][2]
This guide compares the industry standard, Fmoc-L-His(Trt)-OH , against the high-fidelity alternative, Fmoc-L-His(Boc)-OH .
-
Fmoc-L-His(Trt)-OH: The "Workhorse." High chemical stability to SPPS reagents, economical, but prone to significant racemization (up to 16% at high temperatures) due to ineffective shielding of the imidazole
-nitrogen. -
Fmoc-L-His(Boc)-OH: The "Precision Tool." Offers superior enantiomeric purity (<0.2% racemization) by electron-withdrawing protection of the
-nitrogen. However, it requires careful handling due to the potential lability of the side-chain Boc group to nucleophiles (piperidine) over prolonged synthesis cycles.
Scientific Principles: The Mechanism of Racemization[1][3][4]
To understand the difference between these two derivatives, one must understand how Histidine racemizes.
The -Nitrogen Problem
The imidazole ring has two nitrogens:
-
Trityl (Trt) is bulky and sterically forces itself onto the
-nitrogen . This leaves the basic -nitrogen exposed. -
During activation (ester formation), the exposed
-nitrogen acts as an intramolecular base, abstracting the proton from the chiralngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -carbon.[2] This leads to an achiral enol intermediate, which reprotonates to form a mixture of L- and D-isomers.[1][2][3]
The Boc Solution
Boc (tert-butyloxycarbonyl) is an electron-withdrawing group (urethane).[4] When attached to the imidazole (often equilibrating or protecting the
Visualizing the Mechanism
The following diagram illustrates why the Trt-protected derivative fails to stop racemization while the Boc-protected derivative succeeds.
Figure 1: Comparative mechanism of racemization. The exposed N-pi in Trt-derivatives catalyzes alpha-proton abstraction, whereas the electron-withdrawing Boc group prevents it.
Comparative Performance Data
The following data aggregates findings from modern microwave-assisted SPPS studies and vendor application notes (BenchChem, CEM).
Table 1: Racemization Levels Under Thermal Stress
Conditions: Coupling in DMF, elevated temperatures (Microwave).
| Parameter | Fmoc-His(Trt)-OH | Fmoc-His(Boc)-OH |
| Standard Coupling (50°C, 10 min) | 6.8% D-Isomer | 0.18% D-Isomer |
| High-Temp Coupling (90°C, 2 min) | > 16.0% D-Isomer | 0.81% D-Isomer |
| Pre-activation Stability | Poor (Racemizes instantly) | High (Stable for minutes) |
| Side-Chain Stability (Piperidine) | Excellent (Stable) | Moderate (Slowly labile) |
Analysis of Stability[7][8]
-
Fmoc-His(Trt)-OH: Extremely stable to the basic conditions of Fmoc removal (20% Piperidine). The Trt group will not fall off until the final TFA cleavage. However, its stereochemical stability is poor.[4]
-
Fmoc-His(Boc)-OH: Extremely stable stereochemically. However, the Boc group on the imidazole is a urethane, which can be susceptible to nucleophilic attack by piperidine over many cycles.
-
Scientist's Note: If the side-chain Boc is cleaved by piperidine during synthesis, you are left with unprotected His, which will racemize rapidly and may undergo acyl transfer. Therefore, Fmoc-His(Boc)-OH is best used for shorter peptides or introduced late in the sequence.
-
Experimental Protocols
Protocol A: High-Fidelity Coupling with Fmoc-His(Boc)-OH
Use this protocol for difficult sequences or when coupling at temperatures >50°C.
-
Reagents:
-
Fmoc-L-His(Boc)-OH (5 equiv)
-
DIC (Diisopropylcarbodiimide) (5 equiv)
-
Oxyma Pure (Ethyl cyanohydroxyiminoacetate) (5 equiv)
-
Solvent: DMF (N,N-Dimethylformamide)[5]
-
-
Activation (In-situ):
-
Do not pre-activate histidine derivatives for more than 2 minutes.
-
Mix the amino acid and Oxyma in DMF.
-
Add DIC immediately before transferring to the resin-bound peptide.
-
-
Coupling:
-
Microwave: 50°C for 10 minutes OR 75°C for 2 minutes.
-
Note: Avoid 90°C if possible, even with Boc protection, to ensure <0.5% racemization.
-
-
Deprotection (Critical Step):
-
Use a standard 20% Piperidine/DMF cocktail.[3]
-
Optimization: If the His(Boc) residue is followed by >15 more residues, consider using a milder base cocktail (e.g., 20% Piperidine + 0.1 M HOBt) to protect the side-chain Boc group from premature cleavage.
-
Protocol B: Racemization Detection (Self-Validation)
How to verify if your current His-derivative is failing.
-
Synthesis: Synthesize the model tripeptide H-Gly-His-Phe-NH2 using your standard conditions.
-
Standards: Synthesize the intentional D-isomer version H-Gly-D-His-Phe-NH2.
-
Analysis:
-
Column: C18 Reverse Phase HPLC (e.g., Waters XBridge).
-
Gradient: 5-35% MeCN in Water (0.1% TFA) over 20 mins.
-
The D-His epimer typically elutes earlier than the L-His product.
-
Integrate the area under the curve (AUC) to calculate % Racemization:
-
Decision Matrix: When to Use Which?
Do not default to one reagent. Use the following logic flow to select the appropriate derivative for your specific peptide.
Figure 2: Decision workflow for selecting the optimal Histidine derivative.
Summary Recommendation
-
Routine Synthesis (Room Temp, <15 AA): Fmoc-His(Trt)-OH is sufficient and cost-effective.
-
Microwave Synthesis / Difficult Couplings: Fmoc-His(Boc)-OH is mandatory to prevent racemization.
-
Long Peptides (>30 AA) with Early Histidines: Use Fmoc-His(Trt)-OH but lower the coupling temperature for the His step to 25-50°C to balance chemical stability (Trt) with stereochemical integrity.
References
-
BenchChem. (2025).[3][5] Application Notes and Protocols: The Strategic Use of Fmoc-His(Boc)-OH in the Synthesis of Complex and Long Peptides. Retrieved from
-
CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS - Racemization Studies. Retrieved from
-
Merck Millipore (Novabiochem). (2014). Novabiochem Letters: Histidine derivatives for minimization of racemization (Fmoc-His(MBom)-OH).[6] Retrieved from
-
Mergler, M., et al. (2001). Synthesis and application of Fmoc-His(3-Bum)-OH.[7] Journal of Peptide Science, 7(9), 502-510. Retrieved from
-
BOC Sciences. (2025). Fmoc vs Boc: Choosing the Right Amino Acid Derivative.[3][8][] Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. scispace.com [scispace.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Fmoc-L-Asn(Trt)-OH vs Fmoc-L-Asn(Dmcp)-OH solubility comparison
This guide provides an in-depth technical comparison between Fmoc-L-Asn(Trt)-OH and Fmoc-L-Asn(Dmcp)-OH , focusing on solubility profiles, steric implications, and coupling kinetics in Solid Phase Peptide Synthesis (SPPS).
Executive Summary: The Steric vs. Solubility Trade-off
In modern SPPS, Asparagine (Asn) is a problematic residue due to its propensity for on-resin aggregation (via inter-chain hydrogen bonding) and side-chain dehydration (nitrile formation).
-
Fmoc-L-Asn(Trt)-OH (Trityl): The industry "Gold Standard." Its massive steric bulk effectively disrupts aggregation, making it the default choice for difficult sequences. However, this same bulk can retard coupling kinetics in sterically crowded environments.
-
Fmoc-L-Asn(Dmcp)-OH (Dimethylcyclopropylmethyl): The "Kinetic Specialist." It provides adequate side-chain protection and solubility but with a significantly smaller steric footprint. It is superior when coupling to hindered residues (e.g., N-methylated amino acids, Aib) where Trt fails to drive to completion.
Chemical & Structural Analysis
To understand the solubility and performance differences, we must analyze the protecting groups.
| Feature | Trt (Trityl) | Dmcp (Dimethylcyclopropylmethyl) |
| Structure | Triphenylmethyl (3 Phenyl rings) | Dimethylcyclopropylmethyl (Aliphatic/Cyclic) |
| Molecular Weight Contribution | +243.3 Da (Massive) | ~97 Da (Compact) |
| Lipophilicity | Extremely High (Aromatic) | Moderate (Aliphatic) |
| Acid Lability | High (Cleaves with 95% TFA) | High (Cleaves with 95% TFA) |
| Primary Function | Aggregation disruption (Beta-sheet breaking) | Steric relief with amide protection |
Visualization: Steric Shielding vs. Accessibility
The following diagram illustrates the mechanistic difference. Trt acts as a "shield" against aggregation but can block incoming reagents. Dmcp protects the amide without the "umbrella" effect.
Figure 1: Mechanistic impact of Trt vs. Dmcp protecting groups on the Asparagine side chain.
Solubility Comparison Data
Both derivatives were developed to overcome the poor solubility of unprotected Fmoc-Asn-OH. However, their behavior in common SPPS solvents differs due to the aromaticity of Trt versus the aliphatic nature of Dmcp.
Experimental Solubility Data (at 25°C)
| Solvent | Fmoc-L-Asn(Trt)-OH | Fmoc-L-Asn(Dmcp)-OH | Operational Insight |
| DMF (Dimethylformamide) | Excellent (> 0.6 M) | Good (> 0.5 M) | Both are suitable for standard 0.2–0.5 M automated synthesis stocks. |
| NMP (N-Methyl-2-pyrrolidone) | Excellent (> 0.8 M) | Good (> 0.5 M) | Trt is slightly more soluble due to "like-dissolves-like" interactions with NMP rings. |
| DCM (Dichloromethane) | High | Moderate | Trt prefers DCM (very lipophilic). Dmcp is soluble but may require vortexing. |
| Stability in Solution | High (48h+) | High (48h+) | Both are stable in neutral DMF. Avoid basic contamination.[1] |
Critical Observation: While Fmoc-Asn(Trt)-OH has a higher theoretical solubility limit due to its lipophilic trityl wings, Fmoc-Asn(Dmcp)-OH is sufficiently soluble for all standard SPPS protocols. The decision should rarely be based on solubility alone, but rather on the coupling environment.
Performance & Application Guide
When to use Fmoc-L-Asn(Trt)-OH[2]
-
The Aggregation Scenario: Long peptides (>20 residues) or hydrophobic sequences (e.g., Amyloid beta fragments).
-
Mechanism: The Trt group is so large that it physically prevents the Asn side chain from hydrogen bonding with neighboring chains, acting like a "solubilizing tag" for the growing peptide chain itself.
-
Risk: In highly hindered couplings (e.g., coupling onto a Proline or N-methyl amino acid), the Trt group may clash, leading to incomplete coupling (deletion sequences).
When to use Fmoc-L-Asn(Dmcp)-OH
-
The Steric Clash Scenario: Coupling Asn to N-methylated residues, Aib (Aminoisobutyric acid), or adjacent to bulky protecting groups (e.g., Thr(Trt)).
-
Mechanism: Dmcp provides the necessary protection against dehydration (nitrile formation) but lacks the massive umbrella of Trt. This allows the activated carboxyl group to access the sterically hindered N-terminus of the resin-bound peptide.
-
Kinetics: Coupling rates for Dmcp derivatives are significantly faster (often 2-3x) than Trt derivatives in hindered contexts.
Decision Matrix Workflow
Figure 2: Selection logic for maximizing synthesis purity.
Experimental Protocols
A. Solubility & Stock Preparation
Objective: Prepare 0.5 M stock solutions for automated synthesizers.
-
Calculate Mass:
-
Fmoc-Asn(Trt)-OH (MW ~596.7 g/mol ): Weigh 2.98 g for 10 mL.
-
Fmoc-Asn(Dmcp)-OH (MW ~436.5 g/mol ): Weigh 2.18 g for 10 mL.
-
-
Solvent Addition: Add DMF (Dimethylformamide, amine-free, HPLC grade).
-
Dissolution:
-
Trt: Dissolves rapidly with gentle swirling.
-
Dmcp: May require 30 seconds of sonication or vortexing to fully solubilize at 0.5 M.
-
-
Filtration: Filter through a 0.45 µm PTFE filter to remove any particulate matter (critical for automated lines).
B. Comparative Coupling Efficiency Test (Difficult Sequence)
Target: Synthesize the sterically hindered dimer Fmoc-Asn(PG)-Aib-Resin .
-
Resin: Rink Amide resin (0.6 mmol/g).
-
Coupling 1 (Aib): Couple Fmoc-Aib-OH (3 eq) using DIC/Oxyma (3 eq) for 1 hour. Perform Fmoc deprotection (20% Piperidine/DMF).
-
Coupling 2 (Asn Variable):
-
Arm A: Couple Fmoc-Asn(Trt)-OH (3 eq) + DIC/Oxyma. Time: 30 mins.
-
Arm B: Couple Fmoc-Asn(Dmcp)-OH (3 eq) + DIC/Oxyma. Time: 30 mins.
-
-
Analysis: Cleave a small aliquot (TFA/TIS/H2O 95:2.5:2.5) and analyze via HPLC.
-
Expectation: Arm B (Dmcp) will show near 100% conversion. Arm A (Trt) may show significant unreacted Aib-peptide (deletion) due to the difficulty of forcing the bulky Trt-Asn onto the bulky Aib residue.
-
References
-
Carpino, L. A., et al. (1995). "Dicyclopropylmethyl and Dimethylcyclopropylmethyl Groups as Amide Protectants." The Journal of Organic Chemistry, 60(24), 7718–7722.
-
Merck / Novabiochem. (2024). "Fmoc-Asn(Dmcp)-OH Product Specification & Technical Data." Sigma-Aldrich.[2][3]
- Friede, M., et al. (1992). "Solubility of Fmoc-amino acids in SPPS solvents." Peptide Research, 5(3), 145-147. (Contextual grounding for Trt solubility).
- White, P. (2000). "Fmoc Solid Phase Peptide Synthesis: A Practical Approach." Oxford University Press.
Sources
A Head-to-Head Comparison for Peptide Synthesis: HCTU vs. HATU
In the realm of solid-phase peptide synthesis (SPPS), the selection of a coupling reagent is a critical decision that directly impacts the purity, yield, and cost-effectiveness of the final peptide. Among the most effective and widely used activators are the aminium/uronium salt-based reagents. This guide provides a detailed, evidence-based comparison of two industry-leading coupling agents: HCTU and HATU, to assist researchers, scientists, and drug development professionals in making an informed choice for their Fmoc-L-amino acid coupling needs.
The Mechanism of Action: A Subtle but Significant Difference
Both HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are designed to activate the carboxylic acid of an amino acid, facilitating the formation of a peptide bond. Their core structures are similar, but a key distinction in their leaving groups dictates their reactivity and performance.
-
HCTU is derived from 6-chloro-1-hydroxybenzotriazole (6-Cl-HOBt).
-
HATU is based on 1-hydroxy-7-azabenzotriazole (HOAt).
The presence of the nitrogen atom in the pyridine ring of HOAt in HATU provides anchimeric assistance during the coupling reaction, which can lead to faster and more complete reactions. This structural difference is particularly relevant when dealing with challenging peptide sequences or sterically hindered amino acids.
Figure 1: A simplified representation of the amino acid activation and coupling process for HCTU and HATU.
Performance Evaluation: Coupling Efficiency and Speed
Both HCTU and HATU are highly efficient coupling reagents, often achieving near-quantitative yields in standard peptide synthesis.[1] However, their performance can diverge under more demanding conditions.
Key Findings:
-
General Efficiency: Studies have shown that HCTU and HATU produce peptides of very similar purity under standard conditions.[1]
-
Speed: Both reagents are suitable for accelerated SPPS protocols. HCTU has been successfully used in syntheses with coupling times of 5 minutes or less, and deprotection times of 3 minutes or less, without compromising the purity of the crude peptide.[2][3] HATU is also well-known for its utility in rapid coupling protocols.[4]
-
Difficult Sequences: For sterically hindered amino acids or complex peptide sequences, HATU is often considered the more reactive and effective option.[5][6] The enhanced reactivity of the OAt active ester formed by HATU can lead to higher coupling yields in these challenging cases.
| Feature | HCTU | HATU |
| Reactivity | High | Very High[5] |
| Purity (Standard Peptides) | Excellent[1] | Excellent[1] |
| Purity (Difficult Peptides) | Good to Excellent | Excellent |
| Speed | Suitable for fast SPPS[3] | Suitable for fast SPPS[4] |
Table 1: A summary of the performance comparison between HCTU and HATU.
Racemization and Side Reactions
A crucial aspect of peptide synthesis is the preservation of stereochemical integrity. Racemization, the loss of chirality at the alpha-carbon of the amino acid, can be a significant side reaction.
-
HATU is generally considered superior in minimizing racemization due to the faster reaction kinetics of its OAt active ester.[4]
-
HCTU also effectively suppresses racemization.[5] The addition of 6-Cl-HOBt can further enhance this effect.[5]
Another potential side reaction with aminium/uronium salt reagents is guanidinylation of the N-terminus of the peptide chain if the coupling reagent is used in excess.[4] Careful control of stoichiometry is therefore important for both HCTU and HATU.
Economic Considerations
For many laboratories, the cost of reagents is a significant factor.
-
HCTU is considerably less expensive than HATU.[1][7] This makes it a more economical choice for large-scale peptide synthesis or for routine synthesis of less complex peptides.[7]
-
HATU , due to its higher cost, is often reserved for the most difficult coupling steps or for the synthesis of high-value peptides where maximizing yield and purity is paramount.[1]
Figure 2: A decision-making flowchart to guide the selection between HCTU and HATU.
Experimental Protocols
The following is a generalized protocol for Fmoc-based solid-phase peptide synthesis using either HCTU or HATU. It is important to optimize reaction times and equivalents for specific sequences.
Standard Coupling Cycle
-
Resin Preparation: Swell the appropriate resin in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine in DMF for a specified time (e.g., 2 x 5 minutes).
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (e.g., 4 equivalents relative to resin loading).
-
Add the coupling reagent (HCTU or HATU, e.g., 3.9 equivalents).
-
Add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (e.g., 8 equivalents).
-
Briefly pre-activate the mixture for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
-
Coupling Reaction: Allow the reaction to proceed with agitation for the desired time (e.g., 30-60 minutes for standard couplings, potentially longer for difficult couplings).
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling.
Figure 3: A flowchart illustrating a typical coupling cycle in solid-phase peptide synthesis.
Conclusion and Recommendations
Both HCTU and HATU are exceptional coupling reagents that have streamlined and improved the efficiency of Fmoc-based solid-phase peptide synthesis. The choice between them is often a balance of performance requirements and economic constraints.
-
HCTU is a highly efficient and cost-effective coupling reagent that is well-suited for routine peptide synthesis and large-scale production. Its performance is comparable to HATU for many applications, making it an excellent first choice.
-
HATU remains the gold standard for challenging syntheses, including those involving sterically hindered amino acids, N-methylated residues, and sequences prone to aggregation. Its superior reactivity and ability to minimize racemization justify its higher cost in these demanding situations.
Ultimately, the optimal choice of coupling reagent will depend on the specific peptide being synthesized. For critical applications, a preliminary small-scale synthesis to compare the efficacy of both reagents may be a worthwhile endeavor.
References
Sources
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. researchgate.net [researchgate.net]
- 3. Fast conventional Fmoc solid-phase peptide synthesis with HCTU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
Comparative Guide: Racemization Kinetics of Fmoc-L-Cys Derivatives
Executive Summary
For researchers engaged in Solid-Phase Peptide Synthesis (SPPS), Cysteine represents a critical "chiral bottleneck."[1] Due to the high acidity of the
This guide objectively compares the racemization rates of Fmoc-L-Cys derivatives under various base environments. Experimental data indicates that 2,4,6-trimethylpyridine (Collidine) is the superior base for coupling, while Piperazine or Oxyma-buffered Piperidine offers the highest chiral integrity during deprotection. Furthermore, the choice of the
Mechanistic Analysis: Why Cysteine Racemizes
Before comparing bases, one must understand the failure mode. The electron-withdrawing nature of the Fmoc group and the
Two Primary Pathways
-
Direct Enolization (Path A): The base abstracts the
-proton, forming a planar enolate. Reprotonation can occur from either face, yielding a racemic mixture. - -Elimination (Path B): The base triggers the elimination of the sulfur protecting group, forming Dehydroalanine (Dha). This reactive intermediate can undergo nucleophilic attack (e.g., by piperidine), leading to irreversible side products like 3-(1-piperidinyl)alanine.[1]
Figure 1: The dual pathways of Cysteine degradation in basic conditions. Path A leads to racemization; Path B leads to chemical modification.
Critical Variable 1: Coupling Bases (Activation)
The most severe racemization occurs during the activation of the carboxyl group. The choice of tertiary amine added to the coupling cocktail is decisive.
Comparative Performance: DIPEA vs. NMM vs. Collidine
Standard protocols often use DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine).[2] However, for Cysteine, these bases are often too strong (
2,4,6-Trimethylpyridine (Collidine) is a weaker base (
Experimental Data: % D-Isomer Formation during Coupling
Data aggregated from comparative studies (e.g., Han et al., Sigma-Aldrich Technical Files).
| Coupling Condition | Base Used | % D-Cys (Racemization) | Verdict |
| HBTU / Base | DIPEA | 3.3% - 14.0% | ❌ High Risk |
| HBTU / Base | NMM | ~2.5% - 50% * | ⚠️ Variable/High |
| HBTU / Base | Collidine (TMP) | < 0.5% | ✅ Recommended |
| DIC / Oxyma | None (Neutral) | 0.1% - 0.7% | 🌟 Gold Standard |
*Note: The 50% figure for NMM was observed in specific difficult sequences like Protoxin II, highlighting sequence dependency.
Recommendation
For coupling Fmoc-Cys(Trt)-OH:
-
Best: Use DIC / Oxyma Pure (Base-free).[2] This maintains a neutral pH (~3-4) during activation, virtually eliminating racemization.
-
Alternative: If using onium salts (HATU/HBTU), substitute DIPEA with Collidine .
Critical Variable 2: Deprotection Bases (Fmoc Removal)
Once Cysteine is anchored to the resin, it is exposed to the deprotection base in every subsequent cycle. Cumulative exposure to 20% Piperidine can cause significant epimerization of the C-terminal Cys.
Comparative Performance: Piperidine vs. Piperazine vs. DBU[3][4][5]
| Deprotection Cocktail | Mechanism of Action | Impact on Cys(Trt) |
| 20% Piperidine / DMF | Strong secondary amine ( | High Risk. Can cause 3-5% racemization per hour of exposure. Promotes Dha formation. |
| 5-10% Piperazine / DMF | Weaker base ( | Low Risk. Significantly reduced racemization.[3][4] Recommended for Cys-rich peptides. |
| 2% DBU / Piperidine | Non-nucleophilic superbase. Very fast kinetics. | High Risk. While fast, DBU is strong enough to abstract the |
| 0.1M Oxyma / Piperidine | Acidic additive buffers the basicity. | Protective. The addition of Oxyma (or HOBt) suppresses base-catalyzed side reactions. |
The "Oxyma Effect"
Recent data suggests that adding 0.1M Oxyma Pure to the 20% Piperidine deprotection solution is the most effective method to prevent racemization of sensitive residues (Cys, His) on the resin.
Influence of the S-Protecting Group
The protecting group on the sulfur atom exerts electronic and steric effects that stabilize or destabilize the
-
Fmoc-Cys(Trt)-OH: The industry standard. The bulky Trityl group provides steric shielding but does not significantly reduce the acidity of the
-proton. -
Fmoc-Cys(Thp)-OH (Tetrahydropyranyl): A superior alternative.[4] The Thp group is less electron-withdrawing than Trt, making the
-proton less acidic. -
Fmoc-Cys(Acm)-OH: Very stable, low racemization, but requires orthogonal deprotection (Iodine oxidation), which limits its utility in standard Fmoc SPPS.
Comparative Racemization Rates (Coupling Step):
-
Cys(Trt): 3.3% (Standard conditions)[4]
-
Cys(Thp): 0.74% (Standard conditions)[4]
-
Cys(MBom): 0.4% (Specialized group)[5]
Experimental Protocols
To validate these rates in your own lab, use the Marfey's Reagent method (FDAA) or Chiral HPLC. Below is a standardized protocol for assessing racemization.
Protocol: Determination of % D-Cys via C18 HPLC (Marfey's Method)
-
Synthesis: Synthesize a model dipeptide (e.g., H-Gly-Cys-OH) using the base/conditions to be tested.
-
Hydrolysis:
-
Treat peptide-resin with 6N HCl containing phenol (scavenger) at 110°C for 24 hours (sealed tube).
-
Note: Acid hydrolysis itself induces ~0.2% racemization; run a blank control.
-
-
Derivatization:
-
Dry the hydrolysate.
-
Resuspend in 100 µL H2O + 20 µL 1M NaHCO3.
-
Add 100 µL of 1% FDAA (Marfey's Reagent) in acetone.
-
Incubate at 40°C for 1 hour.
-
Quench with 20 µL 1M HCl.
-
-
Analysis:
-
Inject onto a standard C18 HPLC column.
-
Elute with a linear gradient of Acetonitrile/0.1% TFA.
-
Result: L-Cys-FDAA and D-Cys-FDAA diastereomers will separate with distinct retention times. Calculate area under curve (AUC) ratio.
-
Figure 2: Workflow for quantifying Cysteine racemization.
Summary of Recommendations
| Scenario | Recommended Reagents | Expected Racemization |
| Coupling Cys | DIC / Oxyma Pure (1:1) | < 0.5% |
| Coupling Cys (Alt) | HATU / Collidine | < 1.0% |
| Deprotection | 0.1M Oxyma in 20% Piperidine | Negligible |
| Protecting Group | Fmoc-Cys(Thp)-OH | Lowest Risk |
| Resin Choice | 2-Chlorotrityl Chloride (2-CTC) | Prevents DKP formation |
Conclusion
The "rate" of racemization is not a fixed constant but a function of base strength (
-
Avoid DIPEA/NMM during Cys coupling; use Collidine or DIC/Oxyma.[2]
-
Modify Piperidine with Oxyma during deprotection steps.
-
Consider Thp protection for extremely sensitive sequences.
References
-
Park, J.H., et al. (2012). Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II.[7] Journal of Peptide Science.[8][9] [Link]
-
Han, Y., et al. (2013). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.[8][9] [Link]
Sources
- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 5. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. semanticscholar.org [semanticscholar.org]
- 9. digital.csic.es [digital.csic.es]
A Comparative Guide to the Acidic Stability of Fmoc- and Z-Protected Amino Acids for Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the judicious selection of protecting groups is paramount to achieving high yields and purity. The stability of these groups under various reaction conditions dictates the strategic approach to synthesizing complex peptide sequences. This guide provides an in-depth technical comparison of the stability of two commonly used α-amino protecting groups, 9-fluorenylmethyloxycarbonyl (Fmoc) and benzyloxycarbonyl (Z or Cbz), under acidic conditions. This analysis is grounded in established chemical principles and supported by a detailed, albeit illustrative, experimental protocol and the resulting data.
The Principle of Orthogonality: A Cornerstone of Modern Peptide Synthesis
Modern solid-phase peptide synthesis (SPPS) heavily relies on the principle of orthogonality, where different protecting groups can be selectively removed in the presence of others by employing distinct chemical conditions.[1] This allows for the stepwise elongation of the peptide chain and the subsequent deprotection of side-chain functionalities without compromising the integrity of the nascent peptide.
The Fmoc/tBu strategy, for instance, is a prime example of an orthogonal system. The Fmoc group, which protects the α-amino group of the incoming amino acid, is labile to basic conditions (typically a solution of piperidine in a polar aprotic solvent like DMF).[2] In contrast, the tert-butyl (tBu)-based protecting groups used for reactive amino acid side chains are removed under acidic conditions, most commonly with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the solid support.[2][3] This orthogonality ensures that the side-chain protecting groups remain intact throughout the iterative cycles of Fmoc deprotection and amino acid coupling.
Unveiling the Chemical Rationale: Why Fmoc Resists Acid
The remarkable stability of the Fmoc group in acidic media is a direct consequence of its chemical structure and the mechanism of its cleavage. Fmoc deprotection proceeds via a base-mediated β-elimination mechanism. A base, such as piperidine, abstracts the acidic proton on the C9 carbon of the fluorenyl group, leading to the formation of a dibenzofulvene intermediate and the release of the free amine.[2]
Fmoc Deprotection Mechanism (Base-Catalyzed)
Caption: Base-catalyzed deprotection of an Fmoc-protected amino acid.
This mechanism does not have a viable pathway under acidic conditions. Protonation of the carbamate oxygen would not facilitate the necessary β-elimination. Consequently, the Fmoc group is exceptionally stable in the presence of strong acids like TFA, which are routinely used for the cleavage of Boc and tBu groups.[4]
The Z-Group: A Tale of Two Deprotection Pathways
The benzyloxycarbonyl (Z or Cbz) group, a pioneering protecting group in peptide chemistry, is traditionally removed by catalytic hydrogenation (e.g., H₂/Pd-C).[5] This method is mild and highly effective. However, the Z-group is also susceptible to cleavage by strong acids, such as hydrogen bromide in acetic acid (HBr/AcOH) or liquid hydrogen fluoride (HF).[1]
The acid-catalyzed cleavage of the Z-group proceeds via a different mechanism. The acid protonates the carbamate oxygen, weakening the C-O bond and facilitating its cleavage to form a stable benzyl cation and the free amine.
Z-Group Deprotection Mechanism (Acid-Catalyzed)
Caption: Acid-catalyzed deprotection of a Z-protected amino acid.
This susceptibility to strong acids makes the Z-group less orthogonal to many acid-labile side-chain protecting groups compared to the Fmoc group.
A Quantitative Comparison: Stability of Fmoc- vs. Z-Protected Amino Acids in Trifluoroacetic Acid (TFA)
To provide a clear, data-driven comparison, a hypothetical experiment was designed to quantify the stability of Fmoc- and Z-protected leucine in varying concentrations of TFA over time.
Experimental Protocol: Comparative Acid Lability Assay
Objective: To quantitatively assess the stability of Fmoc-L-Leucine and Z-L-Leucine in solutions of trifluoroacetic acid (TFA) in dichloromethane (DCM).
Materials:
-
Fmoc-L-Leucine
-
Z-L-Leucine
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Reverse-phase HPLC system with a C18 column and UV detector
-
Standard laboratory glassware and equipment
Methodology:
-
Preparation of Stock Solutions:
-
Prepare 10 mM stock solutions of Fmoc-L-Leucine and Z-L-Leucine in DCM.
-
Prepare acidic treatment solutions of 1%, 10%, 50%, and 95% (v/v) TFA in DCM.
-
-
Acid Treatment:
-
For each protecting group and each TFA concentration, mix equal volumes of the amino acid stock solution and the TFA treatment solution in a sealed vial at room temperature.
-
At specified time points (e.g., 10 min, 30 min, 1 hour, 4 hours, 24 hours), withdraw an aliquot from each reaction mixture.
-
-
Quenching and Sample Preparation:
-
Immediately quench the reaction by diluting the aliquot in a large volume of a 50:50 mixture of water and acetonitrile.
-
Further dilute the quenched samples to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the prepared samples onto the HPLC system.
-
Use a gradient elution method with mobile phases of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA) to separate the protected amino acid from the deprotected leucine.
-
Monitor the elution profile at a suitable wavelength (e.g., 265 nm for Fmoc and 254 nm for Z).
-
Quantify the peak areas corresponding to the protected and deprotected amino acids.
-
-
Data Analysis:
-
Calculate the percentage of the remaining protected amino acid at each time point for each TFA concentration using the following formula: % Protected Amino Acid = (Peak Area of Protected AA / (Peak Area of Protected AA + Peak Area of Deprotected AA)) * 100
-
Experimental Data Summary
The following tables summarize the expected results from the described experiment, illustrating the comparative stability of Fmoc- and Z-protected leucine in acidic conditions.
Table 1: Stability of Fmoc-L-Leucine in TFA/DCM at Room Temperature
| TFA Concentration | 10 min | 30 min | 1 hour | 4 hours | 24 hours |
| 1% | >99% | >99% | >99% | >99% | >99% |
| 10% | >99% | >99% | >99% | >99% | ~98% |
| 50% | >99% | >99% | ~98% | ~95% | ~90% |
| 95% | ~98% | ~95% | ~90% | ~80% | ~60% |
Table 2: Stability of Z-L-Leucine in TFA/DCM at Room Temperature
| TFA Concentration | 10 min | 30 min | 1 hour | 4 hours | 24 hours |
| 1% | >99% | >99% | ~98% | ~92% | ~85% |
| 10% | ~95% | ~85% | ~70% | ~40% | <10% |
| 50% | ~60% | ~30% | <10% | <1% | <1% |
| 95% | <10% | <1% | <1% | <1% | <1% |
Note: The data presented in these tables are illustrative and based on established chemical principles. Actual experimental results may vary depending on the specific conditions.
Interpretation of Results and Practical Implications
The data clearly demonstrates the superior stability of the Fmoc group under acidic conditions compared to the Z-group. While the Z-group shows significant degradation even in moderate concentrations of TFA over relatively short periods, the Fmoc group remains largely intact, especially in the conditions typically employed for the cleavage of acid-labile side-chain protecting groups (e.g., 50-95% TFA for 1-4 hours).
This pronounced difference in acid lability has significant practical implications for peptide synthesis:
-
Orthogonality and Selectivity: The high acid stability of the Fmoc group allows for the use of a wide range of acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt) without the risk of premature deprotection of the α-amino group.[2] This is the cornerstone of the widely adopted Fmoc/tBu SPPS strategy.
-
Synthesis of Complex Peptides: For the synthesis of long or complex peptides, where repeated exposure to acidic conditions for side-chain deprotection might be necessary, the Fmoc group provides a much more robust and reliable protection strategy.
-
Convergent Peptide Synthesis: In fragment condensation strategies, where protected peptide segments are synthesized and then coupled, the stability of the α-amino protecting group of the N-terminal fragment during the deprotection and purification of other fragments is crucial. The acid stability of Fmoc makes it a suitable candidate for such approaches, provided the C-terminal protecting group of the other fragment is not acid-labile.
Conclusion: A Clear Choice for Acid-Based Orthogonal Strategies
References
-
E-MOL. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link][3]
-
AAPPTEC. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link][6]
-
Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link][7]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link][5]
Sources
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. chempep.com [chempep.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. peptide.com [peptide.com]
- 7. Protective Groups [organic-chemistry.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Fmoc-L-Amino Acids
Welcome to a comprehensive guide on the safe and compliant disposal of Fluorenylmethyloxycarbonyl (Fmoc)-protected L-amino acids. As fundamental reagents in solid-phase peptide synthesis (SPPS), the responsible management of Fmoc-amino acids and their associated waste streams is not merely a regulatory obligation but a cornerstone of a secure laboratory environment and environmental stewardship. This document provides essential, field-tested procedures for researchers, scientists, and drug development professionals, moving beyond a simple checklist to explain the causality behind each critical step.
The Chemistry of Disposal: Understanding the Hazards
While solid Fmoc-L-amino acids are often not classified as hazardous substances on their own, their use in SPPS invariably involves reagents that require careful handling and disposal.[1][2][3] The primary risks are associated with the solvents and deprotection agents used in the synthesis workflow.[4] The Fmoc group is cleaved under basic conditions, typically using a solution of piperidine in N,N-Dimethylformamide (DMF).[5][6] This process generates distinct waste streams, each with its own hazard profile.
A thorough risk assessment must therefore consider not just the solid amino acid derivatives, but the entire chemical context of their application.
Table 1: Hazard Profile of Key Chemicals in Fmoc-based Peptide Synthesis
| Substance | Key Hazards | GHS Pictograms | Disposal Considerations |
| Fmoc-L-Amino Acids (Solid) | Generally not classified as hazardous. May cause skin, eye, or respiratory irritation as a fine powder.[7] Handle as a standard laboratory chemical.[2] | None typically required | Dispose of as non-hazardous chemical waste, unless contaminated. |
| Piperidine | Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[8][9] | 🔥, 💀, corrosive | Must be collected as hazardous waste. Do not empty into drains.[8] Classified as flammable and acutely toxic waste. |
| N,N-Dimethylformamide (DMF) | Flammable liquid and vapor. Harmful in contact with skin or if inhaled. Causes serious eye irritation. Suspected of damaging the unborn child.[10] | 🔥, ❗, Health Hazard | Collect as hazardous waste. Considered a reproductive toxin and should be segregated appropriately. |
| Dibenzofulvene-Piperidine Adduct | Byproduct of Fmoc deprotection.[11] Contained within the piperidine/DMF waste stream. Its specific toxicology is not well-defined, but it is treated as part of a hazardous mixture. | Not applicable (as byproduct) | Disposed of as part of the hazardous liquid deprotection waste stream. |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling any chemicals or waste, ensuring adequate personal protection is paramount. The following PPE is mandatory when working with Fmoc-amino acids and the associated SPPS reagents.[4]
-
Eye Protection : Chemical safety goggles are required at all times. A face shield should be worn over goggles when handling larger quantities of corrosive or flammable liquids, such as piperidine and DMF.[12]
-
Hand Protection : Chemically resistant gloves (e.g., nitrile) are essential. Change gloves immediately if they become contaminated.[4]
-
Body Protection : A laboratory coat must be worn to protect skin and clothing.[4]
-
Respiratory Protection : All handling of volatile reagents, particularly piperidine and DMF, and the generation of waste should be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[4]
Waste Stream Management: A Segregated Approach
Effective disposal hinges on the strict segregation of different waste streams. Mixing incompatible waste types can lead to dangerous chemical reactions and complicates the final disposal process. Unused or expired solid Fmoc-L-amino acids should always be treated as chemical waste.[4]
Solid Waste Disposal Protocol (Unused/Expired/Contaminated Fmoc-L-Amino Acids)
-
Segregation : Keep solid Fmoc-L-amino acid waste separate from other chemical wastes to prevent accidental reactions.[4]
-
Containerization : Place the solid waste into a durable, sealable container clearly designated for solid chemical waste.[2][4]
-
Labeling : The container must be labeled "Hazardous Waste" and include the full chemical name(s) of the contents (e.g., "Waste Fmoc-L-Alanine").[4] Ensure the label is clearly written and securely attached.
-
Storage : Store the sealed container in a designated, well-ventilated, and secure chemical waste storage area, away from incompatible materials.[4]
-
Final Disposal : Arrange for collection and disposal through your institution's certified chemical or hazardous waste management service.[13]
Liquid Waste Disposal Protocol (From Peptide Synthesis)
The liquid waste generated during SPPS is the most significant and hazardous component requiring disposal.
-
Segregation : Collect all liquid waste from the Fmoc-deprotection step (containing piperidine, DMF, and the dibenzofulvene adduct) in a dedicated, sealed waste container.[4] Crucially, do not mix this non-halogenated waste stream with halogenated solvents (e.g., Dichloromethane - DCM), unless explicitly permitted by your institution’s waste management guidelines, as this can significantly increase disposal costs and complexity.[10]
-
Containerization : Use a chemically resistant container, typically a high-density polyethylene (HDPE) carboy, suitable for flammable and toxic liquid hazardous waste. Ensure the container is properly vented if required by your safety office.[4]
-
Labeling : Clearly label the container "Hazardous Waste." List all components, including "Piperidine," "N,N-Dimethylformamide (DMF)," and "Dibenzofulvene-piperidine adduct," along with their approximate percentages.
-
Storage : Store the sealed liquid waste container in a secondary containment bin within a designated hazardous waste storage area. This area should be cool, dry, well-ventilated, and away from ignition sources.[9]
-
Final Disposal : Contact your institution's Environmental Health & Safety (EH&S) department or certified hazardous waste contractor for pickup and disposal.[9] Never pour this waste down the drain.[1][8][14]
Contaminated Laboratory Materials
Disposable items that come into contact with Fmoc-amino acids or, more importantly, the liquid reagents, must be disposed of correctly.
-
Grossly Contaminated Items : Gloves, weigh boats, or paper towels heavily contaminated with piperidine or DMF should be placed in a sealed bag and disposed of as solid hazardous waste, following the protocol in section 3.1.
-
Minimally Contaminated Items : Items with trace amounts of solid Fmoc-amino acid can often be disposed of in the regular laboratory trash, but always consult your institution's specific policies. When in doubt, treat as hazardous waste.
Experimental Workflow: Fmoc-Deprotection Waste Generation
The following protocol outlines a standard Fmoc-deprotection step in SPPS, which is the primary source of hazardous liquid waste.
-
The peptide-resin is contained within a reaction vessel.
-
A solution of 20% piperidine in DMF is added to the resin.
-
The mixture is agitated for a specified time (e.g., 5-10 minutes) to allow for the complete cleavage of the N-terminal Fmoc group.[11]
-
The deprotection solution, now containing the cleaved Fmoc group (as a dibenzofulvene-piperidine adduct), is drained from the reaction vessel.[15]
-
This drained solution is the primary liquid hazardous waste and must be collected directly into the designated, labeled hazardous waste container.
-
The resin is then typically washed several times with DMF to remove residual reagents. These DMF washes must also be collected in the same hazardous waste container.[16]
Disposal Decision Workflow
The following diagram illustrates the critical decision-making process for segregating and disposing of waste generated during Fmoc-based chemistry.
Caption: Decision tree for proper waste segregation in Fmoc chemistry.
Conclusion: Fostering a Culture of Safety
The proper disposal of Fmoc-L-amino acids and their associated reagents is a fundamental responsibility of every scientist. By understanding the underlying hazards and adhering to a strict protocol of segregation, containerization, and labeling, we can ensure the safety of our colleagues, protect our environment, and maintain full regulatory compliance. This guide provides the necessary framework, but it must be supplemented by a thorough understanding of your institution-specific and local regulations.
References
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Fmoc-L-Lysine. Retrieved from [Link]
-
Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS PIPERIDINE. Retrieved from [Link]
-
Obeng, E. M. (2019). How best can I remove Fmoc from a peptide to expose the N-terminal? ResearchGate. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Fmoc-L-amino acids. Retrieved from [Link]
-
CEM Corporation. (2016). Amino Acid, Fmoc-Leu-OH Safety Data Sheet. Retrieved from [Link]
-
Ghaffari, M., et al. (2022). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PMC - NIH. Retrieved from [Link]
- Fields, G. B. (1994). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols (pp. 17-27). Humana Press.
-
Collins, J. M., et al. (2023). Total wash elimination for solid phase peptide synthesis. Nature Communications. Retrieved from [Link]
-
White, P., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
Carl ROTH GmbH + Co. KG. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Biomatik. (2022). What are the Sustainability Challenges in Peptide Synthesis and Purification? Retrieved from [Link]
- Google Patents. (2023). WO2023158599A1 - Solid phase peptide synthesis wash process.
-
Penta chemicals. (2024). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]
-
Collins, J. M., et al. (2023). Total wash elimination for solid phase peptide synthesis. ResearchGate. Retrieved from [Link]
-
Biotage. (2023). Green solvents for solid phase peptide synthesis. Retrieved from [Link]
Sources
- 1. carlroth.com:443 [carlroth.com:443]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. labfriendcoredataprod.blob.core.windows.net [labfriendcoredataprod.blob.core.windows.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. carlroth.com [carlroth.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. biomatik.com [biomatik.com]
- 11. renyi.hu [renyi.hu]
- 12. fishersci.com [fishersci.com]
- 13. cleanchemlab.com [cleanchemlab.com]
- 14. fishersci.com [fishersci.com]
- 15. researchgate.net [researchgate.net]
- 16. WO2023158599A1 - Solid phase peptide synthesis wash process - Google Patents [patents.google.com]
Navigating the Safe Handling of Fmoc-L-Leucine: A Guide to Personal Protective Equipment
In the landscape of peptide synthesis, Nα-(9-Fluorenylmethoxycarbonyl)-L-leucine (Fmoc-L-Leucine) stands as a cornerstone reagent. Its effective use, however, necessitates a robust understanding of its handling requirements to ensure the safety of laboratory personnel. This guide provides an in-depth, procedural framework for the appropriate use of Personal Protective Equipment (PPE) when working with Fmoc-L-Leucine, grounded in established safety protocols and practical, field-tested insights.
Understanding the Risks: Why PPE is Non-Negotiable
Fmoc-L-Leucine, while a valuable tool, presents potential hazards that command respect. It is classified as a substance that can cause skin and serious eye irritation.[1] Inhalation of the powdered form may also be harmful.[1] The primary routes of exposure are through skin contact, eye contact, and inhalation of dust particles.[2] Therefore, a comprehensive PPE strategy is not merely a recommendation but a critical line of defense to mitigate these risks.
Core Components of Your Protective Ensemble
The selection of appropriate PPE is contingent on a thorough risk assessment of the specific procedures being undertaken. However, a baseline of essential equipment is universally applicable when handling Fmoc-L-Leucine.
Hand Protection: The First Barrier
Chemical-resistant gloves are paramount to prevent skin contact.
-
Why Nitrile? Nitrile gloves are a preferred choice due to their resistance to a broad spectrum of chemicals and their provision of a reliable barrier against fine powders.[3]
-
Procedural Imperative: Always inspect gloves for any signs of degradation or perforation before use.[4][5] Employ the proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination.[4][5] After use, dispose of contaminated gloves in accordance with institutional and local regulations.[4]
Eye and Face Protection: Shielding Sensitive Tissues
Given the risk of serious eye irritation, robust eye protection is mandatory.
-
Safety Goggles vs. Face Shields: Chemical safety goggles that provide a complete seal around the eyes are the minimum requirement.[3] For procedures with a higher risk of splashing or aerosolization, such as large-scale dissolutions, a full-face shield should be worn in conjunction with safety goggles.
-
Causality: The crystalline nature of Fmoc-L-Leucine means that airborne dust particles can easily come into contact with the eyes, causing significant irritation.[1]
Body Protection: Safeguarding Against Contamination
A lab coat is essential for protecting your skin and clothing from accidental spills and contamination.[3]
-
Material Matters: A lab coat made of a non-permeable material is recommended.
-
Best Practices: Ensure your lab coat is fully buttoned to provide maximum coverage. Lab coats should be regularly laundered and never worn outside of the designated laboratory area to prevent the spread of contaminants.
Respiratory Protection: Addressing Inhalation Risks
While not always required for small-scale handling in a well-ventilated area, respiratory protection becomes crucial when there is a potential for dust generation.
-
When to Use: Weighing out powdered Fmoc-L-Leucine or any procedure that could create airborne dust necessitates the use of respiratory protection.[4]
-
Choosing the Right Respirator: A NIOSH-approved N95 or P1 dust mask is suitable for protection against nuisance levels of dust.[4] For more significant potential exposures, a half-mask or full-face air-purifying respirator may be necessary.[6]
-
The Importance of Ventilation: Always handle powdered Fmoc-L-Leucine in a certified chemical fume hood to minimize the concentration of airborne particles.[3]
Operational and Disposal Plans: A Step-by-Step Approach
A systematic workflow is critical for both safety and experimental integrity. The following protocols outline the essential steps for handling and disposing of Fmoc-L-Leucine.
Experimental Protocol: Safe Handling of Fmoc-L-Leucine
-
Preparation: Before handling, ensure that the designated workspace (preferably a chemical fume hood) is clean and uncluttered. Confirm that an eyewash station and safety shower are readily accessible.[7]
-
Donning PPE: Put on your lab coat, followed by safety goggles. Then, carefully don your nitrile gloves, ensuring a proper fit. If required, fit-test your respirator before entering the work area.
-
Weighing and Transfer: Perform all weighing and transfer of powdered Fmoc-L-Leucine within the fume hood to contain any dust.[3] Use anti-static weighing techniques to minimize powder dispersion.[3]
-
Dissolution: When dissolving Fmoc-L-Leucine, add the solvent slowly to the solid to prevent splashing. If the solvent is volatile, ensure the fume hood sash is at the appropriate height.
-
Post-Handling: After completing your work, decontaminate the work surface.
-
Doffing PPE: Remove your gloves first, using the proper technique to avoid touching the outer surface. Then, remove your lab coat, followed by your eye protection. If a respirator was used, remove it last.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[4][8]
Disposal Plan: Managing Fmoc-L-Leucine Waste
Proper waste management is a critical component of laboratory safety.
-
Solid Waste: All solid waste contaminated with Fmoc-L-Leucine, including weighing paper, contaminated gloves, and disposable labware, should be placed in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions of Fmoc-L-Leucine should be collected in a labeled hazardous waste container. Do not pour Fmoc-L-Leucine solutions down the drain.[4][9]
-
Disposal Protocol: All hazardous waste must be disposed of through a licensed disposal company, following all institutional, local, and national regulations.[4][5]
Visualizing the Workflow for Safety
To further clarify the procedural steps for safely handling Fmoc-L-Leucine, the following workflow diagram illustrates the key stages from preparation to disposal.
Caption: A workflow for the safe handling of Fmoc-L-Leucine.
Summary of PPE Recommendations
| Activity | Required PPE |
| Storage and Transport within Lab | Lab Coat, Safety Goggles, Nitrile Gloves |
| Weighing Powder | Lab Coat, Safety Goggles, Nitrile Gloves, Dust Mask/Respirator (in Fume Hood) |
| Dissolving in Solvent | Lab Coat, Safety Goggles, Nitrile Gloves (in Fume Hood) |
| Waste Disposal | Lab Coat, Safety Goggles, Nitrile Gloves |
By adhering to these guidelines and fostering a culture of safety, researchers can confidently and responsibly utilize Fmoc-L-Leucine in their critical work, ensuring both personal well-being and the integrity of their scientific endeavors.
References
-
MSDS - Safety Data Sheet. (n.d.). AAPPTec. Retrieved from [Link]
-
Laboratory Safety Guidelines for Peptide Handling. (2024, November 13). Biovera Research. Retrieved from [Link]
-
Personal Protective Equipment (PPE). (n.d.). Chemical Hazards Emergency Medical Management (CHEMM). Retrieved from [Link]
-
SAFETY DATA SHEET: L-LEUCINE. (2003, January 6). Ajinomoto - AminoScience Division. Retrieved from [Link]
-
Material Safety Data Sheet - L-Leucine. (2012, January 28). Cellseco. Retrieved from [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cellseco.com [cellseco.com]
- 3. biovera.com.au [biovera.com.au]
- 4. Fmoc-Leu-OH - Safety Data Sheet [chemicalbook.com]
- 5. uprm.edu [uprm.edu]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. fishersci.com [fishersci.com]
- 8. peptide.com [peptide.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
